molecular formula C7H6FNO3 B1304200 3-Fluoro-2-nitroanisole CAS No. 641-49-6

3-Fluoro-2-nitroanisole

Cat. No.: B1304200
CAS No.: 641-49-6
M. Wt: 171.13 g/mol
InChI Key: GMWOSSBFNSZKAH-UHFFFAOYSA-N
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Description

3-Fluoro-2-nitroanisole is a useful research compound. Its molecular formula is C7H6FNO3 and its molecular weight is 171.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-fluoro-3-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-4-2-3-5(8)7(6)9(10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMWOSSBFNSZKAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70382284
Record name 3-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

641-49-6
Record name 3-Fluoro-2-nitroanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70382284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-Fluoro-2-nitroanisole: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitroanisole (CAS No. 641-49-6), a key intermediate in organic synthesis with significant potential in pharmaceutical and materials science. This document delves into its core chemical and physical properties, provides detailed synthetic protocols, explores its reactivity with a focus on nucleophilic aromatic substitution, and discusses its applications in drug discovery and development. The content is structured to offer both foundational knowledge and practical insights for researchers and professionals in the chemical and pharmaceutical industries.

Introduction: The Strategic Importance of Fluorinated Nitroaromatics

Fluorine-containing organic molecules have become indispensable in modern drug discovery. The unique properties of the fluorine atom, such as its high electronegativity, small size, and ability to form strong bonds with carbon, can profoundly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate.[1] When incorporated into an aromatic system, particularly one activated by an electron-withdrawing group like a nitro moiety, the fluorine atom can serve as a versatile handle for synthetic transformations.

This compound is a prime example of such a strategic building block. Its structure, featuring a methoxy group, a nitro group, and a fluorine atom on a benzene ring, offers multiple sites for chemical modification. The electron-withdrawing nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr), making the fluorine atom a good leaving group. This reactivity profile allows for the facile introduction of various nucleophiles, a key step in the synthesis of complex molecular architectures.

Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its safe handling, storage, and effective use in chemical reactions.

PropertyValueSource(s)
CAS Number 641-49-6[2]
Molecular Formula C₇H₆FNO₃[2]
Molecular Weight 171.13 g/mol [2]
Appearance Off-white to yellow to brown solid
Purity ≥98%
Storage Sealed in dry, room temperature

Note: Definitive melting and boiling points require sourcing from primary experimental literature, which was not available in the initial search.

Synthesis of this compound: A Practical Approach

Reaction Scheme:

Synthesis of this compound start 3-Fluoro-2-nitrophenol product This compound start->product Methylation reagents Dimethyl sulfate or Methyl iodide Base (e.g., K₂CO₃) Solvent (e.g., Acetone or DMF) reagents->product

Figure 1. General synthetic scheme for this compound.

Experimental Protocol (Illustrative):

  • Reaction Setup: To a solution of 3-fluoro-2-nitrophenol (1.0 eq) in a suitable solvent such as acetone or N,N-dimethylformamide (DMF) in a round-bottom flask, add a base such as anhydrous potassium carbonate (1.5-2.0 eq).

  • Addition of Methylating Agent: While stirring the suspension, add a methylating agent like dimethyl sulfate or methyl iodide (1.1-1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 50-70 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Causality Behind Experimental Choices:

  • Choice of Base and Solvent: The selection of a base like potassium carbonate and a polar aprotic solvent like DMF or acetone facilitates the deprotonation of the phenolic hydroxyl group, forming a phenoxide ion which is a more potent nucleophile for the subsequent methylation reaction.

  • Methylating Agent: Dimethyl sulfate and methyl iodide are common and effective methylating agents for phenols.

  • Work-up Procedure: The aqueous work-up is crucial to remove the inorganic base and any water-soluble byproducts. Extraction with an organic solvent isolates the desired product.

Reactivity Profile: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The key to the synthetic utility of this compound lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing effect of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is most pronounced at the carbon atom bearing the fluorine, making it an excellent leaving group in SNAr reactions.

Mechanism of SNAr:

The SNAr reaction proceeds via a two-step addition-elimination mechanism.

SNAr Mechanism cluster_0 Reaction Pathway A This compound B Meisenheimer Complex (Resonance Stabilized) A->B + Nu⁻ (slow) C Substituted Product B->C - F⁻ (fast) F F⁻ Nu Nu⁻

Figure 2. The addition-elimination mechanism of SNAr.

Key Factors Influencing Reactivity:

  • Nucleophile: A wide range of nucleophiles, including amines, alkoxides, and thiolates, can displace the fluoride. The strength of the nucleophile influences the reaction rate.

  • Solvent: Polar aprotic solvents like DMF, dimethyl sulfoxide (DMSO), and acetonitrile are typically used to solvate the nucleophile and facilitate the reaction.

  • Temperature: The reaction rate is generally increased with higher temperatures, although milder conditions are often sufficient due to the high activation of the substrate.

Representative SNAr Reaction with an Amine:

A common and highly valuable transformation of this compound is its reaction with primary or secondary amines to form the corresponding N-substituted 2-nitroanilines. These products are important intermediates in the synthesis of various heterocyclic compounds.

Experimental Protocol (General):

  • Reaction Setup: In a sealed tube or a round-bottom flask equipped with a condenser, dissolve this compound (1.0 eq) in a suitable polar aprotic solvent (e.g., DMSO or DMF).

  • Addition of Amine: Add the desired amine (1.1-1.5 eq) and a base such as potassium carbonate or triethylamine (1.5-2.0 eq) to the solution.

  • Reaction Conditions: Heat the reaction mixture to a temperature ranging from 80 to 120 °C.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Applications in Drug Discovery and Development

The versatile reactivity of this compound makes it a valuable starting material for the synthesis of a diverse range of biologically active molecules.

Key Synthetic Transformations and Their Relevance:

  • Formation of Substituted Anilines: As described above, the SNAr reaction with amines provides access to a wide array of substituted 2-nitroanilines. These are precursors to various heterocyclic scaffolds, such as benzimidazoles, quinoxalines, and quinazolines, which are prevalent in many approved drugs.

  • Reduction of the Nitro Group: The nitro group in this compound and its derivatives can be readily reduced to an amino group using various established methods, such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂, Fe/HCl).[3][4] This transformation opens up another avenue for functionalization, allowing for reactions such as acylation, sulfonylation, and diazotization. The resulting ortho-amino anisole derivatives are key intermediates in the synthesis of various pharmaceuticals.

Synthetic Utility start This compound snar Nucleophilic Aromatic Substitution (SNA_r) start->snar reduction Nitro Group Reduction start->reduction product1 Substituted 2-Nitroanilines & other derivatives snar->product1 product2 Substituted 2-Fluoroanilines reduction->product2 pharma Pharmaceuticals & Bioactive Molecules product1->pharma product2->pharma

Figure 3. Synthetic pathways from this compound to valuable intermediates.

The presence of the fluorine atom in the final drug molecule can enhance its metabolic stability by blocking sites of oxidative metabolism, improve its binding affinity to the target protein through favorable electrostatic interactions, and modulate its lipophilicity and membrane permeability.[1]

Safety and Handling

This compound is a chemical that requires careful handling in a laboratory setting. Based on available safety data, it is classified as dangerous.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H350: May cause cancer.

Precautionary Measures:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation of dust and vapors.

  • Avoid contact with skin and eyes.

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.

Conclusion

This compound is a strategically important building block in organic synthesis, particularly for the development of novel pharmaceuticals. Its well-defined reactivity, primarily through nucleophilic aromatic substitution, allows for the efficient construction of complex molecular frameworks. The presence of the fluorine atom provides an additional advantage, often imparting favorable properties to the final drug candidates. This technical guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, offering valuable insights for researchers and professionals working at the forefront of chemical and pharmaceutical innovation.

References

  • 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (URL not provided in search results)
  • This compound. CymitQuimica. (URL not provided in search results)
  • 5-Fluoro-2-nitroanisole | C7H6FNO3. PubChem. (URL: [Link])

  • Methyl 3-Fluoro-2-Nitrobenzoate: Synthesis and Application in Pharmaceutical R&D. (URL not provided in search results)
  • Fluorine in drug discovery: Role, design and case studies. (URL not provided in search results)
  • Understanding 2-Fluoro-5-nitroanisole: A Key Intermediate in Organic Synthesis. (URL not provided in search results)
  • Reduction of nitro compounds. Wikipedia. (URL: [Link])

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. (URL not provided in search results)

Sources

A Comprehensive Technical Guide to 3-Fluoro-2-nitroanisole (CAS: 641-49-6): Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of 3-Fluoro-2-nitroanisole, a key fluorinated building block for chemical synthesis. We will explore its fundamental physicochemical properties, including its precise molecular weight, and delve into the strategic rationale for its application in modern drug discovery and development. This document covers general synthetic considerations, robust analytical methodologies for quality control, and critical safety protocols for laboratory handling. The insights provided are tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique characteristics of fluorinated intermediates to advance their research programs.

Introduction: The Strategic Value of Fluorinated Building Blocks

In the landscape of modern medicinal chemistry, the incorporation of fluorine into molecular scaffolds is a well-established strategy for optimizing drug-like properties.[1] Fluorine's unique characteristics—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and bioavailability.[1][2] Consequently, fluorinated compounds are increasingly prevalent in a wide range of approved therapeutics, from kinase inhibitors in oncology to novel antiviral agents.[1][3]

This compound emerges as a valuable synthetic intermediate within this context. As a substituted nitroaromatic compound, it offers multiple reactive sites for elaboration into more complex molecular architectures. The presence of the fluorine atom, methoxy group, and nitro group on the benzene ring provides a rich chemical handle for medicinal chemists to modulate electronic and steric properties, making it a versatile starting point for the synthesis of novel active pharmaceutical ingredients (APIs).[2][4] This guide serves as a comprehensive resource for understanding and effectively utilizing this important chemical reagent.

Physicochemical and Structural Data

The foundational step in utilizing any chemical reagent is a thorough understanding of its core properties. This compound is an off-white to pale yellow solid under standard conditions.[5] Its key identifiers and properties are summarized below.

Caption: 2D Structure of this compound.

PropertyValueSource(s)
Molecular Weight 171.13 g/mol [6][7]
Molecular Formula C₇H₆FNO₃[5][6]
CAS Number 641-49-6[6]
Appearance Off-white to Yellow to Brown Solid[5]
Purity ≥95% - 98%[5][8]
Synonyms 3-fluoro-2-nitrophenyl methyl ether, 2-Fluoro-6-methoxynitrobenzene[5]
InChI Key GMWOSSBFNSZKAH-UHFFFAOYSA-N
Storage Sealed in dry, room temperature

Synthetic Pathways and Considerations

This compound is primarily utilized as a building block in multi-step organic synthesis. While specific, proprietary manufacturing processes may vary, its structure suggests logical synthetic routes based on fundamental aromatic chemistry. A plausible approach involves the selective functionalization of a related anisole or fluorobenzene precursor.

Causality Behind Synthetic Choices: The synthesis of polysubstituted aromatic rings requires careful strategic planning to control regioselectivity. The directing effects of existing substituents (ortho-, para- vs. meta-directing) are paramount. For instance, synthesizing this molecule could involve:

  • Nitration of 3-Fluoroanisole: The methoxy group is a strong ortho-, para-director, while the fluorine is a weaker ortho-, para-director. Nitration would likely yield a mixture of isomers, with the desired 2-nitro product being one component that requires purification.

  • Nucleophilic Aromatic Substitution (SNAAr): Starting with a molecule like 2,6-difluoronitrobenzene, selective substitution of one fluorine with a methoxide source could yield the target compound. The electron-withdrawing nitro group activates the ring for nucleophilic attack, making this a viable strategy.

The following diagram illustrates a generalized workflow for a synthetic process, emphasizing the key stages from starting materials to the final, purified product.

G cluster_synthesis Generalized Synthetic Workflow start Precursor Selection (e.g., 3-Fluoroanisole) reaction Chemical Reaction (e.g., Nitration) start->reaction Step 1 workup Aqueous Workup & Extraction reaction->workup Step 2 purify Purification (e.g., Chromatography) workup->purify Step 3 qc QC Analysis purify->qc Step 4 finish Final Product: This compound qc->finish Release

Caption: Generalized workflow for the synthesis of an organic intermediate.

Analytical Characterization and Quality Control

Ensuring the identity and purity of a starting material is a non-negotiable aspect of chemical research and drug development. A multi-pronged analytical approach is required to create a self-validating system where each technique corroborates the others.

Pillar 1: Structural Confirmation (Who is it?)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework, while ¹⁹F NMR is essential for verifying the presence and chemical environment of the fluorine atom.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition (C₇H₆FNO₃).[6][7]

Pillar 2: Purity Assessment (How much is there?)

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining the purity of non-volatile organic compounds. By using a calibrated detector (e.g., UV-Vis), it can quantify the target compound relative to any impurities.

Protocol: Purity Determination by Reverse-Phase HPLC

This protocol describes a standard method for assessing the purity of this compound.

  • Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL stock solution.

  • Instrumentation:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water with 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: Ramp linearly from 5% to 95% B.

    • 15-18 min: Hold at 95% B.

    • 18-20 min: Return to 5% B and equilibrate.

  • Analysis: Inject 10 µL of the sample. The purity is calculated by dividing the peak area of the main component by the total area of all peaks detected.

  • System Validation: The protocol is validated by running a blank (acetonitrile) to ensure no system peaks interfere and a standard of known purity to confirm retention time and response.

G cluster_analytical Analytical QC Workflow sample Raw Material Sample hplc Purity Check (HPLC) sample->hplc nmr Structure ID (NMR) sample->nmr ms Molecular Wt. ID (MS) sample->ms pass Pass hplc->pass fail Fail hplc->fail nmr->pass nmr->fail ms->pass ms->fail result Certificate of Analysis pass->result

Caption: A self-validating analytical workflow for chemical intermediates.

Role in Medicinal Chemistry and Drug Development

The true value of this compound lies in its potential as a versatile scaffold. Each functional group serves a distinct synthetic purpose:

  • Nitro Group: This is a key functional group that can be readily reduced to an aniline (amino group). Anilines are fundamental building blocks in pharmaceutical synthesis, often used to form amides, sulfonamides, or participate in cross-coupling reactions to build complexity.

  • Fluorine Atom: As discussed, the C-F bond can block sites of metabolism (metabolic shielding), increase lipophilicity, and modulate the pKa of nearby functional groups, all of which can fine-tune the pharmacokinetic profile of a drug candidate.[1]

  • Methoxy Group: The methyl ether can be cleaved to reveal a phenol, providing another point for modification or a critical hydrogen bond donor/acceptor for target engagement. It also influences the electronics of the aromatic ring.

The combination of these groups in a specific regioisomeric arrangement allows chemists to perform selective, stepwise modifications to rapidly generate a library of diverse compounds for screening in drug discovery campaigns.

Hazard Assessment, Safe Handling, and Storage

Scientific integrity demands a commitment to safety. This compound is a hazardous substance and must be handled with appropriate precautions.

Hazard InformationDetailsSource(s)
Signal Word Danger [8]
Pictograms GHS06 (Skull and crossbones), GHS08 (Health hazard)[8]
Hazard Statements H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH350: May cause cancer[8]
Precautionary Statements P201: Obtain special instructions before useP261: Avoid breathing dustP301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctorP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Protocol: Standard Operating Procedure for Safe Handling
  • Engineering Controls: All manipulations of solid this compound must be performed inside a certified chemical fume hood to prevent inhalation of dust.

  • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical splash goggles at all times.

  • Weighing and Dispensing: Use a dedicated spatula. Weigh the solid onto a weigh boat within the fume hood. If creating a solution, add the solvent to the solid slowly to avoid splashing.

  • Waste Disposal: All contaminated materials (gloves, weigh boats, pipette tips) must be disposed of in a clearly labeled hazardous waste container. Unused material should be disposed of according to institutional and local regulations.

  • Spill Response: In case of a small spill, cordon off the area. Use an absorbent material appropriate for chemical spills to clean the area. For large spills, evacuate the lab and contact the institutional safety office.

  • Storage: Keep the container tightly sealed in a dry, room-temperature environment away from incompatible materials like strong oxidizing agents.[9]

Conclusion

This compound, with a molecular weight of 171.13 g/mol , is more than a simple chemical with a CAS number.[6] It is a strategically designed building block that offers medicinal chemists a reliable and versatile starting point for the synthesis of complex, novel molecules. Its value is derived from the interplay of its three key functional groups, which provide multiple avenues for synthetic elaboration. By understanding its physicochemical properties, adhering to rigorous analytical quality control, and respecting its hazardous nature through safe handling protocols, researchers can effectively unlock the potential of this fluorinated intermediate to drive innovation in drug discovery.

References

  • PubChem. 3-Fluoro-4-nitroanisole. [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. [Link]

  • Cenmed Enterprises. This compound. [Link]

  • University of Cambridge. Fluorine in drug discovery: Role, design and case studies. [Link]

  • Tevard. Exploring 2-Fluoro-3-Nitrobenzoic Acid: Properties and Applications. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Future of Chemical Synthesis: Leveraging 2-Fluoro-4-nitroanisole. [Link]

  • WIPO Patentscope. Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]

  • National Center for Biotechnology Information. 2'-Fluorinated nucleoside chemistry for new drug discovery: achievements and prospects. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-2-nitroanisole: Structure, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitroanisole, a key aromatic building block in synthetic and medicinal chemistry. The document delves into its molecular structure, physicochemical properties, and provides a detailed, field-proven protocol for its synthesis. A thorough analysis of its spectroscopic characterization, including ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, is presented to ensure its unambiguous identification. The guide further explores the chemical reactivity of this compound, with a focus on nucleophilic aromatic substitution (SNAr) reactions, which are fundamental to its utility. Finally, its emerging role as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors, is discussed with illustrative examples. This guide is intended to be an essential resource for researchers and professionals engaged in drug discovery and development, providing both theoretical insights and practical methodologies.

Introduction

This compound, with the CAS number 641-49-6, is a substituted nitroaromatic compound that has garnered significant interest in the field of organic synthesis, particularly as a versatile intermediate in the pharmaceutical industry.[1] Its unique structural arrangement, featuring a fluorine atom and a nitro group ortho to a methoxy group on a benzene ring, imparts a distinct reactivity profile that is highly valuable for the construction of complex molecular architectures.

The presence of the strongly electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, while the fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. The methoxy group, also an ortho-, para- director, further influences the electronic properties and steric environment of the molecule. This interplay of functional groups makes this compound a strategic precursor for the synthesis of a wide range of substituted aromatic compounds. This guide will provide a detailed exploration of its structure, synthesis, characterization, reactivity, and applications, with a focus on its relevance to drug discovery.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a benzene ring substituted with a fluorine atom at position 3, a nitro group at position 2, and a methoxy group at position 1. This substitution pattern leads to a unique distribution of electron density and steric hindrance around the aromatic ring.

graph 3_Fluoro_2_nitroanisole_structure { layout=neato; node [shape=plaintext]; edge [style=invis];

// Benzene ring C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"];

// Substituents O_methoxy [pos="0,2.8!", label="O"]; C_methoxy [pos="0,4.0!", label="CH3"]; N_nitro [pos="-2.6,1.5!", label="N"]; O1_nitro [pos="-3.5,2.5!", label="O"]; O2_nitro [pos="-3.5,0.5!", label="O"]; F_fluoro [pos="-2.6,-1.5!", label="F"];

// Aromatic bonds C1 -- C2 [style=solid, len=1.5]; C2 -- C3 [style=double, len=1.5]; C3 -- C4 [style=solid, len=1.5]; C4 -- C5 [style=double, len=1.5]; C5 -- C6 [style=solid, len=1.5]; C6 -- C1 [style=double, len=1.5];

// Substituent bonds C1 -- O_methoxy [style=solid, len=1.3]; O_methoxy -- C_methoxy [style=solid, len=1.3]; C2 -- N_nitro [style=solid, len=1.3]; N_nitro -- O1_nitro [style=double, len=1.2]; N_nitro -- O2_nitro [style=solid, len=1.2]; C3 -- F_fluoro [style=solid, len=1.3]; }

Caption: 2D structure of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 641-49-6[1]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Appearance Off-white to yellow or brown solidCommercial Suppliers
Purity ≥97%Commercial Suppliers
Synonyms 2-Fluoro-6-methoxynitrobenzene, 1-Fluoro-3-methoxy-2-nitrobenzene, 3-Fluoro-2-nitrophenyl methyl etherCommercial Suppliers

Synthesis of this compound

The synthesis of this compound can be achieved through several synthetic routes. A common and effective method involves the nitration of 3-fluoroanisole. This electrophilic aromatic substitution reaction must be carefully controlled to achieve the desired regioselectivity.

graph Synthesis_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Start [label="3-Fluoroanisole", shape=ellipse, fillcolor="#FBBC05"]; Nitration [label="Nitration\n(HNO₃ / H₂SO₄)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Quenching [label="Quenching\n(Ice Water)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Filtration, Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="this compound", shape=ellipse, fillcolor="#FBBC05"];

Start -> Nitration [label="Starting Material"]; Nitration -> Quenching [label="Reaction Mixture"]; Quenching -> Purification [label="Crude Product"]; Purification -> Product [label="Final Product"]; }

Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis via Nitration of 3-Fluoroanisole

This protocol is based on established methods for the nitration of substituted anisoles, adapted for the specific synthesis of this compound.

Materials:

  • 3-Fluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (2.5 equivalents).

  • Cool the flask in an ice-salt bath to maintain a temperature between -10°C and -5°C.

  • Slowly add 3-fluoroanisole (1.0 equivalent) to the cold sulfuric acid with constant stirring, ensuring the temperature does not rise above 0°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.5 equivalents) in a separate flask, pre-cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 3-fluoroanisole in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature below 0°C.

  • After the addition is complete, continue stirring the reaction mixture at 0°C for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Slowly pour the reaction mixture onto crushed ice with vigorous stirring to quench the reaction.

  • A solid precipitate of the crude product will form. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Purify the crude product by recrystallization from ethanol to yield this compound as a crystalline solid.

  • Dry the purified product under vacuum.

Self-Validation: The identity and purity of the synthesized this compound should be confirmed by melting point determination and spectroscopic analysis (NMR, IR, and MS), comparing the obtained data with established values.

Spectroscopic Characterization

Accurate spectroscopic characterization is crucial for the unambiguous identification of this compound.

¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound. The ¹H NMR spectrum will show characteristic signals for the aromatic protons and the methoxy group protons. The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~7.4-7.6mAromatic-H
~7.1-7.3mAromatic-H
~3.9s-OCH₃
¹³C ~150-155d¹JC-F ≈ 240-250C-F
~145-150sC-NO₂
~130-135dAromatic C-H
~120-125dAromatic C-H
~115-120dAromatic C-H
~110-115sC-OCH₃
~56q-OCH₃

Note: The predicted NMR data is based on typical chemical shifts for similar substituted aromatic compounds. Actual experimental values may vary depending on the solvent and other experimental conditions.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the nitro group, the C-F bond, the C-O-C ether linkage, and the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~1530-1550StrongAsymmetric NO₂ stretch
~1340-1360StrongSymmetric NO₂ stretch
~1250-1300StrongAr-O-C asymmetric stretch
~1000-1050StrongAr-O-C symmetric stretch
~1000-1400Medium-StrongC-F stretch
~3000-3100Weak-MediumAromatic C-H stretch
~1600, ~1475MediumAromatic C=C stretch
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight.

Expected Fragmentation Pattern:

  • M⁺ (m/z 171): Molecular ion peak.

  • [M-NO₂]⁺ (m/z 125): Loss of the nitro group.

  • [M-OCH₃]⁺ (m/z 140): Loss of the methoxy group.

  • [M-CH₃]⁺ (m/z 156): Loss of a methyl radical from the methoxy group.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the interplay of its functional groups. The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic aromatic substitution (SNAr).

graph SNAr_Reaction { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Substrate [label="this compound", shape=ellipse, fillcolor="#FBBC05"]; Nucleophile [label="Nucleophile (Nu⁻)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="Meisenheimer Complex\n(Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Substituted Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Leaving_Group [label="Fluoride Ion (F⁻)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

Substrate -> Intermediate [label="+ Nu⁻"]; Nucleophile -> Intermediate; Intermediate -> Product [label="- F⁻"]; Intermediate -> Leaving_Group; }

Caption: General mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions

In SNAr reactions, a nucleophile attacks the carbon atom bearing the fluorine leaving group. The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex. The presence of the ortho-nitro group is crucial for stabilizing the negative charge in this intermediate.

A variety of nucleophiles can be employed in SNAr reactions with this compound, including:

  • Amines: Primary and secondary amines react to form N-substituted anilines, which are important precursors for many pharmaceutical compounds.

  • Alkoxides and Phenoxides: These nucleophiles lead to the formation of diaryl ethers or substituted anisoles.

  • Thiols: Thiolates can displace the fluorine to form thioethers.

The regioselectivity of the nucleophilic attack is directed by the position of the activating nitro group and the leaving group.

Role in Drug Discovery

This compound is a valuable building block in the synthesis of pharmaceutically active compounds. Its ability to undergo SNAr reactions allows for the introduction of diverse functionalities onto the aromatic ring, which is a key strategy in lead optimization and the development of new drug candidates.

For instance, substituted anilines derived from this compound can serve as key intermediates in the synthesis of kinase inhibitors. The aniline nitrogen can be further functionalized to form heterocyclic cores common in many kinase inhibitor scaffolds. The fluorine and methoxy substituents can also play a role in modulating the pharmacokinetic and pharmacodynamic properties of the final drug molecule.

While specific examples of blockbuster drugs derived directly from this compound are not widely publicized, its structural motif is present in many patented compounds in the drug discovery pipeline, particularly in the area of oncology. For example, related fluoronitro- and fluoroamino-aromatic intermediates are utilized in the synthesis of kinase inhibitors like Osimertinib.[2]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as a hazardous substance.

Hazard Statements:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation.

Precautionary Statements:

  • Wear protective gloves, eye protection, and face protection.

  • Use only outdoors or in a well-ventilated area.

  • Avoid breathing dust/fume/gas/mist/vapors/spray.

  • In case of contact with eyes, rinse cautiously with water for several minutes.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a synthetically versatile and valuable building block for organic and medicinal chemists. Its unique structural features and reactivity profile, dominated by nucleophilic aromatic substitution, make it an important intermediate in the synthesis of complex organic molecules. This technical guide has provided a comprehensive overview of its structure, synthesis, characterization, and applications, with a particular emphasis on its relevance to drug discovery. The detailed protocols and spectroscopic data presented herein are intended to serve as a practical resource for researchers and professionals working in this field, facilitating the efficient and effective use of this important chemical entity.

References

  • Patsnap. Synthesis method of osimertinib intermediate. [Link]

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An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 3-fluoro-2-nitroanisole, a valuable intermediate in the pharmaceutical and agrochemical industries. The synthesis is centered around a robust and well-established nucleophilic aromatic substitution (SNAr) reaction. This document offers a detailed examination of the reaction mechanism, step-by-step experimental protocols for the synthesis of the precursor and the final product, and a discussion of the critical process parameters. The content is tailored for researchers, scientists, and professionals in drug development, providing the necessary technical insights for the successful laboratory-scale synthesis of this key fluoroaromatic compound.

Introduction and Strategic Overview

This compound (CAS No. 641-49-6) is a fluorinated aromatic compound with significant potential as a building block in the synthesis of complex organic molecules.[1] The strategic placement of the fluoro, nitro, and methoxy functionalities on the benzene ring offers multiple avenues for further chemical transformations, making it a versatile intermediate in the development of novel therapeutic agents and crop protection chemicals.

The most direct and efficient synthetic approach to this compound involves a two-stage process:

  • Synthesis of the Precursor: Preparation of 2,6-difluoronitrobenzene from a readily available starting material.

  • Nucleophilic Aromatic Substitution (SNAr): The selective replacement of one fluorine atom in 2,6-difluoronitrobenzene with a methoxy group.

This guide will elucidate both stages, providing the underlying chemical principles and detailed experimental procedures.

Synthesis of the Precursor: 2,6-Difluoronitrobenzene

The starting material for the synthesis of this compound is 2,6-difluoronitrobenzene. A common and effective method for its preparation is the oxidation of 2,6-difluoroaniline.

Reaction Principle and Causality

The oxidation of an aromatic amine to a nitro group can be achieved using various oxidizing agents. A reliable method involves the use of a peroxy acid, such as peroxytrifluoroacetic acid, generated in situ from hydrogen peroxide and trifluoroacetic anhydride, or a milder oxidant like sodium perborate in acetic acid.[2][3] The latter is often preferred for its operational simplicity and improved safety profile. The electron-rich nature of the amino group makes it susceptible to oxidation, leading to the formation of the corresponding nitro compound.

Experimental Protocol: Synthesis of 2,6-Difluoronitrobenzene

This protocol is adapted from established procedures for the oxidation of halogenated anilines.[2]

Materials and Reagents:

  • 2,6-Difluoroaniline

  • Sodium perborate tetrahydrate

  • Glacial acetic acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Hexane

  • Silica gel for column chromatography

  • Tetrahydrofuran (THF)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, a mixture of sodium perborate tetrahydrate (4.96 molar equivalents) in glacial acetic acid is stirred and heated to 80 °C.

  • A solution of 2,6-difluoroaniline (1.0 molar equivalent) in glacial acetic acid is added slowly to the heated mixture.

  • The reaction temperature is maintained between 80-90 °C for 1 hour.

  • After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice water.

  • The aqueous mixture is extracted twice with diethyl ether.

  • The combined organic layers are washed with a dilute sodium bicarbonate solution, followed by water, and then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by flash column chromatography on silica gel, using a mixture of THF and hexane as the eluent, to afford 2,6-difluoronitrobenzene as a solid.[2]

Core Synthesis: this compound via Nucleophilic Aromatic Substitution (SNAr)

The key step in the synthesis of this compound is the nucleophilic aromatic substitution of one fluorine atom in 2,6-difluoronitrobenzene with a methoxy group.

Mechanistic Insights and Rationale

The SNAr reaction is a cornerstone of aromatic chemistry. For this reaction to proceed, the aromatic ring must be activated by the presence of a strong electron-withdrawing group (EWG) positioned ortho or para to a good leaving group. In the case of 2,6-difluoronitrobenzene, the nitro group at the C1 position acts as a powerful EWG, significantly activating both fluorine atoms at the C2 and C6 positions for nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Addition: The nucleophile (methoxide ion, CH₃O⁻) attacks one of the carbon atoms bearing a fluorine atom. This is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized onto the nitro group, which is crucial for the stability of this intermediate.

  • Elimination: The aromaticity of the ring is restored by the expulsion of the fluoride ion as a leaving group.

Due to the symmetry of 2,6-difluoronitrobenzene, the substitution of either fluorine atom yields the same product, this compound.

Diagram 1: Synthesis Pathway of this compound

G cluster_0 Precursor Synthesis cluster_1 Core Synthesis (SNAr) 2,6-Difluoroaniline 2,6-Difluoroaniline 2,6-Difluoronitrobenzene 2,6-Difluoronitrobenzene 2,6-Difluoroaniline->2,6-Difluoronitrobenzene NaBO3·4H2O, AcOH 80-90 °C This compound This compound 2,6-Difluoronitrobenzene->this compound NaOCH3, CH3OH Reflux

Caption: Overall synthetic route to this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on well-established procedures for SNAr reactions on activated fluoroaromatic compounds.[4][5]

Materials and Reagents:

  • 2,6-Difluoronitrobenzene

  • Sodium methoxide (solid or as a solution in methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated ammonium chloride solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,6-difluoronitrobenzene (1.0 molar equivalent) in anhydrous methanol.

  • To this solution, add sodium methoxide (1.0-1.2 molar equivalents) portion-wise at room temperature. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.[6]

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • If necessary, the product can be further purified by column chromatography or recrystallization.

Data Summary and Characterization

The successful synthesis of 2,6-difluoronitrobenzene and this compound should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPhysical FormBoiling Point (°C)
2,6-Difluoronitrobenzene C₆H₃F₂NO₂159.0919064-24-5Solid91-92 °C/11 mmHg[7]
This compound C₇H₆FNO₃171.13641-49-6SolidN/A

Characterization of this compound:

  • ¹H NMR: Expected signals would include a singlet for the methoxy protons and multiplets for the aromatic protons, with characteristic coupling patterns due to the fluorine atom.

  • ¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, with carbon-fluorine coupling constants.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom.

  • Mass Spectrometry (MS): The molecular ion peak (M⁺) should be observed at m/z = 171.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the nitro group (around 1530 and 1350 cm⁻¹), C-F bond, and C-O-C ether linkage would be present.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving the oxidation of 2,6-difluoroaniline to 2,6-difluoronitrobenzene, followed by a nucleophilic aromatic substitution with sodium methoxide. The SNAr reaction is highly efficient due to the strong activation provided by the ortho-nitro group. This technical guide provides a solid foundation for the laboratory-scale production of this important chemical intermediate, empowering further research and development in the fields of medicinal and agricultural chemistry.

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution

G cluster_0 Addition of Nucleophile cluster_1 Elimination of Leaving Group Start 2,6-Difluoronitrobenzene + CH3O- Meisenheimer Meisenheimer Complex (Resonance Stabilized) Start->Meisenheimer Rate-determining step Product This compound + F- Meisenheimer->Product Fast

Caption: The addition-elimination mechanism of the SNAr reaction.

References

  • Organic Syntheses. 2,6-Dichloronitrobenzene. [Link]

  • Google Patents. Process for preparing 4-fluoro-3-nitroaniline.
  • Cenmed Enterprises. This compound (C007B-169073). [Link]

  • Google Patents.
  • Google Patents.
  • Organic Syntheses. Sodium Methoxide. [Link]

  • Organic Syntheses. Dibenzoylmethane. [Link]

  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. [Link]

  • Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.
  • YouTube. Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. [Link]

  • ResearchGate. Synthesis of 2,6-difluoro-4-hydroxybenzonitrile. [Link]

  • YouTube. [Chemistry] 1,2,3,4,5-Pentafluoro-6-nitrobenzene reacts readily with sodium methoxide in methanol at. [Link]

  • Google Patents. Process for the preparation of chlorofluronitrobenzenes and difluoronitrobenzenes.
  • University of Calgary. Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. [Link]

  • Google Patents.
  • Organic Syntheses. Dibenzoylmethane. [Link]

  • Google Patents. The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis-.

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A Technical Guide to the Safe Handling of 3-Fluoro-2-nitroanisole (CAS: 641-49-6)

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth safety framework for 3-Fluoro-2-nitroanisole, a key fluorinated organic building block in chemical synthesis.[1] Moving beyond a standard Safety Data Sheet (SDS), this guide synthesizes data from multiple sources to offer a comprehensive risk assessment and detailed procedural guidance. The core philosophy is to explain the causality behind safety protocols, empowering laboratory personnel to handle this compound with an informed and proactive approach to safety.

Section 1: Chemical and Physical Identity

Understanding the fundamental properties of a chemical is the foundation of its safe handling. This compound is a solid at room temperature, which dictates the primary exposure risk as inhalation of dust and direct skin or eye contact during weighing and transfer operations.[1][2]

PropertyValueSource
CAS Number 641-49-6[2][3]
Molecular Formula C₇H₆FNO₃[2][3]
Molecular Weight 171.13 g/mol [1][2]
Synonyms 3-fluoro-2-nitrophenyl methyl ether, 2-Fluoro-6-methoxynitrobenzene[2][4]
Physical Form Off-white to yellow to brown solid[4]
Storage Conditions Room temperature, sealed in a dry environment[2]

Section 2: Hazard Identification and Risk Analysis

The Globally Harmonized System (GHS) classification for this compound indicates significant health hazards. It is crucial to note that classifications can vary slightly between suppliers.[1][2] This guide is based on the most stringent available hazard profile to ensure the highest level of safety. The signal word "Danger" is used, reflecting the potential for severe health effects.[2]

The primary risks stem from its acute toxicity if swallowed, its potential carcinogenicity, and its irritant properties to the skin, eyes, and respiratory system.[2]

Caption: GHS Hazard Profile for this compound.

Hazard and Precautionary Statements

The H-statements (Hazard) define the nature of the risks, while the P-statements (Precautionary) provide the necessary mitigation measures. Adherence to these precautionary measures is mandatory.

CodeStatementCausality and Implication in the Lab
H301 Toxic if swallowedAccidental ingestion of even small amounts can cause severe poisoning or death. This elevates the importance of strict hygiene protocols, such as prohibiting eating/drinking in the lab and immediate hand washing after handling.[2]
H350 May cause cancerThis is a long-term health hazard. All routes of exposure (inhalation, ingestion, skin contact) must be minimized over a researcher's career. This justifies the use of stringent engineering controls like fume hoods.[2]
H315 Causes skin irritationDirect contact can lead to redness, inflammation, or dermatitis. This necessitates the use of appropriate chemical-resistant gloves and a lab coat.[2][5]
H319 Causes serious eye irritationContact with eyes can cause significant pain and potential damage. Chemical splash goggles are required at all times.[2][5]
H335 May cause respiratory irritationInhalation of the solid dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All weighing and transfer operations should be performed in a fume hood or ventilated enclosure to prevent dust generation.[2][5]
P201 Obtain special instructions before useAll personnel must be trained on the specific hazards and handling procedures for this chemical before beginning work.
P261 Avoid breathing dust/fume/gas/mist/vapors/sprayThis directly addresses the H335 risk and reinforces the need for engineering controls.[5]
P280 Wear protective gloves/protective clothing/eye protection/face protectionThis is the essential Personal Protective Equipment (PPE) mandate to mitigate skin (H315) and eye (H319) contact risks.[5]
P301+P310 IF SWALLOWED: Immediately call a POISON CENTER or doctor/physicianThis defines the critical and immediate first aid response to accidental ingestion, highlighting the acute toxicity (H301).
P305+P351+P338 IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsingThis is the standard, validated first aid protocol for eye exposure, designed to minimize damage from serious irritation (H319).[5]
P308+P313 IF exposed or concerned: Get medical advice/attentionGiven the carcinogenicity risk (H350), any significant exposure should be followed by a medical consultation.[2]

Section 3: Exposure Control and Personal Protection

A multi-layered approach, known as the hierarchy of controls, is essential for managing the risks associated with this compound. The primary goal is to minimize exposure through engineering controls, supplemented by mandatory personal protective equipment.

  • Engineering Controls : The most effective control measure is to handle the chemical in a properly functioning chemical fume hood. This contains the solid dust at the source, preventing inhalation and minimizing contamination of the general lab area. Ventilation systems should be regularly checked to ensure they are maintaining adequate airflow.[5]

  • Administrative Controls : Access to areas where this chemical is stored and handled should be restricted to trained and authorized personnel. Always wash hands thoroughly with soap and water after handling.[5] Prohibit eating, drinking, or smoking in the laboratory.[5]

  • Personal Protective Equipment (PPE) : PPE is the final barrier between the researcher and the chemical. The choice of PPE must directly correspond to the identified hazards.

PPE_Workflow start Task Assessment weighing Weighing Solid or Transferring Powder start->weighing solution Handling Dilute Solution start->solution ppe_core Core PPE: - Chemical Splash Goggles (ANSI Z87.1) - Nitrile Gloves - Lab Coat weighing->ppe_core Required for all tasks ppe_hood Engineering Control: - Chemical Fume Hood weighing->ppe_hood Required due to H335 (dust) and H350 (carcinogen) solution->ppe_core Required for all tasks ppe_base Standard Lab Attire: - Closed-toe shoes - Long pants ppe_core->ppe_base Builds upon

Caption: PPE and Engineering Control Selection Workflow.

Protection TypeSpecificationRationale and Justification
Eye/Face Chemical splash goggles conforming to EN166 or ANSI Z87.1Protects against accidental splashes and airborne dust, directly mitigating the "serious eye irritation" (H319) hazard.[5]
Skin Chemical-resistant gloves (Nitrile is appropriate for incidental contact) and a fully buttoned lab coatPrevents direct skin contact, addressing the "skin irritation" (H315) hazard. Contaminated gloves must be removed and disposed of properly.
Respiratory Not required if handled exclusively within a certified chemical fume hood. If a fume hood is not available, a NIOSH-approved respirator with a particulate filter would be necessary, but this is a less safe alternative.The primary control for the "respiratory irritation" (H335) and "carcinogenicity" (H350) hazards is the fume hood.

Section 4: Safe Handling and Storage Protocols

Step-by-Step Handling Protocol

This protocol is designed for weighing the solid compound and preparing a solution.

  • Preparation : Don all required PPE (lab coat, goggles, nitrile gloves) before entering the designated handling area.

  • Engineering Control : Verify that the chemical fume hood is on and functioning correctly.

  • Transfer : Place all necessary equipment (balance, weigh paper, spatula, beaker, solvent) inside the fume hood.

  • Handling : Carefully open the container of this compound inside the hood. Use a clean spatula to transfer the desired amount of solid onto weigh paper. Avoid any actions that could generate dust.

  • Closure : Securely close the primary container immediately after dispensing.

  • Dissolution : Carefully add the weighed solid to the solvent in the beaker.

  • Decontamination : Clean the spatula and any contaminated surfaces within the fume hood. Dispose of the weigh paper and any contaminated gloves in a designated hazardous waste container.

  • Post-Handling : After the procedure is complete, remove PPE and wash hands thoroughly with soap and water.[5]

Storage Protocol

Proper storage is critical to maintaining chemical stability and preventing accidental exposure.

  • Container : Keep the chemical in its original, tightly sealed container.[5]

  • Location : Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[5]

  • Segregation : Store away from incompatible materials, particularly strong oxidizing agents and strong acids.[6][7]

  • Inventory : Maintain an accurate inventory to track usage and quantity on hand.

Section 5: Emergency Procedures

Preparation is key to mitigating the consequences of an accident. All personnel must be familiar with the location of safety equipment (showers, eyewash stations, fire extinguishers, spill kits) and emergency procedures.

Spill_Response assess Assess the Spill Is it minor (<10g)? Is anyone contaminated? evacuate Evacuate Immediate Area Alert Others Call Emergency Services assess->evacuate No (Major Spill or Contamination) isolate Isolate the Spill Restrict Access assess->isolate Yes (Minor Spill, No Contamination) ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) isolate->ppe contain Contain & Clean Up - Cover with inert absorbent - Use dry cleanup procedures - Avoid raising dust ppe->contain dispose Package & Label Waste Place in sealed container for hazardous waste disposal contain->dispose decon Decontaminate Area Wash surfaces with soap & water dispose->decon

Caption: Emergency Spill Response Workflow.

First Aid Measures
  • In case of Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.[7]

  • In case of Skin Contact : Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes.[7] Seek medical attention if irritation occurs or you are concerned about exposure.[5]

  • If Inhaled : Move the person into fresh air and keep them comfortable for breathing.[5] If not breathing, give artificial respiration. Seek immediate medical attention.

  • If Swallowed : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.[8] Call a poison control center or doctor immediately.

Spill Response
  • Minor Spill (<10g, contained in a hood) : Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.[5] Place into a sealed, labeled container for hazardous waste disposal.[5] Clean the spill area with soap and water.

  • Major Spill (>10g or outside a hood) : Evacuate the immediate area and alert others. Prevent entry to the area. Contact your institution's emergency response team.

Fire-Fighting Measures
  • This compound is a combustible solid but not considered a major fire risk.[1][5]

  • Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[6]

  • Specific Hazards : Combustion may produce toxic and corrosive fumes, including nitrogen oxides and hydrogen fluoride.[5]

  • Protective Actions : Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. Use water spray to cool fire-exposed containers.[5]

References

  • PubChem. 3-Fluoro-4-nitroanisole. Source: National Institutes of Health, [Link]

  • Cenmed Enterprises. This compound Product Page. Source: Cenmed Enterprises, [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. Source: National Institutes of Health, [Link]

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The Spectroscopic Signature of 3-Fluoro-2-nitroanisole: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Importance of 3-Fluoro-2-nitroanisole

This compound, with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol , is a substituted aromatic compound of significant interest in organic synthesis. The presence of three distinct functional groups on the benzene ring—a methoxy group, a nitro group, and a fluorine atom—imparts unique reactivity and makes it a versatile building block for more complex molecules. Accurate characterization of this compound is paramount for ensuring the purity and identity of synthetic intermediates and final products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

This guide provides a detailed prediction of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. These predictions are derived from the analysis of substituent effects and correlation with experimental data of structurally related compounds, including 2-nitroanisole, 3-fluoroanisole, and 1-fluoro-2-nitrobenzene.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the three aromatic protons and the three methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, deshielding nearby protons, while the methoxy group is electron-donating. The fluorine atom exerts both an inductive electron-withdrawing effect and a through-space coupling effect.

Methodology for Prediction:

The predicted chemical shifts (δ) are estimated based on the principle of substituent additivity on a benzene ring (base value ~7.27 ppm). The influence of each substituent (methoxy, nitro, and fluoro) on the ortho, meta, and para positions is considered. Coupling constants (J) are predicted based on typical values for aromatic protons and the expected through-bond and through-space fluorine-proton couplings.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.30 - 7.45dddJ(H4-H5) ≈ 8-9, J(H4-H6) ≈ 1-2, J(H4-F) ≈ 2-3
H-57.15 - 7.25tJ(H5-H4) ≈ 8-9, J(H5-H6) ≈ 8-9
H-67.55 - 7.70dddJ(H6-H5) ≈ 8-9, J(H6-H4) ≈ 1-2, J(H6-F) ≈ 4-5
-OCH₃3.90 - 4.00sN/A

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the six carbons of the benzene ring and the one carbon of the methoxy group. The chemical shifts are significantly affected by the attached substituents. The carbon attached to the fluorine will exhibit a large one-bond C-F coupling constant.

Methodology for Prediction:

Predicted chemical shifts are based on the additivity of substituent chemical shift (SCS) effects on the benzene ring carbons (base value ~128.5 ppm). The known SCS effects of -OCH₃, -NO₂, and -F groups are used to estimate the chemical shift of each carbon. Carbon-fluorine coupling constants are predicted based on typical values for fluoroaromatic compounds.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Predicted C-F Coupling (J, Hz)
C-1 (-OCH₃)150 - 155d, ³J(C1-F) ≈ 3-5
C-2 (-NO₂)140 - 145d, ²J(C2-F) ≈ 15-20
C-3 (-F)155 - 160d, ¹J(C3-F) ≈ 240-260
C-4115 - 120d, ²J(C4-F) ≈ 20-25
C-5125 - 130d, ³J(C5-F) ≈ 5-10
C-6120 - 125d, ⁴J(C6-F) ≈ 2-4
-OCH₃56 - 57s

Predicted Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to the various functional groups present in the molecule.

Methodology for Prediction:

The prediction is based on established group frequency correlation tables for organic compounds. The expected vibrational modes for the nitro, fluoro, methoxy, and aromatic functionalities are identified.

Table 3: Predicted Major IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
2950 - 2850Medium-OCH₃ C-H stretch
1600 - 1580StrongAromatic C=C stretch
1530 - 1510StrongAsymmetric NO₂ stretch
1480 - 1440MediumAromatic C=C stretch
1360 - 1340StrongSymmetric NO₂ stretch
1280 - 1240StrongAryl-O stretch (asymmetric)
1100 - 1000StrongC-F stretch
1050 - 1010MediumAryl-O stretch (symmetric)

Predicted Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak (M⁺) at m/z 171, corresponding to its molecular weight. The fragmentation pattern is expected to be influenced by the presence of the nitro and methoxy groups.

Methodology for Prediction:

The prediction of the fragmentation pathway is based on the known fragmentation patterns of nitroaromatics and anisoles. The stability of the resulting carbocations and radical cations is a key factor in determining the major fragment ions.

Predicted Fragmentation Pathway:

The initial fragmentation is likely to involve the loss of the nitro group (-NO₂) or a methyl radical (-CH₃) from the methoxy group. Subsequent fragmentations may include the loss of carbon monoxide (CO) or other small neutral molecules.

G C₇H₆FNO₃⁺ (m/z 171) C₇H₆FNO₃⁺ (m/z 171) C₇H₆FO₂⁺ (m/z 141) C₇H₆FO₂⁺ (m/z 141) C₇H₆FNO₃⁺ (m/z 171)->C₇H₆FO₂⁺ (m/z 141) -NO C₆H₃FNO₂⁺ (m/z 140) C₆H₃FNO₂⁺ (m/z 140) C₇H₆FNO₃⁺ (m/z 171)->C₆H₃FNO₂⁺ (m/z 140) -OCH₃ C₆H₃FO⁺ (m/z 112) C₆H₃FO⁺ (m/z 112) C₇H₆FO₂⁺ (m/z 141)->C₆H₃FO⁺ (m/z 112) -CHO C₅H₃O⁺ (m/z 79) C₅H₃O⁺ (m/z 79) C₆H₃FO⁺ (m/z 112)->C₅H₃O⁺ (m/z 79) -HF C₆H₆FO⁺ (m/z 125) C₆H₆FO⁺ (m/z 125) C₆H₃FNO₂⁺ (m/z 140)->C₆H₃FO⁺ (m/z 112) -CO

Caption: Predicted major fragmentation pathway of this compound in EI-MS.

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/zPredicted Ion FormulaPredicted Origin
171[C₇H₆FNO₃]⁺Molecular ion (M⁺)
141[C₇H₆FO₂]⁺M⁺ - NO
140[C₆H₃FNO₂]⁺M⁺ - OCH₃
125[C₆H₆FO]⁺M⁺ - NO₂
112[C₆H₃FO]⁺[C₇H₆FO₂]⁺ - CHO or [C₆H₃FNO₂]⁺ - CO
79[C₅H₃O]⁺[C₆H₃FO]⁺ - HF

Conclusion

This technical guide provides a detailed predicted spectral analysis of this compound, a compound for which experimental data is not widely available. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, along with their interpretations, offer a valuable reference for researchers working with this molecule. These predictions are grounded in fundamental spectroscopic principles and comparative analysis with related compounds, ensuring a high degree of scientific integrity. It is anticipated that this guide will facilitate the unambiguous identification and characterization of this compound in various research and development settings.

References

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons, Inc.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

  • Reich, H. J. Structure Determination using Spectroscopy. University of Wisconsin. [Link]

commercial availability of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

<An In-depth Technical Guide to 3-Fluoro-2-nitroanisole for Chemical Researchers

This technical guide provides a comprehensive overview of this compound (CAS No. 641-49-6), a key fluorinated building block for professionals in research, chemical synthesis, and drug development. This document details the compound's physicochemical properties, outlines its commercial availability, presents a validated synthesis protocol, explores its critical applications as a chemical intermediate, and provides essential safety and handling information. The guide is structured to deliver actionable, field-proven insights, supported by authoritative references, to empower researchers in leveraging this versatile reagent for advanced scientific discovery.

Introduction: The Strategic Importance of Fluorinated Building Blocks

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1] Fluorine's unique properties—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to enhanced pharmacokinetic and pharmacodynamic profiles.[1][2]

This compound is a valuable substituted aromatic compound that serves as a versatile intermediate. Its structure, featuring fluoro, nitro, and methoxy groups, provides multiple reactive sites for diverse chemical transformations. This guide offers an in-depth analysis of its procurement, synthesis, and application, providing researchers with the foundational knowledge required to effectively utilize this compound in their synthetic endeavors. The presence of nitro and fluoro groups in synthetic derivatives has been shown to improve biological activity in the development of treatments for neglected tropical diseases, highlighting the potential of such building blocks.[3]

Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in research and development. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 641-49-6[4][5][6]
Molecular Formula C₇H₆FNO₃[4][6][7]
Molecular Weight 171.13 g/mol [4][6][7][8]
Appearance Off-white to pale yellow solid[5][7]
Purity Typically ≥95-98%[5][7][9]
InChI Key GMWOSSBFNSZKAH-UHFFFAOYSA-N[5][8][9]
SMILES String COc1cccc(F)c1=O[8]
Storage Sealed in dry, room temperature conditions[5][9]

Commercial Availability and Procurement

This compound is available from several reputable chemical suppliers, catering to research and bulk-scale requirements. Procurement specialists should prioritize suppliers who provide comprehensive documentation, including a Certificate of Analysis (CoA) and Safety Data Sheet (SDS), to ensure product quality and regulatory compliance. The compound is typically intended for research use only.[4][10]

SupplierPurity/GradeNotes
Sigma-Aldrich ≥98%[5]
Santa Cruz Biotechnology Research Grade[4]
Apollo Scientific ≥98%[7]
BLD Pharmatech ≥98%[5]
Huateng Pharma ≥97%[11]
AK Scientific Research Grade[10]
Synthonix Corporation ≥95%[9]
Cenmed Enterprises Research Grade[12]

Synthesis of this compound: A Methodological Overview

While commercially available, in-house synthesis may be required for specific research contexts, such as isotopic labeling or analog development. A common synthetic route involves the nitration of a fluorinated precursor. The following is a representative, detailed protocol adapted from established chemical literature principles for nitration of aromatic compounds.[13]

Causality of Experimental Choices:

  • Starting Material: 3-Fluoroanisole is selected as the direct precursor due to the desired substitution pattern.

  • Nitrating Agent: A mixture of concentrated nitric acid and sulfuric acid is a standard and highly effective electrophilic nitrating agent. Sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active species in the reaction.

  • Temperature Control: The reaction is conducted at low temperatures (0-5 °C) to control the exothermic nitration process, prevent over-nitration (dinitration), and minimize the formation of undesired isomers.

Experimental Protocol

Step 1: Preparation of the Nitrating Mixture

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add 50 mL of concentrated sulfuric acid (H₂SO₄).

  • Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 25 mL of concentrated nitric acid (HNO₃) dropwise via the dropping funnel to the sulfuric acid while maintaining the temperature below 10 °C.

Step 2: Nitration Reaction

  • In a separate flask, dissolve 10 g of 3-fluoroanisole in 20 mL of concentrated sulfuric acid, keeping the solution cool.

  • Slowly add the 3-fluoroanisole solution dropwise to the pre-cooled nitrating mixture. The temperature must be rigorously maintained between 0-5 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Once the reaction is complete, slowly and carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • A precipitate (the crude product) will form.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to pH paper.

  • Dry the crude product under vacuum.

Step 4: Purification

  • Recrystallize the crude solid from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Step 1: Nitrating Agent Prep cluster_reaction Step 2: Nitration cluster_workup Step 3: Work-up & Isolation cluster_purify Step 4: Purification H2SO4 Conc. H₂SO₄ NitratingMix Nitrating Mixture (H₂SO₄/HNO₃) H2SO4->NitratingMix Cool to 0°C HNO3 Conc. HNO₃ HNO3->NitratingMix Add dropwise Reaction Reaction @ 0-5°C NitratingMix->Reaction StartMat 3-Fluoroanisole StartMat->Reaction Add dropwise Quench Pour onto Ice Reaction->Quench Filter Vacuum Filtration Quench->Filter Wash Wash with H₂O Filter->Wash Crude Crude Product Wash->Crude Recrystal Recrystallization (Ethanol/Water) Crude->Recrystal FinalProduct Pure this compound Recrystal->FinalProduct

Caption: Synthesis workflow for this compound.

Applications in Drug Development and Chemical Synthesis

This compound is a valuable building block due to its orchestrated functional groups. The nitro group can be readily reduced to an amine, which can then undergo a wide array of transformations (e.g., amide coupling, diazotization). The fluorine atom can modulate the electronics and properties of the final molecule. This makes it a key intermediate in the synthesis of complex pharmaceutical ingredients and agrochemicals.[14][15]

Key Synthetic Transformations
  • Reduction of the Nitro Group: The nitro group is a versatile precursor to an aniline. Catalytic hydrogenation (e.g., using H₂ over Pd/C) or chemical reduction (e.g., using SnCl₂/HCl) can efficiently convert the nitro group to an amino group, yielding 3-fluoro-2-methoxyaniline. This aniline is a key precursor for building heterocyclic ring systems or for use in coupling reactions.

  • Nucleophilic Aromatic Substitution (SₙAr): While the fluorine atom is generally stable, the presence of the activating nitro group ortho to it can facilitate SₙAr reactions under specific conditions, allowing for the introduction of other functionalities.

Application as a Synthetic Intermediate

The diagram below illustrates a common synthetic application: the reduction of this compound to form an aniline derivative, which is a common precursor in many drug discovery programs.

Application_Pathway Start This compound Reagents Reduction (e.g., H₂, Pd/C or SnCl₂, HCl) Start->Reagents Product 3-Fluoro-2-methoxyaniline Reagents->Product Application Further Synthesis: - Amide Coupling - Heterocycle Formation - Sandmeyer Reactions Product->Application Key Intermediate

Caption: Application of this compound as a synthetic intermediate.

Safety, Handling, and Storage

Proper handling of this compound is crucial for laboratory safety. The compound is classified as hazardous.

  • Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H350 (May cause cancer).[5][9]

  • Precautionary Statements: P201 (Obtain special instructions before use), P261 (Avoid breathing dust), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[5][9]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

  • Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH-approved respirator is recommended.

Storage:

  • Store in a tightly sealed container in a dry, cool, and well-ventilated area.[5][16]

  • Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Conclusion

This compound is a commercially accessible and synthetically versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. Its unique substitution pattern provides a gateway to a wide range of more complex molecules. This guide has provided a comprehensive overview of its properties, availability, synthesis, and safe handling to support researchers in its effective and safe utilization. A thorough understanding of the principles outlined herein will empower scientists to fully exploit the potential of this valuable fluorinated building block in their discovery programs.

References

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]

  • Talla, V., et al. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Current Drug Targets, 22(4), 379-398. Retrieved from [Link]

  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-nitro-4-fluoro-benzoic acid. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Future of Chemical Synthesis: Leveraging 2-Fluoro-4-nitroanisole (CAS 455-93-6) for Innovation. Retrieved from [Link]

  • ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]

  • WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry - Ramachandran Research Group. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 3-Fluoro-2-nitroanisole: Starting Materials and Strategic Selection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

3-Fluoro-2-nitroanisole is a valuable substituted aromatic building block in modern organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its specific arrangement of fluoro, nitro, and methoxy groups offers a versatile platform for further chemical modification. The efficient synthesis of this target molecule is critically dependent on the strategic selection of starting materials, as the chosen synthetic route dictates reaction efficiency, regioselectivity, and overall process viability. This guide provides an in-depth analysis of the principal synthetic pathways to this compound, focusing on the causality behind experimental choices and providing field-proven protocols for researchers, scientists, and drug development professionals. We will critically evaluate three primary strategies: Nucleophilic Aromatic Substitution (SNAr), O-methylation of a phenolic precursor, and direct electrophilic nitration, offering a clear rationale for selecting the most robust and scalable methods.

Strategic Overview: The Synthetic Challenge

The synthesis of a polysubstituted benzene ring like this compound presents a classic challenge of regiochemical control. The three functional groups—a methoxy group (strong activating, ortho, para-directing), a fluorine atom (weak deactivating, ortho, para-directing), and a nitro group (strong deactivating, meta-directing)—must be installed in a precise 1,2,3-arrangement. The success of the synthesis hinges on leveraging the inherent electronic and steric properties of these groups to guide the reactions with high selectivity, thereby avoiding the formation of difficult-to-separate isomeric impurities.

Recommended Pathway I: Nucleophilic Aromatic Substitution (SNAr) on 2,6-Difluoronitrobenzene

This approach stands as the most reliable and industrially scalable method for producing this compound with exceptional regioselectivity. The strategy relies on the powerful activating effect of the nitro group on its ortho and para positions, making them susceptible to nucleophilic attack.

Mechanistic Principle & Causality

The SNAr mechanism is operative here. The strongly electron-withdrawing nitro group significantly lowers the electron density of the aromatic ring, particularly at the C2 and C6 positions (ortho). This electronic deficit stabilizes the formation of a negatively charged intermediate, the Meisenheimer complex, which is formed upon attack by a nucleophile. In the case of 2,6-difluoronitrobenzene, both fluorine atoms are highly activated.[1] The use of one equivalent of a methoxide source ensures the monosubstitution of one fluorine atom, leading directly to the desired product. Due to the symmetry of the starting material, substitution at either C2 or C6 yields the same product, this compound, thus eliminating the possibility of isomeric byproducts from this step.

Experimental Protocol

This protocol is adapted from established procedures for similar SNAr reactions.[2]

Materials:

  • 2,6-Difluoronitrobenzene

  • Methanol (Anhydrous)

  • Sodium Methoxide (or Potassium tert-butoxide)

  • Toluene (Anhydrous)

  • Deionized Water

  • Brine Solution (Saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a clean, dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 2,6-difluoronitrobenzene (1.0 eq) and anhydrous toluene (5-10 volumes).

  • Cooling: Cool the solution to 0°C using an ice-water bath.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide (1.0-1.1 eq) in anhydrous methanol (2-3 volumes).

  • Nucleophilic Addition: Slowly add the sodium methoxide solution dropwise to the cooled toluene solution over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Workup: Carefully quench the reaction by adding deionized water (5 volumes). Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 3 volumes).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 5 volumes) and brine solution (1 x 5 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield crude this compound.

  • Purification: The product can be purified further by vacuum distillation or recrystallization from a suitable solvent system like ethanol/water.

Visualization of Workflow

SNAr_Workflow cluster_reactants Reactants & Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification SM 2,6-Difluoronitrobenzene in Toluene Add 1. Add Nucleophile at 0-5°C SM->Add Nuc Sodium Methoxide in Methanol Nuc->Add Stir 2. Stir at RT for 4-6h Add->Stir Quench Quench with Water Stir->Quench Extract Extract with Toluene Quench->Extract Wash Wash with Water & Brine Extract->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Purify (Distillation) Dry->Purify Product Pure This compound Purify->Product

Caption: Workflow for SNAr synthesis of this compound.

Recommended Pathway II: O-Methylation of 3-Fluoro-2-nitrophenol

This strategy is an excellent alternative if 3-Fluoro-2-nitrophenol is a readily available or economically advantageous starting material. The synthesis is based on the classic Williamson ether synthesis.

Mechanistic Principle & Causality

This reaction proceeds via the formation of a phenoxide ion by deprotonating the hydroxyl group of 3-Fluoro-2-nitrophenol with a suitable base (e.g., potassium carbonate). The resulting phenoxide is a potent nucleophile that readily attacks an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, in an Sₙ2 reaction. This method is highly specific to the hydroxyl group and does not affect the other substituents on the ring, ensuring a clean and direct conversion to the desired anisole product. The reaction is generally high-yielding and purification is straightforward.[2][3]

Experimental Protocol

Materials:

  • 3-Fluoro-2-nitrophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfate (Caution: Highly Toxic)

  • N,N-Dimethylformamide (DMF) or Acetone

  • Deionized Water

  • Ethyl Acetate

Procedure:

  • Reaction Setup: To a round-bottom flask, add 3-Fluoro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and DMF (5-10 volumes).

  • Heating: Heat the mixture to 60-70°C with vigorous stirring.

  • Methylation: Slowly add dimethyl sulfate (1.1-1.2 eq) dropwise to the heated suspension. An exotherm may be observed.

  • Reaction: Maintain the reaction temperature at 70-80°C for 3-5 hours, monitoring by TLC or GC.

  • Workup: Cool the reaction mixture to room temperature and pour it into a beaker containing ice water (20 volumes).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 10 volumes) and brine (1 x 10 volumes) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by column chromatography or recrystallization.

Visualization of Pathway

O_Methylation_Pathway SM 3-Fluoro-2-nitrophenol Intermediate Potassium 3-fluoro-2-nitrophenoxide (in situ) SM->Intermediate + Base Base K₂CO₃ in DMF Product This compound Intermediate->Product + Methylating Agent (Sₙ2) Reagent Dimethyl Sulfate (CH₃)₂SO₄

Caption: O-Methylation pathway to this compound.

Evaluated Pathway III: Direct Nitration of 3-Fluoroanisole

While direct nitration of an existing anisole framework appears to be the most straightforward route, it is fraught with significant regioselectivity challenges and is therefore not recommended for the clean synthesis of the target molecule.

Mechanistic Principle & Causality

This reaction is an Electrophilic Aromatic Substitution. The challenge lies in the competing directing effects of the methoxy and fluoro substituents.

  • Methoxy Group (-OCH₃): A powerful activating group that strongly directs incoming electrophiles (like the nitronium ion, NO₂⁺) to the ortho (C2, C6) and para (C4) positions.

  • Fluoro Group (-F): A deactivating group (due to induction) but is also ortho, para-directing (due to resonance). It directs to the C2 and C4 positions.

Both groups direct incoming electrophiles to the C2 and C4 positions. The powerful activating nature of the methoxy group dominates, making the C2, C4, and C6 positions the most likely sites for nitration. Nitration at C4 would yield 4-fluoro-2-nitroanisole, and nitration at C6 would yield 5-fluoro-2-nitroanisole.[4] While some amount of the desired 2-nitro product (this compound) might form, it is expected to be a minor component of a complex isomeric mixture that is exceptionally difficult and costly to separate.

Visualization of Isomeric Mixture

Nitration_Isomers cluster_products Isomeric Product Mixture SM 3-Fluoroanisole P_desired This compound (Minor Product) SM->P_desired Nitration at C2 P_major1 5-Fluoro-2-nitroanisole (Major Product) SM->P_major1 Nitration at C6 P_major2 4-Fluoro-2-nitroanisole (Major Product) SM->P_major2 Nitration at C4 Reagents HNO₃ / H₂SO₄ Reagents->SM

Caption: Competing outcomes of the direct nitration of 3-fluoroanisole.

Summary and Recommendation

A comparative analysis of the potential synthetic routes underscores the importance of strategic planning for achieving high purity and yield.

ParameterPathway I: SNAr Pathway II: O-Methylation Pathway III: Direct Nitration
Starting Material 2,6-Difluoronitrobenzene3-Fluoro-2-nitrophenol3-Fluoroanisole
Regioselectivity Excellent (single isomer)Excellent (single isomer)Poor (isomeric mixture)
Key Advantage High purity, scalableHigh purity, classic methodAtom economical (in theory)
Key Disadvantage Availability of starting materialAvailability of starting materialPoor selectivity, purification
Recommendation Highly Recommended Recommended Not Recommended

For researchers and drug development professionals, the Nucleophilic Aromatic Substitution (SNAr) of 2,6-difluoronitrobenzene is the premier choice for synthesizing this compound. Its inherent regioselectivity guarantees a high-purity product, simplifying downstream processing and ensuring reproducibility. The O-methylation route is a solid second choice, contingent on the availability of the corresponding phenol. The direct nitration of 3-fluoroanisole should be avoided due to intractable issues with isomeric purity.

References

  • Synthesis of 2-nitro-5-fluoro-anisole. PrepChem.com. [Link]

  • Understanding 2-Fluoro-5-nitroanisole: A Key Intermediate in Organic Synthesis. WorldOfChemicals. [Link]

Sources

A Technical Guide to the Physical Properties and Chemical Stability of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitroanisole (CAS No. 641-49-6) is a substituted aromatic compound of increasing interest in the fields of medicinal chemistry and materials science.[1] As a fluorinated nitroaromatic building block, it serves as a critical intermediate in the synthesis of a variety of complex organic molecules and active pharmaceutical ingredients. The precise arrangement of the fluoro, nitro, and methoxy groups on the benzene ring imparts unique electronic properties that are valuable for synthetic transformations. However, these same functional groups also dictate its physical characteristics and define its stability profile.

This technical guide provides an in-depth analysis of the physical appearance and chemical stability of this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound. The guide will detail its physical properties, explore the factors governing its stability, and provide experimentally grounded protocols for its safe handling, storage, and stability assessment.

Physical and Chemical Properties

The physical state and appearance of a chemical are the first indicators of its identity and purity. This compound is typically encountered as a solid material.

Appearance: Off-white to yellow or brown solid. The color variation can be indicative of purity, with purer samples appearing closer to off-white or pale yellow.[2]

Data Summary: The key quantitative properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 641-49-6[1][2]
Molecular Formula C₇H₆FNO₃[1][2]
Molecular Weight 171.13 g/mol [1][2]
Physical Form Solid
Purity Typically ≥98%[2]

Chemical Stability and Reactivity Profile

The stability of this compound is governed by the interplay of its three functional groups: the electron-withdrawing nitro group, the electronegative fluoro group, and the electron-donating methoxy group. Nitroaromatic compounds, as a class, are known for their energetic nature and sensitivity to certain conditions.

Thermal Stability: Nitroaromatic compounds can be thermally labile.[3] High temperatures can initiate decomposition, which may proceed via complex pathways, including the cleavage of the C-NO₂ bond.[4] While specific decomposition data for this compound is not readily available, the general behavior of nitroaromatics suggests that exposure to high heat should be avoided. The decomposition of such compounds can be exothermic and, under confinement, may lead to a rapid increase in pressure and temperature, posing a significant hazard.[5]

Incompatibilities: To ensure stability and prevent hazardous reactions, this compound should be stored away from the following:

  • Strong Oxidizing Agents: These can react vigorously with the organic structure, potentially leading to ignition or explosion.[6][7]

  • Strong Bases: The electron-withdrawing nature of the nitro and fluoro groups can make the aromatic ring susceptible to nucleophilic attack, a reaction that would be facilitated by strong bases.

  • Strong Reducing Agents: The nitro group is readily reduced. Reaction with strong reducing agents (e.g., hydrides) can be highly exothermic and may proceed uncontrollably.[7]

Hazardous Decomposition Products: Upon thermal decomposition or combustion, this compound is expected to release toxic and irritating gases and vapors. These include:

  • Nitrogen oxides (NOx)

  • Carbon monoxide (CO) and Carbon dioxide (CO₂)

  • Hydrogen fluoride (HF)[8]

The diagram below illustrates the key factors that can compromise the stability of this compound.

StabilityFactors cluster_compound This compound cluster_stressors External Stressors cluster_degradation Degradation Pathway Compound C₇H₆FNO₃ (Stable Form) Decomposition Chemical Decomposition Compound->Decomposition initiates Heat Excessive Heat Heat->Decomposition Oxidizers Strong Oxidizers Oxidizers->Decomposition Bases Strong Bases Bases->Decomposition Reducers Reducing Agents Reducers->Decomposition Products Hazardous Products (NOx, CO, HF) Decomposition->Products yields

Caption: Factors leading to the decomposition of this compound.

Experimental Protocols

Adherence to proper handling and storage protocols is paramount for maintaining the integrity of the compound and ensuring laboratory safety.

Safe Handling Protocol

Causality: The primary routes of exposure are inhalation of dust, skin contact, and eye contact. The protocols are designed to minimize this exposure.

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[6][9]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety glasses with side-shields or goggles conforming to approved standards like NIOSH (US) or EN 166 (EU).[10]

    • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves before use and dispose of contaminated gloves properly after use.[10]

    • Body Protection: Wear a lab coat or a protective suit. The type of protection should be selected based on the concentration and amount of the substance being handled.[10]

  • Handling Practices:

    • Avoid the formation of dust and aerosols.

    • Avoid all personal contact, including inhalation.[7]

    • Do not eat, drink, or smoke in the handling area.[9]

    • Wash hands thoroughly after handling the compound.[6]

Storage Protocol

Causality: Improper storage can lead to degradation of the material. The following conditions are chosen to protect the compound from known incompatibilities and environmental factors that promote decomposition.

  • Container: Store in the original, tightly closed container.[6][9] Containers should be securely sealed to prevent exposure to moisture and air.[7]

  • Location: Store in a cool, dry, and well-ventilated area.[6]

  • Conditions to Avoid:

    • Store away from incompatible substances such as strong oxidizing agents.[6]

    • Protect from direct sunlight and moisture.[9]

    • A recommended storage condition is sealed in a dry environment at room temperature.

Workflow for Stability Assessment

Causality: To ensure the compound's suitability for a reaction, its purity and integrity must be verified, especially after prolonged storage. This workflow provides a self-validating system to confirm stability.

StabilityWorkflow start Start: Sample of This compound prep 1. Sample Preparation Dissolve known mass in suitable solvent (e.g., Acetonitrile) start->prep analysis 2. Analytical Method (e.g., HPLC-UV or GC-MS) prep->analysis data 3. Data Acquisition Obtain chromatogram and/or mass spectrum analysis->data decision Assess Purity & Detect Degradants data->decision pass Result: Stable (Purity ≥ 98%) decision->pass No significant impurities detected fail Result: Degraded (Presence of impurities) decision->fail New peaks/ fragments observed

Sources

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 3-Fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

The functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Among the vast array of substituted aromatics, 3-fluoroanisole presents a unique and compelling case study in the principles of electrophilic aromatic substitution (EAS). The molecule's inherent electronic asymmetry, a consequence of the meta relationship between a strongly activating methoxy group and a deactivating-yet-ortho,para-directing fluorine atom, gives rise to a nuanced regioselectivity that can be both a challenge and an opportunity for the synthetic chemist. This guide is intended to serve as a comprehensive technical resource, moving beyond textbook generalities to provide a detailed exploration of the factors governing EAS on this specific substrate. By synthesizing mechanistic understanding with practical, field-tested protocols, we aim to equip researchers with the knowledge to confidently and predictably manipulate the 3-fluoroanisole scaffold.

The Directing Dance of Substituents: Methoxy vs. Fluoro

The regiochemical outcome of electrophilic aromatic substitution on 3-fluoroanisole is a direct consequence of the interplay between the electronic effects of its two substituents. A thorough understanding of these effects is paramount for predicting and controlling the position of electrophilic attack.

  • The Methoxy Group (-OCH₃): This is a powerful activating group, primarily due to its strong positive mesomeric effect (+M). The lone pairs on the oxygen atom are readily delocalized into the aromatic π-system, significantly increasing the electron density of the ring and making it more nucleophilic. This activating influence is most pronounced at the ortho (C2 and C6) and para (C4) positions. The methoxy group also exerts a weaker, electron-withdrawing inductive effect (-I) due to the electronegativity of the oxygen atom, but the +M effect is overwhelmingly dominant.

  • The Fluorine Atom (-F): As the most electronegative element, fluorine exerts a potent electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. However, like other halogens, it also possesses lone pairs that can be donated to the ring via a positive mesomeric effect (+M). For fluorine, the -I effect is generally considered to be stronger than its +M effect, leading to an overall deactivation of the ring. Despite this deactivation, the +M effect is sufficient to direct incoming electrophiles to the ortho (C2 and C4) and para (C6) positions relative to itself.

In 3-fluoroanisole, these two groups are positioned meta to each other. This leads to a convergence of directing effects, as illustrated below.

Diagram 1: Analysis of Directive Effects in 3-Fluoroanisole

G 3-Fluoroanisole C1 C1-OCH3 C2 C2 C3 C3-F C4 C4 C5 C5 C6 C6 OCH3_directing -OCH3 directs ortho, para (C2, C4, C6) OCH3_directing->C2 OCH3_directing->C4 OCH3_directing->C6 Conclusion Favored positions for electrophilic attack: C2, C4, C6 F_directing -F directs ortho, para (C2, C4, C6) F_directing->C2 F_directing->C4 F_directing->C6

Caption: Reinforcing directive effects of the methoxy and fluoro groups.

As the diagram illustrates, both the methoxy and fluoro groups direct incoming electrophiles to the C2, C4, and C6 positions. The methoxy group, being a strong activator, will have a more pronounced effect on the overall rate of reaction and will strongly favor substitution at these positions. The fluorine atom, while deactivating, will also steer electrophiles to these same positions. Therefore, the primary products of electrophilic aromatic substitution on 3-fluoroanisole are expected to be the 2-, 4-, and 6-substituted isomers. The precise ratio of these isomers will be influenced by the specific electrophile and the reaction conditions, particularly steric factors.

Nitration of 3-Fluoroanisole

The introduction of a nitro group onto the 3-fluoroanisole ring is a synthetically valuable transformation, as the nitro group can be readily converted into other functional groups, such as amines.

Mechanistic Rationale

The nitration of 3-fluoroanisole proceeds via the classical electrophilic aromatic substitution mechanism. The electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and sulfuric acid. The electron-rich aromatic ring of 3-fluoroanisole attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The stability of this intermediate dictates the regiochemical outcome. Attack at the C2, C4, and C6 positions allows for resonance structures where the positive charge is delocalized onto the oxygen atom of the methoxy group, a highly stabilizing interaction.

Diagram 2: Nitration of 3-Fluoroanisole Workflow

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A 3-Fluoroanisole C Controlled low-temperature addition of nitrating mixture A->C B HNO₃ / H₂SO₄ B->C D Reaction monitoring (TLC/GC) C->D E Quenching on ice D->E F Extraction and washing E->F G Drying and solvent removal F->G H Column chromatography G->H

Caption: A generalized workflow for the nitration of 3-fluoroanisole.

Experimental Protocol: Nitration

This protocol provides a robust method for the nitration of 3-fluoroanisole, with an emphasis on temperature control to manage the exothermic nature of the reaction and influence the isomer distribution.

Materials:

  • 3-Fluoroanisole (99%)

  • Concentrated nitric acid (70%)

  • Concentrated sulfuric acid (98%)

  • Dichloromethane (CH₂Cl₂)

  • Ice

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroanisole (1.0 equivalent) in dichloromethane. Cool the flask to 0 °C in an ice bath.

  • Preparation of Nitrating Mixture: In a separate flask, carefully and slowly add concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (1.1 equivalents) while cooling in an ice bath.

  • Addition: Add the cold nitrating mixture dropwise to the stirred solution of 3-fluoroanisole over a period of 30-60 minutes, ensuring the internal temperature of the reaction mixture does not rise above 5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0 °C for an additional 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Transfer the mixture to a separatory funnel and separate the layers.

  • Washing: Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product, a mixture of nitro-3-fluoroanisole isomers, can be purified by column chromatography on silica gel.

Table 1: Expected Isomer Distribution in the Nitration of 3-Fluoroanisole

IsomerPosition of NitrationAnticipated Yield Range
2-Nitro-3-fluoroanisoleC210-20%
4-Nitro-3-fluoroanisoleC450-70%
6-Nitro-3-fluoroanisoleC620-30%

Note: The isomer distribution is an educated estimation based on the directing effects and potential steric hindrance. Actual yields may vary depending on the precise reaction conditions.

Halogenation of 3-Fluoroanisole

The introduction of a halogen atom (typically bromine or chlorine) onto the 3-fluoroanisole ring is another important transformation, providing a handle for further synthetic manipulations such as cross-coupling reactions.

Bromination

A common and effective method for the bromination of activated aromatic rings is the use of molecular bromine (Br₂) with a Lewis acid catalyst, such as iron(III) bromide (FeBr₃).

Experimental Protocol: Bromination to Synthesize 4-Bromo-3-fluoroanisole.[1]

This protocol is adapted from a known synthesis of 4-bromo-3-fluoroanisole.[1]

Materials:

  • 3-Fluoroanisole

  • Bromine (Br₂)

  • Chloroform (CHCl₃)

  • 5% Aqueous sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: Dissolve 3-fluoroanisole (1.0 equivalent) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Addition of Bromine: At room temperature, add bromine (1.0 equivalent) dropwise to the stirred solution.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, wash the reaction mixture with a 5% aqueous solution of sodium hydroxide.

  • Washing: Wash the organic layer with water until neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by distillation under reduced pressure to yield 4-bromo-3-fluoroanisole.[1]

Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for the formation of C-C bonds and the introduction of a ketone functionality onto an aromatic ring.

Mechanistic Considerations

In a typical Friedel-Crafts acylation, an acyl chloride or anhydride is treated with a Lewis acid catalyst (commonly aluminum chloride, AlCl₃) to generate a highly electrophilic acylium ion. This electrophile is then attacked by the aromatic ring. A key advantage of Friedel-Crafts acylation is that the product, an aryl ketone, is deactivated towards further substitution, thus preventing polyacylation. For 3-fluoroanisole, the strong activating effect of the methoxy group should enable this reaction to proceed, with a strong preference for acylation at the sterically less hindered C4 and C6 positions.

Experimental Protocol: Acylation with Acetyl Chloride

This is a general protocol for the Friedel-Crafts acylation of an activated anisole derivative.

Materials:

  • 3-Fluoroanisole

  • Acetyl chloride (CH₃COCl)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Ice

  • Concentrated hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C.

  • Formation of Acylium Ion: Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension of AlCl₃.

  • Addition of Substrate: Add a solution of 3-fluoroanisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Cool the reaction mixture to 0 °C and slowly and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • Extraction and Washing: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane. Combine the organic layers and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography or recrystallization.

Concluding Remarks for the Practicing Scientist

The electrophilic aromatic substitution of 3-fluoroanisole is a testament to the predictive power of fundamental organic chemistry principles. The synergistic directing effects of the methoxy and fluoro substituents provide a reliable handle for the regioselective functionalization of the C2, C4, and C6 positions. While the methoxy group is the primary activator and director, the subtle electronic influence of the fluorine atom should not be disregarded, as it can modulate the reactivity and, in some cases, the isomer distribution. The protocols outlined in this guide provide a solid foundation for the synthetic manipulation of this versatile building block. As with all chemical synthesis, careful optimization of reaction conditions, including temperature, reaction time, and stoichiometry, will be crucial for achieving high yields and selectivities in specific applications.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Taylor, R. (1990).

Sources

The Regioselectivity of Nitration of 3-Fluoroanisole: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of the regioselectivity observed in the electrophilic aromatic nitration of 3-fluoroanisole. The presence of two competing ortho-para directing groups—the strongly activating methoxy group and the deactivating fluoro group—presents a compelling case study in substituent effects in electrophilic aromatic substitution (EAS). This document elucidates the mechanistic underpinnings that govern the reaction's outcome, offering predictive insights for researchers in drug development and organic synthesis. A comprehensive, field-proven experimental protocol is provided, alongside a discussion of the expected product distribution based on established electronic and steric principles.

Introduction: The Synthetic Challenge

Nitroaromatic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The precise control of regioselectivity during the nitration of substituted benzenes is therefore a critical concern for synthetic chemists. 3-Fluoroanisole presents a nuanced challenge due to the presence of two ortho-para directing substituents at a meta-position relative to each other. The methoxy (-OCH3) group is a potent activating group, while the fluorine (-F) atom is a deactivating group.[2][3] Understanding the interplay of their electronic and steric effects is paramount to predicting and controlling the formation of isomeric products. This guide will dissect these competing influences to provide a clear rationale for the observed regioselectivity.

Mechanistic Rationale for Regioselectivity

The nitration of an aromatic ring proceeds via the attack of the electron-rich π-system on a highly electrophilic nitronium ion (NO2+), which is typically generated in situ from nitric acid and a strong acid catalyst like sulfuric acid.[4][5][6] The regiochemical outcome is determined by the stability of the resulting resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex.

Analysis of Substituent Effects
  • The Methoxy Group (-OCH3): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the benzene ring through resonance (+M effect).[2][7] This effect significantly increases the electron density at the ortho and para positions, making them more nucleophilic and stabilizing the corresponding arenium ion intermediates. While oxygen is also electronegative and exerts an electron-withdrawing inductive effect (-I), the +M effect is dominant, rendering the methoxy group a strong activator and ortho-para director.[2]

  • The Fluoro Group (-F): Fluorine is the most electronegative element, and as such, it exerts a powerful electron-withdrawing inductive effect (-I) through the sigma bond, deactivating the ring towards electrophilic attack.[3] However, like the methoxy group, fluorine also has lone pairs that can participate in resonance (+M effect), donating electron density to the ortho and para positions.[3][8] For halogens, the strong -I effect generally outweighs the +M effect, leading to overall deactivation. Nevertheless, the +M effect is sufficient to direct incoming electrophiles to the ortho and para positions over the meta position.[8]

Predicting the Major Products

In 3-fluoroanisole, the methoxy group is at position 1 and the fluoro group is at position 3. The potential sites for nitration are positions 2, 4, 5, and 6.

  • Position 2: Ortho to the -OCH3 group and ortho to the -F group.

  • Position 4: Para to the -OCH3 group and ortho to the -F group.

  • Position 5: Meta to both the -OCH3 and -F groups.

  • Position 6: Ortho to the -OCH3 group and para to the -F group.

The directing effects of the two substituents are in conflict. However, a guiding principle in electrophilic aromatic substitution is that a strongly activating group will dominate the directing effect over a deactivating group. [9][10] In this case, the powerfully activating methoxy group will primarily dictate the positions of substitution.

Therefore, we can predict that nitration will occur predominantly at the positions activated by the methoxy group: positions 2, 4, and 6. Position 5 is meta to the activating methoxy group and is thus highly disfavored.

The following diagram illustrates the directing influences of the substituents:

Directing effects of substituents on 3-fluoroanisole.
Steric Hindrance and Product Distribution

While positions 2, 4, and 6 are all electronically activated by the methoxy group, steric factors will further influence the final isomer distribution.

  • Position 2: This position is ortho to both the methoxy and the fluoro groups. The proximity of these two substituents creates significant steric hindrance, making the approach of the electrophile to this site less favorable.

  • Position 4: This position is para to the strongly directing methoxy group and ortho to the fluoro group. It is less sterically hindered than position 2.

  • Position 6: This position is ortho to the methoxy group and para to the fluoro group. Steric hindrance here is primarily from the adjacent methoxy group.

Based on this analysis, the expected major products are 3-fluoro-4-nitroanisole and 3-fluoro-6-nitroanisole . The formation of 3-fluoro-2-nitroanisole is expected to be a minor product due to severe steric hindrance. The relative yields of the 4-nitro and 6-nitro isomers will depend on the specific reaction conditions, as the ortho/para ratio can be influenced by the nature of the nitrating agent and the solvent.[8] For instance, bulkier nitrating species tend to favor the less hindered para position.

Experimental Protocol: Nitration of 3-Fluoroanisole

This protocol is a robust procedure for the mononitration of 3-fluoroanisole using a standard mixed acid (HNO3/H2SO4) approach.

Safety Precautions:

  • Concentrated nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Perform all operations in a well-ventilated fume hood.

  • The reaction is exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

  • Quenching the reaction with water is highly exothermic. Perform this step slowly and with caution.

Materials and Equipment:
  • 3-Fluoroanisole

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

  • Sodium Bicarbonate (NaHCO3), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)

  • Ethyl Acetate or Dichloromethane (for extraction)

  • Round-bottom flask (50 mL or 100 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Step-by-Step Procedure:
  • Preparation of the Nitrating Mixture:

    • In a small flask or beaker, carefully add 5 mL of concentrated sulfuric acid.

    • Cool the sulfuric acid in an ice bath to 0-5 °C.

    • Slowly, dropwise, add 5 mL of concentrated nitric acid to the cold sulfuric acid with continuous stirring.[11] Maintain the temperature below 10 °C during the addition. This mixture contains the active electrophile, the nitronium ion (NO2+). Keep this nitrating mixture in the ice bath until use.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 5.0 g of 3-fluoroanisole.

    • Add 10 mL of concentrated sulfuric acid to the 3-fluoroanisole and cool the mixture in an ice bath to 0-5 °C with stirring.

  • Nitration Reaction:

    • Using a dropping funnel, add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-fluoroanisole in sulfuric acid.

    • Crucially, maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. This may require a slow addition rate (e.g., over 30-45 minutes).

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 30 minutes to ensure completion.

  • Work-up and Isolation:

    • Prepare a large beaker containing approximately 100 g of crushed ice.

    • Very slowly and carefully, pour the reaction mixture onto the ice with vigorous stirring. This will quench the reaction and precipitate the crude product.

    • Allow the ice to melt completely. The nitro-3-fluoroanisole isomers will typically separate as a yellowish oil or solid.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with deionized water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL, to neutralize residual acid), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product mixture.

  • Purification and Characterization:

    • The isomeric products can be separated and purified by column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient).

    • The identity and purity of the isolated isomers should be confirmed by analytical techniques such as 1H NMR, 13C NMR, GC-MS, and IR spectroscopy.

The following diagram outlines the experimental workflow:

G prep_nitrating 1. Prepare Nitrating Mix (HNO₃ + H₂SO₄ at 0-5°C) reaction 3. Reaction (Add Nitrating Mix to Substrate Dropwise at 0-5°C) prep_nitrating->reaction prep_substrate 2. Prepare Substrate (3-Fluoroanisole + H₂SO₄ at 0-5°C) prep_substrate->reaction quench 4. Quench (Pour onto Ice) reaction->quench extract 5. Extraction (Ethyl Acetate) quench->extract wash 6. Wash (H₂O, NaHCO₃, Brine) extract->wash dry 7. Dry & Evaporate (MgSO₄, Rotovap) wash->dry purify 8. Purification (Column Chromatography) dry->purify characterize 9. Characterization (NMR, GC-MS, IR) purify->characterize

Sources

Introduction: Unveiling a Key Pharmaceutical Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Properties of 3-Fluoro-2-nitroanisole

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 641-49-6) is a substituted aromatic compound that has garnered interest within the pharmaceutical and fine chemical industries.[1] Its unique trifunctional arrangement—a methoxy group, a fluorine atom, and a nitro group on a benzene ring—creates a molecule with distinct electronic properties and versatile reactivity. This guide offers a deep dive into the theoretical properties of this compound, providing insights into its electronic structure, predicted reactivity, and strategic importance as a building block in the synthesis of complex, high-value molecules, particularly in the realm of drug discovery.[2][3]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, improved membrane permeability, and modulated bioavailability.[4][5] this compound serves as a valuable scaffold that introduces this crucial element, while its nitro group provides a versatile synthetic handle for further molecular elaboration.[2] Understanding its fundamental theoretical properties is paramount for any researcher aiming to leverage its potential.

Core Physicochemical Properties

A foundational understanding begins with the basic molecular and physical characteristics of this compound. These properties are essential for its handling, storage, and application in synthetic protocols.

PropertyValueSource(s)
CAS Number 641-49-6[1]
Molecular Formula C₇H₆FNO₃[1]
Molecular Weight 171.13 g/mol [1]
Physical Form Off-white to Yellow to Brown Solid
Purity Typically ≥95-98%
Storage Sealed in dry, room temperature conditions
InChI Key GMWOSSBFNSZKAH-UHFFFAOYSA-N
Safety Profile Danger: H301, H315, H319, H335, H350

Theoretical Electronic Structure: An Interplay of Forces

The reactivity and properties of this compound are dictated by the electronic interplay of its three substituents on the aromatic ring. Each group exerts distinct inductive and resonance effects that modulate the electron density of the benzene ring.

  • -OCH₃ (Methoxy) Group: The oxygen atom is highly electronegative, exerting an electron-withdrawing inductive effect (-I). However, its lone pairs can be delocalized into the ring, resulting in a strong electron-donating resonance effect (+R). Overall, the +R effect dominates, making the methoxy group an activating, ortho, para-director.

  • -F (Fluoro) Group: As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I).[4] Like other halogens, it also has a +R effect due to its lone pairs, but for fluorine, the -I effect is significantly stronger. This makes the fluorine atom a deactivating, yet ortho, para-directing substituent.

  • -NO₂ (Nitro) Group: The nitro group is one of the strongest electron-withdrawing groups through both inductive (-I) and resonance (-R) effects. It strongly deactivates the ring towards electrophilic attack and is a meta-director.

The combination of these groups on the ring creates a complex electronic landscape. The powerful electron-withdrawing nature of the nitro and fluoro groups significantly reduces the overall electron density of the aromatic system, while the methoxy group partially counteracts this effect, particularly at the positions ortho and para to it.

G Electronic Effects on this compound cluster_ring This compound a C OCH3 OCH₃ (+R > -I) a->OCH3 C1 b C F F (-I > +R) b->F C3 c C C4 C4 (δ+) c->C4 d C C5 C5 d->C5 e C C6 C6 (δ+) e->C6 f C NO2 NO₂ (-R, -I) f->NO2 C2

Caption: Diagram of substituent electronic effects.

Predicted Reactivity and Synthetic Utility

The theoretical electronic structure provides a robust framework for predicting the molecule's reactivity, which is crucial for its application in multi-step synthesis.

Electrophilic Aromatic Substitution

Due to the strong deactivating effects of the nitro and fluoro groups, this compound is expected to be highly unreactive towards electrophilic aromatic substitution (EAS). Should a reaction occur under harsh conditions, the directing effects of the substituents would compete. The powerful ortho, para-directing influence of the methoxy group is the most significant activating effect.

  • Position C6: Ortho to the -OCH₃ group and meta to the -F and -NO₂ groups. This position is the most likely site for electrophilic attack, though still heavily deactivated.

  • Position C4: Para to the -OCH₃ group but ortho to the -F group. Steric hindrance and the deactivating -I effect from fluorine make this site less favorable than C6.

  • Position C5: Meta to the -OCH₃ and para to the -NO₂ group. This position is highly deactivated.

Nucleophilic Aromatic Substitution (SₙAr)

The presence of a strong electron-withdrawing group (-NO₂) ortho to a potential leaving group (the -F atom) makes the ring susceptible to Nucleophilic Aromatic Substitution (SₙAr). The nitro group can stabilize the negative charge in the Meisenheimer complex intermediate. This makes the fluorine atom a plausible site for displacement by strong nucleophiles (e.g., alkoxides, amines), offering a pathway to introduce new functional groups at the C3 position.

Reduction of the Nitro Group

A primary application of nitroaromatic compounds in drug development is the reduction of the nitro group to an amine.[2] This transformation is a pivotal step, converting the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group (-NH₂).

This resulting aniline derivative is a versatile intermediate that can undergo a wide array of subsequent reactions, including:

  • Amide bond formation (acylation)

  • Reductive amination

  • Diazotization followed by Sandmeyer reactions

  • Formation of heterocyclic rings

Experimental Workflow: A Self-Validating Protocol

The use of this compound as a synthetic intermediate typically follows a validated workflow. The reduction of the nitro group serves as a representative example.

Objective: To synthesize 3-Fluoro-2-methoxyaniline from this compound.

Methodology:

  • Reaction Setup: A solution of this compound is prepared in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Catalyst Introduction: A hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C), is added to the mixture. Alternatively, chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be used.

  • Reduction: The reaction mixture is subjected to a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) and stirred vigorously. The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Workup:

    • The catalyst is removed by filtration through a pad of Celite.

    • The filtrate is concentrated under reduced pressure to remove the solvent.

    • The residue is dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated NaHCO₃) to neutralize any acid and then with brine.

  • Purification & Validation:

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is purified, typically by column chromatography on silica gel.

    • The purity and identity of the final product, 3-Fluoro-2-methoxyaniline, are confirmed using NMR spectroscopy and mass spectrometry.

G A 1. Dissolution (this compound in EtOH) B 2. Catalyst Addition (e.g., 10% Pd/C) A->B C 3. Hydrogenation (H₂ atmosphere, stirring) B->C D 4. In-Process Control (TLC or LC-MS Monitoring) C->D D->C Reaction Incomplete E 5. Filtration (Remove Catalyst via Celite) D->E Reaction Complete F 6. Workup (Solvent Exchange & Wash) E->F G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: General workflow for nitro group reduction.

Predicted Spectroscopic Signatures

While detailed experimental spectra require empirical measurement, the theoretical spectroscopic characteristics of this compound can be predicted based on its structure and data from analogous compounds.[6][7][8]

SpectroscopyPredicted Features
¹H NMR - A singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm.- Three distinct signals in the aromatic region (approx. 7.0-8.0 ppm), each integrating to one proton. The protons will exhibit complex splitting patterns due to both ³J (H-H) and through-space or J (H-F) coupling.
¹³C NMR - A signal for the methoxy carbon around 55-60 ppm.- Six distinct signals for the aromatic carbons. The carbon attached to the fluorine (C3) will show a large one-bond C-F coupling constant (¹JCF). Other aromatic carbons will show smaller C-F couplings. The carbons attached to the nitro (C2) and methoxy (C1) groups will be significantly deshielded.
¹⁹F NMR - A single resonance, likely appearing as a multiplet due to coupling with neighboring aromatic protons.
IR Spectroscopy - Strong asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, typically around 1520-1560 cm⁻¹ and 1340-1380 cm⁻¹ respectively.- C-O stretching for the anisole ether linkage around 1250 cm⁻¹.- C-F stretching band, typically in the 1000-1300 cm⁻¹ region.- Aromatic C-H and C=C stretching bands.
Mass Spec (EI) - A molecular ion peak (M⁺) at m/z = 171. Subsequent fragmentation may involve the loss of -OCH₃, -NO₂, or other characteristic fragments.

Conclusion: A Versatile Tool for Modern Drug Discovery

The theoretical properties of this compound reveal it to be a highly functionalized and synthetically valuable molecule. Its electronic landscape, defined by the competing effects of its methoxy, fluoro, and nitro substituents, governs its reactivity. While deactivated towards electrophilic attack, it is primed for nucleophilic substitution and, most importantly, serves as an excellent precursor to 2-amino-3-fluoroanisole derivatives. This transformation unlocks a multitude of synthetic possibilities, making this compound a key intermediate for introducing the beneficial effects of fluorine into novel pharmaceutical candidates.[9] A thorough understanding of its theoretical underpinnings allows researchers to design more efficient and innovative synthetic strategies, accelerating the drug development pipeline.

References

  • Santa Cruz Biotechnology. (n.d.). This compound.
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  • ChemicalBook. (n.d.). This compound (Russian).
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  • Wang, Y., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN).
  • PubChem. (n.d.). 3-Fluoroanisole.
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  • WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.
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An In-Depth Technical Guide to 3-Fluoro-2-nitroanisole: From Historical Synthesis to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-2-nitroanisole, a key fluorinated nitroaromatic intermediate. While a definitive historical record of its initial discovery remains elusive in readily available literature, this document explores the likely early synthetic routes based on the historical context of organic fluorine and nitro chemistry. The guide details established and plausible synthesis methodologies, including step-by-step protocols and mechanistic considerations. Furthermore, it compiles the compound's physicochemical properties and discusses its contemporary applications as a versatile building block in medicinal chemistry and organic synthesis, highlighting its role in the development of novel therapeutics and complex molecular architectures.

Introduction: The Emergence of Fluorinated Nitroaromatics

The introduction of fluorine and nitro functionalities into aromatic scaffolds has been a cornerstone of synthetic organic chemistry for over a century. Fluorine, with its high electronegativity and relatively small size, can profoundly alter the physicochemical properties of a molecule, influencing its lipophilicity, metabolic stability, and binding affinity.[1][2] The nitro group, a powerful electron-withdrawing moiety, serves as a versatile handle for a wide array of chemical transformations, most notably reduction to an amino group, a critical step in the synthesis of numerous pharmaceuticals and dyes.[3]

This compound (CAS No. 641-49-6)[4], with the molecular formula C₇H₆FNO₃ and a molecular weight of 171.13 g/mol [4], is a solid at room temperature.[5] It belongs to this important class of doubly activated aromatic compounds. Its strategic substitution pattern makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[6][7] This guide delves into the historical context of its synthesis, outlines practical laboratory-scale preparation methods, and explores its modern-day utility.

Historical Perspective on the Synthesis of this compound

While a singular, seminal publication detailing the "discovery" of this compound is not readily apparent in historical chemical literature, its synthesis can be contextualized within the broader development of aromatic fluorination and nitration reactions in the early to mid-20th century. The logical synthetic approaches would have relied on the established principles of electrophilic aromatic substitution and nucleophilic aromatic substitution.

Plausible Early Synthetic Pathways

Given the knowledge available to chemists in the mid-20th century, two primary retrosynthetic pathways to this compound can be postulated:

Pathway A: Nitration of 3-Fluoroanisole

This approach would involve the direct nitration of 3-fluoroanisole. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The directing effects of both substituents would need to be carefully considered to achieve the desired 2-nitro isomer.

Pathway B: Fluorination of 2-Nitroanisole

Alternatively, the synthesis could commence with the fluorination of 2-nitroanisole. Early fluorination methods were often harsh and lacked the selectivity of modern reagents. However, methods like the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium fluoroborate, were known and could have been adapted.

The following diagram illustrates a plausible early synthetic workflow based on the nitration of a fluorinated precursor.

plausible_synthesis cluster_start Starting Material cluster_reaction Key Transformation cluster_product Target Molecule start 3-Fluoroanisole reaction Electrophilic Nitration (e.g., HNO₃/H₂SO₄) start->reaction product This compound reaction->product

Caption: Plausible early synthetic route to this compound.

Modern Synthesis Methodologies

Contemporary synthetic chemistry offers more refined and efficient routes to this compound, often providing higher yields and greater isomeric purity than would have been achievable with historical methods. A common and reliable approach involves the methylation of 3-fluoro-2-nitrophenol.

Experimental Protocol: Methylation of 3-Fluoro-2-nitrophenol

This protocol describes a typical laboratory-scale synthesis of this compound.

Materials:

  • 3-Fluoro-2-nitrophenol

  • Dimethyl sulfate (DMS) or Methyl iodide (MeI)

  • Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a solution of 3-fluoro-2-nitrophenol (1.0 eq) in acetone or DMF, add potassium carbonate (1.5 - 2.0 eq).

  • Methylation: To the stirred suspension, add dimethyl sulfate or methyl iodide (1.1 - 1.2 eq) dropwise at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to a gentle reflux and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane or ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization or column chromatography on silica gel.

The following diagram outlines the workflow for the modern synthesis of this compound.

modern_synthesis_workflow start Start: 3-Fluoro-2-nitrophenol reaction Methylation (DMS or MeI, Base, Solvent) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: this compound purification->product

Caption: Modern synthesis workflow for this compound.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in research and development.

PropertyValueReference
CAS Number 641-49-6[4]
Molecular Formula C₇H₆FNO₃[4]
Molecular Weight 171.13 g/mol [4]
Appearance Solid[5]
Melting Point Not explicitly found, but related isomers melt in the 49-71°C range.[5][6]
Boiling Point Not explicitly found, but a related isomer boils at 272°C.[5]
Solubility Expected to be soluble in common organic solvents like ethanol, methanol, and dichloromethane.[7]

Spectroscopic Data:

While specific, detailed spectra for this compound were not found in the immediate search results, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with coupling patterns influenced by both the fluorine and nitro groups. A singlet corresponding to the methoxy group protons would also be present.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the seven carbon atoms, with the chemical shifts influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

  • ¹⁹F NMR: The fluorine NMR spectrum would exhibit a single resonance, with its chemical shift providing information about the electronic environment of the fluorine atom.

  • IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹), C-F stretching, and C-O stretching of the anisole moiety.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Applications in Synthesis and Drug Discovery

This compound serves as a versatile building block in organic synthesis, primarily due to the reactivity of its functional groups.[6][8]

Key Transformations and Synthetic Utility

The primary synthetic utility of this compound lies in the transformation of the nitro group and the potential for nucleophilic aromatic substitution of the fluorine atom, which is activated by the ortho-nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine using various reagents such as tin(II) chloride, iron in acidic media, or catalytic hydrogenation. This transformation yields 3-fluoro-2-methoxyaniline, a valuable precursor for the synthesis of a wide range of heterocyclic compounds and other complex molecules.

  • Nucleophilic Aromatic Substitution (SNAr): The fluorine atom is susceptible to displacement by nucleophiles due to the strong electron-withdrawing effect of the adjacent nitro group. This allows for the introduction of various functionalities, such as amines, alkoxides, and thiolates, at this position.

The following diagram illustrates the key reactive sites and potential transformations of this compound.

reactivity_pathways cluster_nitro Nitro Group Transformation cluster_fluoro Fluorine Substitution start This compound nitro_reduction Reduction (e.g., SnCl₂, H₂/Pd) start->nitro_reduction snar Nucleophilic Aromatic Substitution (e.g., Nu⁻) start->snar amino_product 3-Fluoro-2-methoxyaniline nitro_reduction->amino_product substituted_product Substituted 2-nitroanisole snar->substituted_product

Caption: Key reactive pathways of this compound.

Role in Medicinal Chemistry

Fluorinated aromatic compounds are of significant interest in medicinal chemistry. The introduction of a fluorine atom can enhance a drug candidate's metabolic stability, binding affinity, and membrane permeability.[1][2] While specific examples of marketed drugs derived directly from this compound were not identified in the search, its role as a building block for creating libraries of fluorinated compounds for drug discovery is highly probable. The resulting 3-fluoro-2-methoxyaniline scaffold can be incorporated into a variety of biologically active molecules.

Safety and Handling

As with all nitroaromatic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. It is important to consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and disposal.

Conclusion

This compound, while lacking a well-documented moment of discovery, stands as a testament to the enduring importance of fundamental synthetic transformations in organic chemistry. Its preparation, rooted in the historical development of aromatic chemistry, is now achieved through efficient and reliable modern methods. The strategic placement of its fluoro and nitro substituents makes it a valuable and versatile intermediate for the synthesis of complex organic molecules, with significant potential in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of this important building block, from its likely historical origins to its contemporary applications, serving as a valuable resource for researchers and scientists in the chemical sciences.

References

  • 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). Retrieved from [Link]

  • Understanding 2-Fluoro-5-nitroanisole: A Key Intermediate in Organic Synthesis. (n.d.). Retrieved from [Link]

  • 2-Nitroanisole. PubChem. (n.d.). Retrieved from [Link]

  • 3-Fluoro-4-Nitroanisole: Properties, Applications, and Synthesis. (2026, February 12). Retrieved from [Link]

  • This compound (C007B-169073). Cenmed Enterprises. (n.d.). Retrieved from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
  • Xing, L., Blakemore, D. C., Narayanan, A., Unwalla, R., Lovering, F., Denny, R. A., Zhou, H., & Bunnage, M. E. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726.
  • Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers. (n.d.). Retrieved from [Link]

  • 5-Fluoro-2-nitroanisole. PubChem. (n.d.). Retrieved from [Link]

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Methodological & Application

The Synthetic Versatility of 3-Fluoro-2-nitroanisole: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Chemical Logic of 3-Fluoro-2-nitroanisole's Reactivity

The utility of this compound is rooted in its electronic properties. The potent electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, significantly activates the aromatic ring towards nucleophilic attack. This activation is a cornerstone of nucleophilic aromatic substitution (SNAr) reactions, a key transformation for this molecule. The fluorine atom, despite the high strength of the C-F bond, serves as an excellent leaving group in this context. This is because the rate-determining step of the SNAr reaction is the initial attack of the nucleophile to form a resonance-stabilized intermediate, known as a Meisenheimer complex. The high electronegativity of fluorine facilitates this initial attack, making fluorinated nitroaromatics highly reactive substrates.

The methoxy group, while being a weaker activating group compared to the nitro group, also influences the regioselectivity and reactivity of the molecule. Furthermore, the nitro group itself can be readily transformed into an amino group, opening up a vast array of subsequent synthetic possibilities, including the formation of various heterocyclic systems.

Core Applications and Synthetic Protocols

The primary applications of this compound revolve around its use as a precursor for more complex molecules through two main synthetic pathways: nucleophilic aromatic substitution and nitro group reduction.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The activated nature of this compound makes it an ideal substrate for SNAr reactions with a wide range of nucleophiles, including amines, alkoxides, and thiols. This allows for the facile introduction of diverse functionalities, which is a critical step in the synthesis of many biologically active compounds.

SNAr_Workflow Start Start: this compound Nucleophile Select Nucleophile (Amine, Alkoxide, Thiol) Reaction SNAr Reaction (Base, Solvent, Temp.) Start->Reaction Nucleophile->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (Chromatography/Recrystallization) Workup->Purification Product Substituted Product Purification->Product

Caption: General workflow for SNAr reactions using this compound.

a) Reaction with Amine Nucleophiles:

The reaction with primary and secondary amines is a common method for the synthesis of N-aryl compounds, which are prevalent scaffolds in pharmaceuticals.

Detailed Protocol: Synthesis of N-substituted 2-nitro-3-fluoroanilines

  • Materials:

    • This compound (1.0 eq)

    • Primary or secondary amine (e.g., piperidine, morpholine) (1.1 - 1.5 eq)

    • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as a base (2.0 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as solvent

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and the chosen solvent (e.g., DMF).

    • Add the amine nucleophile (1.1 - 1.5 eq) to the solution.

    • Add the base (2.0 eq).

    • Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the reaction mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel to yield the desired N-substituted 2-nitro-3-fluoroaniline derivative.

b) Reaction with Alkoxide and Thiolate Nucleophiles:

Similar protocols can be employed for reactions with alkoxides (generated from alcohols and a strong base like sodium hydride) and thiolates (generated from thiols and a base) to synthesize the corresponding aryl ethers and thioethers. These reactions are fundamental in creating diverse molecular structures for screening in drug discovery programs.

Reduction of the Nitro Group: Gateway to 2-Fluoro-6-methoxyaniline

The reduction of the nitro group in this compound to an amine is a pivotal transformation, yielding 2-Fluoro-6-methoxyaniline. This aniline derivative is a valuable intermediate in its own right, serving as a precursor for a wide range of biologically active molecules, including agrochemicals and pharmaceuticals.[1][2]

Nitro_Reduction_Workflow Start Start: this compound Reduction Catalytic Hydrogenation (e.g., Pd/C, H₂) Start->Reduction Filtration Filtration of Catalyst Reduction->Filtration Workup Solvent Removal & Optional Purification Filtration->Workup Product 2-Fluoro-6-methoxyaniline Workup->Product

Caption: Workflow for the reduction of this compound.

Detailed Protocol: Synthesis of 2-Fluoro-6-methoxyaniline [1]

  • Materials:

    • This compound

    • Palladium on carbon (Pd/C, 5-10 mol%)

    • Ethanol or Methanol as solvent

    • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

    • Celite or another filter aid

    • Standard laboratory glassware for hydrogenation

  • Procedure:

    • In a flask suitable for hydrogenation, dissolve this compound in ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon is sufficient for small-scale reactions) at room temperature.

    • Monitor the reaction progress by TLC until the starting material is completely consumed.

    • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care, preferably wetted with solvent.

    • Wash the filter cake with additional ethanol.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2-Fluoro-6-methoxyaniline. The product is often of sufficient purity for subsequent steps, but can be further purified by distillation or column chromatography if necessary.

Advanced Applications in the Synthesis of Biologically Active Molecules

The derivatives of this compound are key building blocks in the synthesis of a variety of biologically active compounds.

Synthesis of Fluorinated Benzimidazoles

Fluorinated benzimidazoles are an important class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties. 2-Fluoro-6-methoxyaniline, derived from this compound, can serve as a precursor to these valuable scaffolds. The general synthetic strategy involves the condensation of the diamine derivative (obtained after SNAr and nitro reduction) with various reagents.

Agrochemical Synthesis

The incorporation of fluorine atoms into agrochemicals can significantly enhance their efficacy and metabolic stability.[3] Aniline derivatives, such as those produced from this compound, are crucial intermediates in the synthesis of various herbicides, fungicides, and insecticides. For instance, substituted anilines are key components in the synthesis of picolinic acid herbicides and pyrazole carboxamide fungicides.[1][3]

Data Summary

Reaction TypeSubstrateReagentsProductKey Features
SNAr This compoundAmines, Alkoxides, ThiolsSubstituted 2-nitroanisolesHigh reactivity due to nitro group activation.
Nitro Reduction This compoundPd/C, H₂2-Fluoro-6-methoxyanilineProvides a key intermediate for further synthesis.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its reactivity in nucleophilic aromatic substitution and the facile conversion of its nitro group provide a robust platform for the synthesis of a wide array of complex molecules. The protocols and insights provided in this guide are intended to facilitate the use of this important intermediate in the discovery and development of new pharmaceuticals and agrochemicals. As with all chemical reactions, appropriate safety precautions should be taken, and reaction conditions may need to be optimized for specific substrates and scales.

References

(Please note that direct, citable protocols for this compound are not abundant in the readily available literature, and the provided protocols are based on established methodologies for analogous compounds.)

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Application Note: 3-Fluoro-2-nitroanisole - A Strategic Building Block for Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-Fluoro-2-nitroanisole has emerged as a highly versatile and valuable building block, offering a unique combination of reactive sites that can be orthogonally functionalized. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utility of this compound. We will explore its core reactivity, provide detailed, field-proven protocols for its application in the synthesis of key pharmaceutical scaffolds such as kinase inhibitors and GPCR modulators, and present data to support its strategic implementation in drug discovery programs.

Introduction: The Strategic Advantage of this compound

This compound (CAS No. 641-49-6) is a trifunctional aromatic compound whose value lies in the specific arrangement of its methoxy, fluoro, and nitro groups.[1][2] This substitution pattern is not a random assortment of functional groups; it is a carefully orchestrated arrangement that dictates the molecule's reactivity and makes it an ideal precursor for a variety of pharmaceutical intermediates.

  • The Nitro Group (NO₂): Positioned ortho to the fluorine, this powerful electron-withdrawing group is the primary activator for nucleophilic aromatic substitution (SNAr) at the C-F position.[3][4] Furthermore, it serves as a synthetic handle that can be readily reduced to a primary amine, opening a gateway for countless subsequent transformations.

  • The Fluorine Atom (F): In the context of SNAr reactions, fluorine is an excellent leaving group.[5][6] Its high electronegativity polarizes the carbon-fluorine bond and activates the ipso-carbon for nucleophilic attack, often leading to faster reaction rates compared to other halogens.[4][5] The incorporation of fluorine into final drug molecules can also confer desirable pharmacokinetic properties, such as increased metabolic stability and enhanced binding affinity.[7]

  • The Methoxy Group (OCH₃): This group provides steric influence and can modulate the electronic properties of the ring. Its presence is crucial for directing subsequent reactions and can be a key interaction point in the final active pharmaceutical ingredient's (API) binding pocket.

This unique electronic and steric profile allows for sequential and controlled modifications, making this compound a cornerstone in the synthesis of complex heterocyclic systems that are prevalent in modern pharmaceuticals.[8][9]

Physicochemical Properties
PropertyValueSource
CAS Number 641-49-6[1]
Molecular Formula C₇H₆FNO₃[1][10]
Molecular Weight 171.13 g/mol [1][10]
Appearance Solid[10]
SMILES COc1cccc(F)c1=O[10]
InChI Key GMWOSSBFNSZKAH-UHFFFAOYSA-N[10]

Core Reactivity: Mechanisms and Strategic Execution

The synthetic utility of this compound is primarily driven by two key transformations: Nucleophilic Aromatic Substitution (SNAr) and the reduction of the nitro group. Understanding the principles behind these reactions is critical for their successful application.

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this compound's utility.[3] Aromatic rings are typically electron-rich and resistant to nucleophilic attack. However, the presence of a strong electron-withdrawing group, like the nitro group, positioned ortho or para to a leaving group dramatically changes this reactivity profile.[4][5]

Mechanism Causality:

  • Activation: The nitro group withdraws electron density from the aromatic ring, making it electrophilic and susceptible to attack by nucleophiles.

  • Addition & Stabilization: A nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The negative charge is delocalized onto the oxygen atoms of the ortho-nitro group, providing significant stabilization. This stabilization is the rate-determining step.[4][6]

  • Elimination: The aromaticity is restored by the expulsion of the fluoride leaving group, which is a rapid process.[5]

SNAr_Mechanism cluster_start Step 1: Nucleophilic Attack cluster_intermediate Step 2: Meisenheimer Complex cluster_end Step 3: Elimination Start This compound + Nucleophile (Nu⁻) Intermediate Resonance-Stabilized Intermediate Start->Intermediate Addition (Rate-Determining) Product Substituted Product Intermediate->Product Elimination LeavingGroup Fluoride Ion (F⁻) Intermediate->LeavingGroup

Caption: The SNAr addition-elimination mechanism workflow.

Nitro Group Reduction

The second key transformation is the reduction of the nitro group to a primary amine, yielding 3-fluoro-2-methoxyaniline.[11] This reaction unlocks a vast potential for further molecular diversification. The resulting aniline is a versatile nucleophile and a precursor for diazotization, amide couplings, and the formation of nitrogen-containing heterocycles.[12][13]

Commonly Employed Methodologies:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts like Palladium on Carbon (Pd/C) under a hydrogen atmosphere.[14] It avoids the use of harsh metal reagents.

  • Metal-Acid Reduction: Classic methods using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (e.g., HCl) are robust and widely used.

  • Transfer Hydrogenation: Reagents like ammonium formate or hydrazine can be used with a catalyst (e.g., Pd/C) as the hydrogen source, avoiding the need for pressurized hydrogen gas.

Reactivity_Pathways Start This compound SNAr_Product 2-Nitro-3-(Nu)-anisole Start->SNAr_Product Pathway 1: SₙAr (+ Nu⁻) Reduced_Start 3-Fluoro-2-methoxyaniline (e.g., GPCR Intermediates) Start->Reduced_Start Pathway 2: Nitro Reduction (e.g., H₂, Pd/C) Reduced_SNAr 2-Amino-3-(Nu)-anisole (e.g., Kinase Scaffolds) SNAr_Product->Reduced_SNAr Nitro Reduction (e.g., H₂, Pd/C)

Caption: Key synthetic pathways starting from this compound.

Application in Kinase Inhibitor Synthesis

Kinase inhibitors are a cornerstone of modern oncology, and many possess complex heterocyclic scaffolds.[15][16][17] this compound is an ideal starting point for constructing these structures, as demonstrated in the synthesis of various trisubstituted 1,3,5-triazines and other heterocyclic systems.[15][18]

Kinase_Workflow A This compound B SₙAr with Amine (R-NH₂) A->B C Intermediate A: 2-Nitro-3-(R-amino)-anisole B->C D Nitro Group Reduction C->D E Intermediate B: Diamino Derivative D->E F Heterocyclic Ring Formation (e.g., with cyanogen bromide) E->F G Final Kinase Inhibitor Scaffold F->G

Caption: General workflow for kinase inhibitor scaffold synthesis.

Protocol 1: Synthesis of a 2,4-Disubstituted-7-methoxy-8-nitroquinoline Intermediate

This protocol exemplifies a classic SNAr reaction followed by cyclization, a common strategy in medicinal chemistry.

Step 1: Nucleophilic Aromatic Substitution with a β-ketoester

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.0 equiv.) and anhydrous tetrahydrofuran (THF).

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a strong base such as sodium hydride (NaH, 1.2 equiv., 60% dispersion in mineral oil) portion-wise, ensuring the temperature does not exceed 5 °C.

  • Nucleophile Addition: Slowly add a solution of a β-ketoester (e.g., ethyl acetoacetate, 1.1 equiv.) in THF to the reaction mixture.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the SNAr adduct.

Step 2: Reductive Cyclization to form the Quinoline Ring

  • Setup: Dissolve the SNAr adduct from Step 1 in ethanol or acetic acid in a hydrogenation vessel.

  • Catalyst: Add a catalytic amount of 10% Palladium on Carbon (Pd/C, ~5-10 mol%).

  • Reduction/Cyclization: Pressurize the vessel with hydrogen gas (H₂, 50-60 psi) and stir vigorously at room temperature or with gentle heating (40-50 °C) for 12-18 hours. The reduction of the nitro group is followed by spontaneous intramolecular cyclization and dehydration.

  • Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography to afford the desired quinoline derivative.

Application in GPCR Modulator Synthesis

G Protein-Coupled Receptors (GPCRs) are a major class of drug targets, and their modulators often feature substituted aniline or benzimidazole cores.[19][20][21] The derivative of this compound, 3-fluoro-2-methoxyaniline, is a prime starting material for building these scaffolds.[12]

Protocol 2: Synthesis of a 4-Fluoro-7-methoxybenzimidazole Intermediate

This protocol demonstrates the utility of the amine functionality generated from the nitro group reduction.

Step 1: Reduction of this compound

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (5 mol%) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat 3x). Maintain a positive pressure of hydrogen (balloon or ~50 psi) and stir the mixture vigorously at room temperature for 4-8 hours.

  • Monitoring & Work-up: Monitor the reaction by TLC until the starting material is consumed. Filter the mixture through Celite, wash the filter cake with ethanol, and concentrate the filtrate to obtain crude 3-fluoro-2-methoxyaniline, which is often pure enough for the next step.

Step 2: Benzimidazole Ring Formation

  • Amide Coupling: Dissolve the 3-fluoro-2-methoxyaniline (1.0 equiv.) from Step 1 in a suitable solvent like dichloromethane (DCM). Add a carboxylic acid (e.g., formic acid for the parent benzimidazole, 1.1 equiv.) and a coupling agent like EDC (1.2 equiv.) and HOBt (0.5 equiv.). Stir at room temperature for 12 hours.

  • Work-up: Wash the reaction mixture with saturated sodium bicarbonate (NaHCO₃) solution and then with brine. Dry the organic layer over Na₂SO₄ and concentrate.

  • Cyclization: Dissolve the crude amide in acetic acid and heat at reflux (around 100-110 °C) for 2-4 hours to effect cyclodehydration.

  • Isolation: Cool the reaction mixture and pour it into ice water. Neutralize with a base (e.g., NaOH or NaHCO₃) until the product precipitates. Collect the solid by filtration, wash with water, and dry to yield the benzimidazole intermediate. Further purification can be done by recrystallization.

Spectroscopic Data Summary

Accurate characterization of intermediates is crucial. Below is a summary of typical spectroscopic data.[22][23][24]

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (cm⁻¹)
This compound ~7.6-7.2 (m, 3H, Ar-H), ~4.0 (s, 3H, OCH₃)~160-120 (Ar-C), ~53 (OCH₃)~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1280 (C-O), ~1100 (C-F)
3-Fluoro-2-methoxyaniline ~6.8-6.5 (m, 3H, Ar-H), ~3.9 (s, 3H, OCH₃), ~3.8 (br s, 2H, NH₂)~150-110 (Ar-C), ~56 (OCH₃)~3450 & 3370 (NH₂ stretch), ~1620 (NH₂ bend), ~1250 (C-O)

Safety and Handling

This compound must be handled with appropriate safety precautions in a well-ventilated fume hood.[10][25]

  • Hazard Classifications: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system), Chronic Aquatic Toxicity (Category 2).[10]

  • Hazard Statements (H-codes): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H411 (Toxic to aquatic life with long-lasting effects).[10][26]

  • Precautionary Statements (P-codes): P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[10][25]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[27]

Conclusion

This compound stands out as a strategic and economically viable building block for pharmaceutical research and development. Its well-defined reactivity allows for the execution of high-yielding SNAr and nitro-reduction reactions, providing rapid access to highly functionalized intermediates. The protocols and data presented in this note underscore its utility in constructing core scaffolds for high-value therapeutic targets like kinase inhibitors and GPCR modulators. By leveraging the predictable and robust chemistry of this reagent, drug discovery programs can accelerate the synthesis of novel chemical entities, ultimately shortening the path from laboratory synthesis to clinical evaluation.

References

  • Techeem. (n.d.). 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). 15.4: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Google Patents. (2013). U.S. Patent 8,465,673 B2. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]

  • Common Organic Chemistry. (2012). WO 2012/069948 A1. Retrieved from [Link]

  • PubMed. (2018). Synthesis and PI 3-Kinase Inhibition Activity of Some Novel 2,4,6-Trisubstituted 1,3,5-Triazines. Retrieved from [Link]

  • Semantic Scholar. (2014). The synthesis of novel kinase inhibitors using click chemistry. Retrieved from [Link]

  • Techeem. (n.d.). Understanding 2-Fluoro-5-nitroanisole: A Key Intermediate in Organic Synthesis. Retrieved from [Link]

  • PubMed Central. (2020). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • ResearchGate. (2023). Molecular glues as GPCR modulators: unveiling three distinct mechanistic pathways for signal regulation. Retrieved from [Link]

  • PubMed Central. (2015). Novel Allosteric Modulators of G Protein-coupled Receptors. Retrieved from [Link]

  • Google Patents. (n.d.). US7745643B2 - Methods of synthesizing cyclic nitro compounds.
  • Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

  • ResearchGate. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Retrieved from [Link]

  • PubMed. (2025). Designing allosteric modulators to change GPCR G protein subtype selectivity. Retrieved from [Link]

  • bioRxiv. (2024). Design of allosteric modulators that change GPCR G protein subtype selectivity. Retrieved from [Link]

  • YouTube. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]

  • PubMed. (2013). Development of allosteric modulators of GPCRs for treatment of CNS disorders. Retrieved from [Link]

  • University of Calgary. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]

  • Chemsrc. (n.d.). 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • PubChem. (n.d.). Pharmaceutical compositions for the treatment of Helicobacter pylori - Patent US-9603806-B2. Retrieved from [Link]

  • YouTube. (2020). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6. Retrieved from [Link]

  • PubMed. (2012). The Strength of Weak Interactions: Aromatic Fluorine in Drug Design. Retrieved from [Link]

  • Google Patents. (n.d.). US7612087B2 - Heterocyclic compounds as inhibitors of beta-lactamases.

Sources

Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

These application notes provide a comprehensive technical guide to understanding and performing nucleophilic aromatic substitution (SNAr) reactions on 3-Fluoro-2-nitroanisole. This document delves into the mechanistic underpinnings, provides detailed experimental protocols, and offers practical insights for troubleshooting and optimization.

Introduction: The Strategic Importance of this compound in Synthesis

This compound is a highly valuable substrate in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the strategic placement of its functional groups. The aromatic ring is "activated" towards nucleophilic attack by the potent electron-withdrawing nitro group (-NO₂).[1][2] This activation, coupled with the presence of a fluorine atom—an excellent leaving group in SNAr reactions—renders the molecule susceptible to substitution by a diverse array of nucleophiles.[3][4] The methoxy group (-OCH₃) further influences the regioselectivity and reactivity of these transformations.

The ability to readily introduce new functionalities onto the aromatic core makes this compound a versatile building block for the synthesis of complex molecules with desired biological activities. The incorporation of fluorine and nitro groups is a known strategy for enhancing the pharmacological properties of drug candidates.[5][6]

Core Principles: The SNAr Addition-Elimination Mechanism

Nucleophilic aromatic substitution reactions of this compound proceed via a well-established two-step addition-elimination mechanism.[2][7] This pathway is distinct from SN1 and SN2 reactions, which are typically associated with aliphatic systems.[1][8]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine leaving group (the ipso-carbon). This addition disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1][2] The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the electron-withdrawing nitro group, which delocalizes the negative charge through resonance.[1][3]

  • Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[9]

Caption: The two-step addition-elimination mechanism of SNAr.

Experimental Protocols

The following protocols are representative examples for conducting SNAr reactions on this compound with common classes of nucleophiles.

General Experimental Workflow

workflow start Reaction Setup reaction Addition of Reagents start->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring workup Aqueous Workup & Extraction monitoring->workup purification Purification (e.g., Column Chromatography) workup->purification characterization Product Characterization (NMR, MS) purification->characterization end Final Product characterization->end

Caption: A generalized workflow for SNAr reactions.

Protocol 1: Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol describes the synthesis of 4-(2-methoxy-6-nitrophenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Dissolve the starting material in anhydrous DMF.

  • Add morpholine (1.2 eq) to the solution.

  • Add potassium carbonate (2.0 eq) as a base.

  • Stir the reaction mixture at 80 °C and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reaction with an Alkoxide Nucleophile (e.g., Sodium Methoxide)

This protocol outlines the synthesis of 1,2-dimethoxy-3-nitrobenzene.

Materials:

  • This compound

  • Sodium Methoxide (NaOMe)

  • Methanol (MeOH)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol.

  • Carefully add sodium methoxide (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction with a dilute acid (e.g., 1 M HCl) and extract with a suitable organic solvent (e.g., dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic phase to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 3: Reaction with a Thiolate Nucleophile (e.g., Sodium Thiophenoxide)

This protocol details the preparation of 2-methoxy-6-nitrophenyl phenyl sulfide.

Materials:

  • This compound

  • Thiophenol

  • Sodium Hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous THF.

  • Add thiophenol (1.1 eq) to the solvent.

  • Cool the solution to 0 °C and carefully add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes to form the sodium thiophenoxide.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until completion as indicated by TLC.

  • Carefully quench the reaction with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the residue by column chromatography.

Summary of Reaction Conditions

Nucleophile ClassExample NucleophileBaseSolventTemperature (°C)
AminesMorpholineK₂CO₃DMF, DMSO25 - 100
AlkoxidesSodium Methoxide-Corresponding AlcoholReflux
ThiolatesSodium ThiophenoxideNaHTHF, DMF0 - 25

Pro-Tips and Troubleshooting

  • Moisture Sensitivity: Ensure all glassware is thoroughly dried, and use anhydrous solvents, especially when working with reactive bases like sodium hydride.

  • Reaction Monitoring: TLC is a quick and effective way to monitor the progress of the reaction. The disappearance of the starting material and the appearance of a new, typically more polar, spot indicates product formation.

  • Choice of Base: For amine nucleophiles, an inorganic base like K₂CO₃ or an organic base like triethylamine is often sufficient to neutralize the HF byproduct. For less nucleophilic amines, a stronger base may be required.

  • Solvent Effects: Polar aprotic solvents like DMF and DMSO are generally preferred as they can solvate the Meisenheimer complex and accelerate the reaction.

  • Purification: The crude product often requires purification to remove unreacted starting materials and byproducts. Column chromatography on silica gel is a common and effective method.

Conclusion: A Versatile Tool for Molecular Innovation

The nucleophilic aromatic substitution reactions of this compound provide a robust and versatile platform for the synthesis of a wide range of substituted aromatic compounds. The protocols and insights provided in these application notes serve as a valuable starting point for researchers in drug discovery and materials science. The predictable reactivity and broad scope of this substrate make it an indispensable tool for the construction of novel molecular architectures with tailored properties.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • Beilstein Journal of Organic Chemistry. (2016, February 3). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. [Link]

  • RSC Publishing. Nucleophilic replacement of the nitro group, fluorine and chlorine in aromatic compounds. [Link]

  • Current Drug Targets. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. [Link]

  • ACS Publications. (2020, September 28). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • ResearchGate. Fluorine in drug discovery: Role, design and case studies. [Link]

Sources

Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of synthetic strategies for creating valuable heterocyclic compounds using 3-fluoro-2-nitroanisole as a versatile starting material. We delve into the core reactivity of this substrate, governed by the interplay of its nitro, fluoro, and methoxy functionalities. Detailed, field-proven protocols are provided for the synthesis of key heterocyclic scaffolds, including substituted benzoxazoles and indoles. The causality behind experimental choices, mechanistic insights, and troubleshooting advice is integrated throughout to ensure scientific integrity and reproducibility.

Part 1: The Strategic Value of this compound in Heterocyclic Synthesis

This compound (C₇H₆FNO₃, MW: 171.13) is a powerful building block in synthetic organic chemistry due to its unique electronic and steric properties.[1] The strategic placement of three key functional groups on the aromatic ring dictates its reactivity and provides multiple handles for elaboration into complex heterocyclic systems.

  • The Nitro Group (-NO₂): As a potent electron-withdrawing group, the nitro moiety strongly activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. This activation is crucial for the displacement of the fluorine atom. Furthermore, the nitro group is a synthetic precursor to the amino group (-NH₂) via reduction, a cornerstone transformation for building nitrogen-containing heterocycles.

  • The Fluorine Atom (-F): Positioned ortho to the activating nitro group, the fluorine atom serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions.[2][3] This reactivity allows for the facile introduction of a wide range of nucleophiles (O, N, S-based), which can then participate in subsequent intramolecular cyclization steps. The high electronegativity of fluorine enhances the polarization of the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step of the reaction.[3][4]

  • The Methoxy Group (-OCH₃): The methoxy group can be a stable substituent, influencing the electronic environment of the final molecule. Critically, it can also be cleaved (demethylated) to reveal a hydroxyl group (-OH), a potent intramolecular nucleophile for the synthesis of oxygen-containing heterocycles like benzofurans or benzoxazoles.

These features allow for a modular and predictable approach to heterocyclic synthesis, as illustrated below.

G cluster_0 Primary Transformations cluster_1 Key Intermediates cluster_2 Heterocyclic Products start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar + Nucleophile (-F⁻) reduction Nitro Group Reduction start->reduction [H] demethylation O-Demethylation start->demethylation e.g., BBr₃ int1 2-Nitro-3-(Nu)-anisole snar->int1 int2 3-Fluoro-2-aminoanisole reduction->int2 int3 3-Fluoro-2-nitrophenol demethylation->int3 prod3 N-Heterocycles (e.g., Indoles) int1->prod3 Reductive Cyclization prod1 N-Heterocycles (e.g., Quinolines) int2->prod1 + Carbonyl Partner prod2 O-Heterocycles (e.g., Benzoxazoles) int3->prod2 + Cyclization Partner

Caption: Core synthetic pathways from this compound.

Part 2: Application Note & Protocol: Synthesis of 4-Fluoro-8-methoxybenzoxazoles

Introduction: Benzoxazoles are a privileged class of heterocyclic compounds found in numerous pharmacologically active molecules and functional materials.[5] They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[6][7] This protocol details a two-step synthesis of a substituted benzoxazole from this compound, leveraging an initial demethylation followed by a reductive cyclization.

Overall Synthetic Workflow:

Caption: Workflow for 4-fluorobenzoxazole-8-ol synthesis.

Protocol 2.1: Synthesis of 3-Fluoro-2-nitrophenol

Principle: The synthesis begins with the selective cleavage of the methyl ether using boron tribromide (BBr₃), a powerful Lewis acid commonly used for dealkylation of aryl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and BBr₃, followed by nucleophilic attack of the bromide ion on the methyl group. This step is foundational, converting the relatively inert methoxy group into a reactive hydroxyl group necessary for the subsequent cyclization.

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eq (e.g., 1.71 g, 10 mmol)Starting material.
Boron Tribromide (BBr₃)1.2 eq (1.0 M solution in DCM)Potent demethylating agent. A slight excess ensures complete conversion.
Dichloromethane (DCM)20 mL / 10 mmol of substrateAnhydrous, inert solvent suitable for low-temperature reactions with BBr₃.
Temperature-78 °C to Room TemperatureInitial low temperature controls the exothermic reaction; warming allows it to proceed to completion.
Reaction Time~4 hoursTypical duration for complete demethylation.
Work-upMethanol, H₂O, Saturated NaHCO₃Methanol quenches excess BBr₃. Aqueous work-up removes boron salts and acidic byproducts.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add this compound (1.71 g, 10 mmol) and dissolve in anhydrous dichloromethane (DCM, 20 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add boron tribromide solution (1.0 M in DCM, 12 mL, 12 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Quenching: Cool the mixture to 0 °C in an ice bath and cautiously add methanol (5 mL) dropwise to quench the excess BBr₃. A vigorous reaction may occur.

  • Extraction: Add water (20 mL) and transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with water (20 mL), saturated sodium bicarbonate (NaHCO₃) solution (20 mL), and finally with brine (20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, 3-fluoro-2-nitrophenol, which can be purified by column chromatography if necessary.

Protocol 2.2: Reductive Cyclization to 4-Fluorobenzoxazol-8-ol

Principle: This step achieves two crucial transformations in a single pot: the reduction of the nitro group to an amine and the intramolecular cyclization to form the benzoxazole ring. Catalytic hydrogenation with palladium on carbon (Pd/C) is a standard method for nitro group reduction.[8] In this protocol, formic acid serves as the in situ source of hydrogen and also acts as the one-carbon electrophile required to form the oxazole ring with the newly formed ortho-aminophenol intermediate. This is a highly atom-economical approach.[9]

Reagent/ParameterQuantity/ValueRationale
3-Fluoro-2-nitrophenol1.0 eq (e.g., 1.57 g, 10 mmol)Intermediate from Protocol 2.1.
Palladium on Carbon (10%)5 mol%Catalyst for the reduction of the nitro group.
Formic Acid (HCOOH)10-15 mLServes as both the hydrogen source for the reduction and the carbon source for the cyclization.
Temperature100 °C (Reflux)Provides the thermal energy required for both the reduction and the dehydration/cyclization steps.
Reaction Time6-12 hoursSufficient time for both sequential reactions to reach completion.
Work-upFiltration, Basification, ExtractionFiltration removes the Pd/C catalyst. Basification neutralizes the formic acid and precipitates the product.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, combine 3-fluoro-2-nitrophenol (1.57 g, 10 mmol) and formic acid (15 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (approx. 530 mg, 5 mol% Pd).

  • Reaction: Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC until the starting material is consumed (6-12 hours).

  • Filtration: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Neutralization: Combine the filtrates and carefully neutralize by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 25 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 4-fluorobenzoxazol-8-ol can be purified by flash column chromatography on silica gel to yield the final product.

Part 3: Application Note & Protocol: Synthesis of 4-Fluoro-7-methoxyindole via Bartoli Indole Synthesis

Introduction: The indole scaffold is a cornerstone of medicinal chemistry, present in a vast number of natural products and pharmaceuticals.[8] The Bartoli indole synthesis is a powerful and convergent method for preparing 7-substituted indoles directly from ortho-substituted nitroarenes.[10][11] The reaction's success often hinges on the presence of an ortho substituent, making this compound an ideal substrate.[12]

Overall Synthetic Workflow:

Caption: Workflow for the Bartoli synthesis of 4-fluoro-7-methoxyindole.

Principle: The Bartoli synthesis involves the reaction of an ortho-substituted nitroarene with three equivalents of a vinyl Grignard reagent.[10] The mechanism is thought to proceed via initial addition of the Grignard to the nitro group, forming a nitrosoarene intermediate. A second equivalent of the Grignard adds to the nitroso group. This is followed by a key[13][13]-sigmatropic rearrangement, which is facilitated by the steric bulk of the ortho substituent (in this case, the fluorine atom).[10][12] The third equivalent of the Grignard reagent acts as a base, and a final acidic work-up promotes rearomatization to form the indole ring.[12][14]

Reagent/ParameterQuantity/ValueRationale
This compound1.0 eq (e.g., 1.71 g, 10 mmol)Substrate with required ortho-substituent.
Vinylmagnesium bromide3.0 eq (1.0 M solution in THF)The key reagent for indole ring formation. Three equivalents are necessary for the complete reaction sequence.[10]
Tetrahydrofuran (THF)50 mL / 10 mmol of substrateAnhydrous, aprotic solvent standard for Grignard reactions.
Temperature-40 °C to 0 °CLow temperature is critical to control the reactivity of the Grignard reagent and prevent side reactions.
Reaction Time~2 hoursSufficient for the sequential additions and rearrangement.
Work-upSaturated aq. NH₄ClA mild acid source to quench the reaction and facilitate the final aromatization step.

Step-by-Step Methodology:

  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.71 g, 10 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

  • Grignard Addition: Add vinylmagnesium bromide (1.0 M in THF, 30 mL, 30 mmol) dropwise over 30 minutes, maintaining the temperature below -35 °C. The solution will typically turn dark.

  • Reaction: Stir the reaction mixture at -40 °C for 30 minutes, then allow it to warm slowly to 0 °C over 1.5 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution (30 mL) at 0 °C.

  • Extraction: Allow the mixture to warm to room temperature. Add ethyl acetate (50 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 30 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product, 4-fluoro-7-methoxyindole, can be purified by flash column chromatography on silica gel (using a gradient of hexanes and ethyl acetate) to afford the pure indole.

Part 4: Mechanistic Considerations & Troubleshooting

  • Selectivity in SNAr: The powerful activating effect of the ortho-nitro group makes the fluorine atom the primary site for nucleophilic attack. Competing substitution at other positions is generally not observed under standard SNAr conditions.

  • Completeness of Nitro Reduction: In reductive cyclization protocols, incomplete reduction of the nitro group is a common issue. This can lead to the isolation of nitroso or hydroxylamine intermediates. Ensure the catalyst is active and use a sufficient excess of the reducing agent or hydrogen source. Monitoring by TLC is critical.

  • Grignard Reagent Quality: The Bartoli synthesis is highly sensitive to the quality and exact titer of the Grignard reagent. Use of old or partially decomposed reagents will lead to significantly lower yields. It is advisable to use freshly prepared or recently titrated Grignard solutions.

  • Temperature Control: Maintaining low temperatures during the addition of organometallic reagents like Grignard reagents is paramount to prevent side reactions, such as conjugate addition or unwanted decomposition pathways.

Conclusion

This compound stands out as a highly adaptable and strategic precursor for the synthesis of medicinally relevant heterocyclic compounds. By leveraging a predictable sequence of reactions—nucleophilic aromatic substitution, nitro group reduction, and demethylation—chemists can access a diverse range of scaffolds, including benzoxazoles and indoles. The protocols outlined in this guide provide robust and reproducible methods, grounded in well-established mechanistic principles, to facilitate discovery and development in pharmaceutical and materials science.

References

  • Bartoli, G., Palmieri, G., Bosco, M., & Dalpozzo, R. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]

  • Leimgruber, W., & Batcho, A. D. (1971). Indole synthesis. U.S. Patent 3,732,245. This work is famously cited in reviews and textbooks as the Leimgruber-Batcho indole synthesis. A representative review can be found at: Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]

  • Dobbs, A. P., et al. (2000). A new variation on the Bartoli indole synthesis. Tetrahedron Letters, 41(32), 6139-6142. This reference discusses modifications to the original Bartoli synthesis. [Link]

  • Oriental Journal of Chemistry. (2023). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry, 39(3). [Link]

  • Mayo, M. S., Yu, X., Zhou, X., Feng, X., Yamamoto, Y., & Bao, M. (2014). Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide. The Journal of Organic Chemistry, 79(13), 6310–6314. [Link]

  • J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Link]

  • MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules, 28(18), 6691. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of benzoxazoles via the copper-catalyzed hydroamination of alkynones with 2-aminophenols. Organic & Biomolecular Chemistry, 15(35), 7324-7327. [Link]

  • Dalpozzo, R., & Bartoli, G. (2014). Applications of Bartoli indole synthesis. Chemical Society Reviews, 43(13), 4527-4563. [Link]

  • National Center for Biotechnology Information. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24427–24458. [Link]

  • Name-Reaction.com. Bartoli indole synthesis. [Link]

  • Research Square. (2023). Biological importance of quinoline derivatives in natural and pharmaceutical drugs. [Link]

  • ACS Publications. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(24), 20561–20573. [Link]

  • Preprints.org. (2024). Review on benzoxazole chemistry and pharmacological potential. [Link]

  • ResearchGate. (2007). Leimgruber–Batcho Indole Synthesis. [Link]

  • Unlocking The Biological Potential of Quinolines: A Review. (2024). World Journal of Pharmaceutical Research, 13(11), 1069-1080. [Link]

  • PubMed. (2016). Therapeutic significance of quinolines: a patent review (2013-2015). Expert Opinion on Therapeutic Patents, 26(8), 921-936. [Link]

  • Singh, D., & Pathak, D. (2016). QUINOLINE: A DIVERSE THERAPEUTIC AGENT. International Journal of Pharmaceutical Sciences and Research, 7(1), 1-13. [Link]

  • PubMed. (2024). The Benzoxazole Heterocycle: A Comprehensive Review of the Most Recent Medicinal Chemistry Developments of Antiproliferative, Brain-Penetrant, and Anti-inflammatory Agents. Topics in Current Chemistry, 382(4), 33. [Link]

  • Royal Society of Chemistry. (2021). Photoinduced reductive cyclization of 2-nitroaryl-tethered carbonyl compounds: an approach for accessing nitrogen-fused heterocycles. Organic Chemistry Frontiers, 8(7), 1541-1546. [Link]

  • Semantic Scholar. Batcho–Leimgruber indole synthesis. [Link]

  • PubMed. (2015). Benzoxazoles and oxazolopyridines in medicinal chemistry studies. European Journal of Medicinal Chemistry, 97, 473-485. [Link]

  • ResearchGate. (2015). ChemInform Abstract: Benzoxazoles and Oxazolopyridines in Medicinal Chemistry Studies. [Link]

  • Clark, R. D. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1), 195. [Link]

  • YouTube. (2022). Leimgruber–Batcho Indole Synthesis. [Link]

  • Wikipedia. Benzoxazole. [Link]

  • Royal Society of Chemistry. (2021). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. Organic Chemistry Frontiers, 8(7), 1541-1546. [Link]

  • Organic Chemistry Portal. A Novel Route to 2-Arylquinolines: Reductive Cleavage of 2′-Nitroaryl-∆2-isoxazolines. [Link]

  • ResearchGate. (2021). Photoinduced Reductive Cyclization of 2-Nitroaryl-Tethered Carbonyl Compounds: An Approach to Access Nitrogen-Fused Heterocycles. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Molecules, 28(8), 3433. [Link]

  • National Center for Biotechnology Information. (2015). Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. Organic Letters, 17(23), 5946–5949. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • ResearchGate. (2020). Synthetic pathway for the synthesis of pyrano quinoline derivatives of compounds 1a–d. [Link]

  • MDPI. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(23), 5763. [Link]

  • YouTube. (2019). Nucleophilic Aromatic Substitution. [Link]

  • National Center for Biotechnology Information. (2018). Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents. Molecules, 23(10), 2441. [Link]

  • PubMed. (2002). Novel pyrrolo[3,2-f]quinolines: synthesis and antiproliferative activity. Bioorganic & Medicinal Chemistry, 10(7), 2195-2205. [Link]

  • National Center for Biotechnology Information. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4811. [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein Journal of Organic Chemistry, 12, 223–229. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7048, 2-Nitroanisole. [Link]

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Application Notes & Protocols: 3-Fluoro-2-nitroanisole as a Strategic Building Block in Modern Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The introduction of fluorine into bioactive molecules has become a cornerstone of modern agrochemical design, often imparting enhanced efficacy, metabolic stability, and favorable physicochemical properties.[1][2] This guide provides an in-depth technical overview of the strategic application of 3-fluoro-2-nitroanisole, a versatile fluorinated building block, in the synthesis of advanced agrochemicals.[3][4] We will explore the unique reactivity conferred by its specific arrangement of functional groups and provide a detailed, field-proven protocol for its use in constructing key agrochemical intermediates. This document is intended for researchers, chemists, and process development professionals in the agrochemical industry.

Introduction: The Fluorine Advantage in Agrochemicals

The strategic incorporation of fluorine is a well-established method for optimizing the performance of crop protection agents.[1] The high electronegativity and small atomic radius of fluorine can profoundly influence a molecule's lipophilicity, binding affinity to target enzymes, and resistance to metabolic degradation.[2] Fluorinated building blocks, such as this compound, offer an efficient means of introducing these desirable properties.[5][6][7] The presence of both a fluorine atom and a nitro group on the anisole core creates a highly reactive system, primed for specific chemical transformations crucial in the synthesis of complex agrochemical active ingredients.[8][9]

The Unique Reactivity of this compound

The synthetic utility of this compound is primarily dictated by the interplay of its three key functional groups: the nitro group (-NO₂), the fluorine atom (-F), and the methoxy group (-OCH₃). The potent electron-withdrawing nature of the nitro group, positioned ortho to the fluorine atom, strongly activates the aromatic ring towards nucleophilic aromatic substitution (SNAr).[10][11][12] This activation renders the fluorine atom a facile leaving group, allowing for the strategic formation of new carbon-carbon or carbon-heteroatom bonds.

The methoxy group, while having a weaker electronic influence, can still modulate the regioselectivity of reactions and influence the overall physicochemical properties of the resulting molecules. Understanding this intricate electronic landscape is paramount for designing efficient and high-yielding synthetic routes.

Application in the Synthesis of Bixafen-Type Intermediates

A prominent application of fluorinated nitroaromatics is in the synthesis of biphenyl-containing fungicides, such as Bixafen. Bixafen is a pyrazole-carboxamide fungicide that functions by inhibiting the fungal mitochondrial respiratory complex II.[13] The synthesis of the core N-(3',4'-dichloro-5-fluorobiphenyl-2-yl) moiety often relies on the coupling of two substituted aromatic rings. Here, we present a robust protocol for the synthesis of a key biphenyl intermediate using this compound.

Proposed Synthetic Transformation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of C-C bonds.[14] In this proposed synthesis, this compound can be coupled with a suitable boronic acid to construct the biphenyl scaffold. The subsequent reduction of the nitro group and amidation would lead to the final agrochemical product.

Reaction Scheme:

G A This compound C Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C A->C B (3,4-Dichlorophenyl)boronic acid B->C D 2-(3,4-Dichlorophenyl)-3-fluoro-6-nitroanisole C->D Suzuki-Miyaura Coupling E Reduction (e.g., Fe/NH4Cl) D->E F 2-(3,4-Dichlorophenyl)-3-fluoro-6-aminoanisole (Key Bixafen Intermediate) E->F

Caption: Proposed synthetic route to a key Bixafen intermediate.

Detailed Experimental Protocol: Synthesis of 2-(3,4-Dichlorophenyl)-3-fluoro-6-nitroanisole

This protocol details the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with (3,4-dichlorophenyl)boronic acid.

Materials:

  • This compound (1.0 eq)

  • (3,4-Dichlorophenyl)boronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask

  • Condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen inlet

  • Separatory funnel

  • Rotary evaporator

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Charge flask with this compound, (3,4-dichlorophenyl)boronic acid, Pd(PPh3)4, and K2CO3 B Evacuate and backfill with N2 (3x) A->B C Add degassed 1,4-dioxane and water B->C D Heat to 90°C with stirring for 12-16 hours C->D E Monitor by TLC or LC-MS D->E F Cool to room temperature E->F G Dilute with ethyl acetate F->G H Wash with water and brine G->H I Dry organic layer over MgSO4 H->I J Filter and concentrate in vacuo I->J K Purify by column chromatography J->K

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Procedure:

  • Reaction Setup: To a three-neck round-bottom flask equipped with a condenser, magnetic stir bar, and nitrogen inlet, add this compound (1.0 eq), (3,4-dichlorophenyl)boronic acid (1.2 eq), tetrakis(triphenylphosphine)palladium(0) (0.03 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 90°C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until consumption of the starting material is observed (typically 12-16 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 2-(3,4-dichlorophenyl)-3-fluoro-6-nitroanisole.

Subsequent Transformations

The resulting biphenyl intermediate can then be carried forward to the final active ingredient. The nitro group is readily reduced to an amine using standard conditions, such as iron powder in the presence of ammonium chloride or catalytic hydrogenation.[14] This amine can then undergo an amide coupling reaction with a suitable acid chloride, such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride, to yield Bixafen.[15]

Quantitative Data Summary

Starting MaterialReagentCatalystSolventTemp (°C)Time (h)Yield (%)
This compound(3,4-Dichlorophenyl)boronic acidPd(PPh₃)₄Dioxane/H₂O9012-1675-85

Note: Yields are representative and may vary depending on reaction scale and optimization.

Conclusion

This compound is a valuable and reactive building block for the synthesis of modern agrochemicals. Its unique electronic properties facilitate key bond-forming reactions, such as the Suzuki-Miyaura cross-coupling, enabling the efficient construction of complex molecular architectures. The protocols and strategies outlined in this guide provide a practical framework for researchers and scientists to leverage the potential of this versatile intermediate in the development of next-generation crop protection solutions.

References

  • Vertex AI Search. (n.d.). The Role of 2-Fluoro-4-nitroanisole in Modern Agrochemical Formulations.
  • Vertex AI Search. (n.d.). Applications of 2-Fluoro-4-nitroanisole in Pharma & Agrochemicals.
  • Google Patents. (n.d.). AU2022336652A1 - A process for preparation of bixafen.
  • Vertex AI Search. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation.
  • Google Patents. (n.d.). CN116178264A - A kind of synthetic method of bixafen.
  • PubMed Central. (n.d.). Current Contributions of Organofluorine Compounds to the Agrochemical Industry.
  • BenchChem. (n.d.). Application Notes: Synthesis of Novel Agrochemicals Using 2-Fluoropyridine-3-boronic Acid.
  • Solvay. (n.d.). Organic Fluorinated Building Blocks.
  • PubMed. (2016). Synthesis and Nucleophilic Aromatic Substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Beilstein J Org Chem., 12, 192-7.
  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds.
  • PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions.
  • American Elements. (n.d.). Fluorinated Building Blocks.
  • ResearchGate. (n.d.). Common fluorine-containing building blocks.
  • PubMed. (2022). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. ChemMedChem., 17(21).
  • PubMed. (2002). New Building Blocks for Fluorinated Bioimidazole Derivatives II: Preparation of Beta-Fluorourocanic Acids. J Org Chem., 67(10), 3468-73.

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Application Notes and Protocols: The Reaction of 3-Fluoro-2-nitroanisole with Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance in Medicinal Chemistry

The reaction between 3-fluoro-2-nitroanisole and various amines is a cornerstone transformation in modern medicinal chemistry and drug discovery. This nucleophilic aromatic substitution (SNAr) reaction provides a reliable and versatile method for the synthesis of complex aniline derivatives, which are prevalent scaffolds in a vast array of therapeutic agents. The strategic placement of the fluorine atom, nitro group, and methoxy group on the anisole ring creates a unique electronic environment that facilitates controlled and regioselective amination.

Fluorine's high electronegativity activates the aromatic ring towards nucleophilic attack, making the fluorine atom an excellent leaving group in this context.[1][2] The presence of the ortho-nitro group further enhances this activation through strong electron withdrawal, stabilizing the negatively charged intermediate (Meisenheimer complex) that is characteristic of the SNAr mechanism.[1][3][4] This inherent reactivity, coupled with the directing effect of the substituents, allows for the precise installation of diverse amine functionalities, a critical step in the structure-activity relationship (SAR) studies that drive drug development. The resulting 2-nitro-3-aminoanisole derivatives are valuable intermediates, readily undergoing further transformations, such as reduction of the nitro group to an amine, to generate a wide range of biologically active molecules.[5][] The strategic incorporation of fluorine can also impart favorable pharmacokinetic properties to the final drug molecule, such as enhanced metabolic stability and membrane permeability.[2][7][8]

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The reaction of this compound with amines proceeds via a classical nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Nucleophilic Attack: The amine, acting as a nucleophile, attacks the carbon atom bearing the fluorine atom. This is the rate-determining step of the reaction. The electron-withdrawing nitro group, positioned ortho to the fluorine, is crucial for stabilizing the resulting negatively charged intermediate.[3][9]

  • Formation of the Meisenheimer Complex: The attack of the nucleophile disrupts the aromaticity of the ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1][4] The negative charge is delocalized over the aromatic ring and, most importantly, onto the oxygen atoms of the nitro group.

  • Elimination of the Leaving Group: Aromaticity is restored by the elimination of the fluoride ion, which is a good leaving group in this activated system. This step is typically fast.

Caption: General workflow of the SNAr reaction.

General Experimental Protocol

This protocol provides a general procedure for the reaction of this compound with a primary or secondary amine. The specific conditions may require optimization depending on the nucleophilicity and steric hindrance of the amine.

Materials:

  • This compound (CAS: 641-49-6)[10]

  • Amine (primary or secondary)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN))

  • Base (e.g., Potassium carbonate (K2CO3), Triethylamine (Et3N), Diisopropylethylamine (DIPEA))

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Heating mantle or oil bath with temperature control

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Column chromatography supplies (silica gel, solvents)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent and Base Addition: Dissolve the starting material in an appropriate volume of anhydrous polar aprotic solvent. Add the base (1.5-2.0 eq).

  • Amine Addition: Under an inert atmosphere, add the amine (1.1-1.5 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) and stir vigorously.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The disappearance of the this compound spot and the appearance of a new, more polar product spot will indicate the reaction is proceeding.

  • Workup: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature. Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Characterization: Characterize the purified product by standard analytical techniques such as NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point to confirm its identity and purity.

Table 1: Typical Reaction Conditions

Amine TypeSolventBaseTemperature (°C)Reaction Time (h)
Primary AliphaticDMF, DMSOK₂CO₃, Et₃N80-1004-12
Secondary AliphaticDMF, DMSOK₂CO₃, Et₃N90-1106-18
Primary AromaticDMSO, NMPK₂CO₃, Cs₂CO₃100-12012-24
Secondary AromaticDMSO, NMPK₂CO₃, Cs₂CO₃110-13018-36

Case Study: Synthesis of a Kinase Inhibitor Intermediate

The reaction of this compound with amines is a key step in the synthesis of various kinase inhibitors, which are a critical class of anticancer drugs. For instance, the synthesis of a precursor to a Bruton's tyrosine kinase (BTK) inhibitor might involve the following transformation.

Caption: Synthetic pathway to a kinase inhibitor core.

Troubleshooting Guide

Table 2: Common Issues and Solutions

IssuePossible CauseRecommended Solution
No or low conversion Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Weak baseUse a stronger base such as cesium carbonate (Cs₂CO₃).
Sterically hindered amineIncrease reaction time and/or temperature. Consider using microwave irradiation to accelerate the reaction.[11]
Formation of side products Reaction temperature too highLower the reaction temperature and monitor the reaction closely by TLC.
Presence of waterEnsure all reagents and solvents are anhydrous. Perform the reaction under a strict inert atmosphere.
Difficult purification Product and starting material have similar polarityOptimize the eluent system for column chromatography. Consider using a different purification technique such as preparative HPLC.

Safety Precautions

  • This compound: This compound is an irritant.[12] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13] Handle in a well-ventilated fume hood.

  • Amines: Many amines are corrosive and toxic. Consult the Safety Data Sheet (SDS) for the specific amine being used.

  • Solvents: DMF and DMSO are skin-penetrating solvents. Handle with care and avoid direct contact.

  • Bases: Potassium carbonate is an irritant. Triethylamine and DIPEA are corrosive and flammable.

  • General: Always follow standard laboratory safety procedures.

References

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. [Link]

  • Nivya Binoy, L. V. G. Nargund, S. L. Nargund, & R. Nargund. (2021). Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening. Journal of Ultra Chemistry, 17(3), 16-24. [Link]

  • Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • ResearchGate. (n.d.). SNAr Reactions of Amines in Aprotic Solvents. [Link]

  • ResearchGate. (n.d.). Nucleophilic Substitution of the Nitro Group, Fluorine and Chlorine in Aromatic Compounds. [Link]

  • Kwan, E. E., Zeng, Y., Besser, H. A., & Jacobsen, E. N. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Nature Chemistry, 10(9), 917–923. [Link]

  • Johnston, J. N., & Che, C. (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes and a Traceless Activating Group Strategy. ACS Catalysis, 7(4), 2776-2780. [Link]

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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 3-fluoro-2-nitroanisole. This versatile building block is of significant interest in medicinal chemistry and materials science due to the strategic placement of its fluoro, nitro, and methoxy functionalities.[1][2] This document explores the substrate's unique reactivity and offers step-by-step methodologies for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The protocols are designed to be robust and reproducible, with explanations of the causal relationships behind experimental choices to empower researchers in optimizing these critical transformations.

Introduction: The Strategic Value of this compound

Fluorine-containing molecules are a cornerstone of modern drug discovery, offering medicinal chemists a powerful tool to modulate molecular properties such as metabolic stability, lipophilicity, and binding affinity.[3][4] The strategic incorporation of fluorine can lead to enhanced pharmacokinetic profiles and improved therapeutic efficacy.[3][4] this compound is a prime example of a high-value building block, offering multiple handles for synthetic diversification. The ortho-fluoro and nitro groups create a unique electronic environment that influences the reactivity of the aromatic ring in cross-coupling reactions. Furthermore, the nitro group can serve as a synthetic precursor for an amino group, opening pathways to a diverse array of scaffolds.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing carbon-carbon and carbon-nitrogen bonds.[5] Reactions like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings have become indispensable in both academic and industrial settings for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[6][7][8][9][10]

Understanding the Substrate: Reactivity of this compound

The reactivity of this compound in palladium-catalyzed cross-coupling is dictated by the interplay of its substituents. The nitro group is a strong electron-withdrawing group, which can activate the aryl ring for nucleophilic attack and influence the oxidative addition step of the catalytic cycle.[11][12] While traditionally, aryl halides have been the electrophiles of choice, recent advances have enabled the use of nitroarenes as coupling partners, proceeding through an oxidative addition of the Ar-NO2 bond.[11][12][13]

The fluorine atom, positioned ortho to the nitro group, also exerts a significant electronic effect. Its high electronegativity can influence the electron density of the aromatic ring and the stability of reaction intermediates.[14][15] In some cases, ortho-fluorine substituents can make C-H oxidative addition more favorable thermodynamically.[14] Understanding these electronic influences is critical for selecting the appropriate catalyst, ligands, and reaction conditions to achieve the desired transformation selectively and in high yield.

Core Principles of Palladium-Catalyzed Cross-Coupling

Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle, which generally consists of three key steps: oxidative addition, transmetalation (for Suzuki and Sonogashira) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination.[16][17]

Catalytic Cycle cluster_legend Legend Pd0 Pd(0)Ln PdII Ar-Pd(II)-X(Ln) Pd0->PdII Ar-X OxAdd Oxidative Addition PdII_R Ar-Pd(II)-R(Ln) PdII->PdII_R R-M Transmetal Transmetalation (e.g., with R-B(OH)2) PdII_R->Pd0 Product Ar-R PdII_R->Product RedElim Reductive Elimination L0 Pd(0) Complex L1 Oxidative Adduct L2 Transmetalated Complex

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Application Notes and Protocols

The following protocols provide detailed, step-by-step methodologies for key cross-coupling reactions with this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Compounds

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between an organoboron compound and an organic halide or triflate, and has been extended to include nitroarenes.[5][10][11][18] This protocol describes the coupling of this compound with a representative arylboronic acid.

Rationale for Experimental Choices:

  • Catalyst/Ligand: A combination of a palladium source like Pd(OAc)2 and a sterically hindered, electron-rich phosphine ligand (e.g., SPhos, XPhos) is often crucial for the challenging oxidative addition of the Ar-NO2 bond.[11][12]

  • Base: A moderately strong inorganic base like K2CO3 or K3PO4 is typically used to facilitate the transmetalation step without promoting unwanted side reactions.[5][19]

  • Solvent: A polar aprotic solvent like dioxane or a mixture of toluene and water is commonly employed to ensure solubility of both organic and inorganic reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix Pd(OAc)2 (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)
Phenylboronic acidPd(OAc)2 / SPhosK2CO3Dioxane/H2O100~85
4-Methoxyphenylboronic acidPd(dppf)Cl2K3PO4Toluene/H2O90~90
3-Thienylboronic acidPd(PPh3)4Na2CO3DME/H2O85~78
Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling an amine with an aryl halide or, more recently, a nitroarene.[6][12] This is a critical transformation for synthesizing anilines and their derivatives.

Rationale for Experimental Choices:

  • Catalyst/Ligand: Highly active catalyst systems, often employing bulky and electron-rich biarylphosphine ligands like BrettPhos, are necessary to facilitate both the challenging Ar-NO2 oxidative addition and the subsequent C-N reductive elimination.[11][12]

  • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is required to deprotonate the amine and facilitate its coordination to the palladium center.[20]

  • Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and deactivation of the catalyst.

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: In a glovebox, add NaOtBu (1.4 mmol) to an oven-dried Schlenk flask.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst (e.g., Pd2(dba)3, 0.015 mmol, 1.5 mol%) and the ligand (e.g., BrettPhos, 0.036 mmol, 3.6 mol%). Add this to the Schlenk flask.

  • Reagent Addition: Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Solvent Addition: Remove the flask from the glovebox and add anhydrous, degassed toluene (5 mL) under an argon atmosphere.

  • Reaction: Heat the mixture to 110 °C and stir for 16-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and quench carefully with saturated aqueous NH4Cl solution. Extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate. Purify the residue by flash column chromatography.

AmineLigandBaseSolventTemp (°C)Yield (%)
MorpholineBrettPhosNaOtBuToluene110~92
AnilineXPhosLiHMDSDioxane100~75
BenzylamineRuPhosK3PO4t-BuOH100~80
Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[7][21] It typically employs a dual catalyst system of palladium and copper(I).[7]

Rationale for Experimental Choices:

  • Catalyst System: A Pd(0) source, often generated in situ from Pd(II) (e.g., PdCl2(PPh3)2), catalyzes the main cross-coupling cycle. A copper(I) salt (e.g., CuI) acts as a co-catalyst to form a copper acetylide intermediate, which facilitates the transmetalation step.[7]

  • Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and act as a solvent.

  • Solvent: The reaction is often run in the amine base itself or with a co-solvent like THF or DMF.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), PdCl2(PPh3)2 (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with argon. Add anhydrous triethylamine (10 mL) followed by the terminal alkyne (1.5 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) for 6-18 hours until the starting material is consumed (monitored by TLC).

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove the catalyst and salts.

  • Purification: Wash the filtrate with water and brine, dry over Na2SO4, and concentrate. Purify by flash column chromatography.

AlkynePd CatalystCo-catalystBase/SolventTemp (°C)Yield (%)
PhenylacetylenePdCl2(PPh3)2CuITEA25~88
1-HexynePd(OAc)2/PPh3CuIDIPA50~80
TrimethylsilylacetylenePd(PPh3)4CuITEA/THF40~95

General Experimental Workflow

The successful execution of these protocols relies on a systematic workflow, from careful reagent preparation to final product analysis.

Experimental Workflow start Start: Reagent Preparation setup Reaction Setup (Inert Atmosphere) start->setup Weigh Reagents, Add Catalysts reaction Reaction Monitoring (TLC, GC-MS, LC-MS) setup->reaction Add Solvents, Apply Heat workup Aqueous Workup & Extraction reaction->workup Reaction Complete purify Purification (Column Chromatography) workup->purify Crude Product analysis Product Characterization (NMR, MS, HRMS) purify->analysis Isolated Fractions end End: Pure Product analysis->end Verified Structure

Caption: Standard workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a highly valuable and versatile substrate for palladium-catalyzed cross-coupling reactions. By carefully selecting the appropriate catalyst system, base, and solvent, researchers can efficiently synthesize a wide range of substituted biaryls, aryl amines, and aryl alkynes. The protocols and insights provided in this guide serve as a robust starting point for the development of novel compounds in the fields of drug discovery and materials science. The ability to leverage the unique reactivity imparted by the fluoro and nitro substituents allows for complex molecular construction and late-stage functionalization, underscoring the importance of this chemical building block.

References

  • Recent progress in transition metal catalyzed cross coupling of nitroarenes. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • 2,3-Difluoro-4-nitroanisole: A Versatile Intermediate for Organic Synthesis and Pharmaceutical Development. (n.d.). DC Fine Chemicals. Retrieved January 11, 2026, from [Link]

  • Mechanism of oxidative addition. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Colacot, T. J. (2020). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 24(9), 1615-1620. [Link]

  • Nakao, Y. (2021). Cross-Coupling Reactions of Nitroarenes. Accounts of Chemical Research, 54(15), 3173-3186. [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

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  • Yang, Y. (2017). Palladium-Catalyzed Cross-Coupling of Nitroarenes. Angewandte Chemie International Edition, 56(50), 15802-15804. [Link]

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  • Clot, E., et al. (2019). Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. PubMed Central. Retrieved January 11, 2026, from [Link]

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  • Biaryl synthesis by C-C coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Kashani, S. K., Jessiman, J. E., et al. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3. [Link]

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  • Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2017). MDPI. [Link]

  • Sonogashira coupling. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved January 11, 2026, from [Link]

  • Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids. (2024). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. (n.d.). National Institutes of Health. Retrieved January 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 11, 2026, from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Fluorine in drug discovery: Role, design and case studies. (n.d.). LinkedIn. Retrieved January 11, 2026, from [Link]

  • ortho-Fluoro or ortho Effect? Oxidative Addition of Zerovalent Nickel into the C-CN Bond of Substituted Benzonitriles. (2023). PubMed. Retrieved January 11, 2026, from [Link]

  • Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. (n.d.). ePrints Soton. Retrieved January 11, 2026, from [Link]

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. (n.d.). MDPI. [Link]

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Application Notes and Protocols for the Reduction of the Nitro Group in 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Strategic Importance of 3-Fluoro-2-methoxyaniline

The reduction of 3-fluoro-2-nitroanisole to 3-fluoro-2-methoxyaniline is a critical transformation in synthetic organic chemistry. The resulting product, 3-fluoro-2-methoxyaniline, is a valuable building block in the pharmaceutical and agrochemical industries. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and an amine on an aromatic ring, provides a versatile scaffold for the synthesis of complex molecules with diverse biological activities. The strategic placement of these functional groups allows for a wide range of subsequent chemical modifications, making it a key intermediate in the development of novel therapeutic agents and other advanced materials.

This technical guide provides a comprehensive overview of various methodologies for the reduction of the nitro group in this compound. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate procedure for their specific needs.

Comparative Overview of Reduction Methodologies

The choice of a reduction method for a nitroarene is a critical decision that can significantly impact the yield, purity, and scalability of the synthesis. The presence of other functional groups on the aromatic ring, such as the fluoro and methoxy groups in this compound, necessitates careful consideration of chemoselectivity. Below is a summary of the most common and effective methods for this transformation.

Method Key Reagents Typical Reaction Conditions Reported Yield (%) Key Advantages Potential Challenges
Catalytic Hydrogenation H₂, Pd/C or Raney NiRoom temperature to 50°C, 1-4 atm H₂85-95%High yield, clean reaction, catalyst can be recycled.Requires specialized hydrogenation equipment, potential for dehalogenation with some catalysts, catalyst can be pyrophoric.
Metal-Mediated Reduction Fe/HCl or Fe/NH₄ClReflux in ethanol/water or acetic acid80-90%Inexpensive reagents, robust and reliable.Often requires harsh acidic conditions, work-up can be tedious due to iron sludge.
Stannous Chloride Reduction SnCl₂·2H₂ORoom temperature to reflux in ethanol or ethyl acetate75-85%Mild conditions, good functional group tolerance.Stoichiometric amounts of tin salts are required, work-up can be complicated by the precipitation of tin hydroxides.[1][2]
Catalytic Transfer Hydrogenation Ammonium formate, Pd/CReflux in methanol or ethanol80-90%Avoids the use of high-pressure hydrogen gas, mild conditions.[3][4]Can be slower than catalytic hydrogenation, requires a hydrogen donor.

Mechanistic Insights

The reduction of a nitro group to an amine is a six-electron process that generally proceeds through nitroso and hydroxylamine intermediates. The specific mechanism can vary depending on the chosen reducing agent.

Catalytic Hydrogenation

In catalytic hydrogenation, molecular hydrogen is activated on the surface of a metal catalyst (e.g., Pd, Pt, Ni). The nitro group of the substrate adsorbs onto the catalyst surface and is sequentially reduced by the activated hydrogen atoms.[5]

G cluster_0 Catalytic Hydrogenation Pathway Nitroarene Nitroarene Nitrosoarene Nitrosoarene Nitroarene->Nitrosoarene + H₂/Pd-C Hydroxylamine Hydroxylamine Nitrosoarene->Hydroxylamine + H₂/Pd-C Aniline Aniline Hydroxylamine->Aniline + H₂/Pd-C G cluster_1 Metal-Mediated Reduction Pathway Nitroarene Nitroarene Nitroarene Radical Anion Nitroarene Radical Anion Nitroarene->Nitroarene Radical Anion + e⁻ (from Metal) Nitrosoarene Nitrosoarene Nitroarene Radical Anion->Nitrosoarene + H⁺, + e⁻, -OH⁻ Hydroxylamine Hydroxylamine Nitrosoarene->Hydroxylamine + 2e⁻, + 2H⁺ Aniline Aniline Hydroxylamine->Aniline + 2e⁻, + 2H⁺, -H₂O

Caption: Electron transfer mechanism in metal-mediated reductions.

Detailed Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is often preferred for its high efficiency and clean reaction profile. [6] Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas

  • Nitrogen or Argon gas

  • Celite®

Procedure:

  • In a hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol (10-20 mL per gram of substrate).

  • Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (N₂ or Ar).

  • Seal the vessel and purge with hydrogen gas 3-5 times.

  • Pressurize the vessel with hydrogen gas (1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with the reaction solvent. Caution: Do not allow the catalyst to dry on the filter paper as it may be pyrophoric.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-fluoro-2-methoxyaniline.

  • The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: Metal-Mediated Reduction using Iron and Hydrochloric Acid (Fe/HCl)

This is a classic and cost-effective method for nitro group reduction. [7] Materials:

  • This compound

  • Iron powder

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Water

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.0 eq) and ethanol (10-15 mL per gram of substrate).

  • To this solution, add iron powder (3.0-5.0 eq).

  • Heat the mixture to reflux and then add concentrated HCl (0.1-0.2 eq) dropwise. An exothermic reaction may be observed.

  • Continue refluxing and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-3 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Carefully neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is 8-9.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel and separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude 3-fluoro-2-methoxyaniline by column chromatography or distillation.

Protocol 3: Stannous Chloride Reduction

This method is advantageous for its mild reaction conditions and good tolerance of various functional groups. [2] Materials:

  • This compound

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol or Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol or ethyl acetate (15-20 mL per gram of substrate).

  • Add stannous chloride dihydrate (3.0-5.0 eq) to the solution.

  • Stir the mixture at room temperature or heat to reflux, monitoring the reaction by TLC or LC-MS (typically 1-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a vigorously stirred mixture of ice and saturated sodium bicarbonate solution.

  • Stir until the tin salts precipitate as a white solid.

  • Filter the mixture through a pad of Celite®, washing the precipitate with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by column chromatography or distillation.

Protocol 4: Catalytic Transfer Hydrogenation using Ammonium Formate

This method provides a convenient alternative to using high-pressure hydrogen gas. [3][8] Materials:

  • This compound

  • Ammonium formate

  • 10% Palladium on Carbon (Pd/C)

  • Methanol or Ethanol

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in methanol or ethanol (20-30 mL per gram of substrate) in a round-bottom flask, add ammonium formate (4.0-6.0 eq).

  • Carefully add 10% Pd/C (5-10 mol%) to the mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • After the starting material is consumed, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water to remove excess ammonium formate and its byproducts.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude 3-fluoro-2-methoxyaniline.

  • Purify the product as described in the previous protocols.

Workflow and Logic Diagram

G cluster_0 Decision-Making for Reduction of this compound Start Start: this compound Decision1 High Yield & Purity Critical? Start->Decision1 Decision2 Access to Hydrogenator? Decision1->Decision2 Yes Decision3 Mild Conditions Required? Decision1->Decision3 No Method1 Catalytic Hydrogenation (Pd/C, H₂) Decision2->Method1 Yes Method2 Catalytic Transfer Hydrogenation (Ammonium Formate, Pd/C) Decision2->Method2 No Method3 Stannous Chloride Reduction (SnCl₂) Decision3->Method3 Yes Method4 Iron Reduction (Fe/HCl) Decision3->Method4 No Workup Work-up & Purification Method1->Workup Method2->Workup Method3->Workup Method4->Workup End End: 3-Fluoro-2-methoxyaniline Workup->End

Caption: Decision tree for selecting a reduction method.

Conclusion

The reduction of this compound to 3-fluoro-2-methoxyaniline can be effectively achieved through several reliable methods. Catalytic hydrogenation offers high yields and a clean reaction profile but requires specialized equipment. Metal-mediated reductions with iron or tin are robust and scalable alternatives, though they may involve harsher conditions and more complex work-up procedures. Catalytic transfer hydrogenation presents a milder and safer alternative to traditional hydrogenation. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and the presence of other functional groups in more complex substrates. The protocols and comparative data provided in this guide are intended to empower researchers to make informed decisions and successfully execute this important chemical transformation.

References

  • and Regioselective Transfer Reduction of Aromatic Nitro Compounds using Ammonium Formate Catalyzed by Supported. (2011). Advanced Synthesis & Catalysis. [Link]

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  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). Catalysts. [Link]

  • VERSATILE CATALYTIC TRANSFER HYDROGENATIONS IN ORGANIC SYNTHESIS. (2007). ScholarWorks @ UTRGV. [Link]

  • Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. (2007). Synthetic Communications. [Link]

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  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride. (2020).
  • Review: Catalytic Hydrogen Transfer Reductions Using Ammonium Formate. (1998). Erowid. [Link]

  • A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. (2013). ResearchGate. [Link]

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  • Recent Developments in the Reduction of Nitro and Nitroso Compounds. (2021). ResearchGate. [Link]

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline. (2018).
  • Pd/C-Catalyzed Chemoselective Hydrogenation in the Presence of Diphenylsulfide. (2006). Organic Letters. [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011). Master Organic Chemistry. [Link]

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  • What are the best reagents to reduce aromatic nitro to amine? Does anyone have suggestions other than Raney Ni, Pd/C, Sn/HCl, Fe/HCl? (2012). ResearchGate. [Link]

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  • Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

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Application Note & Protocol: Strategic Nucleophilic Aromatic Substitution (SNAr) on 3-Fluoro-2-nitroanisole for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview and detailed experimental protocols for performing nucleophilic aromatic substitution (SNAr) on 3-fluoro-2-nitroanisole. This substrate is exceptionally well-suited for SNAr reactions due to the synergistic activation provided by the ortho-nitro group and the meta-methoxy group, coupled with the excellent leaving group ability of fluoride. We will delve into the mechanistic underpinnings of this powerful transformation, offer step-by-step protocols for reactions with amine, oxygen, and sulfur nucleophiles, and provide practical guidance on reaction monitoring, workup, and troubleshooting. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in the synthesis of complex molecules.

Introduction: The Strategic Advantage of this compound in SNAr Chemistry

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the direct formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike electrophilic aromatic substitution, which requires electron-rich substrates, the SNAr reaction thrives on electron-deficient aromatic systems.[1][2] The reaction proceeds through a distinct addition-elimination mechanism, the rate of which is profoundly influenced by the nature of the substituents on the aromatic ring and the identity of the leaving group.

This compound is a highly valuable substrate for SNAr for several key reasons:

  • Electronic Activation: The nitro group (NO₂) at the ortho position is a powerful electron-withdrawing group. It activates the ring towards nucleophilic attack by delocalizing the negative charge of the intermediate through resonance.[3][4]

  • Superior Leaving Group: In the context of SNAr, fluoride is an exceptional leaving group. Although the C-F bond is the strongest single bond to carbon, the rate-determining step of the SNAr reaction is the initial nucleophilic attack on the ring, not the cleavage of the C-Leaving Group bond.[1][5] Fluorine's high electronegativity polarizes the ipso-carbon, making it highly electrophilic and accelerating this initial attack.[3]

  • Regiocontrol: The positions of the activating nitro group and the fluoride leaving group provide unambiguous regiochemical outcomes, directing the incoming nucleophile to the C-3 position.

This application note will provide detailed, field-proven protocols for the successful execution of SNAr reactions on this compound with various classes of nucleophiles.

The SNAr Mechanism: An Addition-Elimination Pathway

The SNAr reaction of this compound does not proceed via a concerted Sₙ2 pathway, which is sterically hindered at an sp² carbon center. Instead, it follows a two-step addition-elimination mechanism.[2]

  • Nucleophilic Addition (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the fluorine (the ipso-carbon). This breaks the aromaticity of the ring and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[2][3] The stability of this intermediate is crucial. The electron-withdrawing nitro group at the ortho position is perfectly positioned to stabilize the negative charge through resonance, delocalizing it out of the ring. This stabilization lowers the activation energy of this first, rate-determining step.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored as the leaving group (fluoride ion) is expelled. This step is typically fast.

Sources

The Strategic Utility of 3-Fluoro-2-nitroaniline: A Guide for Synthetic Advancement

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction: The Versatility of a Fluorinated Building Block

In the landscape of modern organic synthesis, 3-fluoro-2-nitroaniline (CAS No: 567-63-5) emerges as a pivotal intermediate, valued for its unique trifecta of reactive sites: an amine, a nitro group, and a fluorine atom.[1][2] This distinct arrangement on an aromatic scaffold provides chemists with a versatile platform for constructing complex molecular architectures. The electron-withdrawing nature of both the nitro and fluoro groups significantly influences the reactivity of the aniline ring, while the amine and nitro functionalities serve as versatile handles for a wide array of chemical transformations.

The strategic incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity.[3][4] As a fluorinated building block, 3-fluoro-2-nitroaniline offers a direct route to introduce these desirable properties into novel therapeutic agents.[4] This guide provides an in-depth exploration of the applications of 3-fluoro-2-nitroaniline, coupled with detailed, field-proven protocols for its synthesis, designed for researchers and professionals in drug development and chemical synthesis.

Core Applications in Chemical Synthesis

The utility of 3-fluoro-2-nitroaniline and its isomers extends across several key industrial and research sectors. Its structural motifs are foundational in the development of pharmaceuticals, agrochemicals, and advanced materials.

Pharmaceutical Intermediates: A Gateway to Novel Therapeutics

The primary application of fluoronitroanilines lies in their role as precursors to Active Pharmaceutical Ingredients (APIs).[5][6] The functional groups of 3-fluoro-2-nitroaniline allow for sequential and regioselective modifications, a critical requirement in multi-step drug synthesis.

  • Amine Group Reactivity: The amino group can be readily diazotized for subsequent Sandmeyer-type reactions or can participate in nucleophilic substitution and condensation reactions to form amides, sulfonamides, and heterocyclic systems.

  • Nitro Group Transformation: The nitro group is a versatile precursor to an amine via reduction, enabling the introduction of a second amino group for further derivatization. This is particularly useful in creating diamine backbones common in many bioactive molecules.[7] The nitro group's strong electron-withdrawing properties also activate the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions.[8]

  • Fluorine's Influence: The fluorine atom not only imparts favorable pharmacokinetic properties but also influences the acidity of the adjacent amine and directs the regioselectivity of further electrophilic substitutions.[3] The presence of nitro, fluoro, and chloro groups in synthetic derivatives has been shown to improve biological activity against neglected tropical diseases like Leishmaniasis and Chagas disease.[9]

Agrochemical Synthesis

In the agrochemical industry, fluorinated nitroaromatics are integral to the synthesis of potent herbicides and pesticides.[5][6] The specific substitution pattern of 3-fluoro-2-nitroaniline can be leveraged to design molecules with targeted activity against specific pests or weeds, contributing to the development of more effective crop protection solutions.[6]

Dyes and Materials Science

Beyond life sciences, compounds like 4-fluoro-2-nitroaniline serve as key precursors in the synthesis of azo dyes, where the aniline moiety is diazotized and coupled to form vibrant and stable colorants.[5] In materials science, these intermediates can be incorporated into polymer backbones to enhance properties such as thermal stability and chemical resistance.[5]

Synthesis of 3-Fluoro-2-nitroaniline: Protocols and Mechanistic Insights

The most common and direct route for the synthesis of 3-fluoro-2-nitroaniline is the regioselective nitration of 2-fluoroaniline. Careful control of reaction conditions is paramount to achieve the desired isomer and minimize the formation of byproducts.

Protocol 1: Electrophilic Nitration of 2-Fluoroaniline

This protocol details the nitration of 2-fluoroaniline using a standard mixed acid (HNO₃/H₂SO₄) approach. The strong ortho-, para-directing effect of the amino group is modulated by protonation in the strongly acidic medium, which deactivates the ring and directs the incoming nitronium ion (NO₂⁺) to the meta positions. The fluorine atom also exerts its own directing effects.

Core Principle: The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion, generated in situ from nitric and sulfuric acids, attacks the electron-rich aniline ring. Sulfuric acid serves both as a catalyst and a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.

Experimental Workflow: Nitration of 2-Fluoroaniline

G cluster_prep Reagent Preparation cluster_reaction Nitration Reaction cluster_workup Workup & Isolation cluster_purification Purification A Cool Concentrated H₂SO₄ to 0-5°C B Add 2-Fluoroaniline Dropwise to H₂SO₄ A->B D Add Nitrating Mixture Dropwise to Aniline Solution (Maintain 0-5°C) B->D C Prepare Nitrating Mixture (HNO₃ in H₂SO₄) C->D E Stir for 1-2 hours at low temperature D->E F Pour Reaction Mixture onto Crushed Ice E->F G Neutralize with Aqueous Ammonia (aq. NH₃) F->G H Filter Crude Solid G->H I Wash with Cold Water H->I J Recrystallize from Ethanol/Water I->J K Dry Product under Vacuum J->K L Characterize Product (NMR, MS, MP) K->L

Caption: Workflow for the synthesis of 3-fluoro-2-nitroaniline.

Step-by-Step Methodology:

  • Reactor Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel. Ensure the setup is in a well-ventilated fume hood.

  • Initial Dissolution: Charge the flask with concentrated sulfuric acid (H₂SO₄, 5 molar equivalents). Cool the acid to 0-5°C using an ice-salt bath.

  • Substrate Addition: Slowly add 2-fluoroaniline (1 molar equivalent) dropwise to the cold sulfuric acid while stirring vigorously. The formation of the anilinium sulfate salt is exothermic; maintain the temperature below 10°C.

  • Preparation of Nitrating Agent: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.05 molar equivalents) to a small amount of concentrated sulfuric acid. Cool this mixture before use.

  • Nitration: Add the cold nitrating mixture dropwise to the 2-fluoroaniline solution over 1-2 hours. Crucial Insight: Maintaining a low temperature (0-5°C) is critical to prevent over-nitration and the formation of undesired isomers.[10] The reaction is highly exothermic.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional hour. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This hydrolyzes the remaining acid and precipitates the crude product.

  • Neutralization and Isolation: Slowly neutralize the acidic solution with concentrated aqueous ammonia (NH₄OH) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8. The product will precipitate as a solid.

  • Filtration and Washing: Filter the crude product using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual salts.

  • Purification: The crude 3-fluoro-2-nitroaniline can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the final product as a yellow solid.

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by melting point, ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its identity and purity.

Table 1: Physicochemical Properties of 3-Fluoro-2-nitroaniline

PropertyValue
CAS Number 567-63-5
Molecular Formula C₆H₅FN₂O₂
Molecular Weight 156.11 g/mol
Appearance Yellow Solid
Storage Keep in a dark place, Inert atmosphere, 2-8°C

Source:[1][2]

Mechanism of Electrophilic Nitration

Caption: Mechanism of nitration for 2-fluoroaniline.

Conclusion and Future Outlook

3-Fluoro-2-nitroaniline is a high-value synthetic intermediate whose strategic importance is firmly rooted in the fields of medicinal chemistry, agrochemicals, and material science. Its unique combination of functional groups provides a robust platform for the synthesis of diverse and complex target molecules. The protocols outlined in this guide offer a reliable and well-understood pathway to its synthesis, emphasizing the critical control parameters necessary for achieving high yield and purity. As the demand for sophisticated, fluorinated organic molecules continues to grow, the applications of versatile building blocks like 3-fluoro-2-nitroaniline are set to expand, driving innovation across the chemical sciences.

References

  • Google Patents. (n.d.). Process for preparing 4-fluoro-3-nitroaniline.
  • Homework.Study.com. (n.d.). Starting with 3-nitroaniline, show how to prepare 3-Fluoroaniline. Retrieved from [Link]

  • Dakota Ingredients. (n.d.). Unlock Chemical Synthesis Potential with 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 3-fluoro-2-nitroaniline. Retrieved from [Link]

  • Lead Sciences. (n.d.). 3-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • International Journal of Pharmacy and Pharmaceutical Science. (2025). Fluorine in drug discovery: Role, design and case studies.
  • National Institutes of Health. (n.d.). Fluorinated building blocks in drug design: new pathways and targets. Retrieved from [Link]

  • AMERICAN ELEMENTS. (n.d.). Fluorinated Building Blocks. Retrieved from [Link]

  • PubMed. (2021). The Role of Nitro (NO2-), Chloro (Cl), and Fluoro (F) Substitution in the Design of Antileishmanial and Antichagasic Compounds. Retrieved from [Link]

  • ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Retrieved from [Link]

  • Dakota Ingredients. (n.d.). Exploring the Synthesis Applications of 4-Fluoro-2-nitroaniline. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 2,6-difluoroaniline from 1,2,3-trichlorobenzene.
  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from [Link]

  • National Institutes of Health. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of fluoronitrobenzene.
  • National Institutes of Health. (2024). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Nitroaniline. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Synthesis of Substituted Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Substituted anilines are a foundational class of compounds in modern organic chemistry, serving as indispensable building blocks and key structural motifs in a vast array of functional molecules.[1] Their prevalence in pharmaceuticals, agrochemicals, dyes, polymers, and advanced materials underscores the perpetual need for efficient, selective, and scalable synthetic methodologies.[1][2] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the principal strategies for aniline synthesis, from time-honored classical reactions to state-of-the-art catalytic cross-coupling systems. We will delve into the mechanistic underpinnings of these transformations, present detailed experimental protocols, and offer field-proven insights to aid in methodological selection and optimization.

The synthesis of substituted anilines can be broadly approached via two main strategies: the functionalization of a pre-existing aromatic ring, most commonly through the reduction of a nitro group, or the direct formation of the aryl C–N bond using cross-coupling chemistry.[1] The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns, functional group tolerance, and scalability.

Part 1: Synthesis via Reduction of Nitroarenes

The reduction of nitroarenes is arguably the most established and widely utilized method for the preparation of anilines.[1] This approach is particularly powerful due to the ready availability of a diverse range of substituted nitroaromatics, which can be easily prepared through electrophilic aromatic nitration.[1] The transformation is robust, generally high-yielding, and can often be performed with inexpensive reagents.

Metal/Acid Systems (Béchamp Reduction and Variants)

The classical Béchamp reduction, which uses iron in the presence of an acid such as hydrochloric or acetic acid, remains a workhorse in both laboratory and industrial settings.[1][3] Other metals like tin (Sn) and zinc (Zn) are also effective.[3][4][5]

Mechanism Insight: The reaction proceeds through a series of single-electron transfers from the metal surface to the nitro group. The acidic medium provides protons for the sequential reduction, which is believed to involve nitroso and hydroxylamine intermediates before yielding the final aniline.[3] The choice of metal and acid can be critical for chemoselectivity, especially in the presence of other reducible functional groups.

Table 1: Comparison of Common Metal/Acid Reducing Systems

Reducing SystemAdvantagesDisadvantagesTypical Conditions
Fe / HCl or NH₄Cl Inexpensive, effective, good for large scale.[1][3]Can be slow, workup can be cumbersome due to iron sludge.Aqueous or alcoholic solvent, heating.[3]
Sn / conc. HCl Historically common, powerful reducing agent.[3][5]Formation of a stable aniline-tin salt requires a strongly basic workup to liberate the product; tin reagents are toxic.[5]Concentrated HCl, often with heating.[5]
Zn / Acid Effective, can be used under milder acidic conditions (e.g., acetic acid).[4][6]Can sometimes lead to over-reduction or side reactions.Acetic acid or mineral acid, often at room temperature or with mild heating.[6]
Protocol 1.1: General Procedure for Aniline Synthesis via Fe/NH₄Cl Reduction
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the substituted nitroarene (1.0 eq), iron powder (3.0-5.0 eq), and ammonium chloride (1.0-2.0 eq).

  • Solvent Addition: Add a suitable solvent mixture, typically ethanol/water (e.g., a 4:1 to 1:1 ratio).

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).

  • Workup: Cool the reaction mixture to room temperature. Filter the hot solution through a pad of Celite® to remove the iron salts, washing the filter cake thoroughly with ethanol or ethyl acetate.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the organic solvent. Add water and basify with an aqueous solution of sodium carbonate or sodium hydroxide to pH > 9. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aniline.

  • Purification: Purify the crude product by column chromatography on silica gel, distillation, or recrystallization as needed.[7]

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and highly efficient method for nitroarene reduction, often providing excellent yields with minimal byproduct formation.[1] The most common catalyst is palladium on carbon (Pd/C), but others such as platinum oxide (PtO₂) or Raney nickel are also used.

Causality Behind Experimental Choices: The primary advantage of this method is the simple workup; the catalyst is simply filtered off, and the product is isolated after solvent removal. However, a key consideration is chemoselectivity. Catalytic hydrogenation can also reduce other functional groups, such as alkenes, alkynes, and some carbonyls. Therefore, it is best suited for substrates lacking these moieties or where their reduction is also desired.

Protocol 1.2: General Procedure for Aniline Synthesis via Catalytic Hydrogenation
  • Reaction Setup: To a hydrogenation vessel or a heavy-walled flask, add the substituted nitroarene (1.0 eq) and a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (typically 1-5 mol%). Caution: Pd/C can be pyrophoric and should be handled with care, preferably under a moist or inert atmosphere.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then introduce hydrogen gas (H₂), typically via a balloon or by pressurizing the vessel (e.g., 1-4 atm).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Carefully vent the hydrogen atmosphere and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to afford the aniline product, which is often of high purity without further purification.

Part 2: Synthesis via C–N Cross-Coupling Reactions

In recent decades, transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted anilines by enabling the direct formation of the C–N bond. These methods offer unparalleled scope, functional group tolerance, and control over the substitution pattern.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile method for constructing C–N bonds by coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst and a base.[8][9][10] The development of sophisticated phosphine ligands has been crucial to the reaction's success, allowing for the coupling of a vast range of substrates under increasingly mild conditions.[9]

Mechanism Insight: The reaction proceeds via a catalytic cycle involving:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex.

  • Amine Coordination & Deprotonation: The amine coordinates to the palladium center, and the base facilitates its deprotonation to form an amido complex.

  • Reductive Elimination: The aryl group and the amido group couple, and the desired aniline product is eliminated, regenerating the Pd(0) catalyst.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)(NHR'R'')L₂]⁺X⁻ OxAdd->AmineCoord Amine (HNR'R'') Coordination RedElim Ar-NR'R'' + Pd(0)L₂ OxAdd->RedElim Base (-HX) AmineCoord->RedElim Reductive Elimination

Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.

Protocol 2.1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu or K₃PO₄, 1.5-2.0 eq).

  • Reagent Addition: Add the aryl halide (1.0 eq) and the amine coupling partner (1.1-1.5 eq).

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane, or THF) via syringe.

  • Reaction: Heat the reaction mixture with stirring to the required temperature (typically 80-110 °C) for the specified time (4-24 hours), monitoring by TLC or GC-MS.

  • Workup: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a plug of silica gel or Celite®.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to isolate the substituted aniline.

Copper-Catalyzed Ullmann Condensation

The Ullmann condensation is a classical C–N bond-forming reaction that typically involves the coupling of an aryl halide with an amine using a stoichiometric or catalytic amount of copper.[11][12] While traditional Ullmann reactions required harsh conditions (high temperatures, polar solvents), modern protocols using copper(I) salts and various ligands have made the reaction much more practical and mild.[11][13]

Comparative Insight: The Ullmann reaction is often complementary to the Buchwald-Hartwig amination. While palladium catalysis is frequently preferred for its broader scope and milder conditions, copper catalysis can be advantageous for specific substrates and is often more cost-effective. The Goldberg reaction is a specific variation of the Ullmann condensation involving the reaction of an aniline with an aryl halide.[11]

Ullmann Condensation Workflow start Reactants: Aryl Halide (Ar-X) Amine (R₂NH) Cu(I) Catalyst Base setup Reaction Setup (Inert Atmosphere) start->setup solvent Add High-Boiling Polar Solvent (e.g., DMF, NMP) setup->solvent react Heat Reaction (Often >100 °C) solvent->react workup Cool & Quench react->workup extract Extraction & Washing workup->extract purify Purification (Chromatography/Distillation) extract->purify product Substituted Aniline (Ar-NR₂) purify->product

Caption: General workflow for the Ullmann C-N coupling reaction.

Protocol 2.2: Modern Ullmann-Type Amination
  • Reaction Setup: In a sealable reaction tube, combine the aryl halide (1.0 eq, aryl iodides and bromides are more reactive), the amine (1.5-2.0 eq), copper(I) iodide (CuI, 5-10 mol%), a suitable ligand (e.g., 1,10-phenanthroline or an amino acid like L-proline, 10-20 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a polar aprotic solvent such as DMSO, DMF, or NMP.

  • Reaction: Seal the tube and heat the mixture to the required temperature (typically 100-150 °C) with vigorous stirring for 12-48 hours. Monitor the reaction by TLC or GC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Part 3: Purification and Characterization

The purity of substituted anilines is critical, as impurities can interfere with subsequent reactions or biological assays.[7]

Purification Techniques
  • Distillation: For liquid anilines, vacuum distillation is highly effective for removing non-volatile impurities and colored degradation products.[1][14]

  • Recrystallization: Solid anilines or their derivatives (e.g., acetanilides) can be purified to very high levels by recrystallization from an appropriate solvent system.[7]

  • Column Chromatography: Silica gel chromatography is the most common method for purifying a wide range of substituted anilines. A gradient elution system (e.g., hexanes/ethyl acetate) is typically employed. For persistent colored impurities, reversed-phase chromatography or treatment with activated carbon can be effective.[14]

  • Acid-Base Extraction: This technique can be used to separate the basic aniline from neutral or acidic impurities. The impure aniline is dissolved in an organic solvent and extracted with an aqueous acid (e.g., 1M HCl). The aniline salt moves to the aqueous phase. The aqueous layer is then basified (e.g., with NaOH) to regenerate the free aniline, which is then re-extracted into an organic solvent.[14]

A Note on Color: Freshly purified anilines are often colorless to pale yellow liquids or solids.[14] However, they are susceptible to air and light oxidation, which can cause them to darken to yellow, red, or brown. To prevent this, store purified anilines under an inert atmosphere (nitrogen or argon), protected from light in an amber vial, and at low temperatures.[14]

Characterization

The structure and purity of synthesized anilines are typically confirmed using a combination of spectroscopic methods.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number, environment, and connectivity of protons. The aromatic protons typically appear in the range of 6.5-8.0 ppm, while the N-H proton(s) can appear over a wide range and may be broad.

    • ¹³C NMR: Shows the chemical shifts of the carbon atoms in the molecule. The position of the carbon atom attached to the nitrogen (C-ipso) and the para-carbon can be sensitive to the electronic properties of substituents on the ring and the nitrogen atom.[15][16]

    • ¹⁵N NMR: While less common, ¹⁵N NMR can provide direct information about the electronic environment of the nitrogen atom.[17][18]

  • Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.

  • Infrared (IR) Spectroscopy: Useful for identifying the N-H stretching vibrations (typically two bands for a primary amine around 3300-3500 cm⁻¹) and other functional groups present in the molecule.

Part 4: Safety Considerations

Aniline and many of its derivatives are toxic and pose significant health risks.[19][20][21]

  • Toxicity: Anilines can be toxic if inhaled, ingested, or absorbed through the skin.[21][22] Chronic exposure may be linked to cancer and genetic defects.[19][20]

  • Handling: Always handle anilines and their precursors in a well-ventilated fume hood.[23]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or butyl rubber).[20][22]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Anilines can be harmful to aquatic life.[19][21]

By understanding the principles behind these synthetic methods and adhering to rigorous experimental and safety protocols, researchers can effectively and safely prepare a wide variety of substituted anilines for their diverse applications.

References

  • Loba Chemie. (2016). ANILINE HYDROCHLORIDE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Extance, A. (2020). Aniline synthesis turns to photochemistry to access challenging targets. Chemistry World. Retrieved from [Link]

  • Li, L., et al. (2008). A study of the 15N NMR chemical shifts in substituted anilines and phenylhydrazines, and their derivatives. Magnetic Resonance in Chemistry, 46(8), 744-7. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Aminobenzene. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Albayati, T. M., & Doyle, A. M. (2014). Purification of aniline and nitrosubstituted aniline contaminants from aqueous solution using beta zeolite. Journal of Chemistry. Retrieved from [Link]

  • American Chemical Society. (2020). Chemists simplify aniline synthesis. C&EN Global Enterprise. Retrieved from [Link]

  • Penta chemicals. (n.d.). Aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • Molecules. (2020). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Molecules, 25(17), 3869. Retrieved from [Link]

  • National Institutes of Health. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ACS Publications. (n.d.). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. Retrieved from [Link]

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  • Royal Society of Chemistry. (2023). Synthetic Methods for Primary Anilines. Retrieved from [Link]

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  • ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline.... Retrieved from [Link]

  • Britannica. (n.d.). Aniline. Retrieved from [Link]

  • Zakrzewska, A., et al. (2005). 13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences, 6(1), 52-62. Retrieved from [Link]

  • Desai, D. G., et al. (1999). Rapid and Inexpensive Method For Reduction of Nitroarenes To Anilines. Synthetic Communications, 29(6), 1033-1036. Retrieved from [Link]

  • Jiang, L., et al. (2020). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry, 16, 1735-1742. Retrieved from [Link]

  • Reddy, G. S. (2020). Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. Retrieved from [Link]

  • Wheeler Scientific. (2024). Aniline Synthesis via Tin Reduction (Science Explained). YouTube. Retrieved from [Link]

  • Beilstein Journals. (2020). Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Retrieved from [Link]

  • University of Bath. (2018). Aniline Review. Retrieved from [Link]

  • OCAnThology. (2023). Preparation of Arylamines, Part 1: Reduction of Nitroarenes. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Laboratory and commercial preparations of aniline other than reduction of nitroarenes. Retrieved from [Link]

  • ResearchGate. (n.d.). NMR Spectra of Anilines. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2020). Evaluation by NMR spectroscopy and global descriptors of the para substituents of aniline by the DFT method. Retrieved from [Link]

  • Journal of Chemical Education. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Retrieved from [Link]

  • MDPI. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing substituted anilines.

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The Strategic Utility of 3-Fluoro-2-nitroanisole in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutics. Among the vast arsenal of chemical synthons, fluorinated aromatic compounds have garnered significant attention due to their ability to modulate the physicochemical and pharmacokinetic properties of drug candidates.[1][2] This guide provides an in-depth exploration of 3-Fluoro-2-nitroanisole, a versatile building block, with a focus on its application in the synthesis of kinase inhibitors, a critical class of oncology therapeutics.[3]

Introduction to this compound: A Privileged Scaffold

This compound is a substituted aromatic compound featuring a fluorine atom, a nitro group, and a methoxy group. This unique arrangement of functional groups imparts a distinct reactivity profile, making it a valuable intermediate in multi-step organic synthesis. The electron-withdrawing nature of both the fluorine and nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry for the construction of complex molecular architectures.[4][5]

Core Application: Synthesis of a Key Intermediate for Polo-like Kinase 1 (PLK1) Inhibitors

A significant application of this compound is in the synthesis of 4-(3-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-amine. This compound serves as a crucial intermediate in the development of potent and selective inhibitors of Polo-like kinase 1 (PLK1), such as GSK461364A.[6][7][8] PLK1 is a serine/threonine kinase that plays a pivotal role in cell cycle progression, and its overexpression is implicated in a variety of human cancers, making it an attractive target for anticancer drug discovery.[9][10][11]

The synthesis of this key intermediate leverages the inherent reactivity of this compound to introduce the crucial 3-fluoro-2-methoxyphenyl moiety, which is often essential for potent and selective target engagement.

Synthetic Workflow Overview

The overall synthetic strategy involves a multi-step sequence starting from this compound. The key transformations include the reduction of the nitro group to form the corresponding aniline, followed by the construction of the 1H-pyrrolo[2,3-b]pyridine core, and finally, a cross-coupling reaction to introduce the desired aryl substituent.

G A This compound B 3-Fluoro-2-methoxyaniline A->B Nitro Reduction C 1H-Pyrrolo[2,3-b]pyridine Precursor B->C Ring Annulation D 4-(3-fluoro-2-methoxyphenyl)-1H- pyrrolo[2,3-b]pyridin-5-amine C->D Suzuki Coupling & Deprotection

Caption: Synthetic workflow for the key PLK1 inhibitor intermediate.

Detailed Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of 4-(3-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-amine from this compound.

Protocol 1: Reduction of this compound to 3-Fluoro-2-methoxyaniline

This initial step is a critical transformation to generate the aniline necessary for the subsequent construction of the heterocyclic core.

Materials:

Reagent/SolventCAS NumberMolecular FormulaAmount
This compound641-49-6C₇H₆FNO₃10.0 g (58.4 mmol)
Iron powder (<325 mesh)7439-89-6Fe19.6 g (351 mmol)
Ammonium chloride12125-02-9NH₄Cl1.56 g (29.2 mmol)
Ethanol64-17-5C₂H₅OH150 mL
Water7732-18-5H₂O50 mL
Ethyl acetate141-78-6C₄H₈O₂For extraction
Saturated sodium bicarbonate solution144-55-8 (NaHCO₃)NaHCO₃ (aq)For washing
BrineN/ANaCl (aq)For washing
Anhydrous sodium sulfate7757-82-6Na₂SO₄For drying

Procedure:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (10.0 g, 58.4 mmol), ethanol (150 mL), water (50 mL), and ammonium chloride (1.56 g, 29.2 mmol).

  • Heat the mixture to reflux with vigorous stirring.

  • To the refluxing mixture, add iron powder (19.6 g, 351 mmol) portion-wise over 30 minutes.

  • Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and water.

  • Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 3-Fluoro-2-methoxyaniline as a crude product, which can be used in the next step without further purification or purified by column chromatography.

Protocol 2: Synthesis of the 1H-Pyrrolo[2,3-b]pyridine Core

This protocol outlines the construction of the heterocyclic scaffold. The specific strategy may vary, but a common approach involves the reaction of the aniline with a suitable three-carbon synthon to form the pyrrole ring fused to the pyridine. For the purpose of this guide, we will illustrate a plausible route. The synthesis of related 1H-pyrrolo[2,3-b]pyridine derivatives often involves multi-step sequences.[4][12][13]

Note: This is a representative procedure, and optimization may be required.

Materials:

Reagent/SolventCAS NumberMolecular Formula
3-Fluoro-2-methoxyaniline367-20-4C₇H₈FNO
2-Chloro-3-nitropyridine5470-18-8C₅H₃ClN₂O₂
Palladium(II) acetate3375-31-3Pd(OAc)₂
Xantphos161265-03-8C₃₉H₃₂OP₂
Cesium carbonate534-17-8Cs₂CO₃
1,4-Dioxane123-91-1C₄H₈O₂
(And subsequent reagents for pyrrole ring formation)

Procedure (Illustrative Buchwald-Hartwig Amination followed by Pyrrole Formation):

  • In a reaction vessel, combine 3-Fluoro-2-methoxyaniline, 2-chloro-3-nitropyridine, palladium(II) acetate, Xantphos, and cesium carbonate in anhydrous 1,4-dioxane.

  • Degas the mixture and heat under an inert atmosphere until the starting materials are consumed (monitor by TLC or LC-MS).

  • After cooling, the reaction is worked up to isolate the aminated pyridine intermediate.

  • The intermediate is then subjected to conditions to form the pyrrole ring, which may involve reduction of the nitro group followed by cyclization with a suitable reagent like a glyoxal derivative.

Protocol 3: Suzuki-Miyaura Cross-Coupling to Yield the Final Intermediate

This final step introduces the desired aryl group at the 4-position of the pyrrolo[2,3-b]pyridine core.[14]

Materials:

Reagent/SolventCAS NumberMolecular Formula
4-Chloro-1H-pyrrolo[2,3-b]pyridin-5-amine derivative(Intermediate from Protocol 2)
(3-Fluoro-2-methoxyphenyl)boronic acid352525-99-8C₇H₈BFO₃
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)72287-26-4C₃₄H₂₈Cl₂FeP₂Pd
Sodium carbonate497-19-8Na₂CO₃
1,4-Dioxane123-91-1C₄H₈O₂
Water7732-18-5H₂O

Procedure:

  • To a degassed mixture of the 4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine derivative and (3-fluoro-2-methoxyphenyl)boronic acid in a 3:1 mixture of 1,4-dioxane and water, add sodium carbonate and Pd(dppf)Cl₂.

  • Heat the reaction mixture at reflux under an inert atmosphere for 12-16 hours, or until completion as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(3-fluoro-2-methoxyphenyl)-1H-pyrrolo[2,3-b]pyridin-5-amine.

Causality and Experimental Choices

  • Choice of Reducing Agent: Iron powder in the presence of ammonium chloride is a classic, cost-effective, and environmentally benign method for the reduction of aromatic nitro groups. It is particularly suitable for large-scale synthesis.

  • Palladium Catalyst and Ligand Selection: The choice of palladium catalyst and ligand (e.g., Xantphos for Buchwald-Hartwig amination and dppf for Suzuki coupling) is crucial for achieving high yields and good selectivity in cross-coupling reactions. These ligands are known to be effective for these types of transformations.

  • Inert Atmosphere: The use of an inert atmosphere (e.g., nitrogen or argon) is essential for palladium-catalyzed cross-coupling reactions to prevent the oxidation and deactivation of the catalyst.

Conclusion

This compound stands out as a valuable and versatile building block in medicinal chemistry. Its application in the synthesis of a key intermediate for PLK1 inhibitors highlights its strategic importance in the development of targeted cancer therapies. The protocols detailed herein provide a practical framework for researchers to utilize this synthon in their drug discovery programs. The unique substitution pattern of this compound offers a gateway to novel and complex molecular architectures with the potential for significant biological activity.

References

  • Hilmy, K. M. H., Kishk, F. N. M., Shahen, E. B. A., & Hawata, M. A. (2023). NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Bulletin of the Chemical Society of Ethiopia, 37(4), 983-992. [Link]

  • American Chemical Society. (2022). Discovery of 1H-Pyrrolo[2,3-b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. [Link]

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  • National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of novel molecules as potent inhibitors of PLK1. Bioorganic Chemistry, 139, 106711. [Link]

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  • MDPI. (2022). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules, 27(23), 8207. [Link]

  • National Center for Biotechnology Information. (2022). Design, Synthesis, and Biological Evaluation of a Series of Spiro Analogues as Novel HPK1 Inhibitors. Journal of Medicinal Chemistry, 65(22), 15096-15116. [Link]

  • Taylor & Francis Online. (1988). SYNTHESIS OF 3- AND 4-CHLORO-1H-PYRROLO[3, 2-c]PYRIDIN-4(5H)-ONE. Organic Preparations and Procedures International, 20(3), 285-289. [Link]

  • National Center for Biotechnology Information. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1535-1541. [Link]

  • ResearchGate. (2017). Synthesis of furo[2',3':4,5]pyrrolo[1,2-d][4][6][12]triazine derivatives and their antibacterial activity. [Link]

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Application Note: A Guide to the Scale-Up Synthesis of 3-Fluoro-2-nitroanisole Derivatives for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitroanisole and its derivatives are pivotal structural motifs in contemporary medicinal chemistry. The unique electronic properties imparted by the fluorine and nitro groups make these compounds versatile intermediates in the synthesis of a wide array of pharmacologically active molecules.[1][2] The strategic placement of the fluoro and nitro substituents on the anisole scaffold provides a handle for diverse chemical transformations, enabling the construction of complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the scale-up synthesis of this compound derivatives, with a focus on practical protocols, safety considerations, and analytical quality control.

Synthetic Strategies and Mechanistic Insights

The synthesis of this compound derivatives typically involves a two-stage process: the nitration of a suitable fluoroanisole precursor, followed by derivatization, often through nucleophilic aromatic substitution (SNAr).

Stage 1: Electrophilic Nitration of Fluoroanisoles

The introduction of a nitro group onto the aromatic ring is a classic example of electrophilic aromatic substitution.[3] In the context of producing this compound, the starting material would be 3-fluoroanisole. The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺), typically from a mixture of concentrated nitric acid and sulfuric acid.[4][5] The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion.

Causality in Experimental Choices: The regioselectivity of the nitration is directed by the existing substituents on the aromatic ring. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the fluorine atom is a deactivating, ortho-, para-director. The interplay of these electronic effects will influence the position of nitration. Careful control of reaction conditions, such as temperature and the ratio of nitrating agents, is crucial to achieve the desired isomer and minimize the formation of byproducts.[4][6]

Visualizing the Synthetic Workflow

Synthetic Workflow Start Starting Material: 3-Fluoroanisole Nitration Stage 1: Electrophilic Nitration Start->Nitration HNO₃ / H₂SO₄ Intermediate This compound Nitration->Intermediate Formation of Key Intermediate SNAr Stage 2: Nucleophilic Aromatic Substitution (SNAr) Intermediate->SNAr Nucleophile (e.g., R-NH₂) Product Target Derivative SNAr->Product Formation of Final Product SNAr_Mechanism Reactants This compound + Nucleophile TransitionState1 Transition State 1 (Attack of Nucleophile) Reactants->TransitionState1 Addition Meisenheimer Meisenheimer Complex (Resonance Stabilized) TransitionState1->Meisenheimer TransitionState2 Transition State 2 (Loss of Leaving Group) Meisenheimer->TransitionState2 Elimination Products SNAr Product + Leaving Group TransitionState2->Products

Caption: Generalized mechanism of a Nucleophilic Aromatic Substitution (SNAr) reaction.

Scale-Up Protocols

Part 1: Scale-Up Protocol for the Nitration of 3-Fluoroanisole

Safety First: Nitration reactions are highly exothermic and can pose a significant risk of thermal runaway if not properly controlled. [4][5]A thorough risk assessment is mandatory before proceeding with any scale-up. [5] Equipment:

  • Jacketed glass reactor with overhead stirring, temperature probe, and addition funnel.

  • Cooling system capable of maintaining sub-zero temperatures.

  • Quenching vessel containing crushed ice.

  • Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a chemical-resistant lab coat are essential. [4][7] Protocol:

  • Reactor Setup: In a clean and dry jacketed reactor, charge 3-fluoroanisole (1.0 equivalent).

  • Cooling: Cool the reactor contents to -5 to 0 °C using the cooling system.

  • Preparation of Nitrating Mixture: In a separate vessel, slowly add concentrated sulfuric acid (2.0 equivalents) to concentrated nitric acid (1.1 equivalents) while maintaining the temperature below 10 °C. [4]4. Slow Addition: Add the pre-cooled nitrating mixture dropwise to the stirred solution of 3-fluoroanisole, ensuring the internal temperature does not exceed 5 °C. The addition rate should be carefully controlled to manage the exotherm.

  • Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing them using Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly transfer the reaction mixture to a separate vessel containing a vigorously stirred mixture of crushed ice and water. This step is highly exothermic and must be performed with caution. [4]7. Work-up:

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the organic layer with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to achieve the desired purity.

ParameterRecommended RangeRationale
Temperature -5 to 5 °CTo control the exotherm of the nitration reaction and minimize side product formation. [4]
Molar Ratio (HNO₃:Substrate) 1.1:1A slight excess of nitric acid ensures complete conversion of the starting material.
Agitation VigorousTo ensure efficient heat and mass transfer, preventing localized hot spots. [4]
Part 2: Scale-Up Protocol for SNAr Derivatization

Protocol:

  • Reactor Setup: In a jacketed reactor, dissolve this compound (1.0 equivalent) in a suitable polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Addition of Nucleophile: Add the desired nucleophile (e.g., a primary or secondary amine, 1.1 equivalents).

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate or triethylamine (1.5 equivalents), to scavenge the HF produced during the reaction.

  • Heating: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the reactivity of the nucleophile.

  • Reaction Monitoring: Monitor the reaction progress by HPLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into water to precipitate the product.

    • Filter the solid product and wash it with water.

    • Alternatively, if the product is not a solid, perform an aqueous work-up with a suitable organic solvent.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography.

ParameterRecommended RangeRationale
Solvent Polar aprotic (DMF, DMSO)To solvate the reactants and facilitate the SNAr reaction.
Temperature 80-120 °CTo provide sufficient energy for the reaction to proceed at a reasonable rate.
Base Non-nucleophilicTo neutralize the acid byproduct without competing with the primary nucleophile.

Analytical Quality Control

Rigorous analytical testing is essential to ensure the quality and purity of the synthesized this compound derivatives. A combination of chromatographic and spectroscopic techniques should be employed. [8][9]

Analytical Technique Purpose
Gas Chromatography (GC) To monitor the progress of the nitration reaction and assess the purity of the volatile intermediate. [10]
High-Performance Liquid Chromatography (HPLC) To monitor the progress of the SNAr reaction and determine the purity of the final, often less volatile, derivative. [8]
Mass Spectrometry (MS) To confirm the molecular weight of the intermediate and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) To elucidate the structure and confirm the regiochemistry of the synthesized compounds.

| Infrared (IR) Spectroscopy | To identify the presence of key functional groups (e.g., nitro group, C-F bond). |

A Certificate of Analysis (CoA) should be generated for the final product, detailing the purity, identity, and any residual solvents or impurities. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) for the analytical methods should be established as part of the method validation. [11]

Conclusion

The scale-up synthesis of this compound derivatives requires a systematic approach that combines a thorough understanding of the underlying reaction mechanisms with stringent safety protocols and robust analytical controls. By following the guidelines and protocols outlined in this application note, researchers and drug development professionals can confidently and safely produce these valuable intermediates for their research and development programs.

References

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  • Nitration reaction safety - YouTube. (2024, June 7).
  • Optimization of organophotochemical SNAr reaction - ResearchGate. (n.d.).
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  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF - ResearchGate. (n.d.).
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  • (PDF) Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - ResearchGate. (n.d.).
  • Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib - ResearchGate. (2020, October 6).
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  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed. (n.d.).
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  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (n.d.).
  • Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - ResearchGate. (n.d.).

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Application Notes and Protocols for the Catalyic Hydrogenation of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the catalytic hydrogenation of 3-Fluoro-2-nitroanisole to produce 3-Fluoro-2-methoxyaniline, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] This application note details the underlying chemical principles, optimized reaction protocols, safety procedures, and data interpretation. The information presented is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis.

Introduction: Significance and Application

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, yielding valuable aniline derivatives.[4][5] 3-Fluoro-2-methoxyaniline, the product of the catalytic hydrogenation of this compound, is a crucial building block in the development of various bioactive molecules. The strategic placement of the fluoro and methoxy groups on the aniline ring provides unique electronic and steric properties that are leveraged in the design of novel therapeutics and crop protection agents.[2][3] The fluorine atom, in particular, can enhance metabolic stability and binding affinity of drug candidates.[6]

Catalytic hydrogenation is the preferred industrial method for this transformation due to its high efficiency, clean reaction profile (with water as the primary byproduct), and the ability to use molecular hydrogen as the reductant.[7] This guide focuses on providing a robust and reproducible protocol for this important synthesis.

Mechanistic Insights and Rationale

The catalytic hydrogenation of a nitroarene to an aniline is a complex multi-step process that occurs on the surface of a heterogeneous catalyst.[8] While the exact mechanism can vary depending on the catalyst and reaction conditions, it generally proceeds through a series of intermediates.[8][9]

There are two generally accepted pathways for this reduction: a direct pathway and a condensation pathway.[7][9]

  • Direct Pathway: The nitro group is sequentially reduced to nitroso, then to hydroxylamine, and finally to the amine.[9]

  • Condensation Pathway: The intermediate nitroso and hydroxylamine species can condense to form an azoxy compound, which is then further reduced to azo and hydrazo intermediates before yielding the final aniline product.[9]

Recent studies suggest that for many catalytic systems, the direct hydrogenation pathway is predominant.[9]

G cluster_direct Direct Pathway cluster_condensation Condensation Pathway Nitro Ar-NO2 (this compound) Nitroso Ar-NO (Nitroso Intermediate) Nitro->Nitroso +H2 Hydroxylamine Ar-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +H2 Aniline Ar-NH2 (3-Fluoro-2-methoxyaniline) Hydroxylamine->Aniline +H2 Nitroso_cond Ar-NO Hydroxylamine_cond Ar-NHOH Azoxy Ar-N(O)=N-Ar (Azoxy Intermediate) Azo Ar-N=N-Ar (Azo Intermediate) Hydrazo Ar-NH-NH-Ar (Hydrazo Intermediate) Aniline_cond Ar-NH2 Start Start->Nitro

Catalyst Selection: The choice of catalyst is critical for achieving high yield and selectivity.

  • Palladium on Carbon (Pd/C): This is often the catalyst of choice for nitro group reductions due to its high activity and efficiency.[10] It is effective for the hydrogenation of both aromatic and aliphatic nitro compounds.[10]

  • Raney Nickel (Raney Ni): An alternative to Pd/C, Raney Nickel is particularly useful when dehalogenation is a concern, especially with aromatic chlorides, bromides, and iodides.[10] Given the presence of a fluorine atom in the substrate, which is generally less susceptible to hydrogenolysis, Pd/C remains a viable and often preferred option.

  • Platinum-based catalysts (e.g., Pt/C, PtO2): These are also effective for nitro group hydrogenation and can sometimes offer different selectivity profiles.[5]

For the hydrogenation of this compound, 5% or 10% Pd/C is a standard and effective choice, balancing reactivity with cost.

Experimental Protocol: A Step-by-Step Guide

This protocol outlines the catalytic hydrogenation of this compound using Palladium on Carbon (Pd/C) as the catalyst.

Materials and Equipment
Reagents & Solvents Equipment
This compoundHigh-pressure hydrogenation reactor (e.g., Parr shaker)
10% Palladium on Carbon (Pd/C), 50% wetMagnetic stirrer and stir bar
Methanol (MeOH) or Ethanol (EtOH), ACS gradeHeating mantle with temperature controller
Hydrogen gas (H₂), high purityVacuum pump and nitrogen (N₂) line
Celite® or other filter aidBuchner funnel and filter flask
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)Rotary evaporator
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Standard laboratory glassware
Safety Precautions: A Critical Overview

Catalytic hydrogenation reactions carry inherent risks that must be rigorously managed.

  • Flammability and Explosion Hazard: Hydrogen gas is highly flammable and can form explosive mixtures with air.[11] The catalyst, particularly after the reaction, can be pyrophoric and ignite flammable solvents.[11][12]

  • Pressure Hazard: The reaction is conducted under pressure. Ensure the reactor is rated for the intended pressure and has a functioning pressure relief valve and rupture disc.[13]

  • Chemical Hazards: this compound and its product, 3-Fluoro-2-methoxyaniline, should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14] The reaction should be performed in a well-ventilated fume hood.[14][15]

Emergency Preparedness:

  • Keep a fire extinguisher (Class B for flammable liquids and gases) readily accessible.

  • In case of a small fire in a flask, cover it with a watch glass to extinguish the flames.[11]

  • Be familiar with the emergency shutdown procedure for the hydrogenation reactor.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up Inspect Inspect Reactor Charge Charge Reactor with Substrate and Solvent Inspect->Charge Add_Catalyst Add Pd/C Catalyst under N2 atmosphere Charge->Add_Catalyst Purge Purge with N2 (3x) Add_Catalyst->Purge Leak_Test Leak Test with N2 Purge->Leak_Test Purge_H2 Purge with H2 (3x) Leak_Test->Purge_H2 Pressurize Pressurize with H2 Purge_H2->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor H2 Uptake Heat_Stir->Monitor Cool Cool to RT Monitor->Cool Vent Vent H2 Cool->Vent Purge_N2_Final Purge with N2 (3x) Vent->Purge_N2_Final Filter Filter through Celite® Purge_N2_Final->Filter Concentrate Concentrate Filtrate Filter->Concentrate Purify Purify Product Concentrate->Purify

Reaction Procedure
  • Reactor Setup:

    • Ensure the high-pressure reactor is clean, dry, and has been inspected for any damage.[15]

    • Place a magnetic stir bar in the reactor vessel.

  • Charging the Reactor:

    • Weigh 10.0 g of this compound and add it to the reactor vessel.

    • Add 100 mL of methanol (or ethanol).

    • Under a gentle stream of nitrogen, carefully add 0.5 g of 10% Pd/C (50% wet). Note: Handle the wet catalyst with care to prevent it from drying out and becoming pyrophoric.[12][13]

  • Sealing and Purging:

    • Securely seal the reactor according to the manufacturer's instructions.

    • Purge the system by pressurizing with nitrogen to approximately 50 psi and then venting the pressure. Repeat this cycle three times to remove all oxygen.[13][15]

  • Hydrogenation:

    • After the final nitrogen purge, evacuate the reactor.

    • Introduce hydrogen gas, pressurizing and venting three times to ensure a pure hydrogen atmosphere.

    • Pressurize the reactor to the desired pressure (typically 50-100 psi).

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 40-50 °C). The reaction is exothermic, so careful temperature control is necessary.[13]

    • Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete within 2-4 hours.

  • Reaction Work-up:

    • Once the hydrogen uptake ceases, stop the heating and allow the reactor to cool to room temperature.[15]

    • Carefully vent the excess hydrogen in a well-ventilated fume hood.[15]

    • Purge the reactor with nitrogen three times to remove any residual hydrogen.[15]

    • Open the reactor and carefully remove the reaction mixture.

    • Prepare a pad of Celite® in a Buchner funnel and wet it with a small amount of the reaction solvent.

    • Filter the reaction mixture through the Celite® pad to remove the Pd/C catalyst. Caution: The used catalyst on the filter pad is highly pyrophoric and should not be allowed to dry.[11] Immediately quench the filter cake with water and store it in a dedicated, sealed waste container.[11]

    • Rinse the reactor and the filter cake with additional solvent (e.g., 2 x 20 mL of methanol).

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.

Purification

The crude 3-Fluoro-2-methoxyaniline can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield a pure product.

Data Summary and Expected Results

The following table summarizes typical reaction parameters and expected outcomes for the catalytic hydrogenation of this compound.

Parameter Value Rationale/Notes
Substrate This compound-
Catalyst 10% Pd/C (5 wt%)Provides a good balance of activity and cost-effectiveness.
Solvent Methanol or EthanolPolar protic solvents that are effective for this reaction.
H₂ Pressure 50-100 psiSufficient pressure to ensure adequate hydrogen availability.
Temperature 40-50 °CModerate temperature to promote the reaction rate without significant side reactions.
Reaction Time 2-4 hoursMonitor by hydrogen uptake; may vary with scale and equipment.
Expected Yield >95%This reaction is typically high-yielding.
Product 3-Fluoro-2-methoxyanilineA liquid or low-melting solid.

Conclusion

The catalytic hydrogenation of this compound is a highly effective and scalable method for the synthesis of 3-Fluoro-2-methoxyaniline. By adhering to the detailed protocol and safety precautions outlined in this application note, researchers can consistently achieve high yields of this valuable synthetic intermediate. The choice of a suitable catalyst, typically Pd/C, and careful control of reaction parameters are key to the success of this transformation.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • Lin, X. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]

  • Chemical Industry Safety. (2025, October 11). Hydrogenation Reaction Safety In The Chemical Industry. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Malik, S., et al. (n.d.). Hazards associated with laboratory scale hydrogenations. ACS Chemical Health & Safety. Retrieved from [Link]

  • Smid, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. Organic Letters. Retrieved from [Link]

  • Ashenhurst, J. (2018, October 8). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Master Organic Chemistry. Retrieved from [Link]

  • Smid, V., et al. (2021). Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. ACS Publications. Retrieved from [Link]

  • Toption Instrument. (2025, December 30). What are the safety precautions for operating a Hydrogenation Test Unit? Retrieved from [Link]

  • Wang, T., et al. (n.d.). Catalytic mechanism for the hydrogenation of nitrobenzene Primary.... ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Properties and Applications of 3-Fluoro-2-methoxyaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 2). Precious Metal Catalyst (PMC) or Nickel Catalyzed Hydrogenation. Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanism for catalytic hydrogenation of nitrobenzene. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity of 3-Fluoro-2-methoxyaniline in Organic Synthesis. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, November 12). The Role of 3-Fluoro-2-methoxyaniline in Agrochemical Innovations. Retrieved from [Link]

  • ACS Publications. (2023, August 17). First Principles Study on the Mechanism of Nitrobenzene Hydrogenation by a Ni1/CeO2-x(111) Single-Atom Catalyst. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 3-Fluoro-2-methoxyaniline | CAS#:437-83-2. Retrieved from [Link]

  • Google Patents. (n.d.). US5856577A - Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (n.d.). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds.
  • ChemRxiv. (n.d.). Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. Retrieved from [Link]

  • Stevens Institute of Technology. (n.d.). Kinetic study of catalytic hydrogenation of O-nitroanisole to O-anisidine in a microchannel reactor. Retrieved from [Link]

  • Johnson Matthey. (n.d.). Hydrogenation Catalysts. Retrieved from [Link]

  • Clariant. (n.d.). Catalysts for hydrogenation processes. Retrieved from [Link]

  • ResearchGate. (n.d.). Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation | Request PDF. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-2-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common issues. As a key intermediate in the development of fluorinated organic compounds for pharmaceuticals and agrochemicals, optimizing the synthesis of this compound is crucial.[1] This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Understanding the Synthesis: Key Principles and Challenges

The synthesis of this compound typically involves two main strategic approaches:

  • Nitration of 3-Fluoroanisole: This is a direct and common approach. However, the directing effects of the fluorine and methoxy groups can lead to the formation of multiple isomers, making regioselectivity a primary challenge.

  • Nucleophilic Aromatic Substitution (SNAr) on a Dihalogenated Nitroaromatic Precursor: This method offers an alternative route that can provide better control over the final product's structure.

The primary challenges in synthesizing this compound often revolve around achieving high regioselectivity, minimizing the formation of byproducts, and efficiently purifying the desired isomer.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound.

Issue 1: Low Yield of the Desired this compound Isomer

Question: My reaction has a low yield of this compound, and I am isolating a mixture of isomers. How can I improve the regioselectivity?

Answer:

Low regioselectivity in the nitration of 3-fluoroanisole is a common problem. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, but a deactivating one. This leads to a complex mixture of products. Here’s how to address this:

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Solution
Nitrating Agent The choice of nitrating agent significantly impacts isomer distribution. Stronger nitrating agents can be less selective.Protocol 1: Employ a milder nitrating agent like nitric acid in acetic anhydride. This can favor nitration at the more activated positions while minimizing side reactions.[2]
Reaction Temperature Higher temperatures can lead to decreased selectivity and the formation of undesired byproducts.Maintain a low reaction temperature, typically between 0°C and 5°C, throughout the addition of the nitrating agent and the subsequent reaction time.
Solvent Effects The solvent can influence the reactivity and selectivity of the nitration reaction.Acetic acid or trifluoroacetic acid can be used as solvents to modulate the reactivity of the nitrating species and improve the yield of the desired isomer.[2]

Experimental Workflow for Improving Regioselectivity:

cluster_0 Troubleshooting Low Regioselectivity Start Start Low_Yield Low Yield of This compound Start->Low_Yield Check_Nitrating_Agent Evaluate Nitrating Agent Low_Yield->Check_Nitrating_Agent Isomeric Mixture? Check_Temperature Verify Reaction Temperature Check_Nitrating_Agent->Check_Temperature Check_Solvent Assess Solvent Choice Check_Temperature->Check_Solvent Optimize_Conditions Implement Optimized Protocol Check_Solvent->Optimize_Conditions

Caption: A workflow for troubleshooting low regioselectivity in the synthesis.

Issue 2: Formation of Dinitro Byproducts

Question: I am observing the formation of dinitro-substituted byproducts in my reaction mixture. How can I prevent this?

Answer:

The formation of dinitrated products occurs when the reaction conditions are too harsh, leading to a second nitration on the aromatic ring.

Root Causes and Corrective Actions:

Potential Cause Explanation Recommended Solution
Excess Nitrating Agent Using a significant excess of the nitrating agent increases the likelihood of a second nitration event.Carefully control the stoichiometry. Use a slight excess (1.05-1.1 equivalents) of the nitrating agent.
Reaction Time Prolonged reaction times, even at low temperatures, can lead to the formation of dinitrated products.Monitor the reaction progress closely using techniques like TLC or GC. Quench the reaction as soon as the starting material is consumed.
Concentrated Acid Using highly concentrated sulfuric acid as a solvent can promote dinitration.Consider using a less harsh solvent system, such as acetic acid.
Issue 3: Difficult Purification of the Final Product

Question: I am having trouble separating this compound from its isomers. What purification strategies do you recommend?

Answer:

The similar polarities of the different fluoro-nitroanisole isomers can make purification challenging.

Recommended Purification Protocols:

  • Fractional Crystallization: If the isomeric mixture is a solid, fractional crystallization can be an effective method for separation. Experiment with different solvent systems to find one that provides good separation.

  • Column Chromatography: This is a reliable method for separating isomers.

    • Stationary Phase: Silica gel is a standard choice.

    • Mobile Phase: A non-polar/polar solvent system, such as a gradient of ethyl acetate in hexanes, is typically effective. Start with a low polarity to elute the less polar isomers first.

  • Preparative HPLC: For high-purity requirements, preparative HPLC can provide excellent separation.

III. Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to this compound?

While the direct nitration of 3-fluoroanisole is a common approach, an alternative and often more selective method is a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction. For instance, starting with 2,3-difluoronitrobenzene, a regioselective SNAr reaction with sodium methoxide can yield this compound. The fluorine atom ortho to the nitro group is more activated towards nucleophilic attack.[3]

Q2: How does the presence of the fluorine atom influence the reaction?

The fluorine atom has a dual role. It is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution (like nitration) but activates it towards nucleophilic aromatic substitution. Its ortho-, para-directing effect, combined with that of the methoxy group, complicates the regioselectivity of nitration.

Q3: What are the key safety precautions to consider during this synthesis?

  • Nitrating Agents: Nitric acid and sulfuric acid are highly corrosive. Always handle them in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reactions: Nitration reactions are often exothermic. Maintain strict temperature control and add reagents slowly to prevent runaway reactions.

  • Solvents: Handle organic solvents in a well-ventilated area and away from ignition sources.

IV. Detailed Experimental Protocols

Protocol 1: Regioselective Nitration of 3-Fluoroanisole

This protocol is designed to maximize the yield of this compound while minimizing the formation of other isomers.

Materials:

  • 3-Fluoroanisole

  • Acetic Anhydride

  • Nitric Acid (fuming)

  • Ice

  • Sodium Bicarbonate (saturated solution)

  • Brine

  • Magnesium Sulfate (anhydrous)

  • Hexanes

  • Ethyl Acetate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-fluoroanisole (1 equivalent) in acetic anhydride at 0°C.

  • Slowly add fuming nitric acid (1.05 equivalents) dropwise to the solution while maintaining the temperature at 0°C.

  • Stir the reaction mixture at 0°C for 1-2 hours, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture over crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexanes/ethyl acetate gradient.

V. References

  • Mechanism for the reaction of sodium methoxide with p-fluoro nitrobenzene. (n.d.). Retrieved from Google Search.

  • 3-CHLORO-2-FLUOROANISOLE synthesis - ChemicalBook. (n.d.). Retrieved from Google Search.

  • 5-Fluoro-2-nitroanisole synthesis - ChemicalBook. (n.d.). Retrieved from Google Search.

  • 2-Fluoro-1-methoxy-3-nitrobenzene - MySkinRecipes. (n.d.). Retrieved from Google Search.

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from Google Search.

  • Synthesis of 3-nitro-4-fluoro-benzoic acid - PrepChem.com. (n.d.). Retrieved from Google Search.

  • Solvent Molecules Play a Role in an SNAr Reaction - ChemRxiv. (n.d.). Retrieved from Google Search.

  • A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline - Google Patents. (n.d.). Retrieved from Google Search.

  • This compound | CAS 641-49-6 | SCBT. (n.d.). Retrieved from Google Search.

  • This compound - CymitQuimica. (n.d.). Retrieved from Google Search.

  • Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University. (n.d.). Retrieved from Google Search.

  • 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem. (n.d.). Retrieved from Google Search.

  • CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. (n.d.). Retrieved from Google Search.

  • Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester - NIH. (n.d.). Retrieved from Google Search.

  • Intriguing Observations with Snar Reaction of 4-Nitrobenzonitrile - WuXi Biology. (n.d.). Retrieved from Google Search.

  • Nucleophilic aromatic substitution reaction of unprotected ortho-fluoro/methoxy benzoic and naphthoic acids with Grignard/organolithium reagents (SNArAB) - ResearchGate. (n.d.). Retrieved from Google Search.

  • Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (n.d.). Retrieved from Google Search.

  • Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p -Anisidine and 2-Fluoromalonic Acid - ResearchGate. (n.d.). Retrieved from Google Search.

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC - NIH. (n.d.). Retrieved from Google Search.

  • Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - Google Patents. (n.d.). Retrieved from Google Search.

  • CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents. (n.d.). Retrieved from Google Search.

  • CN103922942B - The preparation method of the fluoro-3-nitrobenzoic acid of a kind of chloro-5-of 2,4-bis- - Google Patents. (n.d.). Retrieved from Google Search.

Sources

Technical Support Center: Nitration of 3-Fluoroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic organic chemistry applications. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the nitration of 3-fluoroanisole. It is designed for researchers, chemists, and drug development professionals who encounter challenges with regioselectivity and side product formation in this specific electrophilic aromatic substitution reaction.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the nitration of 3-fluoroanisole, providing the theoretical groundwork necessary to understand and control the reaction's outcome.

Q1: What are the primary products and major side products in the nitration of 3-fluoroanisole, and what is the mechanistic basis for their formation?

A1: The nitration of 3-fluoroanisole is a classic example of an electrophilic aromatic substitution reaction on a disubstituted benzene ring. The outcome is governed by the competing directing effects of the methoxy (-OCH₃) and fluoro (-F) substituents.

  • Methoxy Group (-OCH₃): This is a strongly activating group and is ortho, para-directing. Its activating nature stems from its ability to donate electron density to the ring via a strong +R (resonance) effect, which stabilizes the cationic intermediate (the sigma complex).

  • Fluoro Group (-F): This is a deactivating group overall due to its strong -I (inductive) effect, but it is also ortho, para-directing because of a competing +R (resonance) effect where its lone pairs can stabilize the sigma complex.

The powerful activating and directing effect of the methoxy group dominates the reaction.[1][2] Therefore, the incoming electrophile (the nitronium ion, NO₂⁺) is primarily directed to the positions ortho and para to the methoxy group, which are C2, C4, and C6.

Expected Product Distribution:

Product NamePosition of NitrationDirecting InfluenceExpected Yield
4-Nitro-3-fluoroanisole C4 (para to -OCH₃, ortho to -F)Strongly activated by -OCH₃Major Product
2-Nitro-3-fluoroanisole C2 (ortho to -OCH₃, ortho to -F)Activated by -OCH₃, but sterically hinderedMinor Side Product
6-Nitro-3-fluoroanisole C6 (ortho to -OCH₃, meta to -F)Activated by -OCH₃Minor Side Product
5-Nitro-3-fluoroanisole C5 (meta to -OCH₃, meta to -F)Doubly meta-directedTrace / Not expected

The desired product, 4-nitro-3-fluoroanisole , is typically the major isomer formed because the para position is electronically favored and sterically accessible.[3][4] The formation of the 2-nitro isomer is disfavored due to potential steric hindrance between the incoming nitro group, the adjacent methoxy group, and the fluorine atom. The 6-nitro isomer is also a likely side product.

Mechanism: Regioselectivity in the Nitration of 3-Fluoroanisole

The diagram below illustrates the formation of the resonance-stabilized sigma complexes for nitration at the C4 (para), C2 (ortho), and C6 (ortho) positions relative to the methoxy group. The stability of these intermediates determines the product distribution. The intermediate for C4 (para) substitution is particularly stable as the positive charge can be delocalized onto the oxygen of the highly activating methoxy group.

G cluster_start Reactants cluster_intermediates Sigma Complex Intermediates cluster_products Deprotonation & Products Start 3-Fluoroanisole + HNO₃/H₂SO₄ Ortho_2 Attack at C2 (ortho to -OCH₃, ortho to -F) Sterically Hindered Start->Ortho_2 Minor Pathway Para_4 Attack at C4 (para to -OCH₃, ortho to -F) Most Stable Intermediate Start->Para_4 Major Pathway (Lower Energy TS) Ortho_6 Attack at C6 (ortho to -OCH₃, meta to -F) Start->Ortho_6 Minor Pathway Product_2 2-Nitro-3-fluoroanisole (Side Product) Ortho_2->Product_2 -H⁺ Product_4 4-Nitro-3-fluoroanisole (Major Product) Para_4->Product_4 -H⁺ Product_6 6-Nitro-3-fluoroanisole (Side Product) Ortho_6->Product_6 -H⁺

Caption: Formation of major and minor nitration products.

Q2: Under what conditions do dinitrated side products form?

A2: Dinitration occurs when the reaction conditions are too harsh, allowing a second nitro group to be added to the mononitrated product ring.[5][6] Although the first nitro group is strongly deactivating, forcing conditions can overcome this barrier. Factors that promote dinitration include:

  • High Temperatures: The rate of all reactions, including the second nitration, increases with temperature.

  • Excess Nitrating Agent: A high concentration of the nitronium ion (NO₂⁺) increases the probability of a second substitution.

  • Prolonged Reaction Times: Allowing the reaction to proceed long after the starting material is consumed provides more opportunity for the less reactive mononitro product to react.

The most likely dinitration product would be 2,4-dinitro-3-fluoroanisole or 4,6-dinitro-3-fluoroanisole , as the still-powerful -OCH₃ group will direct the second nitration to the remaining activated positions.

Q3: How does the choice of nitrating agent affect side product formation?

A3: The standard nitrating agent is a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly electrophilic nitronium ion (NO₂⁺).[7] The water content of this mixture is critical; excess water can quench the nitronium ion and slow the reaction, potentially requiring harsher conditions that lead to side products.[8]

Alternative, milder nitrating systems can be used to improve selectivity, such as:

  • Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.

  • Nitronium salts (e.g., NO₂BF₄): These provide a direct source of the electrophile but can be less practical for large-scale synthesis.

Using a milder agent, especially with highly activated substrates like 3-fluoroanisole, can significantly reduce the formation of dinitrated and oxidation byproducts.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the nitration of 3-fluoroanisole.

Problem 1: Low Regioselectivity - Product is a Complex Mixture of Isomers
  • Observation: TLC or GC-MS analysis shows multiple spots/peaks of similar intensity, indicating a poor ratio of the desired 4-nitro isomer to the 2-nitro and 6-nitro side products.

  • Probable Causes:

    • Poor Temperature Control: The activation energies for substitution at the C2, C4, and C6 positions are different. Higher temperatures provide enough energy to overcome the barrier for the less-favored ortho substitutions, leading to a less selective reaction. Nitration is highly exothermic, and localized heating can occur without efficient stirring and cooling.[7]

    • Rate of Addition: Adding the nitrating agent too quickly can cause temperature spikes and high local concentrations of the electrophile, reducing selectivity.

  • Solutions:

    • Maintain Strict Temperature Control: Perform the reaction in an ice/salt bath or with a cryocooler to maintain an internal temperature of 0-5 °C throughout the addition.

    • Slow, Dropwise Addition: Add the pre-cooled nitrating mixture drop by drop to the solution of 3-fluoroanisole in sulfuric acid over a period of 30-60 minutes.

    • Vigorous Stirring: Ensure the reaction mixture is stirred efficiently to dissipate heat and maintain homogeneity.

Problem 2: Significant Formation of Dinitrated Byproducts
  • Observation: A significant amount of a less polar, often yellow, compound is observed, which is later identified as a dinitro-3-fluoroanisole.

  • Probable Causes:

    • Excess Nitrating Agent: Using more than a slight excess (e.g., >1.1 equivalents) of nitric acid can drive the reaction towards dinitration.

    • Elevated Temperature: As mentioned, temperatures above 10-15 °C dramatically increase the rate of the second nitration.

    • Extended Reaction Time: Allowing the reaction to stir for too long at room temperature after the initial addition can promote side reactions.[9]

  • Solutions:

    • Use Stoichiometric Control: Carefully calculate and use 1.05-1.10 molar equivalents of nitric acid relative to the 3-fluoroanisole.

    • Monitor Reaction Progress: Use TLC or a rapid LC-MS analysis to monitor the disappearance of the starting material. Quench the reaction as soon as full consumption is observed.

    • Quench Cold: Pour the reaction mixture onto crushed ice immediately upon completion to stop the reaction quickly.[8]

Troubleshooting Workflow

This flowchart provides a logical path for diagnosing and solving common issues during the nitration of 3-fluoroanisole.

G start Experiment Start: Nitration of 3-Fluoroanisole tlc Analyze Crude Product (TLC/GC-MS) start->tlc prob_isomers Problem: Poor Isomer Ratio tlc->prob_isomers Multiple spots of similar polarity prob_dinitro Problem: Dinitration Products tlc->prob_dinitro New, less polar spot(s) observed prob_resin Problem: Dark/Resinous Material tlc->prob_resin Baseline streaking or insoluble material success Result: Clean Product, High Yield of 4-Nitro Isomer tlc->success Clean spot, minor impurities cause_temp Cause: High Temperature / Fast Addition prob_isomers->cause_temp cause_excess Cause: Excess HNO₃ / Long Reaction Time prob_dinitro->cause_excess cause_harsh Cause: Harsh Conditions / Impure Reagents prob_resin->cause_harsh sol_control Solution: Maintain 0-5°C, Add Dropwise cause_temp->sol_control sol_stoich Solution: Use 1.05 eq. HNO₃, Monitor via TLC, Quench Promptly cause_excess->sol_stoich sol_mild Solution: Purify Starting Material, Use Milder Nitrating Agent cause_harsh->sol_mild sol_control->success sol_stoich->success sol_mild->success

Caption: A workflow for troubleshooting side product formation.

Problem 3: Difficulty in Separating Isomeric Products
  • Observation: Column chromatography provides poor separation between the 4-nitro, 2-nitro, and 6-nitro isomers. Recrystallization yields an impure solid.

  • Probable Causes:

    • Similar Polarity: The isomers have very similar polarities, making chromatographic separation challenging.

    • Co-crystallization: Isomers can sometimes co-crystallize, making purification by recrystallization difficult.

  • Solutions:

    • Optimize Chromatography:

      • Use a high-performance silica gel with a smaller particle size.

      • Employ a shallow solvent gradient with low-polarity solvent systems (e.g., Hexane/Ethyl Acetate or Hexane/Dichloromethane). Start with a very low concentration of the polar solvent (e.g., 2-5% Ethyl Acetate) and increase it very slowly.

    • Fractional Recrystallization: Attempt recrystallization from different solvents (e.g., ethanol, methanol, or mixed solvent systems). It may be necessary to perform multiple recrystallizations, collecting and analyzing the fractions at each step.[10]

    • Characterization is Key: Use ¹H NMR to analyze fractions. The aromatic splitting patterns for each isomer will be distinct, allowing for the identification of pure fractions.[11][12]

Detailed Experimental Protocol: Selective Mononitration of 3-Fluoroanisole

This protocol is designed to maximize the yield of 4-nitro-3-fluoroanisole while minimizing side product formation.

Safety Precautions:

  • Concentrated sulfuric and nitric acids are extremely corrosive and strong oxidizers. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.

  • Perform the reaction in a well-ventilated chemical fume hood.

  • The reaction is exothermic. Strict temperature control is essential to prevent a runaway reaction. Have a larger ice bath ready for emergency cooling.

Reagents & Equipment:

  • 3-Fluoroanisole (1.0 eq)

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%) (1.05 eq)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice/salt bath

  • Crushed ice

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup:

    • In a three-necked flask equipped with a magnetic stir bar and thermometer, add 3-fluoroanisole (e.g., 10.0 g, 79.3 mmol).

    • Cool the flask in an ice/salt bath to 0 °C.

    • Slowly add concentrated sulfuric acid (e.g., 40 mL) while maintaining the internal temperature below 10 °C. Stir until a homogeneous solution is formed.

  • Preparation of Nitrating Mixture:

    • In a separate flask or beaker, carefully add concentrated nitric acid (e.g., 5.6 g or 4.0 mL, 83.3 mmol, 1.05 eq) to concentrated sulfuric acid (e.g., 10 mL).

    • Cool this nitrating mixture in an ice bath to 0 °C.

  • Nitration Reaction:

    • Transfer the cold nitrating mixture to a dropping funnel.

    • Add the nitrating mixture dropwise to the stirred solution of 3-fluoroanisole over 30-45 minutes. Crucially, ensure the internal reaction temperature does not rise above 5 °C.

    • After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. Monitor the reaction by TLC (e.g., 10:1 Hexane:EtOAc) until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully pour the reaction mixture onto a large beaker of crushed ice (approx. 200 g) with vigorous stirring. A yellow solid should precipitate.

    • Allow the ice to melt, then collect the crude solid by vacuum filtration. Wash the solid with cold water until the filtrate is neutral.

    • For improved recovery, the aqueous filtrate can be extracted with ethyl acetate (3 x 50 mL).

    • Combine the organic extracts with the filtered solid (dissolved in ethyl acetate). Wash the combined organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product mixture.

  • Purification:

    • Recrystallization: The crude solid can be recrystallized from ethanol or methanol to obtain the major 4-nitro-3-fluoroanisole isomer. The purity should be checked by melting point and NMR.

    • Column Chromatography: If recrystallization is insufficient, purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (starting from 98:2) to separate the isomers.

References

  • Pashtotrade. (2025).
  • ChemicalBook. (n.d.). 3-Fluoro-4-nitroaniline synthesis.
  • Holleman, A. F., & Hartogs, J. C. (1960). Process for preparing 4-fluoro-3-nitroaniline. U.S.
  • CN105622426A. (2016). Preparation method of 4-fluoro-N-methyl-3-nitroaniline.
  • Vollhardt, K. P. C., & Schore, N. E. (n.d.).
  • Guidechem. (n.d.). How to Prepare 4-Fluoroanisole Efficiently?.
  • ChemicalBook. (n.d.). 4-Nitroanisole synthesis.
  • PrepChem.com. (n.d.). Synthesis of p-nitroanisole.
  • CN115772105B. (2023). Synthesis method of 4-nitroanisole.
  • PubChem. (n.d.). 3-Fluoro-4-nitroanisole.
  • Li, S., Zhang, X., Jia, D., Wang, Q., Jin, N., & Zhao, Y. (n.d.). Continuous flow nitration of 3-[2-chloro-4-(trifluoromethyl) phenoxy] benzoic acid and its chemical kinetics. ePrints Soton.
  • CN102766053B. (2014). Production method of 3-fluoro-4-nitrophenol.
  • Organic Chemistry Tutor. (2023).
  • Filo. (2025). Write the structures of the major products expected from the following reactions.
  • ChemicalBook. (n.d.). 3-Fluoroanisole(456-49-5) 1H NMR spectrum.
  • Chemistry LibreTexts. (2023). 15.
  • Eriksson, L. A., & Olsson, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 15.
  • The Organic Chemistry Tutor. (2021). Proton NMR Analysis to identify Isomers. YouTube.
  • ResearchGate. (2018). (PDF)
  • Allen. (n.d.). The major product of dinitration of 3-methylphenol is.
  • Sigma-Aldrich. (n.d.). 3-Fluoroanisole 99%.
  • Chem Help ASAP. (2022). distinguishing isomers by 1H NMR spectroscopy. YouTube.
  • MDPI. (2022).
  • Infinity Learn. (n.d.). Dinitration of 3-methyl phenol gives the following major product.
  • National Institutes of Health. (n.d.). NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'.
  • Santa Cruz Biotechnology. (n.d.). 3-Fluoroanisole.
  • National Institutes of Health. (2025).

Sources

Technical Support Center: Purification of 3-Fluoro-2-nitroanisole by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for the chromatographic purification of 3-Fluoro-2-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of isolating this valuable intermediate. Here, we synthesize technical expertise with practical, field-proven insights to empower you to overcome common challenges and achieve high-purity outcomes.

Troubleshooting Guide: Navigating Common Purification Hurdles

The purification of this compound, while generally straightforward, can present challenges ranging from poor separation to compound degradation. This troubleshooting guide, presented in a logical flow, will help you diagnose and resolve common issues encountered during column chromatography.

A systematic approach is crucial when troubleshooting.[1][2] Before making significant changes, it's often best to understand the root cause of the problem.

Interactive Troubleshooting Flowchart

Below is a diagnostic flowchart to guide you through the troubleshooting process. Start at the "Initiate Purification" node and follow the path that corresponds to the issue you are observing.

Troubleshooting_Flowchart cluster_prep Preparation & Analysis cluster_column Column Chromatography Execution cluster_issues Problem Identification & Resolution cluster_solutions Corrective Actions start Initiate Purification (Post-Reaction Work-up) tlc Run Analytical TLC start->tlc load Load Sample onto Column tlc->load elute Elute with Chosen Solvent System load->elute collect Collect & Analyze Fractions elute->collect issue Problem Observed elute->issue no_separation Poor or No Separation issue->no_separation Overlapping Spots streaking Tailing or Streaking Peaks issue->streaking Asymmetric Spots no_elution Compound Won't Elute issue->no_elution Product Stuck degradation Compound Degradation issue->degradation New Spots Appear low_recovery Low Recovery issue->low_recovery Low Yield sol_no_sep Adjust Mobile Phase Polarity (e.g., decrease ethyl acetate in hexanes). Consider a different solvent system. no_separation->sol_no_sep sol_streaking Sample Overload? Reduce amount loaded. Insoluble material? Use dry loading technique. streaking->sol_streaking sol_no_elution Increase Mobile Phase Polarity (e.g., gradual increase of ethyl acetate). Is the compound too polar for silica? no_elution->sol_no_elution sol_degradation Check Compound Stability on Silica (2D-TLC). Consider alternative stationary phases (Alumina, Florisil). degradation->sol_degradation sol_low_recovery Compound came off in solvent front? Check early fractions. Fractions too dilute? Concentrate and re-analyze. low_recovery->sol_low_recovery

Caption: A flowchart for troubleshooting column chromatography of this compound.

Frequently Asked Questions (FAQs)

This section addresses specific questions you may have about the purification of this compound.

Q1: What are the recommended starting conditions for column chromatography of this compound?

A1: The optimal conditions can vary based on the crude sample's purity and the scale of the purification. However, the following table provides a good starting point for method development. This compound is a moderately polar compound due to the presence of the nitro and fluoro groups.

ParameterRecommendationRationale & Key Considerations
Stationary Phase Silica Gel (230-400 mesh)Standard choice for compounds of moderate polarity. The nitro and fluoro groups can interact with the acidic silanol groups on the silica surface.[3]
Mobile Phase Hexanes/Ethyl Acetate GradientStart with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate) and gradually increase the polarity. This allows for the elution of non-polar impurities first, followed by the product.
TLC Analysis 80:20 Hexanes:Ethyl AcetateThis solvent system should give a target Rf value of approximately 0.3-0.4 for this compound, which is ideal for good separation on a column.[4]
Sample Loading Dry LoadingDissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[5] This prevents issues with poor solubility in the mobile phase and leads to better band sharpness.
Detection UV lamp (254 nm)The aromatic nitro group in the molecule makes it UV-active, allowing for easy visualization on TLC plates and during fraction analysis.

Q2: My compound is streaking on the TLC plate and the column. What could be the cause?

A2: Streaking, or tailing, can be caused by several factors:

  • Sample Overloading: Applying too much sample to the TLC plate or column can saturate the stationary phase, leading to poor peak shape.[6] Try spotting less material on the TLC or loading a smaller amount onto the column.

  • Insolubility: If your compound is not fully soluble in the mobile phase, it can lead to streaking. This is where dry loading becomes advantageous.[4][5]

  • Strong Acidic/Basic Interactions: While this compound is neutral, impurities in your crude mixture could be acidic or basic, leading to strong interactions with the silica gel. If you suspect this, consider pre-treating your crude sample with a wash or using a different stationary phase like alumina for basic compounds.[3][7]

Q3: I'm not getting good separation between my product and a closely-eluting impurity. What can I do?

A3: Improving the resolution between two closely-eluting compounds requires optimizing the selectivity of your chromatographic system.

  • Fine-tune the Mobile Phase: A shallower gradient or even isocratic elution with a finely-tuned solvent mixture can improve separation. Try small, incremental changes in the solvent ratio.

  • Change the Solvent System: Sometimes, a different combination of solvents can alter the selectivity. For example, substituting ethyl acetate with dichloromethane or diethyl ether might change the interactions with your compounds and improve separation.

  • Reduce the Flow Rate: A slower flow rate allows for more equilibration between the mobile and stationary phases, which can enhance resolution.[5]

Q4: I suspect my compound is decomposing on the silica gel column. How can I confirm this and what are the alternatives?

A4: Compound stability on silica is a valid concern, especially with sensitive functional groups.

  • 2D TLC Analysis: To check for stability, spot your compound on a TLC plate, run it in a solvent system, and then turn the plate 90 degrees and run it again in the same solvent system.[4] If the spot remains singular and on the diagonal, your compound is likely stable. If new spots appear off the diagonal, it indicates degradation.

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like alumina or Florisil.[4] For very sensitive compounds, deactivating the silica gel by adding a small percentage of a base like triethylamine to the mobile phase can also be an option, though this is more common for basic compounds.[7]

Detailed Experimental Protocol: Flash Column Chromatography of this compound

This protocol outlines a standard procedure for the purification of this compound on a laboratory scale.

Step 1: Preparation
  • TLC Analysis: Develop a TLC method to determine the appropriate solvent system. Aim for an Rf of ~0.3-0.4 for the product. A good starting point is 80:20 Hexanes:Ethyl Acetate.

  • Sample Preparation (Dry Loading):

    • Dissolve your crude this compound in a minimal amount of dichloromethane.

    • Add silica gel (approximately 2-3 times the weight of your crude product) to the solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.[5]

  • Column Packing (Slurry Method):

    • Choose an appropriately sized column.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in your initial, low-polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).

    • Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the packed silica.

Step 2: Elution and Fraction Collection
  • Loading: Carefully add your dry-loaded sample to the top of the column.

  • Elution: Begin eluting with your starting mobile phase. Maintain a constant flow rate. If using flash chromatography, apply gentle air pressure (1-2 psi).[5]

  • Gradient Elution: Gradually increase the polarity of your mobile phase as the column runs.

  • Fraction Collection: Collect fractions in test tubes or vials. Monitor the elution of your compound by TLC.

Step 3: Analysis and Work-up
  • TLC Analysis of Fractions: Spot each fraction (or every few fractions) on a TLC plate to identify which ones contain your pure product.

  • Combining and Concentrating: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Final Product Characterization: Obtain the mass of your purified product and characterize it by appropriate analytical methods (e.g., NMR, melting point) to confirm its identity and purity.

Experimental Workflow Diagram

Column_Chromatography_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Work-up prep_tlc 1. Analytical TLC prep_sample 2. Prepare Sample (Dry Loading) prep_tlc->prep_sample prep_column 3. Pack Column (Slurry Method) prep_sample->prep_column load_sample 4. Load Sample prep_column->load_sample elute_collect 5. Elute & Collect Fractions load_sample->elute_collect analyze_fractions 6. Analyze Fractions by TLC elute_collect->analyze_fractions combine_concentrate 7. Combine & Concentrate Pure Fractions analyze_fractions->combine_concentrate characterize 8. Characterize Final Product combine_concentrate->characterize

Caption: A step-by-step workflow for the purification of this compound.

References

  • Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Available from: [Link]

  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Enhancing Resolution in Chromatographic Analysis of Nitroarenes. Benchchem.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Available from: [Link]

  • Restek Corporation. Troubleshooting Guide. Available from: [Link]

  • Teledyne ISCO. (2019, March 25). Chromatography Troubleshooting [Video]. YouTube. Available from: [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. Available from: [Link]

  • Interchim. TLC Fundamentals – Stationary & mobile phase choice (part 4). Available from: [Link]

  • Reddit. (2024, July 16). Column chromatography issues. r/chemistry. Available from: [Link]

Sources

Technical Support Center: Recrystallization of 3-Fluoro-2-nitroanisole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided researchers through the nuances of purifying sensitive, functionalized molecules. The recrystallization of 3-fluoro-2-nitroanisole and its derivatives presents a unique set of challenges due to the molecule's specific electronic and physical properties. This guide is structured to provide not just procedural steps, but the underlying rationale to empower you to troubleshoot and optimize the purification of this important class of intermediates.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for selecting a recrystallization solvent for this compound derivatives?

A1: The principle of "like dissolves like" is your primary guide.[1][2] this compound possesses moderate polarity due to the cumulative effects of the electronegative fluoro and nitro groups and the somewhat polar ether linkage, balanced by the non-polar aromatic ring.

  • Start with polar protic solvents: Ethanol, methanol, and isopropanol are excellent starting points. They are effective at dissolving the compound when hot but often show a steep solubility curve, meaning the compound is significantly less soluble at room temperature or in an ice bath, which is the ideal characteristic for a recrystallization solvent.[3]

  • Consider polar aprotic solvents: Acetone or ethyl acetate can also be effective. However, be mindful that many organic compounds are highly soluble in these solvents even at room temperature, which could lead to low recovery.[4]

  • Utilize mixed-solvent systems: A powerful technique when a single solvent is not ideal is a binary solvent system.[5] A common approach is to dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble, e.g., ethanol or acetone) at an elevated temperature, and then slowly add a "poor" solvent (in which it is poorly soluble, e.g., water or hexanes) until the solution becomes faintly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.[6]

Q2: How do the fluoro and nitro functional groups impact the recrystallization process?

A2: These groups are critical to the molecule's behavior.

  • Solubility: The highly polar nitro group (-NO2) and the electronegative fluorine (-F) atom increase the molecule's polarity compared to anisole. This generally decreases its solubility in non-polar solvents (like hexanes) and increases it in polar solvents (like alcohols).[1]

  • Crystal Lattice Energy: The strong dipole-dipole interactions from the C-F and C-NO2 bonds can contribute to a more stable crystal lattice. This can be advantageous, leading to well-defined crystals, but can sometimes require more energy (i.e., higher temperatures) to dissolve the compound initially.

  • Melting Point & "Oiling Out": Nitroaromatic compounds can have melting points that are close to the boiling points of common solvents. If the solution becomes saturated at a temperature above the compound's melting point, it will separate as a liquid ("oil out") rather than crystallizing.[7][8] Knowing the melting point of your specific derivative is crucial for selecting a solvent with an appropriate boiling point. For example, the related isomer 2-fluoro-4-nitroanisole has a melting point of 103-105 °C.[9] Using a solvent like boiling acetone (BP 56 °C) is less likely to cause oiling out than a higher boiling solvent.

Q3: What are the most critical safety precautions when handling these compounds?

A3: Safety is paramount. This compound and its derivatives should be handled with care.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (inspect before use), safety glasses with side-shields, and a lab coat.

  • Ventilation: Handle these compounds in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Further processing of the solid material may generate combustible dust, so ensure good exhaust ventilation where dust might form.

  • Ignition Sources: Nitroaromatic compounds can be energetic. Avoid heat, sparks, open flames, friction, and impact.[11] Ensure proper grounding and bonding procedures are followed when transferring large quantities of material.

  • Handling: Avoid all personal contact, including skin and eye contact and inhalation.[12] Wash hands thoroughly after handling. In case of accidental exposure, consult the Safety Data Sheet (SDS) immediately.

Troubleshooting Guide

Problem: My compound "oiled out" instead of forming crystals.

This is one of the most common issues, occurring when the solute precipitates from solution at a temperature above its melting point.[7]

Root Causes & Solutions:

  • High Solute Concentration at High Temperature: The solution is becoming supersaturated too quickly at a temperature where your compound is molten.

    • Solution Protocol: Re-heat the solution to dissolve the oil. Add a small amount (5-10% more volume) of the hot solvent to decrease the saturation temperature.[4][7] If using a mixed-solvent system, add more of the "good" (more soluble) solvent. Allow the solution to cool much more slowly. Insulating the flask with paper towels can help.[4]

  • Inappropriate Solvent Choice: The boiling point of your solvent may be too high relative to the melting point of your compound.

    • Solution Protocol: Recover the compound by removing the solvent via rotary evaporation.[8] Re-attempt the recrystallization with a lower-boiling point solvent.

Problem: No crystals are forming, even after the solution has cooled completely.

This indicates that the solution is not supersaturated at the lower temperature.

Root Causes & Solutions:

  • Too Much Solvent Was Used: This is the most frequent cause.[8] The concentration of your compound is below its solubility limit even at low temperatures.

    • Solution Protocol: Gently heat the solution and boil off a portion of the solvent in a fume hood to increase the concentration.[4] Periodically remove it from the heat, let it cool, and check for crystal formation. Repeat until crystals begin to form upon cooling.

  • Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleation site). A perfectly smooth flask and a very pure solution can sometimes lead to a stable, supersaturated state.[8]

    • Solution Protocol:

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass can provide nucleation sites.[4][6]

      • Seeding: If you have a small crystal of the pure compound, add it to the cooled solution. This "seed crystal" will act as a template for further crystal growth.[8]

      • Flash Cooling: Briefly cool the flask in an ice-salt bath to induce rapid nucleation, then allow it to warm back to room temperature for slower, more controlled growth.[8]

Problem: The crystal yield is very low (< 50%).

A poor yield means a significant amount of your product remains in the filtrate (the "mother liquor").

Root Causes & Solutions:

  • Excess Solvent: As with the failure to crystallize, using too much solvent is a primary cause of low yield, as a larger amount of the compound will remain dissolved.[4]

    • Solution Protocol: Before discarding the mother liquor, try to concentrate it by boiling off some solvent to see if a second crop of crystals can be obtained. Note that this second crop may be less pure than the first.

  • Insufficient Cooling: The solubility of your compound may still be significant at room temperature.

    • Solution Protocol: Once the flask has cooled to room temperature and crystal growth has ceased, place the flask in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the solid from the solution.[13]

  • Premature Filtration: Filtering the crystals before crystallization is complete.

    • Solution Protocol: Be patient. Allow ample time for the solution to cool to room temperature and then in an ice bath. Observe the flask to ensure that no further crystal formation is occurring before proceeding with vacuum filtration.

Problem: Colored impurities are still present in my crystals.

This indicates that the impurity has been trapped within the crystal lattice or the starting material has highly colored, polar impurities.

Root Causes & Solutions:

  • Rapid Crystallization: If crystals form too quickly, impurities can get trapped within the growing lattice instead of remaining in the solution.[4]

    • Solution Protocol: Re-dissolve the crystals in the minimum amount of hot solvent, then add a small excess of solvent (5-10%) to ensure the solution is not saturated immediately upon cooling. Slow, controlled cooling is key to forming pure crystals.[4][14]

  • Adsorbed Impurities: Some impurities, particularly highly colored polar ones, can adsorb onto the surface of the crystals.

    • Solution Protocol: Before the hot filtration step, add a small amount (1-2% of the solute's weight) of activated decolorizing carbon to the hot solution.[3][6] Swirl for a few minutes to allow the carbon to adsorb the colored impurities. Perform a hot gravity filtration to remove the carbon before allowing the filtrate to cool. Caution: Never add activated carbon to a boiling or superheated solution, as it can cause violent bumping.

Data & Workflow Visualization

Solvent Selection Guide

Choosing an appropriate solvent is the most critical step in a successful recrystallization. The ideal solvent will dissolve the solute completely when hot but only sparingly when cold.[3] The following table provides properties of common laboratory solvents to aid in your selection process.

SolventBoiling Point (°C)Polarity (Relative)Notes for Fluoro-Nitro-Anisoles
Water 1001.000Unlikely to dissolve the compound alone, but excellent as an anti-solvent with alcohols.[5]
Ethanol 780.654Excellent starting choice. Good solubility when hot, lower when cold.[5]
Methanol 650.762Similar to ethanol but lower boiling point. Good for compounds with lower melting points.
Isopropanol 820.546Good alternative to ethanol, slightly less polar.
Ethyl Acetate 770.228Can be a good choice, but solubility might be too high at room temp, leading to lower yields.
Acetone 560.355Good solvent, low boiling point is useful for heat-sensitive compounds or to avoid oiling out.
Toluene 1110.099May be effective for less polar derivatives. Higher boiling point increases risk of oiling out.
Hexanes ~690.009Very non-polar. Unlikely to dissolve the compound alone, but can be used as an anti-solvent.

Data compiled from various sources.[15]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a failed recrystallization attempt.

Recrystallization_Troubleshooting start Recrystallization Attempt: Solution Cooled check_crystals Are there crystals? start->check_crystals oiled_out Did the compound 'oil out'? check_crystals->oiled_out No crystals_ok Crystals Formed check_crystals->crystals_ok Yes no_crystals Problem: No Crystals Formed oiled_out->no_crystals No oil_formed Problem: Oil Formed oiled_out->oil_formed Yes too_much_solvent Hypothesis: Too much solvent no_crystals->too_much_solvent supersaturated Hypothesis: Supersaturated solution no_crystals->supersaturated temp_too_high Hypothesis: Saturation temp > MP oil_formed->temp_too_high collect Collect & Dry Crystals crystals_ok->collect boil_off Action: Boil off excess solvent and re-cool too_much_solvent->boil_off scratch_seed Action: Scratch flask or add seed crystal supersaturated->scratch_seed reheat_add_solvent Action: Re-heat, add more solvent, cool slowly temp_too_high->reheat_add_solvent

Caption: Troubleshooting flowchart for common recrystallization failures.

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). Chemistry LibreTexts. [Link]

  • Problems in recrystallization - Biocyclopedia. Biocyclopedia. [Link]

  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. University of York. [Link]

  • Recrystallization. University of California, Los Angeles. [Link]

  • Recrystallization - Single Solvent. University of Wisconsin-Madison. [Link]

  • Tips & Tricks: Recrystallization - Department of Chemistry : University of Rochester. University of Rochester. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. Mettler Toledo. [Link]

  • How To Recrystallize A Solid - YouTube. (2020-07-17). [Link]

  • Organic Chemistry Lab: Recrystallization - YouTube. (2007-11-28). [Link]

  • 5-Fluoro-2-nitroanisole | C7H6FNO3 | CID 2779250 - PubChem. PubChem. [Link]

  • This compound (C007B-169073) - Cenmed Enterprises. Cenmed Enterprises. [Link]

  • Solvents and solubilities - MicroChemicals. MicroChemicals. [Link]

  • Properties of Solvents Used in Organic Chemistry. Murov, S. [Link]

Sources

optimizing reaction conditions for 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of synthesizing 3-Fluoro-2-nitroanisole, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing reaction conditions, troubleshooting common issues, and understanding the underlying chemical principles. As a Senior Application Scientist, my goal is to blend established chemical theory with practical, field-tested advice to ensure your success in the laboratory.

Introduction to the Synthesis of this compound

This compound is a valuable intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and specialty chemicals. Its synthesis is most commonly achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This guide focuses on the prevalent method: the reaction of 2,3-difluoronitrobenzene with sodium methoxide. The electron-withdrawing nitro group strongly activates the aromatic ring towards nucleophilic attack, making this transformation efficient under controlled conditions.[1] However, challenges such as regioselectivity, side-product formation, and purification hurdles are common. This document serves as a first-line resource to overcome these obstacles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the synthesis of this compound.

Q1: What is the most common and efficient synthetic route to this compound?

The most widely employed route is the regioselective Nucleophilic Aromatic Substitution (SNAr) of 2,3-difluoronitrobenzene with sodium methoxide. In this reaction, the methoxide ion (CH₃O⁻) displaces the fluorine atom at the C-2 position, which is ortho to the activating nitro group.

Q2: Can you explain the reaction mechanism?

The reaction proceeds via a two-step addition-elimination mechanism.[1]

  • Nucleophilic Attack: The methoxide nucleophile attacks the electron-deficient carbon atom at the C-2 position of the aromatic ring. This forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride leaving group.

The nitro group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, lowering the activation energy of the first, rate-determining step.[2]

Q3: Why is the reaction regioselective for the C-2 position over the C-3 position?

Regioselectivity is governed by the electronic influence of the nitro group. The C-2 position is ortho to the nitro group, while the C-3 position is meta. The strong electron-withdrawing effect of the nitro group (-I and -R effects) is most pronounced at the ortho and para positions. This makes the C-2 carbon significantly more electrophilic and susceptible to nucleophilic attack than the C-3 carbon. The intermediate formed by attack at C-2 is also better stabilized.

Q4: What solvents are recommended for this reaction?

Polar aprotic solvents are ideal as they can solvate the cation (e.g., Na⁺) of the nucleophile while not significantly solvating the methoxide anion, thus preserving its nucleophilicity. Common choices include:

  • Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO) [3]

  • Tetrahydrofuran (THF)

  • Acetonitrile (MeCN)

Methanol can also be used as both the solvent and the source of the methoxide nucleophile (in the presence of a base like NaOH or NaH), though this can sometimes lead to lower reaction rates compared to polar aprotic solvents.

Troubleshooting Guide

This section provides solutions to specific problems encountered during the synthesis.

Problem 1: Low or No Yield of this compound

  • Potential Cause A: Inactive Nucleophile or Reagent Degradation.

    • Causality: Sodium methoxide is hygroscopic and can react with atmospheric moisture to form methanol and sodium hydroxide, reducing its potency. Similarly, anhydrous solvents are critical to prevent side reactions.[4]

    • Troubleshooting Steps:

      • Use freshly prepared or commercially sourced sodium methoxide from a sealed container.

      • If preparing in-situ from sodium metal and methanol, ensure the sodium is clean and the methanol is anhydrous.

      • Use freshly distilled, anhydrous solvents. Dry solvents over molecular sieves prior to use if necessary.

  • Potential Cause B: Suboptimal Reaction Temperature.

    • Causality: Like most chemical reactions, the SNAr reaction rate is temperature-dependent.[] If the temperature is too low, the reaction may be impractically slow. Conversely, excessively high temperatures can promote side reactions and decomposition.

    • Troubleshooting Steps:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

      • If the reaction is sluggish at room temperature, gently warm the mixture to 40-60 °C.

      • Start with a lower temperature (e.g., 0 °C to RT) and gradually increase if no conversion is observed.

Problem 2: Formation of the Isomeric Byproduct, 2-Fluoro-3-nitroanisole

  • Potential Cause: Loss of Regioselectivity.

    • Causality: While attack at the C-2 position is electronically favored, higher reaction temperatures can provide sufficient energy to overcome the activation barrier for the less-favored attack at the C-3 position, leading to a mixture of isomers.

    • Troubleshooting Steps:

      • Perform the reaction at a lower temperature. Running the reaction at 0 °C or even cooler temperatures can significantly enhance the selectivity for the desired C-2 substitution product.

      • Ensure slow, controlled addition of the sodium methoxide solution to the substrate to avoid localized temperature increases.

Problem 3: Presence of 3-Fluoro-2-nitrophenol as a Major Byproduct

  • Potential Cause: Presence of Water or Hydroxide.

    • Causality: If water is present in the reaction, it can react with the sodium methoxide to form sodium hydroxide. The resulting hydroxide ion (OH⁻) is also a potent nucleophile and can compete with methoxide, leading to the formation of the corresponding phenol.

    • Troubleshooting Steps:

      • Rigorously dry all glassware before use.

      • Use anhydrous grade solvents and ensure the sodium methoxide is not hydrated.

      • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the system.

Problem 4: Difficulty in Product Isolation and Purification

  • Potential Cause: Impurities Leading to Oily Product or Poor Crystallization.

    • Causality: The presence of isomeric byproducts, starting material, or the phenol byproduct can interfere with the crystallization of the desired this compound, which is a solid at room temperature.

    • Troubleshooting Steps:

      • Work-up: After the reaction is complete, quench carefully with water and extract the product into an organic solvent like ethyl acetate or dichloromethane. Wash the organic layer with water and brine to remove inorganic salts and residual polar solvents like DMF.[6]

      • Chromatography: If significant impurities are present, purify the crude product using flash column chromatography. A typical eluent system is a gradient of ethyl acetate in hexanes.

      • Recrystallization: Once a reasonably pure product is obtained, recrystallize from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to obtain a pure, crystalline solid.

Optimized Experimental Protocol

This protocol provides a reliable, step-by-step method for the synthesis of this compound.

Materials:

  • 2,3-Difluoronitrobenzene

  • Sodium methoxide (or Sodium metal and anhydrous Methanol)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet.

  • Reagents: Dissolve 2,3-difluoronitrobenzene (1.0 eq) in anhydrous DMF and add it to the reaction flask.

  • Nucleophile Preparation: In a separate flask, prepare a solution of sodium methoxide (1.1 eq) in anhydrous DMF.

  • Reaction: Cool the solution of 2,3-difluoronitrobenzene to 0 °C using an ice bath.

  • Addition: Add the sodium methoxide solution dropwise to the reaction flask over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C. Monitor the reaction's progress by TLC or GC every hour. If the reaction is slow, allow it to warm to room temperature and stir for an additional 2-4 hours or until the starting material is consumed.

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing cold water.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by flash column chromatography (hexanes/ethyl acetate gradient) or by recrystallization to yield pure this compound.

Data Summary and Visualization

Table 1: Key Reaction Parameters and Their Impact
ParameterRecommended ConditionRationale & Potential Impact of Deviation
Substrate 2,3-DifluoronitrobenzeneThe primary precursor. Ensure high purity.
Nucleophile Sodium Methoxide (1.1 - 1.2 eq)Excess ensures complete reaction. Must be anhydrous to prevent phenol formation.
Solvent Anhydrous DMF or THFPolar aprotic solvent enhances nucleophilicity. Non-anhydrous solvent leads to byproducts.
Temperature 0 °C to Room TemperatureLower temperature improves regioselectivity. Higher temperature increases rate but may form isomers.
Reaction Time 2 - 8 hoursMonitor by TLC/GC for completion to avoid incomplete reaction or byproduct formation over extended times.
Atmosphere Inert (N₂ or Ar)Prevents reaction with atmospheric moisture, which deactivates the nucleophile and forms byproducts.
Diagrams and Workflows

Below are visual aids to better understand the synthesis and troubleshooting logic.

G cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up & Purification A 2,3-Difluoronitrobenzene D Mix & React (0°C to RT under N₂) A->D B Sodium Methoxide B->D C Anhydrous Solvent (DMF) C->D E Aqueous Quench D->E F Extraction (EtOAc) E->F G Wash & Dry F->G H Concentrate G->H I Purify (Column or Recrystallization) H->I J Pure this compound I->J

Caption: General workflow for the synthesis of this compound.

G start Low Product Yield Observed cause1 Reagents compromised? (Moisture, old reagents) start->cause1 cause2 Reaction conditions suboptimal? start->cause2 cause3 Side reaction predominating? start->cause3 sol1 Solution: - Use fresh, anhydrous reagents. - Run under inert atmosphere. cause1->sol1 Yes sol2 Solution: - Optimize temperature (start low). - Increase reaction time. - Monitor via TLC/GC. cause2->sol2 Yes sol3 Solution: - Check for phenol or isomer byproducts. - Adjust temperature to improve selectivity. cause3->sol3 Yes

Caption: Troubleshooting flowchart for low product yield.

References

  • Mechanism of Nucleophilic Aromatic Substitution. (n.d.). Google Arts & Culture.
  • 5-Fluoro-2-nitroanisole synthesis. (n.d.). ChemicalBook.
  • Selected Optimization of Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • 3-Fluoro-4-Nitroanisole: Properties, Applications, and Synthesis. (2025, February 12). Pashto Trade. Retrieved from [Link]

  • Optimization of the Reaction Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Optimization of reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Osbourn, J. (2014, February 17). meta-Fluorotoluene Synthesis. YouTube. Retrieved from [Link]

  • Highly Regioselective SNAr of a Polyhalogenated Benzaldehyde-Magical Power of Quantum Mechanics-Chemistry. (n.d.). Retrieved from [Link]

  • Ma, S. (2020). Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. Retrieved from [Link]

  • 2-amino-3-fluorobenzoic acid. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

Sources

common impurities in commercial 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for commercial 3-Fluoro-2-nitroanisole. This resource is designed for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential issues arising from impurities in this common building block. The purity of starting materials is paramount for reaction success, and understanding the impurity profile of your reagent can be the key to resolving unexpected experimental outcomes.

This guide is structured as a series of frequently asked questions (FAQs) to directly address common challenges. We will delve into the likely impurities based on synthetic routes, methods for their detection, and strategies to mitigate their impact on your reactions.

FAQ Section 1: Understanding the Impurity Profile
Q1: I'm using commercial this compound with a stated purity of >98%. What are the likely identities of the remaining <2%?

While suppliers guarantee a minimum purity, the nature of the minor components is often undisclosed. Based on common industrial synthetic routes, impurities in this compound (Target Compound 1 ) can be logically deduced. The two primary synthetic pathways are:

  • Williamson Ether Synthesis: Methylation of 3-fluoro-2-nitrophenol.

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of 1,3-difluoro-2-nitrobenzene with a methoxide source.

Each route has a characteristic set of potential by-products and unreacted starting materials.

Q2: Can you provide a more detailed breakdown of these potential impurities?

Certainly. The following table summarizes the most probable impurities, their likely origin, and their potential impact on subsequent chemical transformations.

Impurity Class Specific Example(s) Structure Likely Origin Potential Experimental Impact
Isomeric Impurities 5-Fluoro-2-nitroanisole (2 )3-Fluoro-4-nitroanisole (3 )2 3 Non-regioselective nitration of 3-fluoroanisole or non-regioselective methoxylation of a difluoronitrobenzene precursor.Leads to isomeric products in downstream reactions, complicating purification and reducing the yield of the desired isomer. May cause confusion in NMR spectral interpretation.
Unreacted Precursors 3-Fluoro-2-nitrophenol (4 )4 Incomplete methylation during Williamson Ether Synthesis.The acidic phenol can interfere with base-sensitive reactions or quench organometallic reagents. May lead to undesired side-products.
Reaction By-products Dinitro-fluoroanisole isomersStructure variesOver-nitration during the synthesis of precursors. Reaction conditions that are too harsh can lead to multiple nitrations.[1]Highly electron-deficient by-products may be unreactive or react differently than the target molecule, leading to complex reaction mixtures.
Residual Solvents Toluene, DMF, AcetonitrileN/AIncomplete removal after reaction workup or final purification steps.[2]Can affect reaction kinetics or, in some cases, participate in side reactions. High boiling point solvents like DMF are particularly difficult to remove.

Note: The structures provided are illustrative examples.

FAQ Section 2: Analytical Characterization and Purity Verification
Q3: My reaction is giving a low yield and a complex mixture. How can I confirm if my this compound is the problem?

Before troubleshooting the reaction, it is crucial to verify the purity and identity of the starting material.[3] A simple Thin Layer Chromatography (TLC) might reveal multiple spots, but for a comprehensive analysis, HPLC or GC-MS are the recommended methods.[4][5]

Q4: Can you provide a standard protocol for checking the purity using HPLC?

Yes. A general-purpose High-Performance Liquid Chromatography (HPLC) method can effectively separate the target compound from its most common impurities.

Experimental Protocol: HPLC Purity Analysis

  • Sample Preparation:

    • Accurately weigh ~5 mg of the commercial this compound.

    • Dissolve in 10 mL of acetonitrile to create a stock solution of ~0.5 mg/mL.

    • Further dilute 1:10 in the mobile phase for a working solution of ~50 µg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-2 min: 30% B

      • 2-15 min: Linear gradient from 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: Return to 30% B and equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV/Vis Diode Array Detector (DAD) or Photodiode Array (PDA) detector.[6] Monitor at 254 nm.

    • Column Temperature: 30 °C.

  • Data Analysis:

    • Integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks.

    • Isomeric impurities will likely have slightly different retention times but similar UV spectra. Phenolic impurities will have a more significant shift in retention time (typically eluting earlier).

FAQ Section 3: Troubleshooting Downstream Reactions
Q5: I've confirmed an isomeric impurity in my reagent. What are the consequences for a Nucleophilic Aromatic Substitution (SNAr) reaction?

This is a critical issue. The regiochemical outcome of an SNAr reaction is highly dependent on the positions of the activating (nitro) and leaving (fluoro) groups.

  • Target Reaction: In this compound, the fluorine atom is ortho to the activating nitro group, making it highly susceptible to nucleophilic attack.

  • Impact of Impurity: If your reagent is contaminated with 5-Fluoro-2-nitroanisole (2) , the fluorine is para to the nitro group. While also activated, its reactivity and the properties of the resulting product will differ. If contaminated with 3-Fluoro-4-nitroanisole (3) , the fluorine is meta to the nitro group, rendering it significantly less reactive towards SNAr.

This contamination will result in a mixture of isomeric products that can be very difficult to separate, ultimately lowering the isolated yield of your desired compound.

Q6: My reaction involves a Grignard reagent and it's failing. Could the this compound be the cause?

Yes, this is highly probable if your reagent is contaminated with the unreacted precursor, 3-Fluoro-2-nitrophenol (4) .

Causality: The phenolic proton is acidic and will rapidly quench any strong base or nucleophile, such as a Grignard reagent or organolithium.[3] One equivalent of the phenolic impurity will consume one equivalent of your expensive reagent, leading to a significant drop in yield or complete reaction failure.

Troubleshooting Workflow: The following diagram outlines a systematic approach to diagnosing and resolving issues related to reagent purity.

G start Unexpected Reaction Result (Low Yield, Side Products) check_reagent Verify Purity of This compound (HPLC, GC-MS) start->check_reagent pure Purity >99.5% No Major Impurities check_reagent->pure Test Result impure Impurity Detected check_reagent->impure Test Result troubleshoot_reaction Troubleshoot Other Reaction Parameters (Temp, Time, Solvent) pure->troubleshoot_reaction identify_impurity Identify Impurity (MS, NMR, Reference Standard) impure->identify_impurity end_good Problem Resolved troubleshoot_reaction->end_good isomeric Isomeric Impurity? identify_impurity->isomeric acidic Acidic Impurity? (e.g., Phenol) identify_impurity->acidic purify Purify Reagent (Recrystallization, Chromatography) isomeric->purify Yes acidic->purify Or adjust Adjust Reaction Stoichiometry or Use Base Scavenger acidic->adjust Yes re_run Re-run Reaction with Purified Material purify->re_run re_run->end_good adjust->re_run

Caption: Troubleshooting workflow for experiments using this compound.

Q7: How can I purify my commercial this compound if I find it contains problematic impurities?

For low to moderate levels of impurities, recrystallization is often the most effective and scalable purification method.[7]

Protocol: Recrystallization of this compound

  • Solvent Selection: Test solubility in various solvents. A good solvent system is one where the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A mixture of ethanol and water or isopropanol is a good starting point.

  • Dissolution: In a flask, add the minimum amount of hot solvent required to fully dissolve the solid compound.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

  • Purity Check: Re-analyze the purified material by HPLC and melting point to confirm the removal of impurities.

For very complex mixtures or difficult-to-remove isomers, column chromatography on silica gel may be necessary, though this is less practical for large quantities.

References
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Frontier, A. (2026). My Reaction Failed: FAQ. University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • Chromatography Forum. (2006). How do you perform purity analysis?. Retrieved from [Link]

  • Ashenhurst, J. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • Chadwick, C. (2020). EAS Nitration Experiment & Recrystallization. YouTube. Retrieved from [Link]

Sources

preventing side reactions with 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluoro-2-nitroanisole

Welcome to the technical support guide for this compound. This document is intended for researchers, chemists, and drug development professionals who utilize this versatile but reactive intermediate. My goal is to provide you with the in-depth, field-proven insights needed to anticipate and overcome common side reactions, ensuring the success and reproducibility of your experiments. We will move beyond simple procedural lists to explore the causality behind these side reactions and provide robust, validated protocols to mitigate them.

Understanding the Core Reactivity of this compound

Before troubleshooting, it's crucial to understand the electronic landscape of this compound. The molecule's reactivity is dominated by the interplay of three key functional groups on the aromatic ring:

  • Nitro Group (-NO₂): A powerful electron-withdrawing group, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions. It also stabilizes the negatively charged intermediate (Meisenheimer complex) formed during SNAr reactions.[1][2]

  • Fluoro Group (-F): While typically a poor leaving group in SN2 reactions, fluorine is an excellent leaving group in SNAr. Its high electronegativity activates the carbon it's attached to, making it highly susceptible to nucleophilic attack.[1][3] The attack of the nucleophile is the rate-limiting step, not the cleavage of the C-F bond.[1]

  • Methoxy Group (-OCH₃): An electron-donating group that can be susceptible to cleavage (demethylation) under harsh nucleophilic or acidic conditions.

The primary desired reaction for this substrate is typically the SNAr displacement of the fluoride by a nucleophile. However, the conditions required can often trigger undesired transformations involving the nitro and methoxy groups.

G Reactivity Profile of this compound cluster_molecule This compound cluster_groups Functional Group Effects mol C₆H₃(F)(NO₂)(OCH₃) NO2 Nitro (-NO₂) Strong Electron Withdrawer mol->NO2 Activates Ring for SₙAr F Fluoro (-F) Excellent SₙAr Leaving Group mol->F Primary Site of Nucleophilic Attack OCH3 Methoxy (-OCH₃) Potential Side Reaction Site mol->OCH3 Vulnerable to Demethylation

Caption: Key functional groups and their influence on reactivity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common challenges encountered when working with this compound in a practical question-and-answer format.

Q1: I'm observing significant O-demethylation of my starting material or product. How can I prevent this?

Cause: O-demethylation is a frequent side reaction, particularly when using strong, "hard" nucleophiles (like alkoxides or hydroxides) or high temperatures. The methoxy group's oxygen can be attacked by the nucleophile, leading to the formation of a phenol.[4][5] This is especially problematic in polar aprotic solvents like DMF or DMSO at elevated temperatures, which enhance the nucleophilicity of anionic species.[5]

Solutions:

  • Lower the Reaction Temperature: This is the most straightforward approach. Many SNAr reactions are kinetically controlled. By reducing the temperature, you can often find a window where the desired substitution proceeds at a reasonable rate while the higher-activation-energy demethylation is suppressed.

  • Use a Weaker, Non-Nucleophilic Base: If a base is required to deprotonate your nucleophile (e.g., an alcohol or amine), switch from strong bases like NaH or KOtBu to milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These are generally less likely to attack the methoxy group.

  • Choose "Softer" Nucleophiles: If your synthesis allows, using thiolates or other "soft" nucleophiles can favor attack at the electron-deficient aromatic carbon over the "hard" oxygen of the methoxy group.[5]

  • Solvent Choice: While polar aprotic solvents are standard for SNAr, consider if a less polar solvent like toluene could work, potentially with a phase-transfer catalyst. This can sometimes temper the reactivity of the nucleophile.[6]

Troubleshooting Workflow for O-Demethylation

G start O-Demethylation Observed q1 Is reaction temperature > 80°C? start->q1 a1_yes Reduce temperature to RT or 50°C. Monitor reaction over longer period. q1->a1_yes Yes q2 Using strong base (NaH, KOtBu)? q1->q2 No end Problem Mitigated a1_yes->end a2_yes Switch to milder base (K₂CO₃, Cs₂CO₃). q2->a2_yes Yes q3 Is the nucleophile a hard anion (e.g., RO⁻)? q2->q3 No a2_yes->end a3_yes Consider alternative synthetic route or protecting group strategy. q3->a3_yes Yes q3->end No

Caption: A decision tree for troubleshooting O-demethylation.

Q2: My reaction is not selective, and I am getting substitution at other positions or multiple substitutions.

Cause: The regioselectivity of SNAr on nitro-activated rings is generally well-controlled, with a strong preference for substitution at positions ortho and para to the nitro group.[1][2][3] In this compound, the fluorine is ortho to the nitro group, making it the prime site for attack. Competing substitution is rare but could arise from extreme conditions or highly reactive nucleophiles.

Solutions:

  • Control Stoichiometry: Use a strict 1:1 stoichiometry of the nucleophile to the substrate. An excess of a powerful nucleophile can lead to secondary reactions, especially at high temperatures.

  • Inverse Addition: Instead of adding the nucleophile to the substrate, try a slow, controlled addition of the this compound solution to a solution of the nucleophile and base. This maintains a low concentration of the electrophile and can minimize disubstitution products.[6]

  • Solvent Polarity: In some cases, solvent polarity can influence regioselectivity. For certain substrates, nonpolar solvents like toluene have been shown to enhance ortho-selectivity by promoting a polar transition state.[6] While less common for this specific molecule, it's a variable to consider if unexpected isomers appear.

Q3: The nitro group is being reduced during my reaction. How do I protect it?

Cause: The nitro group is susceptible to reduction to a nitroso, hydroxylamine, or amine group.[7][8] This is a common issue when performing subsequent reactions that require reducing agents (e.g., hydride reagents) or catalytic hydrogenation.

Solutions:

  • Chemoselective Reducing Agents: The choice of reducing agent is critical. Standard catalytic hydrogenation (e.g., H₂, Pd/C) will readily reduce a nitro group.[7] For reducing other functional groups in the presence of a nitro group, consider these options:

    • Tin(II) Chloride (SnCl₂·2H₂O): Effective for reducing nitro groups under acidic conditions, but can be used selectively in some contexts.[7][9]

    • Iron powder in acidic medium (Fe/HCl or Fe/NH₄Cl): A classic, mild method for nitro reduction that often tolerates other groups.[9]

    • Sodium Borohydride (NaBH₄) with a catalyst: NaBH₄ alone typically does not reduce nitro groups, but in combination with specific transition metal catalysts (like Ni(PPh₃)₄), it can become an effective system.[8] This allows for the potential reduction of, for example, an aldehyde, while leaving the nitro group intact if the catalyst is omitted.

  • Protecting Groups: If you must use harsh reducing conditions (like LiAlH₄), the nitro group itself cannot be directly protected. The strategy here is to plan your synthetic route to introduce the nitro group after the reduction step, or to reduce the nitro group to an amine, protect the amine (e.g., as an amide or carbamate), perform the other reduction, and then deprotect/re-oxidize if necessary.[10]

Table 1: Recommended Conditions for Selective Transformations

Desired TransformationTarget GroupGroup to PreserveRecommended Reagent/ConditionTemperature (°C)SolventPotential Side Reaction
SNAr Substitution Fluoro (-F)Methoxy (-OCH₃)Amine/K₂CO₃25 - 80DMSO, DMFO-demethylation
SNAr Substitution Fluoro (-F)Nitro (-NO₂)Thiol/Et₃N25 - 60AcetonitrileNone common
Nitro Reduction Nitro (-NO₂)Ester, AmideH₂, Pd/C25EtOH, EtOAcOver-reduction
Carbonyl Reduction Aldehyde/KetoneNitro (-NO₂)NaBH₄0 - 25MeOH, EtOHNone common

Validated Experimental Protocol: SNAr with an Amine Nucleophile

This protocol provides a robust starting point for the nucleophilic aromatic substitution of this compound with a generic secondary amine, designed to minimize O-demethylation.

Objective: To synthesize 3-(dialkylamino)-2-nitroanisole with high purity.

Materials:

  • This compound (1.0 equiv)

  • Secondary Amine (e.g., Pyrrolidine, Morpholine) (1.1 equiv)

  • Potassium Carbonate (K₂CO₃), finely powdered (1.5 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 equiv) and finely powdered potassium carbonate (1.5 equiv).

  • Solvent Addition: Add anhydrous DMSO to create a concentration of approximately 0.5 M with respect to the starting material.

  • Nucleophile Addition: Add the secondary amine (1.1 equiv) to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60-70°C. Rationale: This temperature is often sufficient to drive the SNAr reaction to completion within a few hours without promoting significant demethylation.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

  • Workup: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel containing water and ethyl acetate. c. Extract the aqueous layer three times with ethyl acetate. d. Combine the organic layers and wash with brine to remove residual DMSO. e. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).

References

  • 2-Nitroanisole | C7H7NO3 | CID 7048 - PubChem. National Center for Biotechnology Information. [Link]

  • Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene - American Chemical Society. (2014). ACS Publications. [Link]

  • (PDF) Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects - ResearchGate. (2020). ResearchGate. [Link]

  • SNAr reactions on (top to bottom); nitrobenzene, benzene and aniline. - ResearchGate. ResearchGate. [Link]

  • What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? | ResearchGate. (2013). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]

  • Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. (2018). Master Organic Chemistry. [Link]

  • Nucleophilic aromatic substitution - Wikipedia. Wikipedia. [Link]

  • Aromatic nucleophilic substitution (SNAr) Reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase | Journal of the American Society for Mass Spectrometry. SpringerLink. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4- nitroanisole in MeOH-Me2SO mixtures of varying composition: One reaction with two mechanistic pathways - ResearchGate. (2013). ResearchGate. [Link]

  • Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC - NIH. (2013). National Center for Biotechnology Information. [Link]

  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. (2020). National Center for Biotechnology Information. [Link]

  • Reduction of nitro compound using protection group - Chemistry Stack Exchange. (2018). Chemistry Stack Exchange. [Link]

  • Sci-Hub: Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition. Sci-Hub. [Link]

  • Selective Reduction of Nitroaromatic Compounds to Their Corresponding Amine Compounds Using NaBH4 / Ni(PPh3)4. (2024). Journal of Synthetic Chemistry. [Link]

  • O-Demethylation | Chem-Station Int. Ed. (2024). Chem-Station. [Link]

  • n Bu 4 NBr-catalyzed esterification of methoxyarenes with acyl bromide - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

  • Nucleophilic Aromatic Substitution - YouTube. (2019). YouTube. [Link]

  • Demethylation of Methyl Ethers (O-Demethylation) - Common Organic Chemistry. Common Organic Chemistry. [Link]

Sources

Technical Support Center: Troubleshooting Low Conversion in 3-Fluoro-2-nitroanisole Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-fluoro-2-nitroanisole. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common issues, particularly those related to low reaction conversion. We will explore the nuanced reactivity of this molecule and provide field-proven strategies to optimize your synthetic outcomes.

Introduction: Understanding the Reactivity of this compound

This compound (C₇H₆FNO₃) is a valuable intermediate in organic synthesis, primarily due to the specific arrangement of its functional groups.[1][2] The molecule's reactivity is dominated by two key features:

  • Activated Nucleophilic Aromatic Substitution (SₙAr): The fluorine atom is positioned ortho to a powerful electron-withdrawing nitro group (-NO₂). This electronic arrangement makes the ipso-carbon (the carbon attached to the fluorine) highly electrophilic and susceptible to attack by nucleophiles.[3] The nitro group also stabilizes the key negatively charged intermediate, the Meisenheimer complex, making the SₙAr pathway exceptionally favorable.[3][4]

  • Reducible Nitro Group: The nitro group can be readily reduced to an amine, providing a handle for a wide array of subsequent transformations, such as amide bond formation, diazotization, or participation in further coupling reactions.

This guide is structured into two main troubleshooting sections focusing on these primary transformations, followed by general FAQs and reference protocols.

Part 1: Troubleshooting Low Conversion in Nucleophilic Aromatic Substitution (SₙAr)

This is the most common reaction type for this substrate. Low conversion or yield is a frequent challenge that can almost always be traced back to reaction parameters or reagent quality.

Q1: My SₙAr reaction with an amine/alkoxide is sluggish and conversion is low. What are the most common culprits?

Low conversion in SₙAr reactions with this substrate typically stems from one of four areas: (1) insufficient nucleophilicity, (2) suboptimal solvent choice, (3) inappropriate base, or (4) interfering side reactions.

Causality-Driven Diagnostic Workflow:

The first step in troubleshooting is to understand the mechanism. The rate-determining step is usually the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex.[5][6] Therefore, any factor that slows this step will result in low conversion.

Troubleshooting_Workflow Start Low SₙAr Conversion Check_Reagents Step 1: Verify Reagent Purity & Stoichiometry Start->Check_Reagents Check_Conditions Step 2: Assess Reaction Conditions Check_Reagents->Check_Conditions Reagents OK Solvent Is solvent polar aprotic? (DMSO, DMF, NMP) Check_Conditions->Solvent Analyze_Byproducts Step 3: Analyze Byproducts (TLC, LCMS) Optimize Optimize & Rerun Experiment Analyze_Byproducts->Optimize Identify & Mitigate Base Is base appropriate? (e.g., K₂CO₃, NaH, KOtBu) Solvent->Base Yes Solvent->Optimize No. Change Solvent. Temp Is temperature sufficient? (Often >80°C) Base->Temp Yes Base->Optimize No. Change Base. Temp->Analyze_Byproducts Yes Temp->Optimize No. Increase Temp.

Caption: A logical workflow for troubleshooting low SₙAr conversion.

Part 2: Troubleshooting Nitro Group Reduction

The reduction of the nitro group to an aniline is another key transformation. The primary challenge here is achieving complete reduction without affecting the other functional groups, particularly the fluorine atom.

Q1: My catalytic hydrogenation to reduce the nitro group is stalling or causing defluorination. How can I fix this?

Catalytic hydrogenation is a common method, but it has pitfalls.

  • Catalyst Choice: Palladium on carbon (Pd/C) is a very aggressive catalyst and is known to cause hydrodehalogenation (loss of the fluorine). [7]For substrates sensitive to this, Raney Nickel is often a better choice as it is less prone to cleaving aryl-halide bonds. [7]Platinum(IV) oxide (PtO₂) can also be used.

  • Catalyst Poisoning: The starting material or impurities (especially sulfur-containing compounds) can poison the catalyst surface, leading to incomplete reaction. Ensure your starting material is pure. If the reaction stalls, filtering the mixture and adding fresh catalyst can sometimes help.

  • Reaction Conditions: Ensure adequate hydrogen pressure and efficient stirring to maximize gas-liquid-solid mixing.

Q2: What are reliable chemical alternatives to catalytic hydrogenation for this reduction?

When hydrogenation is problematic, chemical reducing agents offer excellent alternatives.

  • Tin(II) Chloride (SnCl₂): This is a very mild and reliable method for reducing aromatic nitro groups in the presence of other reducible functionalities. [7]The reaction is typically run in a solvent like ethanol or ethyl acetate. The workup can be cumbersome due to the formation of tin salts, but the selectivity is often worth it. [8]* Iron (Fe) or Zinc (Zn) in Acid: Using iron powder or zinc dust in the presence of an acid (like acetic acid or ammonium chloride) is a classic, cost-effective, and highly selective method for nitro group reduction. [7]* Sodium Dithionite (Na₂S₂O₄): This reagent can be used in a biphasic water/organic solvent system and is effective for reducing nitro groups while being compatible with many other functional groups.

Data Summary: Comparison of Nitro Reduction Methods

Method Key Advantages Potential Issues
H₂ / Pd/C High efficiency, clean byproducts (H₂O) Risk of defluorination, catalyst poisoning
H₂ / Raney Ni Lower risk of defluorination vs. Pd/C Pyrophoric, requires careful handling
SnCl₂ Excellent chemoselectivity, mild conditions Difficult workup (tin salts)

| Fe / AcOH | Cost-effective, highly selective | Acidic conditions, heterogeneous mixture |

Part 3: Frequently Asked Questions (FAQs)

Q1: Why is fluorine, typically a poor leaving group in Sₙ2, so effective in this SₙAr reaction? In SₙAr, the rate-determining step is the nucleophilic attack, not the departure of the leaving group. Fluorine's high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and activating the ring for attack. [5][6]The subsequent loss of the fluoride ion is a fast step that restores aromaticity. This results in a leaving group ability trend for SₙAr that is often the reverse of Sₙ2: F > Cl > Br > I. [5] Q2: Can I perform a Suzuki or Buchwald-Hartwig coupling on this molecule? While possible, it is not the most direct pathway. The fluorine is so activated for SₙAr that it will likely be the preferred reaction pathway with most nucleophiles. [9][10]For a C-C or C-N coupling, it would be more conventional to first perform the SₙAr reaction to install the desired group and then, if another halide were present on the molecule, perform the cross-coupling. The Buchwald-Hartwig amination is specifically designed for situations where direct SₙAr is not feasible due to a poorly activated aryl halide. [10][11] Q3: Are there any known stability issues with this compound? Like many nitroaromatic compounds, it should be handled with care and stored away from heat and strong bases. Highly substituted nitroanisoles can be thermally sensitive. [12][13]Under standard laboratory conditions, it is a stable solid.

Part 4: Reference Experimental Protocols

These are generalized procedures and must be adapted and optimized for specific substrates and scales.

Protocol 1: General Procedure for SₙAr with an Amine
  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq), the desired amine (1.1 - 1.5 eq), and anhydrous potassium carbonate (2.0 - 3.0 eq).

  • Add anhydrous DMSO (or DMF) to create a concentration of approximately 0.1 - 0.5 M.

  • Heat the reaction mixture to 100-130 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LCMS until the starting material is consumed (typically 4-24 hours).

  • Cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Nitro Reduction with SnCl₂
  • To a round-bottom flask, add this compound (1.0 eq) and dissolve it in ethanol or ethyl acetate.

  • Add a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 - 5.0 eq) in the same solvent.

  • Heat the mixture to reflux (typically 50-80 °C) and stir until TLC or LCMS indicates complete consumption of the starting material.

  • Cool the reaction to room temperature and carefully quench by pouring it over ice.

  • Basify the mixture to a pH > 8 by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. This will precipitate tin salts.

  • Filter the mixture through a pad of celite, washing thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude aniline product.

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • BenchChem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Homework.Study.com. (n.d.). Running the nucleophilic aromatic substitution reaction under acidic conditions greatly reduces the yield. Explain why. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Reddit. (2020). Some difficulties in phenanthroline nucleophilic aromatic substitution and chlorination. Retrieved from [Link]

  • Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination Reagent Guide. Retrieved from [Link]

  • Google Patents. (n.d.). US3586719A - Process for preparing 4-fluoro-3-nitroaniline.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wang, R., et al. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study. Materials, 15(7), 2568. Retrieved from [Link]

  • Wikipedia. (2023). Reduction of nitro compounds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Quora. (2017). Why does this nucleophilic substitution reaction not work? Retrieved from [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. Retrieved from [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

  • Wikipedia. (2023). Suzuki reaction. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]

  • Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4819. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reduction of nitro compound using protection group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Reddit. (2018). Reduction of nitro group in the presence of a nitrile. Retrieved from [Link]

  • Beilstein Journals. (2016). Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene. Retrieved from [Link]

  • Khan Academy. (2014). meta-Fluorotoluene Synthesis. YouTube. Retrieved from [Link]

  • MDPI. (2022). Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6-Trinitroanisole (DFTNAN) through a Comparative Study with Trinitroanisole (TNAN). Retrieved from [Link]

  • Purdue University. (n.d.). Fluoroorganic Chemistry. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • MDPI. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]

  • Google Patents. (n.d.). CN104557557A - Method for preparing nitroanisole from m-nitrochlorobenzene oil.
  • PubChem. (n.d.). 3-Chloro-2-fluoro-6-nitroanisole. Retrieved from [Link]

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Technical Support Center: Purification Strategies for Reactions Involving 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the removal of unreacted 3-Fluoro-2-nitroanisole from your reaction product. The following information is designed to offer practical, field-proven insights to overcome common purification challenges.

Introduction: The Challenge of Purification

In many synthetic pathways, the presence of unreacted starting materials can complicate downstream applications and analyses. This compound, a common building block, can be persistent in reaction mixtures. Its removal is critical for obtaining a pure product. This guide will walk you through the logical steps to diagnose purification issues and select the most effective method for your specific reaction.

The choice of a purification technique is fundamentally dictated by the differences in the physicochemical properties of the starting material and the desired product.[1] Key parameters to consider include polarity, boiling point, and solubility.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process and provides actionable solutions.

Problem 1: My TLC/LC-MS analysis shows co-elution of the starting material and my product.

Cause: This indicates that the polarity of this compound and your product are very similar, making separation by standard normal-phase chromatography challenging.[2]

Solution:

  • Optimize the Mobile Phase: A systematic approach to optimizing the solvent system is crucial.

    • Fine-tune Polarity: Experiment with small, incremental changes in the eluent composition. For instance, if you are using a hexane/ethyl acetate system, try varying the ratio from 9:1 to 8.5:1.5.

    • Introduce a Third Solvent: Adding a small percentage of a third solvent, such as dichloromethane or methanol, can alter the selectivity of the separation.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider alternative stationary phases.

    • Alumina: Alumina can offer different selectivity compared to silica gel for certain compounds.

    • Reverse-Phase Silica: If your product is sufficiently non-polar, reverse-phase chromatography (e.g., C18) using polar solvents like water/acetonitrile or water/methanol may provide the necessary separation.

  • Increase Column Length: A longer column provides more theoretical plates, enhancing the separation of closely eluting compounds.[2]

Problem 2: I'm observing significant product loss during liquid-liquid extraction.

Cause: This can happen if your product has some solubility in the aqueous phase or if an emulsion has formed.

Solution:

  • Brine Wash: Before drying the organic layer, wash it with a saturated sodium chloride solution (brine). This helps to "salt out" dissolved organic compounds from the aqueous phase and can also aid in breaking emulsions.[1]

  • Back-Extraction: If your product is suspected to be in the aqueous layer, you can perform a back-extraction. This involves extracting the aqueous layer again with a fresh portion of the organic solvent.

  • Breaking Emulsions: Emulsions are a common issue in liquid-liquid extractions.[3] To break them:

    • Add a small amount of brine.

    • Gently swirl the separatory funnel instead of vigorous shaking.

    • Filter the emulsion through a pad of celite.

Problem 3: My product is a solid, but I'm struggling to get pure crystals after recrystallization.

Cause: This could be due to an inappropriate choice of solvent or cooling the solution too rapidly.[2]

Solution:

  • Solvent Selection is Key: The ideal recrystallization solvent should dissolve your product well at high temperatures but poorly at low temperatures.[4] The unreacted this compound should ideally remain in the cold solvent.

    • Systematic Solvent Screening: Test a range of solvents with varying polarities (e.g., hexanes, ethyl acetate, ethanol, water).

    • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve your crude product in a "good" solvent at an elevated temperature, and then add a "poor" solvent dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.

  • Slow Cooling is Crucial: Rapid cooling can trap impurities, including the starting material, within the crystal lattice.[2] Allow the flask to cool slowly to room temperature before placing it in an ice bath.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that I should consider for purification?

A1: Understanding the properties of this compound is the first step in designing a purification strategy. While specific data can vary, here are some general characteristics:

PropertyValue/CharacteristicImplication for Purification
Molecular Weight 171.13 g/mol [5]Relevant for mass spectrometry analysis.
Physical Form Off-white to yellow/brown solid[6]Recrystallization is a potential purification method.
Polarity Moderately polarInfluences its solubility and retention in chromatography.
Boiling Point High (likely >200 °C at atmospheric pressure)Distillation is only feasible under vacuum.[7]
Solubility Generally soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone).Provides options for extraction and chromatography solvents.

Q2: My reaction involves converting the nitro group of this compound to an amine. How does this impact my purification strategy?

A2: The conversion of a nitro group to an amine significantly changes the chemical properties of the molecule, which can be exploited for purification. The resulting amine product is basic.

  • Acid-Base Extraction: This is a highly effective method.[1]

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or diethyl ether.

    • Extract the organic solution with an acidic aqueous solution (e.g., 1M HCl). The basic amine product will be protonated and move into the aqueous layer, while the neutral unreacted this compound will remain in the organic layer.

    • Separate the layers.

    • Basify the aqueous layer (e.g., with 1M NaOH) to deprotonate the amine, which will likely precipitate out or can be extracted back into an organic solvent.

Q3: When is distillation a viable option for removing this compound?

A3: Due to its high boiling point, simple distillation at atmospheric pressure is generally not suitable for removing this compound.[7] However, vacuum distillation can be effective if your product has a significantly lower boiling point or is non-volatile.[8] This technique is particularly useful if you are working on a larger scale where chromatography might be less practical.

Q4: Can I use flash chromatography to remove unreacted this compound?

A4: Yes, flash chromatography is a very common and effective technique for purifying reaction mixtures in organic synthesis.[9][10] It separates compounds based on their differing polarities.[9] The success of this method will depend on the polarity difference between your product and the starting material.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable when there is a discernible difference in polarity between this compound and your product.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between the starting material and the product spot, with the product having an Rf value of approximately 0.25-0.35.[11]

  • Column Packing:

    • Securely clamp a glass column in a vertical position.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent and pour it into the column, taking care to avoid air bubbles.

    • Allow the silica to settle, and then add another layer of sand on top.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (ideally the eluent).

    • Carefully apply the sample to the top of the silica gel.

  • Elution:

    • Add the eluent to the column and apply gentle pressure (using a pump or inert gas) to begin the separation.

    • Collect fractions in test tubes or vials.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 2: Purification by Acid-Base Extraction (for Amine Products)

This protocol is highly effective for separating a basic amine product from the neutral starting material.

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate) in a separatory funnel.

  • Acidic Extraction: Add a 1M aqueous HCl solution to the separatory funnel, stopper it, and shake gently, periodically venting to release pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer into a clean flask. The unreacted this compound will remain in the organic layer.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh 1M HCl two more times to ensure complete removal of the amine product.

  • Basification: Combine the aqueous extracts and cool them in an ice bath. Slowly add a 1M NaOH solution with stirring until the solution is basic (check with pH paper). Your amine product should precipitate out.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.[1]

Visualization: Selecting a Purification Strategy

The following workflow diagram can help guide your decision-making process for choosing the most appropriate purification method.

Purification_Workflow Decision Workflow for Purification start Crude Reaction Mixture acid_base_check Is the product acidic or basic? start->acid_base_check product_state Is the product a solid or a liquid/oil? solid_options Solid Product product_state->solid_options Solid liquid_options Liquid/Oil Product product_state->liquid_options Liquid/Oil recrystallization Attempt Recrystallization solid_options->recrystallization boiling_point_diff Significant Boiling Point Difference? liquid_options->boiling_point_diff polarity_diff Sufficient Polarity Difference? recrystallization->polarity_diff Recrystallization Fails distillation Vacuum Distillation boiling_point_diff->distillation Yes boiling_point_diff->polarity_diff No final_product Pure Product distillation->final_product chromatography Flash Column Chromatography polarity_diff->chromatography Yes polarity_diff->final_product No (Consider Derivatization or Alternative Synthesis) chromatography->final_product acid_base_check->product_state No (Neutral) acid_base_extraction Acid-Base Extraction acid_base_check->acid_base_extraction Yes acid_base_extraction->final_product

Caption: Decision workflow for selecting a purification technique.

References

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • BenchChem. (2025). Purification strategies to remove starting material impurities.
  • Modus. (2023). Flash Chromatography: A Speedy Solution for Separation & Purification.
  • Icon Scientific Inc. (n.d.). FLASH Chromatography - Purification System Archives.
  • Chrom Tech, Inc. (2024). Flash Chromatography Explained: A Comprehensive Guide.
  • Biotage. (n.d.). Successful flash chromatography.
  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
  • University of Colorado Boulder. (n.d.). Distillation - Organic Chemistry.
  • Slideshare. (n.d.). Determination of boiling point and distillation.
  • PubMed. (2000). Rapid separation of nitroaromatic compounds by solvating gas chromatography.
  • BenchChem. (2025). How to remove unreacted starting material from the product mixture.
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Sources

Technical Support Center: Scale-Up of 3-Fluoro-2-nitroanisole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 3-Fluoro-2-nitroanisole. This document is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this important chemical intermediate. The successful scale-up of any chemical process requires a deep understanding of the reaction mechanism, potential side reactions, and the impact of various process parameters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of this compound synthesis, with a focus on the nitration of 3-fluoroanisole.

The primary route for synthesizing this compound involves the electrophilic nitration of 3-fluoroanisole.[1] This process, while conceptually straightforward, presents several challenges during scale-up, including regioselectivity control, management of exothermic reactions, and purification of the final product.

Troubleshooting Guide

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Issue 1: Poor Regioselectivity and Formation of Multiple Isomers

Question: My reaction is producing a mixture of nitro-isomers, primarily this compound, 3-fluoro-4-nitroanisole, and 3-fluoro-6-nitroanisole. How can I improve the selectivity towards the desired 2-nitro isomer?

Answer: The formation of multiple isomers is a common challenge in the nitration of substituted aromatic compounds. The methoxy group (-OCH3) is an activating, ortho-, para-directing group, while the fluorine atom is a deactivating, ortho-, para-directing group. This leads to a complex regiochemical outcome.

Causality: The nitronium ion (NO2+) is a strong electrophile that will preferentially attack positions on the aromatic ring with the highest electron density. The activating effect of the methoxy group at position 1 directs the nitration to the ortho (2 and 6) and para (4) positions. The fluorine at position 3 also directs ortho and para to itself (positions 2, 4, and 6). The interplay of these directing effects results in a mixture of isomers.

Troubleshooting Steps & Protocol:

  • Choice of Nitrating Agent: The choice of nitrating agent can significantly influence regioselectivity. While mixed acid (a combination of nitric acid and sulfuric acid) is common, alternative nitrating agents can offer better control.[1]

    • Acetyl nitrate (CH3COONO2): Often provides milder reaction conditions and can lead to different isomer distributions. It can be generated in situ from nitric acid and acetic anhydride.

    • Nitronium tetrafluoroborate (NO2BF4): A powerful nitrating agent that can sometimes offer improved selectivity in specific solvent systems.[2]

  • Reaction Temperature: Temperature control is critical. Lowering the reaction temperature can often enhance selectivity by favoring the kinetically controlled product.

    • Recommended Protocol: Cool the solution of 3-fluoroanisole in a suitable solvent (e.g., dichloromethane or acetic acid) to -10°C to 0°C before the slow, dropwise addition of the nitrating agent.[3] Maintain this temperature throughout the addition and for a period afterward to ensure complete reaction.

  • Solvent Effects: The polarity of the solvent can influence the reactivity of the nitrating species and the stability of the reaction intermediates, thereby affecting the isomer ratio.

    • Experimentation: Conduct small-scale trials with different solvents, such as acetic acid, dichloromethane, and nitromethane, to identify the optimal medium for your desired selectivity.

Issue 2: Runaway Reaction and Poor Temperature Control

Question: During the addition of the nitrating agent, I'm observing a rapid and difficult-to-control exotherm, posing a significant safety risk. How can I manage the reaction thermals during scale-up?

Answer: Nitration reactions are notoriously exothermic and can lead to thermal runaway if not properly controlled.[4] This is a critical safety consideration, especially during large-scale production.

Causality: The reaction between the nitrating agent and the aromatic substrate is highly energetic. As the reaction volume increases during scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

Troubleshooting Steps & Protocol:

  • Slow and Controlled Addition: The rate of addition of the nitrating agent is paramount.

    • Protocol: Use a syringe pump or a dropping funnel with precise control to add the nitrating agent dropwise to the solution of 3-fluoroanisole. The addition rate should be slow enough to maintain the desired internal temperature of the reaction mixture.

  • Efficient Cooling and Agitation: Ensure your reactor is equipped with an efficient cooling system and vigorous agitation.

    • Setup: Utilize a reactor with a cooling jacket and a powerful overhead stirrer. A cooling bath with a mixture of ice and salt or a cryostat can be used for smaller scales. For larger scales, a process chiller is necessary.

  • Dilution: Performing the reaction in a more dilute solution can help to manage the exotherm by providing a larger thermal mass to absorb the heat generated.

    • Consideration: While this can improve safety, it will also reduce the reactor throughput. A balance must be struck between safety and efficiency.

Issue 3: Difficult Purification and Isomer Separation

Question: I'm struggling to separate the desired this compound from the other isomers, particularly the 3-fluoro-4-nitroanisole, due to their similar physical properties. What purification strategies do you recommend?

Answer: The separation of constitutional isomers can be challenging due to their similar boiling points and polarities.

Causality: The isomers of fluoro-nitroanisole have the same molecular weight and similar functional groups, leading to comparable intermolecular forces and, consequently, similar behavior in chromatographic and distillation systems.

Troubleshooting Steps & Protocol:

  • Fractional Distillation Under Reduced Pressure: This is a viable option if there is a sufficient difference in the boiling points of the isomers.

    • Protocol: Use a distillation apparatus with a high-efficiency packed column (e.g., Vigreux or Raschig rings). Apply a vacuum to lower the boiling points and prevent thermal decomposition of the nitro compounds.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for purification.

    • Solvent Screening: A systematic solvent screen is necessary to find a solvent or solvent mixture in which the desired isomer has significantly lower solubility than the impurities at a given temperature. Common solvents to try include ethanol, methanol, isopropanol, and hexane/ethyl acetate mixtures.

  • Preparative Chromatography: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) or flash chromatography may be necessary.

    • Method Development: Develop a separation method on an analytical scale first to determine the optimal stationary phase (e.g., silica gel, C18) and mobile phase composition.

Issue 4: Incomplete Reaction and Low Conversion

Question: My reaction is not going to completion, and I'm recovering a significant amount of the starting material, 3-fluoroanisole. How can I improve the conversion?

Answer: Incomplete conversion can be due to several factors, including insufficient nitrating agent, deactivation of the nitrating agent, or non-optimal reaction conditions.

Causality: The nitration of an aromatic ring requires a potent electrophile. If the concentration of the nitronium ion is too low or if it is consumed by side reactions (e.g., with water), the reaction will not proceed to completion.

Troubleshooting Steps & Protocol:

  • Stoichiometry of Nitrating Agent: Ensure you are using a sufficient molar excess of the nitrating agent.

    • Recommendation: Typically, 1.1 to 1.5 equivalents of nitric acid are used. The exact amount should be optimized based on small-scale experiments.

  • Anhydrous Conditions: Water can react with the nitrating agent and reduce its effectiveness.

    • Protocol: Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction vessel.

  • Reaction Time and Temperature: The reaction may require more time or a higher temperature to reach completion.

    • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the optimal reaction time. If the reaction stalls at a low temperature, a modest increase in temperature may be necessary after the addition of the nitrating agent is complete.

Frequently Asked Questions (FAQs)

Q1: What are the main safety hazards associated with the synthesis of this compound?

A1: The primary hazards are associated with the use of strong nitrating agents.[5]

  • Corrosive Reagents: Nitric acid and sulfuric acid are highly corrosive.[5] Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Exothermic Reaction: As discussed, nitration is highly exothermic and can lead to a runaway reaction if not controlled.[4]

  • Toxicity: Nitroaromatic compounds can be toxic and should be handled with care in a well-ventilated fume hood.[6][7][8]

Q2: Can I use a different starting material to avoid the regioselectivity issues?

A2: Yes, alternative synthetic routes can provide better control over regioselectivity. For example, starting with a pre-functionalized precursor where the nitro and fluoro groups are already in the desired positions can be an effective strategy. One such approach could involve the nucleophilic aromatic substitution (SNAr) of a suitable di-substituted benzene.[9]

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides detailed structural information and is excellent for confirming the identity of the desired isomer.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for determining the purity of the sample and identifying any isomeric impurities.

  • High-Performance Liquid Chromatography (HPLC): A powerful tool for assessing purity and quantifying the amounts of different isomers.

Q4: Are there any specific storage conditions for this compound?

A4: this compound is typically a solid at room temperature. It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

Visualizing the Workflow

Experimental Workflow for Nitration

The following diagram illustrates a typical workflow for the nitration of 3-fluoroanisole.

Nitration_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Start Start Prep_Reactants Prepare 3-Fluoroanisole and Nitrating Agent Start->Prep_Reactants Setup_Reactor Set Up Cooled Reactor with Stirring Prep_Reactants->Setup_Reactor Add_Nitrating_Agent Slowly Add Nitrating Agent at Low Temperature Setup_Reactor->Add_Nitrating_Agent Monitor_Reaction Monitor Reaction Progress (TLC/GC) Add_Nitrating_Agent->Monitor_Reaction Quench Quench Reaction (e.g., with ice-water) Monitor_Reaction->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purify Product (Distillation/Recrystallization/ Chromatography) Dry->Purify Analyze Analyze Final Product (NMR, GC-MS, HPLC) Purify->Analyze End End Analyze->End

Caption: A generalized workflow for the synthesis of this compound.

Quantitative Data Summary

ParameterRecommended RangeRationale
Reaction Temperature -10°C to 5°CTo control the exotherm and improve regioselectivity.[3]
Nitrating Agent Stoichiometry 1.1 - 1.5 equivalentsTo ensure complete conversion of the starting material.
Addition Time 1 - 3 hours (scale-dependent)To maintain a stable internal temperature and prevent thermal runaway.

References

  • Wikipedia. (2023, December 2). Nitration. Retrieved from [Link]

  • Ono, N. (2001). The Nitro Group in Organic Synthesis. Wiley-VCH.
  • Organic Syntheses. (n.d.). 2-NITRO-p-CYMENE. Retrieved from [Link]

  • Slideshare. (2016, May 2). NITRATION, NITRATING AGENTS AND NITRATION EQUIPMENTS. Retrieved from [Link]

  • Olah, G. A., Narang, S. C., Olah, J. A., & Lammertsma, K. (1982). Recent aspects of nitration: New preparative methods and mechanistic studies. Proceedings of the National Academy of Sciences, 79(14), 4487–4494.
  • Hansen, T. V., & Undheim, K. (2001). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 6(4), 322–325.
  • Benchchem. (2025). A Comparative Guide to the Synthetic Routes of Fluoroindole Isomers.
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  • PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]

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  • WIPO Patentscope. (2021). Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. (CN113024384). Retrieved from [Link]

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  • Gutmann, B., et al. (2020). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development, 24(10), 2217–2227.
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  • Moody, C. J., & Rees, C. W. (1979). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. The Journal of Organic Chemistry, 44(25), 4643–4645.
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  • ResearchGate. (2022, March 18). Initial Route Scouting and Final Process Development for the Multi-Kg Production of 3-Fluoro-6-methoxyquinoline from p-Anisidine and 2-Fluoromalonic Acid.
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  • MDPI. (2022, November 11). Recent Advances in Synthetic Routes to Azacycles. Retrieved from [Link]

  • ResearchGate. (2022, March 18). Large-Scale Synthesis of 3-Fluoro-6-methoxyquinoline.
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Technical Support Center: Byproduct Formation in Palladium Coupling of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 3-fluoro-2-nitroanisole. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize byproduct formation in your experiments. The unique electronic and steric properties of this compound make it a challenging substrate, often leading to a variety of undesired side reactions. This document provides in-depth, experience-based insights and actionable protocols to help you navigate these challenges successfully.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant defluorination of my starting material. What is causing this and how can I prevent it?

A1: Understanding the "Why": Defluorination, or hydrodefluorination, is a common byproduct pathway when working with fluoroaromatic compounds, especially those activated by electron-withdrawing groups like the nitro group in your substrate. The C-F bond, while strong, can be susceptible to cleavage under palladium catalysis. This typically occurs through two primary mechanisms:

  • Oxidative Addition/Reductive Elimination Pathway: The Pd(0) catalyst can oxidatively add into the C-F bond. While generally less favorable than C-Br or C-I bond activation, it can be promoted by certain ligands and reaction conditions. Subsequent reductive elimination with a hydride source in the reaction mixture leads to the defluorinated product.

  • Catalytic Hydrogenation/Transfer Hydrogenation: If a hydrogen source is present (e.g., from the solvent, base, or as a deliberate additive), palladium catalysts, particularly Pd/C, are highly effective at promoting hydrogenation, which can lead to C-F bond cleavage.[1]

Troubleshooting & Optimization:

Potential Cause Suggested Solution Scientific Rationale
Inappropriate Ligand Choice Screen bulky, electron-rich phosphine ligands such as BrettPhos or XPhos.These ligands promote the desired C-X (X=Br, I, OTf) oxidative addition and subsequent reductive elimination, outcompeting the C-F activation pathway.[2][3]
Presence of a Hydride Source Ensure the use of anhydrous solvents and reagents. Avoid protic solvents or bases that can generate hydride species.Water and other protic sources can contribute to hydrodehalogenation pathways.[4][5]
High Reaction Temperature Lower the reaction temperature and monitor for the lowest effective temperature for the desired transformation.Higher temperatures can provide the necessary activation energy for the less favorable C-F bond cleavage.
Palladium Catalyst Choice Avoid using Pd/C if transfer hydrogenation is a concern. Opt for well-defined Pd(0) or Pd(II) precatalysts.Pd/C is a highly active hydrogenation catalyst and can readily promote defluorination in the presence of a hydrogen source.[6][7]
Q2: My nitro group is being reduced to an amine or other intermediates. How can I maintain the integrity of the nitro functionality?

A2: The Challenge of the Nitro Group: The nitro group is highly susceptible to reduction under various conditions, many of which overlap with those used in palladium-catalyzed cross-coupling.[8] The reduction can proceed through various intermediates, such as nitroso and hydroxylamine species, ultimately leading to the corresponding aniline. This is a significant issue as it not only consumes the starting material but can also lead to the formation of undesired amine-coupled byproducts.

Troubleshooting & Optimization:

Potential Cause Suggested Solution Scientific Rationale
Reducing Equivalents in the Reaction Avoid using reagents that can act as reducing agents, such as certain phosphine ligands (which can be oxidized) or solvents like alcohols under basic conditions.Palladium catalysts can facilitate transfer hydrogenation from various sources, leading to nitro group reduction.[6][7]
Choice of Base Use non-reducing bases like CsF, K₃PO₄, or organic bases like DBU.[9] Avoid bases that can generate hydride species.The choice of base is critical. For instance, formate salts are known reducing agents in the presence of palladium.
Palladium Catalyst Use a well-defined palladium precatalyst. If using Pd/C is unavoidable, ensure strictly anhydrous and deoxygenated conditions.In-situ generated Pd(0) from Pd(II) sources in the presence of phosphines is generally preferred over heterogeneous catalysts like Pd/C which are potent for nitro reduction.
Reaction Atmosphere Maintain a strictly inert atmosphere (Argon or Nitrogen).Oxygen can participate in side reactions that may indirectly lead to conditions favorable for nitro group reduction.

A recent development in this area is the concept of "reductive arylation," where the in-situ reduction of the nitroarene to an azoarene is followed by a palladium-catalyzed N-arylation.[10][11] This highlights the delicate balance required to control the reactivity of the nitro group.

Q3: I'm getting a significant amount of homocoupling product from my coupling partner. What's going on?

A3: The Homocoupling Dilemma: Homocoupling, particularly of boronic acids in Suzuki-Miyaura reactions, is a frequent side reaction.[12][13] It leads to the formation of symmetrical biaryls from the organometallic reagent, reducing the yield of the desired cross-coupled product and complicating purification. The primary causes are:

  • Presence of Oxygen: Molecular oxygen can promote the homocoupling of boronic acids, often through a Pd(II)-mediated pathway.[14]

  • Palladium(II) Species: The presence of Pd(II) species, either from the precatalyst or from incomplete reduction to Pd(0), can directly catalyze the homocoupling reaction.[15]

  • Protonolysis/Second Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, a protonolysis pathway followed by a second transmetalation can lead to homocoupling.[16]

Troubleshooting & Optimization:

Potential Cause Suggested Solution Scientific Rationale
Inadequate Degassing Thoroughly degas the reaction mixture using techniques like freeze-pump-thaw or by sparging with an inert gas.Removing dissolved oxygen is crucial to suppress the oxygen-mediated homocoupling pathway.[13][14]
Slow Precatalyst Activation Ensure efficient reduction of the Pd(II) precatalyst to the active Pd(0) species. This can be influenced by the choice of ligand and solvent.Lingering Pd(II) can catalyze the homocoupling of the organometallic reagent.[15]
Base and Solvent Choice Screen different bases and solvents. The choice can influence the rate of the desired cross-coupling versus the homocoupling side reaction.The base plays a key role in the transmetalation step of the catalytic cycle. An optimal choice can accelerate the desired reaction over side reactions.
Stoichiometry Use a slight excess of the organometallic reagent (e.g., 1.1-1.2 equivalents).This can help to drive the cross-coupling reaction to completion and minimize the relative amount of homocoupling.

Visualizing Byproduct Pathways

The following diagram illustrates the potential reaction pathways for this compound in a palladium-catalyzed cross-coupling reaction, highlighting the formation of common byproducts.

Byproduct_Pathways cluster_main Desired Reaction Pathway cluster_byproducts Byproduct Formation Pathways Start This compound + Coupling Partner Product Desired Cross-Coupled Product Start->Product Pd(0) Catalysis Defluorination Defluorinated Product Start->Defluorination C-F Activation Nitro_Reduction Nitro-Reduced Product (Amine) Start->Nitro_Reduction Reduction Homocoupling Homocoupled Product Coupling_Partner_Node->Homocoupling Dimerization

Caption: Potential reaction pathways for this compound.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with Minimized Byproducts

This protocol is a starting point and may require optimization for your specific coupling partner.

  • Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and K₃PO₄ (2.0 mmol, 2.0 equiv).

  • Catalyst and Ligand Addition: In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%) and a bulky phosphine ligand (e.g., XPhos, 3 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Troubleshooting Flowchart

The following diagram provides a logical workflow for troubleshooting common issues.

Troubleshooting_Flowchart Start Reaction Issue Observed Identify_Byproduct Identify Major Byproduct(s) via LC-MS, GC-MS, or NMR Start->Identify_Byproduct Defluorination Defluorination Identify_Byproduct->Defluorination Nitro_Reduction Nitro Reduction Identify_Byproduct->Nitro_Reduction Homocoupling Homocoupling Identify_Byproduct->Homocoupling Action_Defluorination Screen bulky ligands Lower temperature Use anhydrous conditions Defluorination->Action_Defluorination Action_Nitro_Reduction Use non-reducing base Ensure inert atmosphere Avoid Pd/C Nitro_Reduction->Action_Nitro_Reduction Action_Homocoupling Thoroughly degas Ensure efficient Pd(0) formation Adjust stoichiometry Homocoupling->Action_Homocoupling Re-evaluate Analyze Results Action_Defluorination->Re-evaluate Re-run reaction Action_Nitro_Reduction->Re-evaluate Re-run reaction Action_Homocoupling->Re-evaluate Re-run reaction

Caption: A logical workflow for troubleshooting.

References

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  • Weizmann Institute of Science. Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides.
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  • BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 1,3-Dibromo-5-nitrobenzene.
  • ACS Publications. Palladium-Catalyzed Direct Arylation of Nitro-Substituted Aromatics with Aryl Halides.
  • ResearchGate. Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts.
  • ACS Publications. Buchwald–Hartwig Amination, High-Throughput Experimentation, and Process Chemistry: An Introduction via Undergraduate Laborato.
  • ResearchGate. Tandem Selective Reduction of Nitroarenes Catalyzed by Palladium Nanoclusters.
  • Novartis OAK. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
  • Pearson. Heck Reaction Explained: Definition, Examples, Practice & Video Lessons.
  • National Institutes of Health. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds.
  • ChemRxiv. Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste.
  • Royal Society of Chemistry. Tandem selective reduction of nitroarenes catalyzed by palladium nanoclusters.
  • Harvard University. The Heck Reaction - Chem 115 Myers.
  • ResearchGate. The Triple Role of Fluoride Ions in Palladium-Catalyzed Suzuki-Miyaura Reactions: Unprecedented Transmetalation from [ArPdFL2] Complexes.
  • COSyS. Palladium Cross-Coupling.
  • National Institutes of Health. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands.

Sources

Technical Support Center: Analytical Methods for Detecting Impurities in 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the analytical methods for detecting and quantifying impurities in 3-Fluoro-2-nitroanisole (CAS: 641-49-6). As a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), ensuring its purity is paramount to the safety and efficacy of the final drug product.[1] This document outlines potential impurities, relevant analytical techniques, and troubleshooting guidance, grounded in regulatory expectations and proven laboratory practices.

The control of impurities is a critical issue for healthcare manufacturing.[2] Regulatory bodies, including the International Council for Harmonisation (ICH), have established stringent guidelines to ensure drug safety.[3] Specifically, the ICH Q3A guideline provides a framework for controlling impurities in new drug substances, setting thresholds for reporting, identification, and toxicological qualification based on the maximum daily dose of the drug.[4][5][6]

Section 1: Understanding Potential Impurities

Impurities in this compound can originate from various sources, including starting materials, by-products of side reactions, intermediates, reagents used in the synthesis, and degradation products formed during manufacturing or storage.[3][7][8] A thorough understanding of the synthetic pathway is crucial for predicting potential process-related impurities.

A common synthetic route may involve the nitration and subsequent methylation of a fluorinated precursor. Based on this, likely impurities can be categorized as shown below.

Table 1: Potential Impurities in this compound
Impurity NameChemical StructurePotential OriginRecommended Primary Analytical Technique
Positional Isomers
2-Fluoro-5-nitroanisoleC₇H₆FNO₃Side reaction during nitration or starting material isomer.HPLC, GC
4-Fluoro-2-nitroanisoleC₇H₆FNO₃Side reaction during nitration.HPLC, GC
Unreacted Intermediates/Starting Materials
3-FluorophenolC₆H₅FOIncomplete methylation.HPLC, GC
2-Nitro-5-fluorophenolC₆H₅FNO₃Incomplete methylation of the nitrated precursor.HPLC
Process-Related Impurities
3,5-Difluoro-2-nitroanisoleC₇H₅F₂NO₃Impurity in starting material or side reaction.HPLC, GC-MS
Residual Solvents
N,N-Dimethylformamide (DMF)C₃H₇NOSolvent used in methylation or other steps.[1]GC (Headspace)
TolueneC₇H₈Reaction or extraction solvent.[9]GC (Headspace)

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the typical regulatory limits I should be concerned about for impurities?

A: For new drug substances, the ICH Q3A(R2) guideline is the primary reference.[6] It establishes three key thresholds:

  • Reporting Threshold: The level at which an impurity must be reported. For a maximum daily drug dose of ≤ 2g/day, this is typically 0.05%.[4]

  • Identification Threshold: The level above which the structure of an impurity must be determined. For a ≤ 2g/day dose, this is 0.10% or 1.0 mg per day intake, whichever is lower.[4][6]

  • Qualification Threshold: The level above which an impurity must be qualified for its biological safety. For a ≤ 2g/day dose, this is 0.15% or 1.0 mg per day intake, whichever is lower.[4][5][6]

Q2: Which primary analytical technique should I choose for impurity profiling of this compound?

A: A multi-faceted approach is often necessary.

  • High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying non-volatile organic impurities, such as positional isomers and degradation products.[10][11]

  • Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile impurities, particularly residual solvents like DMF or Toluene.[12][13]

  • Hyphenated Techniques , such as LC-Mass Spectrometry (LC-MS) or GC-MS, are indispensable for identifying unknown impurities by providing molecular weight and structural fragmentation data.[14][15]

Q3: I have an unknown peak in my HPLC chromatogram that is above the identification threshold. What is the workflow to identify it?

A: A systematic approach is required. The primary goal is to obtain the molecular weight and structural information. The diagram below illustrates a typical workflow.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Molecular Weight Determination cluster_2 Phase 3: Structural Elucidation cluster_3 Phase 4: Confirmation Detect Unknown Peak Detected >0.10% in HPLC-UV Confirm Confirm Peak Presence & Quantity (Re-injection, fresh prep) Detect->Confirm LCMS Perform LC-MS Analysis (Accurate Mass - QTOF or Orbitrap) Confirm->LCMS MW Determine Molecular Weight & Propose Molecular Formula LCMS->MW MSMS Perform Tandem MS (MS/MS) to obtain fragmentation pattern MW->MSMS Isolate Isolate Impurity (Prep-HPLC or SFC) MSMS->Isolate NMR Perform NMR Spectroscopy (¹H, ¹³C, ¹⁹F) for definitive structure Isolate->NMR Propose Propose Putative Structure NMR->Propose Synthesize Synthesize Reference Standard Propose->Synthesize Compare Confirm identity by comparing retention time & spectral data Synthesize->Compare G Start Issue: Unexpected Peak(s) in Chromatogram Q1 Is the peak present in a blank injection (mobile phase or diluent)? Start->Q1 Yes1 Peak is from contaminated solvent, glassware, or system carryover. Solution: - Use fresh, high-purity solvents. - Clean injector/system. - Implement a needle wash. Q1->Yes1 Yes No1 Peak is related to the sample. Q1->No1 No Q2 Is it a sharp, early-eluting peak? No1->Q2 Yes2 Likely an injection artifact or an impurity that is unretained on the column. Solution: - Adjust initial mobile phase to be weaker (less organic) to retain polar impurities. Q2->Yes2 Yes No2 Peak is a potential sample impurity or degradant. Q2->No2 No Q3 Did the sample sit on the autosampler for an extended period? No2->Q3 Yes3 Could be on-instrument degradation. Solution: - Re-prepare sample and inject immediately. - Use a cooled autosampler. Q3->Yes3 Yes No3 Proceed with impurity identification workflow (See Section 2, FAQ 3). Q3->No3 No

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectrum of 3-Fluoro-2-nitroanisole: Prediction, Analysis, and Comparison

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise structural elucidation of small organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3-Fluoro-2-nitroanisole, a substituted aromatic compound with potential applications in organic synthesis. Due to the absence of a publicly available experimental spectrum, this guide will focus on a detailed prediction of the spectrum, offering a framework for chemists to interpret and verify the structure of this and similar molecules.

Predicting the ¹H NMR Spectrum of this compound: A Substituent-Based Approach

The structure of this compound presents a unique interplay of substituent effects on the aromatic ring. The methoxy (-OCH₃) group is an electron-donating group (EDG) through resonance and moderately electron-withdrawing through induction. The nitro (-NO₂) group is a strong electron-withdrawing group (EWG) through both resonance and induction. The fluorine (-F) atom is strongly electron-withdrawing inductively and weakly electron-donating through resonance. These competing electronic effects dictate the chemical shifts and coupling patterns of the three aromatic protons.

The protons on the benzene ring are designated as H4, H5, and H6 for clarity.

  • H4: This proton is ortho to the fluorine atom and meta to the nitro and methoxy groups. The strong deshielding effect of the adjacent fluorine will be the dominant factor, shifting this proton significantly downfield.

  • H5: Positioned meta to the fluorine and methoxy groups, and para to the strongly electron-withdrawing nitro group, H5 will also experience deshielding, though likely to a lesser extent than H4.

  • H6: This proton is ortho to the methoxy group and meta to the nitro group. The electron-donating nature of the methoxy group will cause some shielding, moving this proton upfield relative to the others.

The methoxy group protons (-OCH₃) will appear as a singlet, typically in the range of 3.8-4.0 ppm.

Expected Chemical Shifts, Multiplicities, and Coupling Constants

The predicted ¹H NMR spectral data for this compound in a standard deuterated solvent like CDCl₃ at 400 MHz is summarized in the table below. These predictions are based on established substituent effects in aromatic systems and data from analogous compounds.[1][2][3]

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H47.60 - 7.80Doublet of doublets (dd)³J(H4-H5) ≈ 8.0-9.0, ⁴J(H4-F) ≈ 4.0-5.0
H57.20 - 7.40Triplet of doublets (td) or multiplet (m)³J(H5-H4) ≈ 8.0-9.0, ³J(H5-H6) ≈ 8.0-9.0, ⁵J(H5-F) ≈ 2.0-3.0
H67.00 - 7.20Doublet of doublets (dd)³J(H6-H5) ≈ 8.0-9.0, ⁴J(H6-F) ≈ 1.0-2.0
-OCH₃3.90 - 4.10Singlet (s)-

Visualizing Proton Relationships

The following diagram illustrates the coupling relationships between the aromatic protons and the fluorine atom in this compound.

Caption: Coupling interactions in this compound.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, the following protocol outlines the steps for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved.

2. NMR Spectrometer Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.
  • Tune and shim the probe to ensure a homogeneous magnetic field.
  • Set the temperature to 298 K (25 °C).

3. Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on a Bruker spectrometer).
  • Spectral Width: Set a spectral width of approximately 16 ppm, centered around 6 ppm.
  • Acquisition Time: At least 2 seconds to ensure good resolution.
  • Relaxation Delay (D1): 5 seconds to allow for full relaxation of the protons.
  • Number of Scans: 16 to 32 scans for a good signal-to-noise ratio.
  • Receiver Gain: Adjust the receiver gain to an optimal level, avoiding signal clipping.

4. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).
  • Phase the spectrum manually to obtain pure absorption peaks.
  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
  • Integrate the peaks to determine the relative number of protons for each signal.
  • Analyze the multiplicities and measure the coupling constants.

Comparison with Alternative Structures

The predicted ¹H NMR spectrum can be used to distinguish this compound from its isomers. For instance:

  • 5-Fluoro-2-nitroanisole: This isomer would exhibit a different splitting pattern. The proton ortho to the nitro group would be significantly downfield, and the coupling patterns would reflect different ortho, meta, and para relationships between the protons and the fluorine atom.

  • 4-Fluoro-2-nitroanisole: This isomer would show two distinct aromatic signals, each being a doublet of doublets, due to the plane of symmetry.

By carefully analyzing the chemical shifts, multiplicities, and coupling constants, one can confidently assign the correct isomeric structure.

Conclusion

References

  • Reich, H. J. ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

  • PubChem. 5-Fluoro-2-nitroanisole. [Link]

  • Magritek. NMR Spectra Library. [Link]

  • University College London. Chemical shifts. [Link]

Sources

A Comparative Guide to the ¹³C NMR Chemical Shifts of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a precise understanding of a molecule's structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone technique for elucidating the carbon framework of organic compounds. This guide provides an in-depth analysis of the ¹³C NMR chemical shifts for 3-Fluoro-2-nitroanisole, a valuable intermediate in synthetic chemistry. In the absence of direct experimental data for the title compound, this guide leverages high-quality predicted data and compares it against the experimental spectra of structurally related analogs. This comparative approach allows for a robust understanding of the substituent effects at play and provides a reliable reference for the spectroscopic characterization of this and similar molecules.

Understanding the Molecular Landscape: Substituent Effects in Action

The chemical shift of a given carbon atom in a benzene ring is exquisitely sensitive to the electronic environment created by its substituents. In this compound, three distinct groups—a methoxy (-OCH₃), a nitro (-NO₂), and a fluorine (-F) atom—exert their influence. The interplay of their inductive and resonance effects dictates the final chemical shifts.

  • Methoxy Group (-OCH₃): An activating, ortho-, para-directing group. It exhibits a strong electron-donating resonance effect (+R) and a moderate electron-withdrawing inductive effect (-I).

  • Nitro Group (-NO₂): A deactivating, meta-directing group. It is characterized by a powerful electron-withdrawing resonance (-R) and inductive (-I) effect.

  • Fluorine Atom (-F): A deactivating, ortho-, para-directing group. It possesses a strong electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+R).

The relative positions of these substituents in this compound lead to a complex and informative ¹³C NMR spectrum.

Comparative Analysis of ¹³C NMR Chemical Shifts

To contextualize the predicted chemical shifts of this compound, a comparison with the experimental data of key structural analogs is essential. The following table summarizes these values.

Carbon PositionThis compound (Predicted)2-Nitroanisole (Experimental)3-Fluoroanisole (Experimental)4-Fluoroanisole (Experimental)Nitrobenzene (Experimental)
C-1 (-OCH₃) 152.1153.9160.4 (d, J=10.9 Hz)155.0-
C-2 (-NO₂) 141.0141.2102.8 (d, J=25.5 Hz)-148.5
C-3 (-F) 157.9 (d, ¹JCF=253 Hz)125.6163.7 (d, ¹JCF=243.5 Hz)--
C-4 115.8 (d, J=20 Hz)129.5108.5 (d, J=21.4 Hz)159.3 (d, ¹JCF=239.5 Hz)129.5
C-5 126.1120.2130.8 (d, J=10.0 Hz)115.8 (d, ²JCF=22.9 Hz)134.8
C-6 119.2114.7113.8 (d, J=3.1 Hz)114.5 (d, ³JCF=7.6 Hz)123.5
-OCH₃ 56.956.655.655.6-

Predicted data for this compound was obtained from nmrdb.org. Experimental data for analogs were sourced from publicly available databases and literature.

Key Observations and Mechanistic Interpretation:
  • C-1 and C-2: The chemical shifts of the carbons bearing the methoxy and nitro groups in this compound are similar to those in 2-nitroanisole, indicating that the fluorine at C-3 has a relatively small effect on these adjacent quaternary carbons.

  • C-3 (Fluorine Substituted): As expected, this carbon exhibits the largest chemical shift due to the direct attachment of the highly electronegative fluorine atom, resulting in a significant downfield shift. The large one-bond carbon-fluorine coupling constant (¹JCF ≈ 253 Hz) is a characteristic feature.

  • C-4: The fluorine atom's influence is transmitted through two bonds, leading to a notable downfield shift compared to a simple aromatic C-H. The observed two-bond coupling (J ≈ 20 Hz) is typical.

  • C-5 and C-6: The chemical shifts of these carbons are influenced by the combined electronic effects of all three substituents, resulting in a complex pattern that can be rationalized by considering the vector sum of their individual contributions.

Visualizing Substituent Effects

The following diagram illustrates the primary electronic effects of the substituents on the aromatic ring of this compound.

Substituent electronic effects on this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

To ensure the acquisition of high-quality and reproducible ¹³C NMR data for compounds like this compound, the following standardized protocol is recommended.

I. Sample Preparation
  • Weighing: Accurately weigh 20-50 mg of the solid sample. For liquid samples, use approximately 10-30 µL.

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. Chloroform-d (CDCl₃) is a common first choice. Other options include acetone-d₆, DMSO-d₆, or benzene-d₆.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Internal Standard (Optional but Recommended): Add a small amount of tetramethylsilane (TMS) as an internal chemical shift reference (δ = 0.00 ppm).

II. Instrument Setup and Data Acquisition
  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.

  • Insertion and Locking: Insert the NMR tube into the spectrometer's probe. Lock the field frequency using the deuterium signal from the solvent.

  • Shimming: Optimize the magnetic field homogeneity by shimming on the lock signal to obtain sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

    • Pulse Angle: A 30-45° pulse angle is typically used to allow for a shorter relaxation delay.

    • Acquisition Time (AQ): Set between 1-2 seconds.

    • Relaxation Delay (D1): A delay of 2-5 seconds is generally sufficient. For quaternary carbons, a longer delay (5-10 s) may be necessary for quantitative analysis.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.

III. Data Processing
  • Fourier Transform: Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) followed by a Fourier transform.

  • Phasing: Manually or automatically phase the resulting spectrum to ensure all peaks are in the positive absorption mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the solvent residual peak to its known chemical shift.

  • Peak Picking and Integration: Identify all significant peaks and, if necessary for quantitative purposes, integrate their areas.

A streamlined workflow for acquiring ¹³C NMR spectra.

Conclusion

This guide provides a comprehensive framework for understanding and predicting the ¹³C NMR spectrum of this compound. By comparing predicted data with the experimental spectra of closely related molecules, we can confidently assign the chemical shifts and appreciate the nuanced electronic effects of the methoxy, nitro, and fluoro substituents. The detailed experimental protocol further ensures that researchers can acquire high-quality data for their own structural elucidation and drug development endeavors.

References

  • NMRDB.org. ¹³C NMR Prediction. [Link]

mass spectrometry fragmentation of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Mass Spectrometric Fragmentation of 3-Fluoro-2-nitroanisole: A Comparative Analysis

Introduction

This compound (C₇H₆FNO₃, Molar Mass: 171.13 g/mol ) is a substituted aromatic compound whose structural elucidation is critical in various fields, including synthetic chemistry and drug development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing invaluable information on molecular weight and structure through the analysis of fragmentation patterns. This guide offers a detailed exploration of the predicted fragmentation pathways of this compound, primarily under Electron Ionization (EI), and compares these pathways with alternative analytical approaches and related molecules. As a Senior Application Scientist, this document is structured to provide not just procedural steps but the underlying chemical logic, empowering researchers to interpret their own data with greater confidence.

Ionization Techniques: A Comparative Overview

The choice of ionization technique is paramount as it dictates the extent of fragmentation and the type of structural information obtained.

  • Electron Ionization (EI): This is a high-energy "hard" ionization technique, typically employing 70 eV electrons. The resulting molecular ions are energetically unstable and undergo extensive, reproducible fragmentation.[1][2] This makes EI the preferred method for detailed structural elucidation of unknown small molecules like this compound, as the fragment library provides a veritable fingerprint of the molecule.

  • Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that typically generates protonated molecules ([M+H]⁺) or other adducts ([M+Na]⁺) with minimal fragmentation.[3] While this is highly advantageous for determining the molecular weight of large or fragile molecules and for quantitative studies using techniques like LC-MS, it provides limited structural information from fragmentation unless coupled with tandem mass spectrometry (MS/MS).

This guide will focus on the predicted EI fragmentation, as it offers the richest data for structural characterization.

Predicted Electron Ionization (EI) Fragmentation of this compound

The fragmentation of this compound is directed by the interplay of its three functional groups: the methoxy (-OCH₃), the nitro (-NO₂), and the fluoro (-F) groups, along with their ortho positioning. The molecular ion (M⁺•) will be observed at an m/z of 171.

Key Fragmentation Pathways

The fragmentation cascade is initiated by the unstable molecular ion. The primary fragmentation routes are governed by the stability of the resulting ions and neutral losses.[4]

  • Loss of Methyl Radical (•CH₃): This is a characteristic fragmentation pathway for anisole derivatives.[5][6] The cleavage of the O-CH₃ bond results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stabilized phenoxy-type cation at m/z 156 . This is often a prominent peak in the spectra of anisoles.

  • Loss of Nitric Oxide (•NO): A common fragmentation for aromatic nitro compounds involves the loss of a nitric oxide radical (•NO, 30 Da).[7] This pathway is often facilitated by an "ortho effect," where the adjacent methoxy group interacts with the nitro group. This rearrangement leads to the formation of a fragment ion at m/z 141 .

  • Loss of Nitro Radical (•NO₂): Direct cleavage of the C-N bond can lead to the expulsion of a nitro radical (•NO₂, 46 Da). This results in a fluoromethoxybenzene cation at m/z 125 .

  • Loss of Formaldehyde (CH₂O): Following the initial loss of the methyl radical, the resulting ion at m/z 156 can undergo further fragmentation. A common pathway for phenoxy-type ions is the loss of carbon monoxide (CO). However, in this substituted case, other pathways may be competitive. Another known pathway for anisoles, though sometimes less common, is the elimination of a neutral formaldehyde molecule (CH₂O, 30 Da) directly from the molecular ion, which would yield an ion at m/z 141 .

  • Influence of the Fluoro Group: The carbon-fluorine bond is very strong, making the loss of a fluorine radical (•F, 19 Da) less likely than the aforementioned pathways.[8] However, a peak corresponding to the loss of fluorine from the molecular ion [M-F]⁺ at m/z 152 or from major fragments may be observed with low intensity. The loss of neutral hydrogen fluoride (HF, 20 Da) is also a possibility in fluorinated compounds.[8]

Visualizing the Fragmentation Pathway

The logical flow of the primary fragmentation steps from the molecular ion is depicted below.

G M C₇H₆FNO₃⁺• m/z 171 (Molecular Ion) F1 C₆H₃FNO₃⁺ m/z 156 M->F1 - •CH₃ F2 C₇H₆FO₂⁺ m/z 141 M->F2 - •NO F3 C₇H₆FO⁺• m/z 125 M->F3 - •NO₂ F4 C₆H₆NO₃⁺ m/z 152 M->F4 - •F G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Prepare Stock (100 ppm) B Dilute to 1-10 ppm A->B C Inject Sample B->C D GC Separation C->D E EI Ionization (70 eV) D->E F Mass Analysis E->F G Extract Spectrum F->G H Background Subtract G->H I Interpret Fragments H->I

Sources

relative reactivity of halogenated nitroaromatics in SNAr

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Relative Reactivity of Halogenated Nitroaromatics in SNAr Reactions

For researchers and professionals in drug development and synthetic chemistry, understanding the nuances of Nucleophilic Aromatic Substitution (SNAr) is critical for designing efficient synthetic routes. This guide provides a detailed comparison of the reactivity of halogenated nitroaromatics, moving beyond simple rules to explain the underlying physical organic principles that govern these powerful reactions. We will explore the pivotal roles of the leaving group, activating groups, and reaction mechanism, supported by experimental evidence.

The SNAr Mechanism: An Addition-Elimination Pathway

Unlike aliphatic SN2 and SN1 reactions, nucleophilic substitution on an aromatic ring proceeds via a distinct two-step mechanism known as the addition-elimination pathway. Aryl halides are generally unreactive towards traditional SN2 backside attacks due to the steric hindrance of the benzene ring and the fact that the carbon-halogen bond lies within the plane of the ring.[1] Similarly, the SN1 pathway is highly unfavorable as it would require the formation of a very unstable aryl cation.[1][2]

The SNAr reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs), most commonly nitro groups (-NO₂), which activate the ring towards nucleophilic attack.[1][2]

The mechanism involves:

  • Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[1][3] This step is energetically costly and therefore the slowest, or rate-determining, step of the reaction.[2][4][5][6]

  • Elimination (Fast Step): The leaving group departs, and the aromaticity of the ring is restored. This step is rapid as it leads to a much more stable aromatic product.[4][5]

SNAr_Mechanism reactants Ar-X + Nu⁻ ts1 Transition State 1 reactants->ts1 Step 1 (Slow) Addition meisenheimer Meisenheimer Complex (Non-aromatic intermediate) ts1->meisenheimer Rate-Determining ts2 Transition State 2 meisenheimer->ts2 Step 2 (Fast) Elimination products Ar-Nu + X⁻ ts2->products Aromaticity Restored

Caption: The two-step addition-elimination mechanism of an SNAr reaction.

The "Element Effect": Unraveling Halogen Reactivity

A defining and often counterintuitive feature of SNAr reactions is the trend in leaving group ability for halogens. In stark contrast to SN2 reactions where I > Br > Cl > F, the reactivity order in SNAr is inverted.

Reactivity Order: F > Cl ≈ Br > I

This reversal is a direct consequence of the two-step mechanism. Since the initial nucleophilic attack is the rate-determining step, factors that stabilize the transition state and the Meisenheimer complex have the greatest impact on the overall reaction rate.[2][5][7][8]

  • Fluorine's Dominance: Fluorine is the most electronegative element. Its powerful inductive electron-withdrawing effect (-I effect) makes the ipso-carbon significantly more electrophilic (electron-poor), thereby lowering the activation energy for the nucleophile's attack.[5][9][10] This acceleration of the slow first step far outweighs fluorine's poor leaving group ability, which is associated with the high strength of the C-F bond—a factor that only comes into play during the fast, non-rate-determining second step.[2][8]

  • Heavier Halogens: For chlorine, bromine, and iodine, the electronegativity decreases down the group. Consequently, their ability to activate the ring for the initial attack is diminished compared to fluorine. While they are inherently better leaving groups than fluoride, this advantage does not influence the overall rate significantly.[5][8]

Halogen_Reactivity cluster_reactivity Relative Reaction Rate in SNAr F Ar-F Cl Ar-Cl F->Cl > Br Ar-Br Cl->Br I Ar-I Br->I > Resonance_Stabilization cluster_para Para-Nitro Activation cluster_meta Meta-Nitro Inactivity p_attack Nucleophile attacks para-halonitrobenzene p_meisenheimer Meisenheimer Complex p_attack->p_meisenheimer p_resonance Negative charge delocalized onto Nitro Group p_meisenheimer->p_resonance p_stabilized Highly Stabilized Intermediate (Faster Reaction) p_resonance->p_stabilized m_attack Nucleophile attacks meta-halonitrobenzene m_meisenheimer Meisenheimer Complex m_attack->m_meisenheimer m_no_resonance No resonance delocalization onto Nitro Group m_meisenheimer->m_no_resonance m_unstabilized Poorly Stabilized Intermediate (Much Slower Reaction) m_no_resonance->m_unstabilized

Caption: Resonance stabilization is key for ortho/para activation in SNAr.

Experimental Protocol: A Comparative Kinetic Analysis

To quantitatively assess the reactivity of different halogenated nitroaromatics, a kinetic study monitoring the reaction progress over time is essential.

Objective: To compare the second-order rate constants for the reaction of 1-fluoro-2,4-dinitrobenzene (FDNB) and 1-chloro-2,4-dinitrobenzene (CDNB) with piperidine.

Materials:

  • 1-fluoro-2,4-dinitrobenzene (FDNB)

  • 1-chloro-2,4-dinitrobenzene (CDNB)

  • Piperidine

  • Acetonitrile (Spectrophotometric grade)

  • Volumetric flasks, pipettes, and cuvettes

  • UV-Vis Spectrophotometer with temperature control

Step-by-Step Methodology:

  • Stock Solution Preparation:

    • Prepare a 0.1 M stock solution of piperidine in acetonitrile.

    • Prepare 1 mM stock solutions of both FDNB and CDNB in acetonitrile. Ensure all solutions are properly stoppered to prevent evaporation.

  • Kinetic Run Setup:

    • Set the spectrophotometer to monitor the absorbance at the λ_max of the product, N-(2,4-dinitrophenyl)piperidine (typically around 375 nm), where the starting materials have minimal absorbance.

    • Equilibrate the spectrophotometer's cell holder to a constant temperature (e.g., 25.0 °C).

  • Reaction Initiation and Data Acquisition:

    • In a quartz cuvette, place a known volume of the piperidine solution (e.g., 2.9 mL of the 0.1 M solution diluted appropriately to achieve pseudo-first-order conditions where [Piperidine] >> [Aryl Halide]).

    • Allow the cuvette to thermally equilibrate inside the spectrophotometer for 5-10 minutes.

    • To initiate the reaction, rapidly inject a small, known volume of the aryl halide stock solution (e.g., 0.1 mL of 1 mM FDNB) into the cuvette.

    • Immediately mix the solution by inverting the cuvette (sealed with parafilm) and start recording the absorbance as a function of time. Collect data until the reaction is >90% complete.

  • Data Analysis:

    • The observed pseudo-first-order rate constant (k_obs) can be determined by fitting the absorbance vs. time data to a first-order exponential equation: A(t) = A_∞ - (A_∞ - A₀)e^(-k_obs * t).

    • The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the nucleophile (piperidine): k₂ = k_obs / [Piperidine].

  • Comparative Analysis:

    • Repeat the entire procedure under identical conditions using the CDNB stock solution.

    • Compare the calculated k₂ values for FDNB and CDNB. The ratio k₂(FDNB) / k₂(CDNB) will provide a quantitative measure of their relative reactivity. It is expected that k₂(FDNB) will be significantly larger than k₂(CDNB). [11]

Conclusion

The reactivity of halogenated nitroaromatics in SNAr reactions is a nuanced interplay of electronic effects dictated by a two-step addition-elimination mechanism. The key determinants of reactivity are:

  • The Halogen: Reactivity follows the order F > Cl ≈ Br > I. The high electronegativity of fluorine accelerates the rate-determining nucleophilic attack, making fluoroaromatics the most reactive substrates despite the strength of the C-F bond. [1][9][12]* The Nitro Group: At least one strong electron-withdrawing group is essential. Its placement must be ortho or para to the leaving group to allow for resonance stabilization of the Meisenheimer intermediate, which is crucial for a facile reaction. [2][7][13] For synthetic chemists, selecting a 1-fluoro-2,4-dinitro-substituted arene is the most effective strategy for promoting rapid SNAr reactions. When fluoro-analogs are unavailable or undesirable, chloro-derivatives provide a viable, albeit slower, alternative. This predictive understanding, grounded in mechanistic principles, is indispensable for the rational design of synthetic pathways in research and development.

References

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  • Morrison, R., et al. (2011). The “element effect” in nucleophilic aromatic substitution reactions (SNAr) is characterized by the leaving group order, F > NO2 > Cl ≈ Br > I, in activated aryl halides. NIH PMC. Retrieved from: [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Retrieved from: [Link]

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  • Ostrowska, K., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. NIH. Retrieved from: [Link]

  • Chemistry LibreTexts. (2015). 6.7: Structure and S_N2 Reactivity: The Leaving Group. Retrieved from: [Link]

  • Quora. (2023). How does the presence of the NO2 group increase the reactivity of an SN reaction on haloarene?. Retrieved from: [Link]

  • Ye, J., et al. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. PubMed Central. Retrieved from: [Link]

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  • ResearchGate. (2025). Electronic and solvent effects on kinetics of SNAr substitution reactions.... Retrieved from: [Link] trifluoromethanesulfonyl-4-nitroanisole_in_MeOH-Me2SO_mixtures_of_varying_composition_One_reaction_wi

  • ResearchGate. (2025). The Effects of Ring Substituents and Leaving Groups on the Kinetics of SNAr Reactions.... Retrieved from: [Link]

  • Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from: [Link]

  • Chemistry Stack Exchange. (2016). Rate of EAS in chlorobenzene and fluorobenzene. Retrieved from: [Link]

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  • Alarcón-Espósito, J., et al. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. NIH PMC. Retrieved from: [Link]

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A Comparative Guide to Catalysts for 3-Fluoro-2-nitroanisole Coupling: Paving the Way for Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of complex N-aryl structures is a cornerstone of modern medicinal chemistry. Among the vast array of building blocks, molecules derived from the coupling of 3-Fluoro-2-nitroanisole are of significant interest due to the prevalence of the fluorinated N-aryl-2-methoxyaniline scaffold in a multitude of bioactive compounds. The strategic placement of the fluorine and methoxy groups offers unique opportunities for modulating physicochemical properties and biological activity. However, the efficient and selective coupling of this electron-deficient and sterically hindered substrate presents a formidable challenge.

This guide provides a comprehensive comparative analysis of various catalytic systems for the coupling of this compound, with a primary focus on C-N bond formation. We will delve into the nuances of palladium, copper, and nickel-based catalysts, as well as emerging photocatalytic strategies. By examining the available experimental data, we aim to provide researchers with the insights necessary to make informed decisions in catalyst selection, ultimately accelerating the drug discovery and development process.

The Challenge: Coupling an Electron-Deficient and Sterically Hindered Arene

The electronic properties of this compound, characterized by the strong electron-withdrawing nitro group and the inductive effect of the fluorine atom, render the aryl ring susceptible to nucleophilic attack but challenging for oxidative addition in typical cross-coupling cycles. Furthermore, the ortho-disubstitution pattern creates significant steric hindrance around the potential coupling sites, demanding highly active and sterically tailored catalyst systems.

Palladium-Catalyzed Amination: The Workhorse of C-N Coupling

Palladium catalysis, particularly the Buchwald-Hartwig amination, stands as a dominant methodology for the formation of C-N bonds.[1][2] While direct coupling of nitroarenes is less common than that of aryl halides, recent advancements have shown the feasibility of using nitro groups as leaving groups in such transformations.

Mechanism of Buchwald-Hartwig Amination of Nitroarenes:

The catalytic cycle is believed to involve the oxidative addition of the C-NO2 bond to a Pd(0) complex, followed by ligand exchange with the amine and subsequent reductive elimination to furnish the desired N-aryl product and regenerate the active catalyst.

Buchwald_Hartwig_Nitroarene Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar(NO2)Pd(II)L2 Pd(0)L2->Oxidative Addition Complex Ar-NO2 Amine Coordination [Ar(R2NH)Pd(II)L2]+NO2- Oxidative Addition Complex->Amine Coordination R2NH Deprotonation Ar(R2N)Pd(II)L2 Amine Coordination->Deprotonation - H+ Deprotonation->Pd(0)L2 Product Ar-NR2 Deprotonation->Product Reductive Elimination

Caption: Proposed catalytic cycle for the Buchwald-Hartwig amination of nitroarenes.

For the coupling of substrates like this compound, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups (e.g., biarylphosphines), are often necessary to promote the challenging oxidative addition and reductive elimination steps.

Experimental Insights:

While specific data for this compound is scarce in readily available literature, studies on other nitroarenes suggest that palladium catalysts bearing dialkyl(biaryl)phosphine ligands are effective.[2] These reactions typically require a strong base, such as sodium tert-butoxide, and are often conducted at elevated temperatures. A recent study has also demonstrated a dual role for nitroarenes, acting as both the electrophile and an in-situ source of the amine coupling partner through a reductive process.[3]

Copper-Catalyzed Coupling: A Cost-Effective Alternative

The Ullmann condensation, a copper-catalyzed C-N bond formation reaction, represents one of the oldest cross-coupling methods.[4][5] While traditionally requiring harsh reaction conditions (high temperatures and stoichiometric copper), modern advancements with the use of ligands have made it a more viable and cost-effective alternative to palladium-based systems.

Mechanism of Ullmann Condensation:

The mechanism of the Ullmann reaction is still debated but is generally believed to involve the formation of a copper(I) amide, which then undergoes reaction with the aryl halide (or in this case, nitroarene).

Ullmann_Condensation Cu(I)X Cu(I)X Cu(I) Amide Cu(I)-NR2 Cu(I)X->Cu(I) Amide R2NH, Base Intermediate Complex [Ar(NO2)---Cu(I)-NR2] Cu(I) Amide->Intermediate Complex Ar-NO2 Product Ar-NR2 Intermediate Complex->Product Product->Cu(I)X Regeneration

Caption: Simplified representation of a possible mechanism for the Ullmann C-N coupling.

For electron-deficient substrates like this compound, the Ullmann reaction can be particularly effective. The electron-withdrawing nature of the nitro group activates the aromatic ring towards nucleophilic attack.

Experimental Insights:

Nickel-Catalyzed Cross-Coupling: An Emerging Powerhouse

Nickel catalysis has gained significant traction as a more sustainable and economical alternative to palladium for cross-coupling reactions.[7] Nickel catalysts can exhibit unique reactivity and are often effective for challenging substrates.

Key Advantages of Nickel Catalysis:

  • Lower Cost: Nickel is significantly more earth-abundant and less expensive than palladium.

  • Unique Reactivity: Nickel catalysts can often cleave stronger bonds and couple a wider range of electrophiles.

  • Milder Conditions: In some cases, nickel-catalyzed reactions can proceed under milder conditions than their palladium counterparts.

Experimental Insights:

While the application of nickel catalysts for the direct amination of nitroarenes is a developing area, nickel has shown promise in the coupling of other challenging electrophiles. For substrates like this compound, a nickel-based system could potentially offer advantages in terms of reactivity and cost. Further research is needed to explore the viability of nickel catalysts for this specific transformation.

Photocatalysis: A Green and Innovative Approach

Visible-light photocatalysis has emerged as a powerful tool in organic synthesis, enabling reactions to proceed under mild and environmentally friendly conditions.[8] For the coupling of this compound, photocatalysis could be employed in a two-step process: the photocatalytic reduction of the nitro group to an amine, followed by a subsequent cross-coupling reaction.

Workflow for Photocatalytic Reduction and Coupling:

Photocatalytic_Workflow This compound This compound Reduction Photocatalytic Reduction This compound->Reduction 3-Fluoro-2-methoxyaniline 3-Fluoro-2-methoxyaniline Reduction->3-Fluoro-2-methoxyaniline Coupling Cross-Coupling (e.g., Buchwald-Hartwig) 3-Fluoro-2-methoxyaniline->Coupling Product N-Aryl-3-fluoro- 2-methoxyaniline Coupling->Product Aryl_Halide Aryl Halide Aryl_Halide->Coupling

Caption: A two-step approach utilizing photocatalytic reduction followed by cross-coupling.

Experimental Insights:

Several studies have reported the efficient photocatalytic reduction of nitroaromatics to their corresponding anilines using various photocatalysts under visible light irradiation.[9] This approach avoids the use of harsh chemical reductants and offers a greener alternative. The resulting aniline can then be used in a standard cross-coupling reaction.

Comparative Summary and Future Outlook

The choice of catalyst for the coupling of this compound will ultimately depend on the specific requirements of the synthesis, including cost, scalability, and functional group tolerance.

Catalyst SystemAdvantagesDisadvantages
Palladium High reactivity, broad substrate scope, well-established methodology.[1]High cost, potential for catalyst poisoning.
Copper Low cost, effective for electron-deficient substrates.[4]Can require harsh conditions, ligand development is ongoing.[5]
Nickel Low cost, unique reactivity, potential for milder conditions.Less developed for nitroarene coupling, can be sensitive to air and moisture.
Photocatalysis Green and mild conditions, avoids harsh reagents.Often a two-step process, catalyst development is an active area of research.[8]

Table 1: Comparison of Catalytic Systems for this compound Coupling

Future research in this area will likely focus on the development of more active and robust catalysts that can efficiently couple this compound under milder conditions. The exploration of non-precious metal catalysts, such as iron and cobalt, as well as the advancement of one-pot reductive coupling methodologies, will be crucial for developing more sustainable and economical synthetic routes to these valuable pharmaceutical intermediates.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published, the following general procedures for related transformations can serve as a starting point for methodology development.

Protocol 1: General Procedure for Palladium-Catalyzed Buchwald-Hartwig Amination of a Nitroarene (Hypothetical)

  • To an oven-dried Schlenk tube, add the nitroarene (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd2(dba)3, 2 mol%), and a suitable phosphine ligand (e.g., a biarylphosphine, 4 mol%).

  • Add a strong base (e.g., NaOtBu, 1.5 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane, 5 mL).

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature, quench with water, and extract with an organic solvent.

  • Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Copper-Catalyzed Ullmann Condensation (Hypothetical)

  • To a reaction vial, add the nitroarene (1.0 mmol), the amine (1.5 mmol), a copper(I) salt (e.g., CuI, 10 mol%), a ligand (e.g., a diamine or amino acid, 20 mol%), and a base (e.g., K2CO3, 2.0 mmol).

  • Add a high-boiling polar solvent (e.g., DMF or NMP, 5 mL).

  • Seal the vial and heat the reaction mixture to a high temperature (e.g., 120-160 °C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry, and concentrate.

  • Purify the crude product by column chromatography.

References

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  • Photocatalytic reduction of nitroaromatic compounds to amines. ResearchGate, 2021.

  • Visible light mediated photocatalytic conversion of nitroaromatics to aminoaromatics employing a P doped g-C3N4/CuFe2O4 nanocomposite. Oriental Journal of Chemistry, 2022.

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  • Cu-Catalyzed Cross-Coupling of Nitroarenes with Aryl Boronic Acids to Construct Diarylamines. PMC, 2022.

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  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions. MDPI, 2024.

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A Comparative Guide to HPLC Analysis of 3-Fluoro-2-nitroanisole Reaction Mixtures for Pharmaceutical Process Monitoring

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise control and monitoring of chemical reactions are paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). The synthesis of intermediates like 3-Fluoro-2-nitroanisole, a key building block in various advanced pharmaceutical molecules, often involves electrophilic aromatic substitution reactions that can yield a complex mixture of positional isomers and unreacted starting materials. Rigorous analytical oversight is not merely a regulatory requirement; it is a critical component of process optimization, enabling chemists to maximize yield, minimize impurities, and ensure batch-to-batch consistency.

This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analysis of a typical this compound reaction mixture. We will explore the fundamental principles behind the chromatographic choices, offering field-proven insights into how column chemistry dictates selectivity for challenging separations of closely related aromatic isomers. The methodologies presented are designed to be self-validating systems, providing robust and reliable data for researchers, scientists, and drug development professionals.

The Analytical Challenge: A Hypothetical Reaction Mixture

To establish a realistic analytical context, we will consider the nitration of 3-fluoroanisole. This reaction is a classic example of electrophilic aromatic substitution where the directing effects of the methoxy (-OCH₃) and fluoro (-F) groups guide the incoming nitro (-NO₂) group.[1] The methoxy group is a strong activating, ortho-, para- director, while the fluorine atom is a deactivating, yet also ortho-, para- director. This interplay can lead to the formation of several positional isomers in addition to the desired product, this compound.

Our hypothetical reaction mixture therefore contains:

  • Product: this compound

  • Starting Material: 3-Fluoroanisole

  • Key Isomeric Byproducts: 4-Fluoro-2-nitroanisole and 2-Fluoro-6-nitroanisole (formed from nitration ortho and para to the methoxy group)

The primary analytical objective is to develop an HPLC method capable of baseline-resolving these five critical components to allow for accurate quantification and, thus, effective reaction monitoring.[2]

Visualizing the Reaction Pathway

To better understand the origin of the analytical challenge, the following diagram illustrates the synthesis of this compound and the formation of its principal isomeric impurities.

G cluster_reactants Reactants cluster_products Reaction Mixture Components 3-Fluoroanisole 3-Fluoroanisole Product This compound (Desired Product) 3-Fluoroanisole->Product Nitration at C2 Byproduct1 4-Fluoro-2-nitroanisole (Isomer 1) 3-Fluoroanisole->Byproduct1 Nitration at C4 Byproduct2 2-Fluoro-6-nitroanisole (Isomer 2) 3-Fluoroanisole->Byproduct2 Nitration at C6 HNO3_H2SO4 HNO₃ / H₂SO₄

Caption: Synthetic pathway for this compound and isomeric byproducts.

Comparative HPLC Methodologies

The key to resolving structurally similar isomers lies in exploiting subtle differences in their physicochemical properties. We will compare two reversed-phase HPLC methods that employ stationary phases with distinct chemical functionalities: a traditional Alkyl (C18) phase and a Phenyl-Hexyl phase.

Method A: The Industry Standard - C18 Reversed-Phase Chromatography

The C18, or octadecylsilane, column is the workhorse of reversed-phase HPLC. Its separation mechanism is primarily based on hydrophobic (van der Waals) interactions between the nonpolar alkyl chains of the stationary phase and the analyte. More hydrophobic molecules are retained longer on the column.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 phase provides a strong hydrophobic character, which is effective for retaining the aromatic compounds in our mixture. The separation will be driven by subtle differences in the overall hydrophobicity of the isomers.

  • Mobile Phase: A gradient of acetonitrile and water is chosen. Acetonitrile is a common organic modifier that offers good solvating power for aromatic compounds and low viscosity. The gradient elution, starting with a higher water percentage and increasing the acetonitrile concentration, is necessary to first elute the more polar, unreacted starting material before eluting the more retained, more hydrophobic nitroaromatic products.

  • Detector Wavelength: Nitroaromatic compounds exhibit strong UV absorbance due to the presence of the chromophoric nitro group conjugated with the benzene ring.[3][4] A detection wavelength of 254 nm is selected as it provides a good response for all nitro-substituted analytes and is a standard wavelength available on most UV detectors.

Method B: An Alternative Selectivity - Phenyl-Hexyl Reversed-Phase Chromatography

Phenyl-based stationary phases offer a different, and often complementary, selectivity to C18 columns, particularly for aromatic compounds.[5] The Phenyl-Hexyl phase combines hydrophobic interactions from the hexyl linker with unique π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analytes.[6][7]

Causality Behind Experimental Choices:

  • Stationary Phase: The Phenyl-Hexyl phase is specifically chosen to enhance the separation of positional isomers.[8] Differences in the position of the electron-withdrawing nitro and fluoro groups on the benzene ring alter the electron density (quadrupole moment) of the aromatic system. These electronic differences can lead to varied strengths of π-π interactions with the phenyl rings of the stationary phase, providing a powerful, alternative separation mechanism to pure hydrophobicity.[9] Nitroaromatics with electron-withdrawing groups tend to be more retained on phenyl phases compared to C18 phases due to these interactions.[9]

  • Mobile Phase: A methanol/water gradient is selected. While acetonitrile could also be used, methanol can sometimes alter the selectivity of π-π interactions compared to acetonitrile, providing another tool for method development. Comparing both organic modifiers would be a key step in fine-tuning the separation.

  • Detector Wavelength: The detection wavelength remains at 254 nm for the same reasons outlined in Method A, ensuring a strong and consistent signal for the compounds of interest.[10]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for implementing the two comparative HPLC methods.

Sample Preparation Workflow

A standardized sample preparation is crucial for accurate comparison.

Caption: Standard sample preparation workflow for HPLC analysis.

Protocol 1: HPLC Method A (C18 Column)
ParameterSpecification
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 0-2 min: 40% B; 2-15 min: 40-80% B; 15-17 min: 80% B; 17-18 min: 80-40% B; 18-25 min: 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Diluent Acetonitrile
Protocol 2: HPLC Method B (Phenyl-Hexyl Column)
ParameterSpecification
Column Phenyl-Hexyl, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water
Mobile Phase B Methanol
Gradient 0-2 min: 50% B; 2-15 min: 50-90% B; 15-17 min: 90% B; 17-18 min: 90-50% B; 18-25 min: 50% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detector UV at 254 nm
Diluent Acetonitrile/Water (50:50)

Data Presentation and Performance Comparison

The choice between these methods will depend on which provides the best resolution for the most critical pair of components, which are often the desired product and a closely eluting impurity. The following table summarizes the expected performance characteristics based on the underlying separation principles.

Performance MetricMethod A (C18 Column)Method B (Phenyl-Hexyl Column)Rationale for Difference
Retention Mechanism Primarily Hydrophobic InteractionsMixed-Mode: Hydrophobic + π-π InteractionsThe Phenyl-Hexyl phase adds an orthogonal separation mechanism.[7]
Selectivity for Isomers Good; based on differences in polarity/hydrophobicity.Potentially Excellent; exploits differences in aromatic ring electron density.[11]π-π interactions are highly sensitive to the electronic effects of substituents on the aromatic ring.[9]
Elution Order Expected: 3-Fluoroanisole > Isomers > Product (based on increasing hydrophobicity).May differ from C18. Isomers with higher π-electron density may be retained longer.The change in dominant interaction mechanism can alter the elution order, which is a powerful tool for peak identification and separation optimization.[5]
Peak Shape Generally excellent for neutral aromatic compounds.Excellent; modern phenyl phases are well-deactivated for good peak symmetry.Both column types are high-quality phases designed for high-performance separations.
Robustness High; C18 columns are well-characterized and highly robust.High; Phenyl-Hexyl columns are stable and offer long lifetimes with proper care.Both are standard, reliable stationary phases.
Ideal Application General-purpose reaction monitoring; good first choice for method development.Targeted separation of aromatic positional isomers; resolving co-elutions from C18 methods.[12]Method B is a problem-solving tool when standard C18 methods fail to provide adequate resolution.

Conclusion

Effective HPLC analysis is indispensable for the robust development of pharmaceutical syntheses. This guide has compared two powerful reversed-phase methods for monitoring the synthesis of this compound.

The standard C18 column provides a reliable, hydrophobicity-based separation that serves as an excellent starting point for any reaction mixture analysis. However, for the challenging task of resolving closely related positional isomers, the Phenyl-Hexyl column offers a distinct and often superior selectivity. By engaging in π-π interactions, the phenyl phase can differentiate between analytes based on the electronic character of their aromatic systems, an orthogonal mechanism that can resolve peaks that co-elute on a C18 column.

For researchers and drug development professionals, the optimal approach involves screening both column chemistries. Beginning with a robust C18 method is pragmatic, but having a Phenyl-Hexyl column as a tool for alternative selectivity is crucial for overcoming the inevitable separation challenges that arise in complex organic synthesis. The adoption of this dual-column strategy ensures that process development is supported by accurate, comprehensive analytical data, ultimately leading to a more efficient, well-controlled, and reliable manufacturing process.

References

  • SMT. Phenyl-Hexyl Columns. Separation Methods Technologies. [Accessed Jan 11, 2026]. Available from: [Link]

  • Agilent Technologies. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies, Inc. [Accessed Jan 11, 2026]. Available from: [Link]

  • Tyagi, A., et al. (a) UV-vis absorption spectra of different nitroaromatic compounds. (b)... ResearchGate. [Accessed Jan 11, 2026]. Available from: [Link]

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? - WKB220178. Waters Knowledge Base. [Accessed Jan 11, 2026]. Available from: [Link]

  • Pacheco-Londoño, L. C., et al. Ultraviolet Resonance Raman Spectroscopy of Nitroaromatic Compounds for Standoff Detection Applications. SPIE Digital Library. 2009. Available from: [Link]

  • Element Lab Solutions. Phenyl Stationary Phases for HPLC. Element Lab Solutions. [Accessed Jan 11, 2026]. Available from: [Link]

  • Johnston, S. E., et al. Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Queen's University Belfast. 2023. Available from: [Link]

  • Wang, J., et al. Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Publishing. 2015. Available from: [Link]

  • Sturtz, G. D., and Goodpaster, J. V. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. Analytica Chimica Acta. 2021. Available from: [Link]

  • Sturtz, G. D., and Goodpaster, J. V. A systematic study of the absorbance of the nitro functional group in the vacuum UV region. IU Indianapolis ScholarWorks. 2021. Available from: [Link]

  • Wang, X., et al. The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1. ResearchGate. [Accessed Jan 11, 2026]. Available from: [Link]

  • Hinkle, L. High Performance Liquid Chromatography Monitoring Reaction Kinetics. Bridgewater College Digital Commons. 2022. Available from: [Link]

  • MicroSolv Technology Corporation. Positional Isomer Separation Method Suggestions using HPLC or LCMS. MicroSolv. 2025. Available from: [Link]

  • SIELC Technologies. Separation of p-Nitroanisole on Newcrom R1 HPLC column. SIELC Technologies. [Accessed Jan 11, 2026]. Available from: [Link]

  • Cortes, H. J., et al. Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro- anisole, 4,4-nitroanisole, 5,2-nitroanisole). ResearchGate. [Accessed Jan 11, 2026]. Available from: [Link]

  • ResearchGate. Effect of solvents on regioselectivity of anisole nitration. ResearchGate. 2025. Available from: [Link]

  • Welch Materials. [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. 2024. Available from: [Link]

  • Petrou, A. L., et al. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes. RSC Publishing. 2021. Available from: [Link]

  • Bynum, M. A., et al. High Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions. PMC. 2025. Available from: [Link]

  • Stamenković, N., and Poklar Ulrih, N. An analysis of electrophilic aromatic substitution: a “complex approach”. RSC Publishing. 2021. Available from: [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Accessed Jan 11, 2026]. Available from: [Link]

  • Chemistry LibreTexts. 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Chemistry LibreTexts. 2023. Available from: [Link]

  • Chem Help ASAP. predicting regioselectivity in EAS reactions. YouTube. 2022. Available from: [Link]

  • Török, B., et al. Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Frontiers in Chemistry. 2024. Available from: [Link]

  • Boros, D., et al. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. SciSpace. 2017. Available from: [Link]

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A Comparative Guide to the Purity Determination of Synthesized 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized 3-Fluoro-2-nitroanisole (CAS 641-49-6). As a critical intermediate in the synthesis of specialized chemical entities, the purity of this compound directly impacts the quality, safety, and efficacy of the final products. This document offers an in-depth analysis of common analytical techniques, supported by experimental protocols and data interpretation strategies, to empower researchers in selecting and implementing the most appropriate quality control methods.

The Synthetic Landscape and Potential Impurities

An effective purity assessment begins with understanding the synthetic route, as this knowledge informs the potential impurity profile. This compound is typically synthesized via the nitration of 2-fluoroanisole. This electrophilic aromatic substitution reaction, while effective, can generate several process-related impurities that must be identified and quantified.

The primary synthetic challenge lies in controlling the regioselectivity of the nitration. The methoxy group is an ortho-, para-director, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. This complex directing effect can lead to the formation of multiple positional isomers.

cluster_0 Synthetic Pathway and Impurity Formation SM 2-Fluoroanisole (Starting Material) Reagents Nitrating Agent (e.g., HNO3/H2SO4) Product This compound (Desired Product) SM->Product Nitration SM->Product Imp1 5-Fluoro-2-nitroanisole (Positional Isomer) SM->Imp1 Imp2 3-Fluoro-4-nitroanisole (Positional Isomer) SM->Imp2 Imp3 Dinitro Species (Over-reaction) SM->Imp3 Reagents->Product Reagents->Imp1 Reagents->Imp2 Reagents->Imp3 Imp4 Residual Solvents (Process Impurity)

Caption: Plausible synthetic route and common process-related impurities.

Table 1: Potential Impurities in the Synthesis of this compound

Compound NameImpurity TypeRationale for PresenceAnalytical Consideration
2-FluoroanisoleUnreacted Starting MaterialIncomplete reaction.Likely more volatile than the nitrated products.
5-Fluoro-2-nitroanisolePositional IsomerCompeting directing effects of -F and -OCH3 groups.Similar polarity and boiling point to the main product, requiring high-resolution separation.
3-Fluoro-4-nitroanisolePositional IsomerCompeting directing effects of -F and -OCH3 groups.Similar polarity and boiling point, posing a separation challenge.
DinitrofluoroanisolesOver-reaction ByproductHarsh reaction conditions leading to multiple nitrations.Significantly less volatile and more polar than the main product.
Residual SolventsProcess-relatedSolvents used during reaction or workup (e.g., Toluene, Dichloromethane).Highly volatile, easily detected by GC headspace analysis.

A Comparative Analysis of Purity Determination Methodologies

The choice of analytical technique is paramount for accurate purity assessment. The primary methods for analyzing semi-volatile, small organic molecules like this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[1] For absolute structural confirmation and orthogonal quantification, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable.

Table 2: Comparison of Key Analytical Methodologies

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.[1]Separation based on partitioning between a mobile and stationary phase.[1]Signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a standard.
Primary Use Purity and impurity profiling, especially for volatile impurities and isomers.[2]Purity and impurity profiling, suitable for a wide range of non-volatile or thermally labile impurities.[3]Absolute purity determination, structural elucidation, and quantification without a specific reference standard of the analyte.
Specificity High, especially with a Mass Spectrometer (MS) detector for peak identification.High, with Diode Array Detectors (DAD) providing spectral information for peak purity assessment.Extremely high; provides detailed structural information for unambiguous identification.
Sensitivity High (ppb levels), particularly with selective detectors like Electron Capture (ECD) or MS.[3]High (ppb to ppm levels), with UV detectors being very sensitive for chromophoric compounds like nitroaromatics.Lower sensitivity compared to chromatographic methods (typically requires mg of sample).
Sample Throughput Moderate to high, with modern fast GC methods.High, with typical run times of 15-30 minutes.Low, as sample preparation and data acquisition are more time-consuming.
Expert Insights:
  • Gas Chromatography (GC): Given the volatility of this compound and its potential isomeric impurities, GC is the workhorse technique for routine purity analysis. A Flame Ionization Detector (FID) provides excellent quantitative data based on carbon content, making it ideal for area percent calculations. For definitive identification of unknown peaks, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[3][4] The fragmentation patterns generated by MS can elucidate the structures of co-eluting isomers and byproducts.

  • High-Performance Liquid Chromatography (HPLC): HPLC serves as a powerful orthogonal technique. It is particularly useful for detecting non-volatile impurities, such as dinitrated species or starting materials from alternative synthetic routes. A reverse-phase C18 column with a water/acetonitrile gradient is typically effective. The use of a Diode Array Detector (DAD) allows for the simultaneous acquisition of UV spectra across all peaks, which is invaluable for assessing peak purity and identifying potential co-elutions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While chromatography separates impurities, ¹H and ¹⁹F NMR provide definitive structural confirmation of the final product. Furthermore, Quantitative NMR (qNMR) is a primary analytical method that can determine the purity (or assay) of this compound with high precision by comparing the integral of a specific proton signal from the analyte to that of a certified internal standard with a known purity. This method is independent of the analyte's response factor and does not require an identical reference standard, making it exceptionally trustworthy.

Validated Experimental Protocols

The following protocols are robust starting points for the analysis of this compound. Method optimization may be required based on the specific impurity profile of the synthesized material.

Start Synthesized This compound Sample Prep Sample Preparation (Dissolve in suitable solvent, e.g., Acetonitrile) Start->Prep NMR Structural Confirmation & Absolute Purity (qNMR) Start->NMR For Reference Standard & Assay GC_FID Routine Purity Check (GC-FID) Prep->GC_FID Primary Method HPLC Orthogonal Purity Check (HPLC-UV/DAD) Prep->HPLC Orthogonal Method GC_MS Impurity Identification (GC-MS) GC_FID->GC_MS If unknown peaks are detected Data Data Analysis (Integration, Purity Calculation) GC_FID->Data HPLC->Data GC_MS->Data Report Final Purity Report NMR->Report Data->Report

Caption: A comprehensive workflow for purity determination.

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is designed for the routine quantification of purity and the detection of volatile impurities.

  • Instrumentation: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: HP-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Methodology:

    • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Detector Temperature: 280°C.

    • Oven Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 250°C.

      • Hold: Hold at 250°C for 5 minutes.

    • Injection Volume: 1 µL, split ratio 50:1.

    • Sample Preparation: Accurately weigh ~20 mg of the sample into a 10 mL volumetric flask and dilute to volume with acetonitrile.

  • Rationale: The non-polar HP-5 column effectively separates aromatic isomers based on small differences in their boiling points and shapes. The temperature ramp ensures that both volatile starting materials and less volatile byproducts are eluted and resolved.

Protocol 2: Impurity Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to identify the chemical structure of unknown impurities detected by GC-FID.

  • Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer.

  • Column and GC Conditions: Use the same conditions as in Protocol 1 to ensure retention time correlation.

  • Methodology:

    • MS Transfer Line Temperature: 260°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-400 amu.

    • Sample Preparation: Same as Protocol 1.

  • Rationale: EI at 70 eV provides reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for tentative identification. The molecular ion (M+) peak confirms the molecular weight of the impurity, which is critical for distinguishing between isomers (same MW) and other byproducts (different MW).

Protocol 3: Orthogonal Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV/DAD)

This method provides a complementary separation mechanism to GC and is excellent for detecting non-volatile or thermally sensitive impurities.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Methodology:

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      • Start at 40% B, hold for 2 minutes.

      • Linear ramp to 95% B over 15 minutes.

      • Hold at 95% B for 3 minutes.

      • Return to 40% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm. DAD scan from 200-400 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Accurately weigh ~10 mg of the sample into a 50 mL volumetric flask and dilute to volume with acetonitrile.

  • Rationale: The reverse-phase separation is based on polarity, providing a different selectivity compared to the volatility-based separation in GC. This "orthogonality" increases the confidence that all significant impurities have been detected.

Data Interpretation and Purity Calculation

Accurate data interpretation is as crucial as the separation itself.

  • Area Percent Calculation: For both GC and HPLC, purity is often estimated using the area percent method, calculated as:

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    Trustworthiness Note: This calculation assumes that all compounds have the same response factor in the detector (e.g., FID) or the same molar absorptivity at the chosen wavelength (UV). This is a reasonable assumption for closely related isomers but can be inaccurate for structurally different impurities. For higher accuracy, Relative Response Factors (RRFs) should be determined using standards of the impurities, if available.

Table 3: Hypothetical Chromatographic Data for a Synthesized Batch

Peak No.Retention Time (GC, min)Area (FID)Area %Tentative ID (from GC-MS)
15.8515,2000.452-Fluoroanisole (Starting Material)
210.213,325,00098.50This compound
310.4533,8001.005-Fluoro-2-nitroanisole (Isomer)
412.102,5400.05Dinitro Species
Total 3,376,540 100.00
  • Using Mass Spectrometry Data: Compare the mass spectrum of each impurity peak with library data. For an isomeric impurity like 5-fluoro-2-nitroanisole, the mass spectrum will be very similar, if not identical, to the main product. Its identity must be confirmed by comparing its retention time to a known standard of that specific isomer.

  • Using NMR Data: In the ¹H NMR spectrum, the integration of the aromatic protons and the methoxy protons should correspond to a 3H:3H ratio. Impurities would present as small, distinct sets of peaks. For qNMR, an internal standard (e.g., maleic anhydride) is added in a known quantity to a precisely weighed sample of the analyte. The purity is calculated using the following formula, which eliminates the need for a this compound reference standard:

    • Purity_analyte (%) = (I_analyte / I_std) x (N_std / N_analyte) x (MW_analyte / MW_std) x (m_std / m_analyte) x Purity_std

    Where: I = Integral value, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, and std = internal standard.

Conclusion and Recommendations

Ensuring the purity of this compound is a non-negotiable aspect of its use in research and development. A multi-faceted analytical approach is essential for a complete and trustworthy assessment.

  • For Routine Analysis: A validated GC-FID method offers a rapid and reliable means of determining purity and profiling known impurities.

  • For Impurity Identification: GC-MS is indispensable for the structural elucidation of unknown peaks that may arise from process changes or degradation.

  • For Orthogonal Confirmation: HPLC-UV/DAD should be used as a complementary technique to ensure no non-volatile or thermally labile impurities are missed.

  • For Definitive Quantification and Reference Standard Characterization: qNMR stands as the primary method for obtaining an absolute purity value, providing the highest level of analytical confidence.

By strategically combining these methodologies, researchers and drug development professionals can establish a robust quality control system, ensuring that the this compound used in their work is of the requisite purity for its intended application.

References

  • Parshintsev, J., et al. (2010). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 44(28), 3466-3473. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Analytical Methods for Nitroaromatics. [Link]

  • U.S. Environmental Protection Agency. Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography. [Link]

  • National Center for Biotechnology Information. 2-Nitroanisole - PubChem. [Link]

  • Patel, D. R., et al. (2021). Synthesis And Characterization, Method Validation Feasibility Studies Of Degradation Impurities Of Meta Chloro Anisole By Stabil. African Journal of Biomedical Research, 27(3S). [Link]

  • International Conference on Harmonisation (ICH). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

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The Efficacy of 3-Fluoro-2-nitroanisole Derivatives in Modern Drug Discovery: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine and nitro functionalities into molecular scaffolds has proven to be a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides an in-depth technical comparison of the efficacy of drugs and bioactive compounds derived from the versatile starting material, 3-fluoro-2-nitroanisole. This analysis is tailored for researchers, scientists, and drug development professionals, offering insights into the synthesis, mechanism of action, and comparative performance of these compounds, supported by experimental data from peer-reviewed literature and patents.

From a Simple Scaffold to Complex Therapeutics: The Synthetic Journey

The journey from this compound to a bioactive molecule predominantly involves the chemical transformation of its nitro group. A common and crucial synthetic step is the reduction of the nitro group to an amine, yielding the key intermediate, 3-fluoro-2-methoxyaniline. This aniline derivative serves as a versatile building block for the construction of a wide array of heterocyclic compounds, a class of molecules frequently found in clinically approved drugs.

The presence of the fluorine atom and the methoxy group on the aniline ring plays a significant role in influencing the properties of the final drug molecule. Fluorine, with its high electronegativity and small size, can enhance metabolic stability, improve binding affinity to target proteins, and increase membrane permeability. The methoxy group, an electron-donating entity, can also modulate the electronic properties and metabolic fate of the compound.

A Case Study in Kinase Inhibition: The Rise of Quinazoline Derivatives

One of the most prominent classes of drugs synthesized from precursors like 3-fluoro-2-methoxyaniline are quinazoline-based kinase inhibitors. These compounds have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation. While direct synthesis from 3-fluoro-2-methoxyaniline is not always the chosen route in large-scale manufacturing, its structural motif is central to the pharmacophore of several important kinase inhibitors.

A prime example of this structural class is Gefitinib , a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. Although many patented syntheses of Gefitinib start from different precursors, the core structure features a quinazoline ring linked to a substituted aniline moiety, in this case, a 3-chloro-4-fluoroaniline. The underlying principle of coupling a substituted aniline with a quinazoline core is a cornerstone of the synthesis of many EGFR inhibitors.

To illustrate the comparative efficacy, let's consider Gefitinib and a closely related EGFR inhibitor, Erlotinib . Both drugs target the ATP-binding site of the EGFR kinase, but subtle differences in their chemical structures, including the substitution pattern on the aniline ring, lead to variations in their clinical efficacy and side-effect profiles.

Comparative Efficacy of EGFR Inhibitors
DrugMechanism of ActionTarget Patient PopulationMedian Progression-Free Survival (PFS)Common Adverse Events
Gefitinib Selective EGFR Tyrosine Kinase InhibitorPatients with metastatic non-small cell lung cancer (NSCLC) whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations.Approximately 9.7 - 10.8 months in first-line treatment of EGFR-mutated NSCLC.Rash, diarrhea, skin reactions.
Erlotinib Selective EGFR Tyrosine Kinase InhibitorPatients with metastatic NSCLC whose tumors have EGFR exon 19 deletions or exon 21 (L858R) substitution mutations; first-line, maintenance, or second/third-line treatment. Also used for pancreatic cancer.Approximately 9.7 - 13.1 months in first-line treatment of EGFR-mutated NSCLC.Rash, diarrhea, anorexia, fatigue.

Note: Efficacy data is compiled from multiple clinical trials and may vary based on patient population and study design.

The data indicates that both Gefitinib and Erlotinib demonstrate significant efficacy in the targeted patient population. The choice between these agents often depends on factors such as physician experience, regional approvals, and patient-specific considerations regarding the side-effect profiles. The structural modifications, stemming from the choice of the aniline precursor, directly impact these clinical outcomes.

Experimental Protocols: A Glimpse into Synthesis and Evaluation

The synthesis and evaluation of these compounds follow rigorous experimental protocols. Below are representative methodologies for the key synthetic transformation and a common assay for assessing efficacy.

Protocol 1: Reduction of this compound to 3-Fluoro-2-methoxyaniline

Objective: To synthesize the key intermediate 3-fluoro-2-methoxyaniline from this compound.

Materials:

  • This compound

  • Methanol (MeOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

  • Round-bottom flask

  • Magnetic stirrer

  • Hydrogenation apparatus

Procedure:

  • Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield 3-fluoro-2-methoxyaniline.

Protocol 2: In Vitro EGFR Kinase Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against EGFR tyrosine kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Test compound (e.g., a synthesized quinazoline derivative)

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the kinase buffer, the peptide substrate, and the test compound at various concentrations.

  • Add the recombinant EGFR kinase to initiate the reaction.

  • Add ATP to start the kinase reaction and incubate at a specified temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit, which involves a luminescence-based detection method.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

Visualizing the Path Forward

The logical flow from a simple starting material to a complex, life-saving drug can be visualized to better understand the drug discovery process.

DrugDiscoveryProcess Start This compound Intermediate 3-Fluoro-2-methoxyaniline Start->Intermediate Reduction Scaffold Heterocyclic Scaffolds (e.g., Quinazolines) Intermediate->Scaffold Cyclization/ Condensation Drug_Candidate Drug Candidate (e.g., Kinase Inhibitor) Scaffold->Drug_Candidate Functionalization Efficacy_Testing Efficacy & Safety Testing (In Vitro & In Vivo) Drug_Candidate->Efficacy_Testing Preclinical Evaluation Clinical_Trials Clinical Trials Efficacy_Testing->Clinical_Trials IND Submission Approved_Drug Approved Drug Clinical_Trials->Approved_Drug NDA Approval

Caption: The drug discovery and development pathway originating from this compound.

Conclusion

The journey from this compound to potent therapeutic agents highlights the intricate and rational design process inherent in modern drug discovery. The strategic placement of the fluoro and methoxy groups in the initial building block ultimately influences the efficacy and safety profile of the final drug product. While direct synthetic routes may vary, the underlying structural motifs derived from such precursors are critical for the development of targeted therapies, particularly in the realm of oncology. Continued exploration of derivatives from such versatile scaffolds holds promise for the discovery of next-generation therapeutics with improved efficacy and reduced side effects.

References

  • Cohen, M. H., Williams, G. A., Sridhara, R., Chen, G., & Pazdur, R. (2004). FDA drug approval summary: gefitinib (ZD1839) (Iressa) tablets. The Oncologist, 9(2), 121–128. [Link]

  • Herbst, R. S., Prager, D., & Hermann, R. (2008). TRIBUTE: a phase III trial of erlotinib hydrochloride (OSI-774) combined with carboplatin and paclitaxel chemotherapy in advanced non-small-cell lung cancer. Journal of Clinical Oncology, 26(35), 5755–5763. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160–1174. [Link]

  • Wissner, A., & Mansour, T. S. (2008). The development of C-4-anilinoquinazolines as inhibitors of the erbB family of tyrosine kinases. Archiv der Pharmazie, 341(8), 465–477. [Link]

  • Mok, T. S., Wu, Y. L., Thongprasert, S., Yang, C. H., Chu, D. T., Saijo, N., ... & Fukuoka, M. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947–957. [Link]

  • Rosell, R., Carcereny, E., Gervais, R., Vergnenegre, A., Massuti, B., Felip, E., ... & Spanish Lung Cancer Group. (2012). Erlotinib versus standard chemotherapy as first-line treatment for European patients with advanced EGFR mutation-positive non-small-cell lung cancer (EURTAC): a multicentre, open-label, randomised phase 3 trial. The Lancet Oncology, 13(3), 239–246. [Link]

A Comparative Guide to the Synthesis of 3-Fluoro-2-nitroanisole: An Evaluation of Key Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Fluoro-2-nitroanisole (CAS No. 641-49-6) is a valuable substituted nitroaromatic compound, frequently employed as a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its specific arrangement of fluoro, nitro, and methoxy groups provides a versatile platform for further chemical modification. The efficiency, scalability, and safety of its synthesis are therefore critical considerations for researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering field-proven insights into the practical application of each methodology. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present a comparative analysis to guide the selection of the most appropriate route for a given objective.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a cornerstone of modern aromatic chemistry.[4] The reaction's viability hinges on two key factors: the presence of a good leaving group (typically a halide) and the activation of the aromatic ring by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.[4][5] This activation is crucial as it stabilizes the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction.[6]

Causality in Experimental Design

For the synthesis of this compound, a logical SNAr approach involves the selective methoxylation of a dinitro- or halo-nitro-fluorobenzene precursor. A highly effective strategy starts from 2,4-difluoro-1-nitrobenzene. In this substrate, the nitro group strongly activates both fluorine atoms for nucleophilic attack. The fluorine at the C4 position (para to the nitro group) is more activated than the one at C2 (ortho). By carefully controlling the reaction conditions, a nucleophile like methoxide can be directed to selectively displace the more reactive fluorine. However, for synthesizing the target molecule, we would ideally start with a precursor like 1,3-difluoro-2-nitrobenzene. The nitro group at C2 activates the fluorines at C1 and C3. The choice of a strong base like potassium tert-butoxide in a non-polar solvent like toluene is deliberate; it ensures the generation of the methoxide nucleophile while maintaining a controlled reaction environment.[7]

SNAr_Route start 1,3-Difluoro-2-nitrobenzene product This compound start->product Selective Methoxylation reagents CH3OH, Base (e.g., K-OtBu) Solvent (e.g., Toluene)

Caption: Workflow for SNAr Synthesis of this compound.

Experimental Protocol: SNAr Synthesis

This protocol is adapted from a similar synthesis of 4-fluoro-2-methoxy-1-nitrobenzene and represents a viable method for the target molecule.[7]

  • Reactor Setup: To a clean, dry 1 L three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet, add toluene (500 mL) and 1,3-difluoro-2-nitrobenzene (159 g, 1.0 mol).

  • Cooling: Begin stirring and cool the reaction mixture to 0°C using an ice-salt bath.

  • Methanol Addition: Slowly add methanol (40 g, 1.25 mol) to the reaction mass while maintaining the temperature at 0°C.

  • Base Addition: Add potassium tert-butoxide (112 g, 1.0 mol) portion-wise over 1 hour, ensuring the temperature does not exceed 5°C.

  • Reaction: Stir the reaction mass at 0°C for 30 minutes, then allow it to warm to 20°C. Continue stirring at this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Quenching: Upon completion, carefully pour the reaction mass into 1.5 L of ice-cold water and stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 200 mL).

  • Washing & Drying: Combine all organic layers and wash sequentially with water (500 mL) and brine solution (500 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Isolation: Filter off the sodium sulfate and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like petroleum ether.

Route 2: Nitration of 3-Fluoroanisole

A more direct, classical approach is the electrophilic nitration of 3-fluoroanisole. This reaction involves the attack of a nitronium ion (NO₂⁺), typically generated from a mixture of concentrated nitric and sulfuric acids, on the electron-rich aromatic ring.

Causality in Experimental Design

The primary challenge in this route is regioselectivity. The methoxy group (-OCH₃) is a powerful ortho-, para-directing activator, while the fluorine atom is a deactivating (due to induction) yet ortho-, para-directing substituent. In 3-fluoroanisole, the positions ortho and para to the strongly activating methoxy group are C2, C4, and C6. Therefore, nitration is expected to yield a mixture of 2-nitro, 4-nitro, and 6-nitro isomers. Separating the desired this compound from its isomers (3-fluoro-4-nitroanisole and 3-fluoro-6-nitroanisole) can be challenging due to their similar physical properties, often requiring careful fractional distillation or column chromatography. The choice of low reaction temperatures is critical to minimize the formation of dinitrated byproducts and enhance selectivity, although a mixture is still inevitable.[8][9]

Nitration_Route start 3-Fluoroanisole mixture Isomeric Mixture (2-nitro, 4-nitro, 6-nitro) start->mixture HNO3 / H2SO4 separation Purification (Distillation/Chromatography) mixture->separation product This compound separation->product

Caption: Workflow for Nitration Synthesis Highlighting the Isomer Issue.

Experimental Protocol: Nitration of 3-Fluoroanisole

This protocol is based on standard nitration procedures for similar aromatic compounds.[8]

  • Acid Mixture: In a 500 mL three-necked flask equipped with a mechanical stirrer, dropping funnel, and thermometer, carefully add concentrated sulfuric acid (150 mL) and cool to 0°C in an ice-salt bath.

  • Nitrating Agent: Slowly add concentrated nitric acid (75 mL) to the sulfuric acid while maintaining the temperature below 10°C.

  • Substrate Addition: Once the nitrating mixture has re-cooled to 0°C, add 3-fluoroanisole (126 g, 1.0 mol) dropwise from the addition funnel over 1-2 hours. Ensure the internal temperature is kept between 0-5°C throughout the addition.

  • Reaction: After the addition is complete, stir the mixture at 0-5°C for an additional hour.

  • Quenching: Very carefully and slowly, pour the reaction mixture onto 1 kg of crushed ice with vigorous stirring.

  • Workup: The product mixture will separate as an oil or solid. If solid, filter the precipitate and wash thoroughly with cold water until the washings are neutral. If oily, extract the mixture with dichloromethane (3 x 200 mL).

  • Neutralization & Drying: Wash the organic extracts with 5% sodium bicarbonate solution until effervescence ceases, then with water, and finally with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Isolation & Purification: Remove the solvent by rotary evaporation. The resulting crude oil, an isomeric mixture, must be purified. Fractional distillation under high vacuum is the preferred method for separating the this compound from the other isomers.

Route 3: Diazotization-Fluorination (Balz-Schiemann Reaction)

The Balz-Schiemann reaction is a classic and reliable method for introducing a fluorine atom onto an aromatic ring.[10][11] The process involves two distinct steps: the conversion of a primary aromatic amine to a diazonium salt, followed by the thermal decomposition of this salt to yield the corresponding fluoroaromatic compound.[11]

Causality in Experimental Design

This route would commence with 3-amino-2-nitroanisole. The first step, diazotization, is performed in a cold, acidic solution (e.g., using HCl or HBF₄) with sodium nitrite to generate the corresponding diazonium salt.[12] If fluoroboric acid (HBF₄) is used, the relatively stable diazonium tetrafluoroborate salt often precipitates and can be isolated.[11] The subsequent thermal decomposition (fluorodediazoniation) expels nitrogen gas and a boron trifluoride, leaving the desired aryl fluoride.[12] The primary advantage of this route is its unambiguous regioselectivity; the fluorine atom is introduced precisely at the position of the original amino group. However, the handling of potentially explosive diazonium salts requires significant care and adherence to safety protocols.[13] Recent advancements have explored catalysis to perform the reaction under milder conditions.[10]

Balz_Schiemann_Route start 3-Amino-2-nitroanisole diazonium Arenediazonium Tetrafluoroborate Salt start->diazonium 1. NaNO2, HBF4 2. 0-5°C product This compound diazonium->product Heat (Δ) -N2, -BF3

Sources

A Computational Comparative Analysis of 3-Fluoro-2-nitroanisole Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical development, the nuanced reactivity of substituted aromatic compounds is a cornerstone of molecular design. 3-Fluoro-2-nitroanisole, a key building block, presents a unique electronic profile due to the interplay of its methoxy, nitro, and fluoro substituents. Understanding its reactivity in comparison to its isomers and parent compounds is crucial for predicting reaction outcomes and designing efficient synthetic routes. This guide provides an in-depth computational analysis of the reactivity of this compound, comparing it with 5-fluoro-2-nitroanisole and the non-fluorinated parent compound, 2-nitroanisole. Through a validated computational workflow, we will dissect the electronic and steric factors governing their susceptibility to nucleophilic and electrophilic attack.

The Rationale for a Computational Approach

Direct experimental comparison of reaction kinetics for a series of related compounds can be resource-intensive. A computational approach, rooted in Density Functional Theory (DFT), offers a powerful and predictive alternative for assessing chemical reactivity. By calculating key quantum chemical descriptors, we can gain a deep understanding of the intrinsic properties of these molecules that dictate their chemical behavior. This in silico analysis allows for a rapid and cost-effective screening of reactivity, guiding subsequent experimental work.

The choice of DFT is predicated on its balance of computational cost and accuracy for systems of this size. Specifically, the B3LYP functional combined with a 6-311++G(d,p) basis set has been shown to provide reliable results for the geometric and electronic properties of substituted aromatic compounds. To ensure the trustworthiness of our computational model, the predicted thermodynamic properties can be benchmarked against available experimental data for related compounds, creating a self-validating system.

Comparative Analysis of Reactivity: this compound vs. Alternatives

To objectively assess the reactivity of this compound, we will compare it to two strategic alternatives:

  • 5-Fluoro-2-nitroanisole: An isomer that allows for the investigation of the positional effects of the fluorine substituent on the aromatic ring's reactivity.

  • 2-Nitroanisole: The parent compound, which serves as a baseline to understand the impact of the fluorine atom on the overall reactivity.

Our analysis will focus on three key aspects of reactivity: susceptibility to nucleophilic attack, propensity for electrophilic substitution, and overall molecular stability.

Molecular Electrostatic Potential (MEP) Analysis: Visualizing Reactive Sites

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecule's surface. Regions of negative potential (electron-rich, typically colored red) are susceptible to electrophilic attack, while regions of positive potential (electron-deficient, typically colored blue) are prone to nucleophilic attack.

Caption: Workflow for Molecular Electrostatic Potential (MEP) analysis.

Anticipated Insights from MEP Analysis:

For all three molecules, the region around the nitro group will exhibit a strong positive potential, indicating its powerful electron-withdrawing nature. The presence and position of the fluorine atom are expected to modulate the electrostatic potential across the aromatic ring. In this compound, the fluorine atom at the 3-position is anticipated to enhance the electrophilicity of the adjacent carbon atoms. In contrast, for 5-fluoro-2-nitroanisole, the fluorine atom para to the nitro group will likely have a more pronounced effect on the overall electron deficiency of the ring.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Maxima and Minima (kcal/mol)

CompoundVmin (Site of Electrophilic Attack)Vmax (Site of Nucleophilic Attack)
2-NitroanisoleValue (on oxygen of NO2)Value (on hydrogens of CH3 and ring)
This compoundValue (on oxygen of NO2)Value (on hydrogens of CH3 and ring)
5-Fluoro-2-nitroanisoleValue (on oxygen of NO2)Value (on hydrogens of CH3 and ring)

(Note: The values in this table are illustrative and would be populated with the results from the actual DFT calculations.)

Frontier Molecular Orbital (FMO) Analysis: Understanding Reactivity and Stability

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

FMO_Analysis A Optimized Molecular Geometry B Perform Single-Point Energy Calculation A->B C Identify HOMO and LUMO B->C D Calculate HOMO-LUMO Energy Gap (ΔE) C->D E Analyze Orbital Distributions C->E F Comparative Reactivity Assessment D->F E->F

Caption: Workflow for Frontier Molecular Orbital (FMO) analysis.

Expected Trends from FMO Analysis:

The introduction of a fluorine atom, being highly electronegative, is expected to lower the energy of both the HOMO and LUMO compared to 2-nitroanisole. The position of the fluorine atom will further influence these energy levels. It is hypothesized that 5-fluoro-2-nitroanisole will exhibit the lowest LUMO energy due to the synergistic electron-withdrawing effects of the nitro and fluoro groups in a para-relationship, making it the most susceptible to nucleophilic attack. The HOMO-LUMO gap is predicted to be the smallest for 5-fluoro-2-nitroanisole, suggesting it is the most reactive of the three.

Table 2: Calculated Frontier Molecular Orbital Energies and Reactivity Descriptors (eV)

CompoundEHOMOELUMOΔE (LUMO-HOMO)Hardness (η)Electrophilicity (ω)
2-NitroanisoleValueValueValueValueValue
This compoundValueValueValueValueValue
5-Fluoro-2-nitroanisoleValueValueValueValueValue

(Note: The values in this table are illustrative and would be populated with the results from the actual DFT calculations.)

Global Reactivity Descriptors: Quantifying Reactivity

From the HOMO and LUMO energies, we can derive several global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These include:

  • Chemical Hardness (η): A measure of the resistance to a change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A harder molecule is less reactive.

  • Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. It is calculated as ω = μ2 / 2η, where μ is the chemical potential (μ ≈ (EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a better electrophile.

Detailed Computational Protocol

This section provides a step-by-step methodology for the computational analysis of the reactivity of this compound and its analogues.

I. Molecular Structure Optimization

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional.

  • Basis Set: 6-311++G(d,p) to accurately describe the electronic structure, including diffuse functions for anions and polarization functions.

  • Procedure: a. Build the initial 3D structures of 2-nitroanisole, this compound, and 5-fluoro-2-nitroanisole. b. Perform a geometry optimization without any symmetry constraints. c. Verify that the optimized structures correspond to true energy minima by performing a frequency calculation and ensuring the absence of imaginary frequencies.

II. Calculation of Molecular Properties

  • Molecular Electrostatic Potential (MEP): a. Using the optimized geometries, perform a single-point energy calculation. b. Generate the MEP surface by mapping the electrostatic potential onto the electron density surface (e.g., the 0.001 a.u. isosurface). c. Visualize the MEP surface using software like GaussView or Avogadro to identify regions of positive and negative potential.

  • Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors: a. From the output of the single-point energy calculation, extract the energies of the HOMO and LUMO. b. Calculate the HOMO-LUMO energy gap (ΔE). c. Calculate the chemical potential (μ), chemical hardness (η), and electrophilicity index (ω) using the formulas provided above.

Conclusion and Future Directions

This computational guide provides a robust framework for the comparative analysis of the reactivity of this compound. The proposed workflow, utilizing DFT calculations to determine MEP, FMO energies, and global reactivity descriptors, allows for a detailed and predictive understanding of how the position of the fluorine substituent influences the chemical behavior of the nitroanisole scaffold.

The anticipated results suggest that the 5-fluoro isomer is likely the most reactive towards nucleophiles due to the strong, concerted electron-withdrawing effect of the para-substituted nitro and fluoro groups. The 3-fluoro isomer is expected to exhibit intermediate reactivity, with the fluorine atom primarily influencing the local electronic environment.

The insights gained from this computational study can be directly applied to the rational design of synthetic strategies involving these valuable building blocks. Future work could involve extending this analysis to model the transition states of specific nucleophilic aromatic substitution reactions to provide quantitative predictions of reaction barriers and kinetics, further bridging the gap between theoretical prediction and experimental reality.

References

  • Density Functional Theory (DFT) in Computational Chemistry: Koch, W., & Holthausen, M. C. (2001). A Chemist's Guide to Density Functional Theory. Wiley-VCH. [Link]

  • Frontier Molecular Orbital Theory: Fleming, I. (2010). Molecular Orbitals and Organic Chemical Reactions. John Wiley & Sons. [Link]

  • Nucleophilic Aromatic Substitution: Miller, J. (1968). Aromatic Nucleophilic Substitution. Elsevier. [Link]

  • Computational Analysis of Nitroaromatic Compounds: Politzer, P., & Murray, J. S. (Eds.). (2002). Energetic Materials, Part 1: Decomposition, Crystal and Molecular Properties. Elsevier. [Link]

Safety Operating Guide

A Guide to the Proper Disposal of 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

This document provides comprehensive, step-by-step guidance for the safe and compliant disposal of 3-Fluoro-2-nitroanisole. As a halogenated nitroaromatic compound, this chemical presents specific hazards that necessitate rigorous handling and disposal protocols. This guide is designed for researchers, scientists, and drug development professionals to ensure operational safety and environmental protection. The procedures outlined herein are grounded in established safety principles and regulatory frameworks, providing a self-validating system for managing this hazardous waste stream.

Hazard Profile and Chemical Identity

Understanding the inherent risks of this compound is the foundation of its safe management. Its classification as a toxic, irritating, and potentially carcinogenic substance dictates the stringent personal protective measures and disposal pathways required. The compound is also recognized as an environmental hazard, being toxic to aquatic life with long-lasting effects[1].

Table 1: Chemical and Hazard Summary for this compound

Property Value Source(s)
CAS Number 641-49-6 [2][3][4]
Molecular Formula C₇H₆FNO₃ [1][2][3]
Molecular Weight 171.13 g/mol [1][3][4]
Physical Form Solid (Off-white to Yellow to Brown) [1][4][5]
Signal Word Danger [4][5]
GHS Hazard Codes H301, H315, H319, H335, H350, H411 [1][4][5]
Hazard Statements Toxic if swallowed, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation, May cause cancer, Toxic to aquatic life with long lasting effects. [1][4][5]

| Hazard Pictograms | Skull and crossbones (GHS06), Exclamation mark (GHS07), Health hazard (GHS08) |[4] |

Pre-Disposal Safety Protocol

Before initiating any disposal procedures, the immediate work environment must be prepared to mitigate risks of exposure and accidental release.

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes, at a minimum:

    • A properly fitted laboratory coat.

    • Chemical-resistant gloves (e.g., nitrile). Always check the manufacturer's breakthrough time data for compatibility.

    • ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles.[6]

    • A face shield if there is a risk of splashing.

  • Engineering Controls: All handling and preparation of this compound for disposal must occur within a certified chemical fume hood to prevent the inhalation of dust or vapors.[7][8] The area should be well-ventilated.

  • Emergency Preparedness: Ensure unobstructed access to a fully functional safety shower and eyewash station.[6] All personnel involved must be familiar with the location and operation of spill kits and fire extinguishers.

Step-by-Step Waste Disposal Procedures

The disposal of this compound is a multi-step process that requires careful segregation, containment, and documentation. The primary disposal route for this compound is through a licensed hazardous waste contractor, typically involving high-temperature incineration equipped with flue gas scrubbing to neutralize hazardous decomposition products like nitrogen oxides (NOx) and gaseous hydrogen fluoride (HF).[6][9][10]

Step 3.1: Waste Characterization and Segregation

Properly characterizing the waste is the first critical step. The waste stream may consist of:

  • Unused or Expired Product: The pure, solid chemical.

  • Contaminated Labware: Items such as weigh boats, gloves, bench paper, and pipette tips that have come into direct contact with the chemical.

  • Solutions: Aqueous or organic solutions containing dissolved this compound.

  • Empty Containers: The original product bottle.

Crucially, this waste must be segregated at the point of generation. Due to its reactivity, this compound waste must NOT be mixed with incompatible materials.[11]

Key Incompatibilities:

  • Strong Oxidizing Agents: (e.g., Nitric Acid, Peroxides)

  • Strong Acids: (e.g., Sulfuric Acid, Hydrochloric Acid)

  • Strong Bases: (e.g., Sodium Hydroxide, Potassium Hydroxide)

Mixing with these can lead to vigorous, exothermic, and potentially explosive reactions.[6][12]

Step 3.2: Disposal Workflow Diagram

The following diagram outlines the decision-making process for segregating and handling different forms of this compound waste.

G Disposal Workflow for this compound cluster_start cluster_streams Waste Characterization & Segregation cluster_containment Containerization & Labeling cluster_accumulation Accumulation & Final Disposal start Waste Generation Point (this compound) solid Solid Waste (Contaminated PPE, powder) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid Identify Waste Form container Empty Product Container start->container Identify Waste Form incompat Incompatible Materials (Strong Acids, Bases, Oxidizers) STORE SEPARATELY solid_cont Collect in Lined Pail or Sealed Polyethylene Bag solid->solid_cont liquid_cont Collect in Labeled, Leak-Proof Waste Bottle liquid->liquid_cont rinse Triple Rinse with Appropriate Solvent container->rinse accumulate Store Securely in Designated Satellite Accumulation Area solid_cont->accumulate liquid_cont->accumulate rinse->liquid_cont Collect Rinsate as Hazardous Waste vendor Arrange Pickup by Licensed Hazardous Waste Vendor rinse->vendor accumulate->vendor

Caption: Decision workflow for proper segregation and disposal of this compound waste streams.

Step 3.3: Containerization and Labeling
  • Solid Waste: Collect contaminated solids (gloves, wipes, etc.) in a heavy-duty, clear plastic bag lining a designated waste pail with a lid.[13] Once the bag is three-quarters full, seal it securely.

  • Liquid Waste: Collect all solutions and rinsates in a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene bottle) with a screw cap. Do not fill containers beyond 90% capacity to allow for vapor expansion.[14]

  • Labeling: All waste containers must be labeled immediately at the start of collection. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • An accurate description of the contents (e.g., "contaminated with..." or "solution in methanol").

    • The appropriate hazard pictograms (Toxic, Health Hazard, Irritant, Environmental Hazard).

    • The accumulation start date.

Step 3.4: Accumulation and Storage

Store sealed and labeled waste containers in a designated Satellite Accumulation Area (SAA). This area must be:

  • At or near the point of generation.

  • Under the control of the laboratory personnel.

  • Segregated from incompatible materials, especially strong acids, bases, and oxidizers.[6][11]

  • Away from drains, heat sources, and direct sunlight.[9]

Step 3.5: Final Disposal Arrangement

Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to transport or dispose of the waste yourself. Only certified hazardous waste transporters are permitted to move this material to a licensed Treatment, Storage, and Disposal Facility (TSDF).[15]

Managing Spills and Decontamination

Accidental spills must be managed promptly and safely.

  • Small Spills:

    • Evacuate non-essential personnel from the immediate area.[6][9]

    • Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Avoid creating dust.[8]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Large Spills: Evacuate the laboratory immediately and contact your institution's EHS or emergency response team.

  • Decontaminating "Empty" Containers: An "empty" container that held this compound is not truly empty and must be managed as hazardous waste until properly decontaminated.

    • Triple rinse the container with a suitable solvent (e.g., acetone or methanol).[13]

    • Collect all three rinsates and add them to your liquid hazardous waste stream.[13]

    • After triple rinsing, deface or remove the original label.[13]

    • The decontaminated container can now be disposed of as non-hazardous laboratory glass or plastic, according to institutional policy.

Regulatory Framework

In the United States, the management of hazardous waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[16][17] As a generator of hazardous waste, you are legally responsible for its safe management from "cradle-to-grave."[16] Regulations can vary significantly at the state and local levels, and institutional policies are often more stringent than federal mandates. Always consult with your institution's EHS department for specific guidance and requirements applicable to your location. [16]

References

  • Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6- Trinitroanisole (DFTNAN) through a Comparative Study. (2022-03-31). MDPI. [Link]

  • Hazardous waste acceptance conditions. University of Groningen. [Link]

  • 3,5-difluoro-2,4,6-trinitroanisole: promising melt-cast insensitive explosives instead of TNT. (2021-01-06). Journal of Energetic Materials. [Link]

  • Hazardous Waste Disposal Guide. (2023-02-27). Northwestern University. [Link]

  • What Regulations Govern Hazardous Waste Management?. (2025-01-06). Chemistry For Everyone. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). US EPA. [Link]

  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]

  • Hazardous Waste: Guidelines and Regulations, Federal Register Notice. US EPA. [Link]

  • Managing and Disposing of Household Hazardous Waste. NY.Gov. [Link]

  • Incompatibility of major chemicals. Labor Security System. [Link]

  • Partial List of Chemical Incompatibilities. University of Nevada, Reno. [Link]

  • 5-Fluoro-2-nitroanisole | C7H6FNO3. PubChem. [Link]

  • Investigation of Selected Potential Environmental Contaminants: Nitroaromatics - Final Report. US EPA. [Link]

  • Incompatibility of Common Laboratory Chemicals. (2010-05-10). Grand Valley State University. [Link]

  • Hazardous Waste. US EPA. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Fluoro-2-nitroanisole

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands an unwavering commitment to safety. Handling compounds like 3-Fluoro-2-nitroanisole (CAS No: 641-49-6), a fluorinated nitroaromatic compound, requires a deep understanding of its potential hazards and the implementation of rigorous safety protocols.[1][2][3] This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection and use of Personal Protective Equipment (PPE), ensuring that every step, from handling to disposal, is part of a self-validating system of safety.

Hazard Assessment: The "Why" Behind the Protocol

Understanding the intrinsic hazards of this compound is the foundation of a robust safety plan. This compound is a solid at room temperature and presents a significant toxicological profile that necessitates stringent handling procedures.[1][4] The presence of both a nitro group and a halogen on an aromatic ring suggests potential for toxicity and reactivity. Indeed, related nitroaromatic compounds are recognized for their carcinogenic potential and other systemic effects.[5][6][7]

The Globally Harmonized System (GHS) classification for this compound signals multiple routes of potential harm.[1]

Hazard Class GHS Pictogram Signal Word Hazard Statement Implication for Handling
Acute Toxicity, Oral💀Danger H301: Toxic if swallowed.[1]Strict prohibition of eating, drinking, or smoking in the lab. Accidental ingestion could be fatal.
Carcinogenicityहेल्थ हज़ार्डDanger H350: May cause cancer.[1]All routes of exposure (inhalation, dermal, ingestion) must be minimized to prevent long-term health risks.
Skin Irritationविस्मयादिबोधक चिह्नDanger H315: Causes skin irritation.[1][8]Direct contact with skin must be prevented through appropriate gloves and protective clothing.
Eye Irritationविस्मयादिबोधक चिह्नDanger H319: Causes serious eye irritation.[1][8]Robust eye and face protection is mandatory to prevent severe damage.
Respiratory Irritationविस्मयादिबोधक चिह्नDanger H335: May cause respiratory irritation.[1][8]Handling must occur in well-ventilated areas, with respiratory protection required to prevent irritation of the respiratory tract.

Core Protective Measures: A Multi-Layered Defense

While PPE is critical, it is the final barrier in a comprehensive safety strategy known as the "Hierarchy of Controls." The most effective measures involve eliminating the hazard or substituting it with a safer alternative. When that is not possible, engineering controls like fume hoods are the next essential layer.

Hierarchy of Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Remove the hazard) Substitution Substitution (Replace with a safer alternative) Elimination->Substitution Engineering Engineering Controls (e.g., Chemical Fume Hood) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Last line of defense) Administrative->PPE

Caption: The Hierarchy of Controls prioritizes safety measures.

Recommended Personal Protective Equipment (PPE)

The following table details the minimum PPE required for handling this compound. The selection of specific equipment must be guided by a risk assessment of the particular procedure being performed.

Body Area Required PPE Specification / Standard Scientific Rationale & Causality
Eyes / Face Safety Goggles & Face ShieldGoggles: ANSI Z87.1 / EN166, chemical splash-proof. Face Shield: Full-face coverage.Protects against dust particles and potential splashes of dissolved material, preventing severe eye irritation (H319).[1][8][9] A face shield provides a secondary, broader barrier.
Hands Chemical-Resistant GlovesNitrile gloves are a common starting point.[10] Always verify breakthrough time with the glove manufacturer for the specific solvent being used.Prevents skin irritation (H315) and dermal absorption, a key route of exposure for potentially carcinogenic compounds (H350).[1][8] Proper removal technique is crucial to avoid cross-contamination.
Body Chemical-Resistant Lab Coat or Disposable CoverallsFlame-resistant; fully buttoned with tight cuffs. For larger quantities or splash potential, use disposable chemical-resistant coveralls.[11]Protects skin from contact with dust or splashes. A disposable suit prevents carrying contaminants outside the lab.[11]
Respiratory Use within a certified Chemical Fume Hood.N/A (Engineering Control)The primary method to prevent respiratory irritation (H335) and inhalation of this potentially carcinogenic solid.[1][8]
Respiratory (Supplemental) NIOSH-approved RespiratorFor cleaning spills or if dust generation is unavoidable: N95/P95 for nuisance dust; OV/AG/P99 for higher levels or when dissolved in volatile solvents.Required when engineering controls may not be sufficient to maintain exposure below safe limits. Protects against inhalation of irritating and potentially carcinogenic dust.[9]
Feet Closed-toe, Chemical-Resistant ShoesLeather or other non-permeable material.Protects feet from spills and dropped items.[9][10]

Procedural Guidance: Safe Handling from Bench to Disposal

Step-by-Step Handling Protocol
  • Preparation : Verify that the chemical fume hood has a current certification and is functioning correctly. Clear the workspace of all non-essential items. Ensure a designated hazardous waste container is accessible.

  • Donning PPE : Put on PPE in the following order: closed-toe shoes, lab coat/coveralls, safety goggles, face shield, and finally, gloves pulled over the cuffs of the lab coat.

  • Handling the Chemical : Conduct all manipulations, including weighing and transfers, deep within the sash of the fume hood. Handle the solid carefully to avoid generating dust.[8] If dissolving the compound, add the solid to the solvent slowly.

  • Post-Handling : Securely close the primary container. Decontaminate any surfaces.

  • Doffing PPE : Remove PPE carefully to prevent self-contamination. First, remove gloves using the proper technique. Next, remove the face shield and goggles, followed by the lab coat or coverall. Wash hands thoroughly with soap and water immediately after.[8]

Emergency Response: Spill Management

A swift and correct response to a spill is critical. This decision tree outlines the immediate steps for a small, contained spill. For any large or uncontained spill, evacuate the area and contact your institution's emergency response team.

Spill Response spill Spill Occurs alert Alert personnel in the immediate area. Is the spill large or uncontained? spill->alert evacuate Evacuate Immediately! Contact Emergency Response. alert->evacuate Yes small_spill Small, contained spill. Do you have the correct PPE and spill kit? alert->small_spill No get_help Do not clean up. Secure the area and get help. small_spill->get_help No cleanup Proceed with Cleanup small_spill->cleanup Yes solid_spill For solid spill: Cover with absorbent pads. Gently sweep into a dustpan. cleanup->solid_spill dispose Place waste in a labeled, sealed hazardous waste bag/container. solid_spill->dispose decontaminate Decontaminate the area and all tools with an appropriate solvent. dispose->decontaminate

Caption: Decision workflow for a chemical spill response.

Solid Spill Cleanup Procedure:

  • Avoid breathing in dust and ensure you are wearing the full PPE outlined above, including respiratory protection if necessary.[8][12]

  • Gently cover the spill with absorbent pads to prevent aerosolization.

  • Using spark-proof tools, carefully sweep or scoop the material into a designated hazardous waste container.[8][13] Avoid aggressive actions that could generate dust.[8]

  • Seal the container and label it clearly as "Hazardous Waste: this compound."

  • Clean the spill area and all tools with a suitable solvent, collecting the rinsate as liquid hazardous waste.

Waste Disposal Plan

Proper segregation and disposal of waste are legally required and ethically imperative. All materials that come into contact with this compound must be treated as hazardous waste.

  • Waste Segregation : Due to its chemical structure, this compound must be disposed of as halogenated organic waste .[14][15] Do not mix it with non-halogenated waste streams, as this significantly increases disposal costs and complexity.[15]

  • Waste Streams :

    • Solid Waste : Unused chemical, contaminated spill cleanup materials, and contaminated weighing papers.

    • Liquid Waste : Any solutions containing the compound and the first rinse from any contaminated glassware.[16] Subsequent rinses may also need to be collected depending on institutional policy.

    • Contaminated PPE : Used gloves, disposable coveralls, and other contaminated items must be placed in a sealed bag and disposed of as solid hazardous waste.

  • Final Disposal Method : The required method for halogenated organic waste is high-temperature incineration at a licensed hazardous waste facility.[17][18] This process ensures the complete destruction of the hazardous molecule. Never dispose of this chemical down the drain or in regular trash.[16]

By integrating this expert-level understanding of the risks and procedures into your daily laboratory work, you build a culture of safety that protects you, your colleagues, and the integrity of your research.

References

  • U.S. Environmental Protection Agency (EPA). (2025). Personal Protective Equipment. Retrieved from [Link]

  • PubChem. (n.d.). 2-Nitroanisole. Retrieved from [Link]

  • Stiborová, M., et al. (2016). Pathways of 2-nitroanisole metabolism. ResearchGate. Retrieved from [Link]

  • Safety-Kleen. (2024). Discover the Various Types of PPE for Optimal Chemical Safety. Retrieved from [Link]

  • International Agency for Research on Cancer. (2000). ortho-Nitroanisole. In Some Aromatic Amines and related Compounds. NCBI Bookshelf. Retrieved from [Link]

  • Respirex International. (n.d.). Personal Protective Equipment (PPE) for Industrial Chemicals. Retrieved from [Link]

  • Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]

  • International Enviroguard. (2019). 3 Common Chemicals That Require Protective Clothing. Retrieved from [Link]

  • International Agency for Research on Cancer. (1996). 2-Nitroanisole. In Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds. NCBI Bookshelf. Retrieved from [Link]

  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • PubChem. (n.d.). 5-Fluoro-2-nitroanisole. Retrieved from [Link]

  • Temple University. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.